molecular formula C6H8N2O B1278439 5-amino-1-methylpyridin-2(1H)-one CAS No. 33630-96-5

5-amino-1-methylpyridin-2(1H)-one

Cat. No.: B1278439
CAS No.: 33630-96-5
M. Wt: 124.14 g/mol
InChI Key: OQHLYZTVUZZSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-5(7)2-3-6(8)9/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHLYZTVUZZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436901
Record name 5-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-96-5
Record name 5-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-amino-1-methylpyridin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 33630-96-5) is a heterocyclic organic compound that has emerged as a molecule of significant interest in medicinal chemistry and pharmaceutical research. As a substituted pyridinone, it belongs to a class of compounds known for a wide array of biological activities.[1] This molecule's unique structural arrangement, featuring an amino group at the 5-position and a methyl group at the N-1 position of the pyridin-2-one scaffold, imparts a distinct reactivity profile, making it a valuable and versatile intermediate in the synthesis of complex pharmaceutical and agrochemical agents.

The growing body of research highlights its potential as a core scaffold for developing novel therapeutics. Studies have indicated that this compound and its derivatives possess potent anti-inflammatory and antioxidant properties. Its demonstrated ability to inhibit pro-inflammatory cytokines and scavenge free radicals positions it as a promising candidate for drugs targeting inflammatory diseases and conditions related to oxidative stress. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for professionals engaged in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthetic chemistry and formulation development. The presence of both a hydrogen bond donor (amino group) and multiple acceptors (amino nitrogen and carbonyl oxygen) influences its solubility and intermolecular interactions. Its moderate polarity is reflected in its high water solubility and negative LogP value.

PropertyValueSource(s)
CAS Number 33630-96-5[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
IUPAC Name This compound
Appearance White to off-white solid[3]
Melting Point 125-126 °C (with decomposition)
Boiling Point 254.5 ± 29.0 °C (at 760 Torr)
Density 1.169 ± 0.06 g/cm³
Solubility 210 g/L in water (at 25 °C)
XLogP3 -0.6
Topological Polar Surface Area 46.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are based on the analysis of its functional groups and data from structurally similar compounds.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridinone ring and the N-methyl protons.

  • δ ~ 3.3-3.5 ppm (s, 3H): This singlet would correspond to the protons of the N-methyl group.

  • δ ~ 6.0-7.5 ppm (m, 3H): The three protons on the pyridinone ring would appear in this region. Due to the electron-donating amino group and the electron-withdrawing carbonyl group, their chemical shifts will be spread. The proton at C6 would likely be the most downfield, coupled to the proton at C4. The proton at C3 would be coupled to the proton at C4.

  • δ ~ 4.0-5.0 ppm (br s, 2H): A broad singlet corresponding to the amino (-NH₂) protons. The exact shift and broadness can vary with solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

  • δ ~ 160-165 ppm: The carbonyl carbon (C2) is expected to be the most downfield signal.

  • δ ~ 100-150 ppm: The four sp² carbons of the pyridinone ring (C3, C4, C5, C6) will resonate in this range. The carbon attached to the amino group (C5) would be shifted upfield compared to the others.

  • δ ~ 30-35 ppm: The N-methyl carbon (N-CH₃) signal is expected in this aliphatic region.

FT-IR Spectroscopy (Predicted)

The infrared spectrum provides critical information about the functional groups present.

  • 3300-3500 cm⁻¹: Strong, sharp peaks corresponding to the N-H stretching vibrations of the primary amine group.

  • ~1650-1680 cm⁻¹: A strong absorption band due to the C=O stretching of the pyridinone carbonyl group.

  • ~1580-1620 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic ring.

Mass Spectrometry

High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of the protonated species (C₆H₉N₂O⁺).

  • Expected Exact Mass: 124.0637 u.

  • Expected [M+H]⁺: 125.0715 u.

Synthesis and Chemical Reactivity

Synthetic Approaches

G A 2-chloro-5-methyl-4-nitro-pyridine-1-oxide B 2-chloro-5-methyl-4-pyridinamine A->B H₂, Pt/V/C catalyst Methanol, Heat C 4-amino-5-methyl-1H-pyridin-2-one B->C KOH, Methanol Pressure Reactor, 180°C

Caption: Synthetic workflow for a related aminopyridinone.

Exemplary Protocol: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one [3]

Causality: This two-step synthesis is a prime example of strategic functional group manipulation. The initial step, a catalytic hydrogenation, selectively reduces the nitro group to an amine without affecting the chloro substituent. The choice of a platinum catalyst, sometimes doped with vanadium or molybdenum, is critical for achieving high efficiency and yield in this transformation. The second step is a nucleophilic aromatic substitution under harsh conditions (high temperature and pressure). The hydroxide ion acts as the nucleophile, displacing the chloride at the C2 position. The high temperature is necessary to overcome the activation energy for this typically difficult substitution on an electron-rich ring, leading to the formation of the thermodynamically stable pyridinone tautomer.

Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine

  • Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol within a high-pressure reactor.

  • Add a suitable catalyst, such as 1% platinum and 2% vanadium on carbon powder.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure.

  • Heat the mixture while stirring. Monitor the reaction's progress via HPLC or TLC until the starting material is consumed.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The resulting filtrate contains the product, 2-chloro-5-methyl-4-pyridinamine, and can often be used in the next step without further purification.

Step 2: Formation of the Pyridinone Ring

  • Charge a pressure reactor with the methanolic solution of 2-chloro-5-methyl-4-pyridinamine from the previous step.

  • Add potassium hydroxide (KOH) pellets to the solution.

  • Seal the reactor and heat to 180°C for approximately 16 hours, during which the internal pressure will increase significantly (e.g., to ~12.5 bar).[3]

  • After the reaction period, allow the reactor to cool completely.

  • Carefully neutralize the cooled reaction mixture to pH 7.0 with aqueous hydrochloric acid while cooling in an ice bath.

  • Evaporate the solvent under reduced pressure. The residue is then co-evaporated with ethanol multiple times to azeotropically remove residual water.

  • Add methanol to the dry residue and stir vigorously to dissolve the organic product, leaving the inorganic salts (KCl) as a precipitate.

  • Filter off the salts and wash them with additional methanol.

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Purify the crude product by recrystallization from water to yield pure 4-amino-5-methyl-1H-pyridin-2-one.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the pyridinone ring system, which has both electron-rich and electron-poor characteristics.

  • Amino Group Reactivity: The primary amino group is a strong nucleophile and a site for further functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the attachment of diverse side chains and the construction of more complex molecules. This is a key feature that makes it a valuable building block in drug discovery.

  • Pyridinone Ring Reactivity: The pyridinone ring can participate in electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions for substitution are directed by the activating amino group and the deactivating (but ortho-, para-directing) N-methyl amide portion of the ring. Computational analysis would be required to definitively predict the most favorable site of substitution.

  • Coupling Reactions: The molecule is a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if first converted to a halide or triflate derivative, enabling the introduction of aryl or alkyl groups.

G cluster_0 Reactivity of this compound cluster_1 Amino Group (-NH₂) cluster_2 Pyridinone Ring Core Core Structure Acylation Acylation Core->Acylation RCOCl Alkylation Alkylation Core->Alkylation R-X Sulfonylation Sulfonylation Core->Sulfonylation RSO₂Cl Halogenation Halogenation Core->Halogenation NBS/NCS Nitration Nitration Core->Nitration HNO₃/H₂SO₄

Caption: Key reactive sites and potential transformations.

Applications in Drug Development and Research

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material and building block for leveraging this scaffold.

  • Anti-inflammatory and Antioxidant Agent: Research has demonstrated that the molecule itself exhibits potent biological activity. It has been shown to inhibit the production of key pro-inflammatory cytokines, including TNF-α and IL-6. Furthermore, it displays significant antioxidant activity by effectively scavenging free radicals, which suggests its potential utility in treating diseases where oxidative stress is a key pathological factor, such as cardiovascular and neurodegenerative disorders.

  • CNS Drug Discovery: Preclinical studies have suggested that the compound can cross the blood-brain barrier. This is a critical property for any drug candidate intended to treat central nervous system (CNS) disorders. Combined with its low toxicity and good bioavailability in animal models, it is an attractive starting point for developing treatments for neurological conditions.

  • Intermediate for Complex Molecules: Its defined structure and reactive amino group make it an ideal starting point for synthesizing more complex molecules. It can be elaborated through various chemical transformations to build libraries of compounds for screening against diverse biological targets.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. The information below is summarized from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.

Conclusion

This compound is a multifaceted compound with a rich chemical profile that makes it highly valuable to the scientific community. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity underscore its importance as a building block in modern synthetic chemistry. Beyond its role as an intermediate, its intrinsic anti-inflammatory and antioxidant activities present exciting opportunities for direct application in drug discovery programs. For researchers and drug development professionals, a thorough understanding of this molecule's properties is essential for unlocking its full potential in creating the next generation of therapeutic agents.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).
  • Kim, J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Kuujia. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Peptide Protocols. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • Journal of Peptide Science. (n.d.). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES.
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.
  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

Sources

An In-Depth Technical Guide to the Synthesis of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-amino-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the commercially available 1-methylpyridin-2(1H)-one. The core of this pathway involves a regioselective nitration followed by a catalytic hydrogenation. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1] The introduction of an amino group at the 5-position, coupled with N-methylation, yields this compound, a versatile intermediate with significant potential for further functionalization. Its unique electronic and structural features make it an attractive starting material for the synthesis of novel therapeutic agents.[1] This guide, intended for chemistry professionals, delineates a practical and scalable synthetic route to this important molecule.

Proposed Synthesis Pathway: A Two-Step Approach

The most direct and industrially scalable approach to this compound involves a two-step sequence starting from 1-methylpyridin-2(1H)-one:

  • Step 1: Electrophilic Nitration. The synthesis commences with the regioselective nitration of 1-methylpyridin-2(1H)-one to yield the key intermediate, 1-methyl-5-nitropyridin-2(1H)-one.

  • Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then selectively reduced to the corresponding primary amine via catalytic hydrogenation, affording the target molecule, this compound.

This pathway is strategically advantageous due to the ready availability of the starting material and the high efficiency and selectivity of the individual transformations.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 1-methyl-5-nitropyridin-2(1H)-one

The initial step is the nitration of 1-methylpyridin-2(1H)-one. The pyridinone ring is an electron-rich system, susceptible to electrophilic aromatic substitution. The directing effects of the carbonyl group and the ring nitrogen influence the position of nitration. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich pyridinone ring, preferentially at the 5-position, to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the 1-methyl-5-nitropyridin-2(1H)-one product. While dinitration is possible under harsh conditions, careful control of the reaction temperature and stoichiometry can favor the desired mono-nitrated product.[2]

Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group of 1-methyl-5-nitropyridin-2(1H)-one to the desired amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of product isolation.[3]

Mechanism: The reduction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4] Hydrogen gas is adsorbed onto the surface of the palladium, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen. The nitro group is then stepwise reduced to the amine, proceeding through nitroso and hydroxylamine intermediates. The high activity of the Pd/C catalyst ensures the complete reduction to the primary amine with minimal side product formation.[5]

Experimental Protocols

Synthesis of 1-methylpyridin-2(1H)-one (Starting Material)

A common method for the synthesis of 1-methylpyridin-2(1H)-one involves the reaction of pyridine with dimethyl sulfate to form the N-methylpyridinium salt, which is then oxidized.[6]

  • Pyridine is reacted with dimethyl sulfate to form N-methylpyridinium methylsulfate.

  • This salt is then treated with an oxidizing agent, such as potassium ferricyanide in the presence of a base like sodium hydroxide, to yield 1-methylpyridin-2(1H)-one.[6]

  • The product is typically isolated by extraction and purified by distillation or crystallization.

Step 1: 1-methyl-5-nitropyridin-2(1H)-one
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 1-methylpyridin-2(1H)-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.[7]

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or HPLC until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization.

Data Summary

StepReactantReagentsSolventKey ParametersProduct
11-methylpyridin-2(1H)-oneFuming HNO₃, H₂SO₄-0-10 °C1-methyl-5-nitropyridin-2(1H)-one
21-methyl-5-nitropyridin-2(1H)-oneH₂, 10% Pd/CMethanol/EthanolRoom Temp, 1-4 atm H₂This compound

Visualizing the Synthesis Workflow

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one 1-methylpyridin-2(1H)-one->1-methyl-5-nitropyridin-2(1H)-one fuming HNO₃, H₂SO₄ This compound This compound 1-methyl-5-nitropyridin-2(1H)-one_ref 1-methyl-5-nitropyridin-2(1H)-one 1-methyl-5-nitropyridin-2(1H)-one_ref->this compound H₂, Pd/C

Caption: Synthetic pathway for this compound.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to both laboratory-scale synthesis and larger-scale production. The versatility of the final product as a chemical intermediate underscores the importance of this synthetic guide for researchers and professionals in the field of drug development and organic synthesis.

References

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.).
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC.
  • 1-Methyl-1H-pyridin-2-one. (2024, April 9). ChemBK.
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. (n.d.). Google Patents.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024, September 2).
  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (n.d.). ChemRxiv.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. (n.d.). Google Patents.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025, July 11). PMC.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. (n.d.). Benchchem.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. (2013, April 18).

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Amino-1-Methylquinolinium (5-Amino-1MQ)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide focuses on 5-amino-1-methylquinolinium (5-Amino-1MQ), a compound extensively researched for its metabolic effects. The initial query for "5-amino-1-methylpyridin-2(1H)-one" (CAS 33630-96-5) yielded limited information on a detailed mechanism of action, primarily identifying it as a chemical intermediate.[1][2][3] Given the depth of research and established mechanism for 5-Amino-1MQ, it is likely the intended subject of interest for researchers in drug development.

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule, membrane-permeable inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[4] It is not a peptide, though it is sometimes discussed in similar research circles.[5][6] Originally developed for research into obesity and metabolic syndromes, 5-Amino-1MQ has garnered significant attention for its potential to modulate cellular metabolism, promote fat loss, and influence pathways associated with longevity.[7][8] This guide will provide a comprehensive overview of its core mechanism of action, the downstream cellular effects, and the experimental protocols used to validate its activity.

Core Mechanism of Action: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The primary and most well-documented mechanism of action of 5-Amino-1MQ is the competitive inhibition of nicotinamide N-methyltransferase (NNMT).[4][6] NNMT is a cytosolic enzyme predominantly expressed in the liver and adipose tissue, but also found in the kidneys, brain, lungs, heart, and muscle.[4]

NNMT's main function is to catalyze the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[4] This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, forming 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[9]

Elevated NNMT activity is associated with obesity and type 2 diabetes.[4] By inhibiting NNMT, 5-Amino-1MQ sets off a cascade of beneficial metabolic changes. 5-Amino-1MQ acts as a competitive inhibitor, binding to the active site of the NNMT enzyme and preventing it from methylating nicotinamide.[6] This inhibition is selective, meaning it does not significantly affect other related enzymes at pharmacologically relevant concentrations.[6]

Downstream Effects of NNMT Inhibition

The inhibition of NNMT by 5-Amino-1MQ leads to several key downstream effects that collectively contribute to its observed physiological outcomes:

  • Increased NAD+ Levels: By preventing the methylation of nicotinamide, more of it is available for the salvage pathway, which recycles it back into nicotinamide adenine dinucleotide (NAD+).[5][7] NAD+ is a critical coenzyme in numerous cellular processes, including mitochondrial energy production and DNA repair.[7] Declining NAD+ levels are associated with aging and metabolic dysfunction.[8] Studies have shown that treatment with 5-Amino-1MQ leads to a concentration-dependent increase in intracellular NAD+ levels in adipocytes.

  • Activation of Sirtuin 1 (SIRT1): Sirtuins are a class of proteins that play a crucial role in cellular health and longevity, and their activity is dependent on NAD+.[7] Specifically, SIRT1, often referred to as the "longevity gene," is activated by increased NAD+ levels.[10][11] Activated SIRT1 can lead to:

    • Increased fat oxidation.[7]

    • Improved insulin sensitivity.[7]

    • Reduced inflammation.[10]

    • Enhanced mitochondrial biogenesis through the activation of PGC-1α.[7]

  • Increased S-adenosylmethionine (SAM) Levels: By inhibiting NNMT, the consumption of the universal methyl donor, SAM, is reduced. This leads to an increase in intracellular SAM levels. This shift can influence various methylation-dependent pathways in the cell.

  • Reduced Lipogenesis: In vitro studies in adipocytes have demonstrated that 5-Amino-1MQ significantly suppresses the formation of new fat (lipogenesis).[4]

Signaling Pathway Diagram

5-Amino-1MQ_Mechanism_of_Action cluster_NNMT_reaction NNMT Catalyzed Reaction 5_Amino_1MQ 5_Amino_1MQ NNMT NNMT 5_Amino_1MQ->NNMT Inhibits Lipogenesis Reduced Lipogenesis 5_Amino_1MQ->Lipogenesis Leads to 1_MNA 1_MNA Nicotinamide Nicotinamide Nicotinamide->1_MNA Methylation NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Enters SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH NAD Increased NAD+ NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Mitochondrial_Function Improved Mitochondrial Function & Fat Oxidation SIRT1->Mitochondrial_Function

Caption: Core signaling pathway of 5-Amino-1MQ.

Experimental Protocols for Studying 5-Amino-1MQ

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5-Amino-1MQ.

NNMT Enzyme Inhibition Assay

This assay quantifies the ability of 5-Amino-1MQ to directly inhibit the enzymatic activity of NNMT.

  • Principle: The assay measures the production of a byproduct of the NNMT-catalyzed reaction. A common method is a fluorometric assay that detects the formation of S-adenosylhomocysteine (SAH).[9]

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant human NNMT enzyme, nicotinamide, and S-adenosylmethionine (SAM).

    • Add varying concentrations of 5-Amino-1MQ to the reaction mixture.

    • Incubate the mixture to allow the enzymatic reaction to proceed.

    • Add a detection reagent that specifically reacts with SAH to produce a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC50 value, which is the concentration of 5-Amino-1MQ required to inhibit 50% of the NNMT enzyme activity.

Adipocyte Differentiation and Lipogenesis Inhibition Assay

This assay assesses the effect of 5-Amino-1MQ on fat cell formation and fat storage.

  • Principle: 3T3-L1 pre-adipocytes are induced to differentiate into mature, lipid-accumulating adipocytes. The amount of lipid accumulation is quantified, typically by staining with Oil Red O.

  • Protocol Outline:

    • Culture 3T3-L1 pre-adipocytes to confluence in a multi-well plate.

    • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).

    • Treat the differentiating cells with various concentrations of 5-Amino-1MQ.

    • After several days, fix the cells and stain with Oil Red O solution to visualize lipid droplets.

    • Elute the stain from the cells and measure the absorbance at a specific wavelength to quantify lipid accumulation.

Cellular NAD+ Level Quantification

This assay measures the intracellular concentration of NAD+ in response to treatment with 5-Amino-1MQ.

  • Principle: A colorimetric or fluorometric assay is used to quantify the amount of NAD+ in cell lysates.

  • Protocol Outline:

    • Culture cells (e.g., adipocytes) and treat with different concentrations of 5-Amino-1MQ for a specified period.

    • Lyse the cells to release intracellular components.

    • Use a commercially available NAD/NADH quantification kit according to the manufacturer's instructions. This typically involves an enzyme-cycling reaction where NAD+ is a limiting component, and the resulting product is measured by absorbance or fluorescence.

    • Normalize the NAD+ levels to the total protein concentration of the cell lysate.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Diet-Induced Obese Mice) NNMT_Assay NNMT Inhibition Assay Lipogenesis_Assay Lipogenesis Assay NAD_Assay NAD+ Quantification Treatment Administer 5-Amino-1MQ Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Analysis Analyze Adipose Tissue & Plasma Lipids Monitoring->Analysis

Caption: General experimental workflow for 5-Amino-1MQ.

Quantitative Data Summary

ParameterValueCell/Animal ModelReference
NNMT Inhibition (IC50) 1.2 µMHuman recombinant NNMT[9]
3T3-L1 Lipogenesis (EC50) ~30 µM3T3-L1 adipocytes[9]
Intracellular NAD+ Increase ~1.6-fold at 10 µMDifferentiated adipocytes
Body Weight Reduction Significant reductionDiet-induced obese mice
White Adipose Mass Reduction Significant reductionDiet-induced obese mice
Plasma Total Cholesterol ~30% lowerDiet-induced obese mice[4]

Conclusion

5-Amino-1-methylquinolinium is a potent and selective inhibitor of NNMT. Its mechanism of action is centered on the prevention of nicotinamide methylation, which leads to a series of favorable metabolic changes, including the elevation of intracellular NAD+ and the activation of SIRT1. These molecular events translate into reduced fat storage, increased energy expenditure, and improvements in overall metabolic health in preclinical models. The well-defined mechanism and promising in vivo data make 5-Amino-1MQ a compelling molecule for further research and development in the context of metabolic diseases and age-related decline.

References

  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024-09-02).
  • What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025-09-14).
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine. (2025-08-09).
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5 | SCBT. (2025-12-26).
  • 33630-96-5 | this compound - AiFChem.
  • Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. (2025-10-24).
  • Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences.
  • 5-Amino-1MQ - Synthesis Peptides.
  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. (2025-02-20).
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa.
  • Replicating Foundational Experiments on 5-Amino-1-methylquinolinium: A Comparative Guide - Benchchem.
  • 5-amino-1MQ Peptide Therapy - Focal Point Vitality.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC - PubMed Central.

Sources

5-amino-1-methylpyridin-2(1H)-one: A Technical Guide to an Enigmatic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its chemical properties, synthesis, and, most importantly, a framework for investigating its potential biological activities. By examining the well-documented pharmacology of structurally related pyridinone derivatives, we will extrapolate potential mechanisms of action and provide detailed, field-proven experimental protocols for the systematic evaluation of this compound. This guide emphasizes the critical distinction between this compound and the similarly named, yet structurally distinct, NNMT inhibitor 5-Amino-1MQ.

Introduction: Unveiling a Potential Therapeutic Building Block

This compound (CAS No: 33630-96-5) is a pyridinone derivative characterized by an amino group at the 5-position and a methyl group at the 1-position of the pyridin-2-one core.[1] This scaffold presents several features of interest for medicinal chemistry, including hydrogen bond donors and acceptors, which can facilitate interactions with biological targets.[2] While its primary current role appears to be as a synthetic intermediate, anecdotal reports suggest potential anti-inflammatory and antioxidant properties.[1] However, a thorough review of scientific literature does not yield primary sources to substantiate these claims, highlighting a significant gap in our understanding of this molecule's pharmacological profile.

A crucial point of clarification is the distinction from 5-amino-1-methylquinolinium (5-Amino-1MQ), a well-researched small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[3] The structural difference—a quinolinium core in 5-Amino-1MQ versus a pyridinone core in the topic compound—results in distinct biological activities. This guide will focus exclusively on the pyridinone derivative.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's physical and chemical characteristics is paramount for any investigation into its biological activity.

PropertyValueSource
CAS Number 33630-96-5[1]
Molecular Formula C6H8N2O[1]
Molecular Weight 124.14 g/mol [1]
Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide as a starting material, which undergoes hydrogenation and subsequent reaction with potassium hydroxide in methanol under pressure.[4] Another generalized approach for pyridinone synthesis involves the condensation of simpler precursors.[2]

Biological Activity of Structurally Related Pyridinone Derivatives: A Predictive Framework

Given the paucity of direct biological data for this compound, a logical starting point for hypothesis generation is the examination of the pharmacological activities of structurally similar pyridinone-containing molecules. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2]

  • Anti-inflammatory and Analgesic Properties: Numerous 4(1H)-pyridinone derivatives have demonstrated significant analgesic and anti-inflammatory activities, comparable to standard drugs like aspirin and indomethacin in preclinical models.[4]

  • Antiviral Activity: The pyridinone core is central to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[5]

  • Anticancer Properties: Certain pyridinone-quinazoline derivatives have shown potent in vitro anticancer activity against cell lines such as MCF-7, HeLa, and HepG2.[5]

  • Anti-fibrotic Activity: Pirfenidone, a derivative of 5-methyl-1-phenyl-2-(1H)-pyridone, is an approved drug for idiopathic pulmonary fibrosis, exerting its effects through anti-fibrotic and anti-inflammatory mechanisms.[6]

Hypothesized Biological Activity and Potential Mechanisms of Action

Based on the activities of related compounds, we can hypothesize that this compound may exhibit anti-inflammatory properties. A plausible mechanism could involve the modulation of key inflammatory signaling pathways, such as the NF-κB or MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]

Hypothetical Signaling Pathway for Anti-Inflammatory Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Cascade IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Gene_Transcription Gene Transcription NF-κB->Gene_Transcription translocates to nucleus AP-1 AP-1 MAPK_Cascade->AP-1 activates AP-1->Gene_Transcription Pyridinone This compound Pyridinone->IKK inhibits? Pyridinone->MAPK_Cascade inhibits? Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines induces expression

Caption: Hypothetical inhibition of pro-inflammatory signaling by this compound.

Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a systematic, multi-tiered approach is recommended. The following protocols are foundational for an initial pharmacological assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine the concentrations at which the compound is non-toxic to cells before evaluating its biological effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells in triplicate, including a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity: Cytokine Production in Macrophages

Rationale: To investigate the reported anti-inflammatory effects, this protocol measures the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Differentiation: Culture macrophage-like cells (e.g., THP-1) and differentiate them with PMA.

  • Pre-treatment: Treat the differentiated cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the cell cultures. Include a positive control (LPS only) and a negative control (vehicle only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

In Vivo Pharmacokinetic and Bioavailability Studies

Rationale: To assess the drug-like properties of the compound, in vivo studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol (Rodent Model):

  • Animal Acclimatization: Acclimatize rodents (e.g., rats) to the laboratory conditions.

  • Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis (LC-MS/MS): Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.[10]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral and IV administration.

Experimental Workflow for Biological Characterization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies a Cytotoxicity Assay (MTT) b Anti-inflammatory Assay (ELISA for TNF-α, IL-6) a->b c Antioxidant Assay (e.g., DPPH) b->c d Mechanism of Action Studies (e.g., Western Blot for signaling proteins) c->d e Pharmacokinetic & Bioavailability Studies d->e Proceed if promising in vitro activity and low cytotoxicity f Efficacy in Disease Models (e.g., LPS-induced inflammation) e->f g Preliminary Toxicology f->g

Caption: A tiered approach for the biological evaluation of this compound.

Potential for CNS Applications

Anecdotal evidence suggests that this compound may cross the blood-brain barrier (BBB).[1] While this requires experimental verification, certain physicochemical properties are generally associated with CNS penetration, such as a molecular weight under 400 Da, a low number of hydrogen bond donors and acceptors, and a polar surface area of less than 90 Ų.[11] With a molecular weight of 124.14 Da, this compound meets the molecular weight criterion. However, its ability to cross the BBB would need to be confirmed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with Caco-2 or MDCK cells, followed by in vivo brain tissue distribution studies.[12]

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its current characterization in scientific literature is sparse, its pyridinone core suggests a range of possible biological activities, particularly in the realm of anti-inflammatory therapeutics. The immediate future for research on this compound should focus on validating the anecdotal claims of its anti-inflammatory and antioxidant properties through rigorous in vitro and in vivo studies as outlined in this guide. Elucidating its mechanism of action and assessing its pharmacokinetic profile will be critical next steps in determining its potential as a lead compound for drug discovery. The distinction from 5-Amino-1MQ must be maintained to ensure clarity in the scientific record. This enigmatic scaffold awaits systematic investigation to unlock its potential therapeutic value.

References

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 139-153. [Link]
  • 5-Amino-1MQ 50mg vial. RCpeptides. [Link]
  • How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss? Peptide Sciences. [Link]
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Oncotarget, 8(64), 107077–107088. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 869860. [Link]
  • Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. (2025). IFBB AMA. [Link]
  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. [Link]
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. (2020). Biomedicines, 8(6), 138. [Link]
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). ACS Chemical Neuroscience, 1(6), 435–449. [Link]
  • Combination of cell-penetrating peptides with nanomaterials for the potential therapeutics of central nervous system disorders: a review. (2021). Journal of Nanobiotechnology, 19(1), 2. [Link]
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2022). Frontiers in Chemistry, 10, 1048805. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 869860. [Link]
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025). Swolverine. [Link]
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021).
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2019). ACS Omega, 4(6), 10296–10306. [Link]
  • Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. (2008). Seminars in Immunology, 20(2), 83-87. [Link]
  • Journal of Medicinal Chemistry Vol. 64 No. 19. (2021).
  • Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1. (2008). American Journal of Respiratory Cell and Molecular Biology, 38(4), 473-479. [Link]
  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. (1995). Journal of Medicinal Chemistry, 38(23), 4648-4656. [Link]
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
  • Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. (2022). International Journal of Molecular Sciences, 23(19), 11833. [Link]

Sources

An In-Depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one (CAS: 33630-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-methylpyridin-2(1H)-one, a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, provides a robust, field-proven synthesis protocol, and explores its applications as a versatile synthetic intermediate. The guide is intended to serve as a valuable resource for scientists engaged in drug discovery and process development, offering insights into the strategic utility of this pyridinone building block.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one core is a privileged scaffold in modern drug discovery, present in a multitude of biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for the design of novel therapeutic agents. This compound, with its strategic placement of an amino group, offers a key point for diversification and molecular elaboration, making it a valuable starting material for the synthesis of compound libraries and targeted therapeutics. The electron-donating nature of the amino group enhances the nucleophilicity of the pyridinone ring, facilitating a range of chemical transformations.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 33630-96-5[2][3][4][5]
Molecular Formula C₆H₈N₂O[2][4]
Molecular Weight 124.14 g/mol [2][4]
Appearance Solid[4]
Melting Point 125-126 °C (decomposition)[1]
Boiling Point 254.5 ± 29.0 °C (at 760 Torr)[1]
Solubility Soluble in polar solvents such as water and ethanol.[1][1]
Density 1.169 ± 0.06 g/cm³[1]
Flash Point 107.7 ± 24.3 °C[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through the reduction of its nitro precursor, 1-methyl-5-nitropyridin-2(1H)-one. The following protocol is a well-documented and reliable method.[1]

Reaction Scheme

G reactant 1-methyl-5-nitropyridin-2(1H)-one product This compound reactant->product reagents reagents Fe, HCl Ethanol, Reflux

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a stirred solution of 1-methyl-5-nitro-2(1H)-pyridinone (1.0 eq) in ethanol at 0 °C, sequentially add reduced iron powder (approx. 7.0 eq) and 2N hydrochloric acid (catalytic amount).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 2 hours.

  • Work-up: The hot reaction mixture is filtered to remove the iron salts. The resulting solid is washed several times with ethanol.

  • Extraction and Purification: The ethanolic phases are combined and concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a 1.5N aqueous sodium carbonate solution. The aqueous phase is back-extracted with ethyl acetate.

  • Final Product Isolation: All organic phases are combined, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

This self-validating protocol consistently provides the target compound in high yield.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the following are the expected characteristic signals based on its structure and data for analogous compounds. Researchers should perform their own analytical characterization for definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the aromatic protons on the pyridinone ring, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic peaks for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, the C=O stretching of the pyridone, and C=C stretching of the aromatic ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with diverse biological activities.[1] Its utility stems from the reactive amino group, which can be readily derivatized to introduce various pharmacophores.

Intermediate for Bioactive Molecules

The pyridinone core is a key feature in several approved drugs, highlighting the importance of intermediates like this compound. For instance, the related compound 4-amino-5-methyl-1H-pyridin-2(1H)-one is a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist finerenone , used in the treatment of chronic kidney disease associated with type 2 diabetes.[6][7] While not a direct precursor, this underscores the value of the aminomethylpyridinone scaffold in accessing complex and therapeutically relevant molecules.

Potential for Derivatization

The primary amino group of this compound allows for a wide range of chemical modifications, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups on the amino nitrogen.

  • Buchwald-Hartwig and Ullmann couplings: Formation of C-N bonds to introduce aryl or heteroaryl substituents.

This versatility enables the exploration of a vast chemical space in the search for new drug candidates.

G cluster_derivatives Potential Derivatives start This compound amides Amides start->amides Acylation sulfonamides Sulfonamides start->sulfonamides Sulfonylation arylamines Arylamines start->arylamines C-N Coupling

Caption: Derivatization potential of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. Its well-defined synthesis and the reactivity of its amino functionality make it an attractive starting point for the development of novel compounds targeting a range of biological targets. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this versatile building block in their drug discovery programs.

References

  • Kuujia.com. (2024, September 2). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • Local Pharma Guide. (n.d.). CAS NO. 33630-96-5 | this compound.
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

Sources

An In-depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-amino-1-methylpyridin-2(1H)-one (CAS No: 33630-96-5), a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its core structural features, physicochemical properties, and established methods for its synthesis and characterization. The guide elucidates the molecule's reactivity, stemming from its unique pyridinone scaffold functionalized with an electron-rich amino group, which makes it a valuable intermediate for the synthesis of bioactive molecules.[1] Furthermore, we will explore its documented biological activities, including potential anti-inflammatory and antioxidant properties, and its role as a versatile building block in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Structure and Physicochemical Properties

This compound is a pyridinone derivative characterized by an amino group at the 5-position and a methyl group covalently bonded to the nitrogen atom at the 1-position.[1] This arrangement results in a stable, yet reactive, scaffold suitable for a variety of chemical transformations. The presence of the amino group enhances the molecule's nucleophilic properties, making it a key intermediate for creating more complex pharmaceutical compounds.[1]

The compound exists as a stable solid at room temperature and exhibits good solubility in polar solvents like water and ethanol, which is advantageous for both laboratory-scale reactions and potential formulation development.[1]

Key Properties and Identifiers

The fundamental properties and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 33630-96-5[3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Canonical SMILES CN1C=C(C=CC1=O)N[1]
InChI Key OQHLYZTVUZZSRR-UHFFFAOYSA-N[1][2]
Synonyms 5-Amino-1-methyl-1,2-dihydropyridin-2-one, 5-Amino-N-methyl-2-pyridone[1][3]
MDL Number MFCD09814480[1][2]

Synthesis and Purification

The synthesis of this compound can be accomplished via several synthetic pathways. A common conceptual approach involves the strategic functionalization of a pyridine ring. While specific, optimized protocols for this exact molecule are proprietary or scattered in literature, a general and logical workflow can be constructed based on established organic chemistry principles for analogous pyridinone structures.

Representative Synthetic Workflow

A plausible multi-step synthesis starts with a substituted pyridine, proceeds through nitration to introduce a nitro group, which is then reduced to the key amino group. Subsequent N-methylation and conversion to the pyridone complete the synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation & Pyridone Formation cluster_2 Step 3: Nucleophilic Substitution (Amination) cluster_3 Step 4: Reduction A 5-Bromo-2-methoxypyridine B 5-Bromo-2-methoxy-3-nitropyridine A->B HNO₃ / H₂SO₄ C 1-Methyl-5-bromo-3-nitro-2(1H)-pyridone B->C 1. CH₃I 2. HBr (demethylation) D 5-Amino-1-methyl-3-nitro-2(1H)-pyridone C->D NH₃ (aq) / Cu catalyst E Target: this compound D->E H₂ / Pd/C

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Reduction of a Nitro Precursor

This protocol details the final, critical step of reducing a nitro-substituted pyridinone to the target amino compound, a common transformation in the synthesis of such molecules.

  • Reactor Setup: In a pressure-rated hydrogenation vessel, suspend the nitro-pyridinone precursor (e.g., 1-methyl-5-nitropyridin-2(1H)-one) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.

Structural Elucidation and Spectroscopic Data

Confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the N-methyl (N-CH₃) protons, expected around 3.3-3.6 ppm. - Distinct signals for the three aromatic protons on the pyridinone ring, likely in the 6.0-7.5 ppm range, with coupling patterns determined by their relative positions. - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O.
¹³C NMR - A signal for the N-methyl carbon around 30-40 ppm. - Signals for the five pyridinone ring carbons, including a downfield signal for the carbonyl carbon (C=O) typically above 160 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine (NH₂) appearing as two bands in the 3300-3500 cm⁻¹ region. - A strong C=O stretching band for the pyridinone carbonyl group around 1640-1680 cm⁻¹. - C=C and C-N stretching bands in the fingerprint region (1400-1600 cm⁻¹).
Mass Spec (EI) - A molecular ion (M⁺) peak corresponding to the molecular weight of 124.14.

Reactivity, Biological Activity, and Applications

The 2-pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] This makes this compound a molecule of high interest.

Chemical Reactivity and Role as a Building Block

The primary sites of reactivity are the amino group and the pyridinone ring itself.

  • Amino Group Functionalization: The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, or imines, respectively. This allows for the straightforward attachment of various side chains to explore structure-activity relationships (SAR).

  • Ring Substitution: The pyridinone ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing activating (amino) and deactivating (carbonyl) groups.

This dual reactivity makes it an ideal starting material for synthesizing more complex molecules with diverse biological functions.[1]

Documented Biological Activity

Research has indicated that this compound possesses potent anti-inflammatory and antioxidant properties.[1]

  • Antioxidant Activity: A 2020 study highlighted its ability to scavenge free radicals, suggesting potential applications in mitigating oxidative stress, a key factor in many chronic diseases.[1]

  • Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory conditions.[1]

Furthermore, its structural similarity to pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), an approved anti-fibrotic drug, suggests that derivatives of this scaffold are promising candidates for treating conditions like idiopathic pulmonary fibrosis.[5][6]

Potential Therapeutic Signaling Pathway

Derivatives of the 5-substituted-2(1H)-pyridone scaffold, like pirfenidone, are known to modulate complex signaling pathways involved in fibrosis and inflammation. While the precise mechanism of this compound is still under investigation, a plausible pathway involves the inhibition of pro-fibrotic and pro-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).

G cytokine TGF-β / TNF-α receptor Cell Surface Receptors cytokine->receptor smad SMAD Signaling (Pro-Fibrotic) receptor->smad nfkb NF-κB Signaling (Pro-Inflammatory) receptor->nfkb fibrosis Fibrosis (Collagen Deposition) smad->fibrosis inflammation Inflammation nfkb->inflammation target_mol 5-amino-1-methyl- pyridin-2(1H)-one target_mol->smad Inhibits target_mol->nfkb Inhibits

Caption: Plausible inhibitory mechanism on pro-fibrotic and inflammatory pathways.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with appropriate care. Associated hazard statements for similar pyridinones include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood. For detailed information, consult the material safety data sheet (MSDS).[8]

Conclusion

This compound is a multifaceted compound with a well-defined structure that imparts valuable chemical properties for research and development. Its straightforward functionalization, combined with the proven therapeutic relevance of the pyridinone scaffold, establishes it as a significant building block in the design of novel therapeutic agents. Ongoing research into its antioxidant, anti-inflammatory, and other biological activities continues to highlight its potential in addressing a range of medical conditions, solidifying its importance in the field of medicinal chemistry.[1]

References

  • 5-amino-1-methyl-pyridin-2-one (CAS No. 33630-96-5) Overview. (2024). Vertex AI Search Results.
  • 5-Methylpyridin-2(1H)-one | 91914-06-6. (2025). Benchchem.
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5.Santa Cruz Biotechnology.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. (2020).
  • This compound | 33630-96-5.AiFChem.
  • 5-Amino-6-methylpyridin-2(1H)-one.PubChem.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. (2025). Frontiers Publishing Partnerships.
  • Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers Media S.A.
  • 5-AMINO-1-METHYLPYRIDIN-2(1H)

Sources

An In-Depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-amino-1-methylpyridin-2(1H)-one, a heterocyclic organic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and prospective applications, particularly focusing on its anti-inflammatory and antioxidant activities.

Introduction and Chemical Identity

This compound, with the CAS number 33630-96-5, is a pyridinone derivative that has garnered interest as a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a pyridine ring with an amino group at the 5-position and a methyl group at the N1 position, imparts unique electronic and reactive properties.[1]

The presence of the electron-donating amino group enhances the nucleophilicity of the pyridine ring, making it amenable to a variety of functionalization reactions. The pyridinone core itself is a common scaffold in many pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33630-96-5[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2][3]
IUPAC Name This compound[3]
Alternate Names 5-amino-1-methyl-1,2-dihydropyridin-2-one[2]

Historical Context and Discovery

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature, its structural class, the pyridinones, has been a subject of significant interest in medicinal chemistry for many years. The development of synthetic routes to substituted pyridinones has often been driven by the search for novel therapeutic agents. It is plausible that this compound was initially synthesized as part of a broader exploration of this chemical space, likely as an intermediate for more complex target molecules.

A noteworthy distinction must be made between this compound and the similarly named compound 5-Amino-1MQ (5-amino-1-methylquinolinium). 5-Amino-1MQ is a well-studied inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) and is being investigated for its potential in treating metabolic disorders and age-related conditions.[4][5][6] this compound does not share this mechanism of action and should not be confused with it.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound would likely involve the N-methylation of a suitable 5-aminopyridin-2(1H)-one precursor. A generalized workflow is presented below.

Synthetic Pathway A 5-Nitropyridin-2(1H)-one B 5-Nitro-1-methylpyridin-2(1H)-one A->B Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) C This compound B->C Reduction (e.g., H2/Pd-C, SnCl2/HCl) Anti-inflammatory_Pathway A Inflammatory Stimuli B NF-κB Activation A->B C Pro-inflammatory Cytokine Production (TNF-α, IL-6) B->C D This compound D->B Inhibition Antioxidant_Mechanism A Reactive Oxygen Species (ROS) B Cellular Damage A->B C This compound C->A Scavenging

Sources

5-amino-1-methylpyridin-2(1H)-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 33630-96-5), a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its core physicochemical properties, including its precise molecular weight, and provide detailed protocols for its spectroscopic characterization and a representative synthetic route. The document highlights the compound's reactivity, driven by its pyridinone scaffold and electron-rich amino group, which makes it a valuable intermediate for the synthesis of complex bioactive molecules.[1] Furthermore, we explore its documented biological activities, such as its potential as an anti-inflammatory agent, and discuss its broader applications in drug discovery. This guide is intended to serve as an authoritative resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

Pyridinone-based structures are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active agents due to their ability to act as hydrogen bond donors and acceptors.[2] this compound is a member of this important class, featuring a pyridin-2-one core functionalized with an amino group at the 5-position and a methyl group on the ring nitrogen. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a highly valuable intermediate for synthetic chemists.[1]

Recent research has highlighted its potential anti-inflammatory and antioxidant properties, positioning it as a candidate for developing novel therapeutics.[1] Its structural attributes allow for targeted modifications, facilitating the exploration of structure-activity relationships (SAR) in drug design programs.

It is critical to distinguish this compound from the similarly named but structurally and functionally distinct small molecule, 5-amino-1-methylquinolinium (5-Amino-1MQ). The latter is a quinolinium salt investigated as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) for applications in metabolic health and anti-aging.[3][4][5][6] This guide focuses exclusively on the pyridinone compound.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. These identifiers are crucial for accurate documentation, procurement, and analytical characterization.

PropertyValueSource
Molecular Weight 124.14 g/mol [7]
Molecular Formula C₆H₈N₂O[7]
CAS Number 33630-96-5[1][7]
IUPAC Name This compound[7]
Synonyms 5-Amino-1-methyl-2(1H)-pyridinone, 5-Amino-N-methyl-2-pyridone[1][7]
SMILES CN1C=C(C=CC1=O)N[1]
InChI Key OQHLYZTVUZZSRR-UHFFFAOYSA-N[7]
Solubility Soluble in polar solvents such as water and ethanol.[1][1]
Stability Stable under a wide range of conditions.[1][1]

Synthesis and Purification Workflow

The utility of this compound as a building block is contingent on reliable and scalable synthetic access. The workflow below outlines a representative synthesis, emphasizing the chemical logic behind each step. The electron-rich amino group enhances the compound's nucleophilicity, making it a versatile handle for further functionalization in multi-step syntheses.[1]

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Substituted Pyridine) Reaction Core Reaction (e.g., Nitration, Methylation, Reduction) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Quenching Purification Crude Product Purification Workup->Purification Cr. Recrystallization or Col. Chromatography Final Pure this compound Purification->Final Drying under vacuum

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Representative Synthesis

This protocol is a conceptual representation based on common synthetic routes for substituted pyridinones. The choice of reagents and conditions is designed to ensure high conversion and simplify purification.

  • Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine the precursor (e.g., 5-nitro-1-methylpyridin-2(1H)-one) with a suitable solvent like ethanol or methanol.

    • Rationale: An inert atmosphere (nitrogen) is used to prevent potential side reactions with atmospheric oxygen or moisture. Alcohols are chosen as solvents for their ability to dissolve the reactants and their compatibility with common reducing agents.

  • Reduction of the Nitro Group: Add a reducing agent, such as palladium on carbon (Pd/C), to the stirred suspension. Pressurize the vessel with hydrogen gas (H₂) or use a transfer hydrogenation source like ammonium formate.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Pd/C is a robust and highly effective catalyst for this transformation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Rationale: Continuous monitoring prevents over-running the reaction and ensures optimal yield, providing a clear endpoint for the transformation.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring a clean separation.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to maximize recovery of pure crystals.

  • Final Product Validation: Dry the purified crystals under vacuum and confirm their identity and purity using the spectroscopic methods outlined in the following section.

Spectroscopic Validation: A Self-Validating System

Accurate structural confirmation is the cornerstone of chemical research. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system, where each technique offers complementary information to build an unambiguous structural assignment.

Protocol: Acquiring High-Resolution NMR Data
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

    • Rationale: DMSO-d₆ is an excellent choice for this molecule as it can dissolve the polar compound and its residual water peak does not obscure key proton signals. TMS provides a universal reference point for chemical shifts.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key signals to observe would include distinct peaks for the aromatic protons on the pyridinone ring, a singlet for the N-methyl group, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. This will result in a single peak for each unique carbon atom in the molecule, including the carbonyl carbon at the C2 position, which is expected to appear significantly downfield.

TechniqueExpected Observations
¹H NMR Aromatic protons (3H), N-CH₃ singlet (~3.5 ppm), NH₂ broad singlet (~5.0-6.0 ppm, exchangeable with D₂O).
¹³C NMR Aromatic carbons, N-CH₃ carbon, and a characteristic downfield signal for the C=O carbonyl carbon (>160 ppm).
FT-IR N-H stretching bands (~3300-3400 cm⁻¹), C=O stretching of the pyridinone ring (~1650 cm⁻¹), and C=C/C-N aromatic stretches.
Mass Spec (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 125.15.

Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for developing new therapeutic agents. Animal studies have indicated low toxicity and good bioavailability, further enhancing its profile as a drug candidate precursor.[1]

Anti-Inflammatory Activity

Research has demonstrated that this compound can inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This activity suggests its potential as a scaffold for the development of new treatments for inflammatory diseases.

G cluster_pathway Proposed Anti-Inflammatory Mechanism Stimulus Inflammatory Stimulus Pathway Intracellular Signaling (e.g., NF-κB pathway) Stimulus->Pathway Gene Gene Transcription Pathway->Gene Cytokines TNF-α & IL-6 Production Gene->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Molecule 5-amino-1-methyl- pyridin-2(1H)-one Molecule->Cytokines Inhibition

Caption: Proposed mechanism of action for the compound's anti-inflammatory effects.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical compound.

  • Hazard Identification: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a multifaceted chemical entity with a precise molecular weight of 124.14 g/mol . Its robust physicochemical profile, versatile reactivity, and promising biological activities make it a compound of high value to the scientific community. A thorough understanding of its synthesis, characterization, and potential applications, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the synthesis of novel materials and the discovery of next-generation therapeutics.

References

  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024, September 2). Kuujia.com.
  • 33630-96-5 | this compound. AiFChem.
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5. Santa Cruz Biotechnology.
  • This compound Hydrochloride. Sigma-Aldrich.
  • 5-Methylpyridin-2(1H)-one | 91914-06-6. (2025, December 19). Benchchem.
  • 4-Amino-5-methylpyridin-2(1H)-one. BLD Pharm.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • 5-amino 1MQ. (2023, August 31). Sculpt Hb.
  • Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences.
  • Unlocking the Anti-Aging Properties of 5-Amino-1MQ. (2023, November 30). Tucson Wellness MD.
  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[1][8]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. (2025, August 5).
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025, August 9). Swolverine.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025, November 10). Frontiers in Chemistry.
  • 4-Chlorostyrene | C8H7Cl | CID 14085. PubChem - NIH.
  • Spectroscopic Profile of 1-Methylpiperidin-2-one: A Technical Guide. Benchchem.
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PubMed Central.
  • 2-Ethoxy-4-methylphenol | CAS 2563-07-7. Santa Cruz Biotechnology.

Sources

5-amino-1-methylpyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one Derivatives: Synthesis, Characterization, and Therapeutic Applications

Foreword

The pyridin-2(1H)-one moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role as a foundational core in a multitude of clinically significant molecules.[1][2] This guide focuses specifically on derivatives of this compound, a versatile heterocyclic compound that serves as a critical starting point for novel therapeutic agents.[3] We will move beyond simple recitation of facts to explore the causal relationships in synthetic choices, the logic behind analytical validation, and the mechanistic underpinnings of the biological activity of these fascinating derivatives. This document is designed for the practicing researcher and drug development professional, providing not just data, but actionable, field-proven insights.

PART 1: The Core Scaffold: Physicochemical Profile and Analytical Validation

The parent compound, this compound (CAS 33630-96-5), is a stable, crystalline solid at room temperature.[3][4] Its structure, featuring a nucleophilic amino group at the 5-position and a pyridinone ring, makes it an ideal platform for chemical modification.[3] The pyridinone core exists in a tautomeric equilibrium with its 2-hydroxy-pyridine form, a property that influences its reactivity and solubility, and must be considered during synthesis and purification.[5]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 33630-96-5[3][4]
Molecular Formula C₆H₈N₂O[3][4][6]
Molecular Weight 124.14 g/mol [3][4][6]
Common Synonyms 5-amino-1-methyl-1,2-dihydropyridin-2-one; 5-Amino-N-methyl-2-pyridone[3][4]
Trustworthiness Through Analytical Rigor: A Self-Validating System

The integrity of any subsequent biological data rests entirely on the purity and confirmed structure of the synthesized compounds. An impurity can lead to misleading results, lower yields, and potential safety issues.[5] Therefore, a multi-pronged analytical approach is not just recommended; it is required.

Experimental Protocol: Standard Characterization of a Pyridinone Derivative

This protocol outlines the standard suite of analyses performed on a novel 5-substituted-2(1H)-pyridone derivative, exemplified by data reported for amino acid conjugates of similar scaffolds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide an unambiguous structural map of the molecule. Both ¹H and ¹³C NMR are essential.

    • Methodology:

      • Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -NH).

      • Acquire a ¹H NMR spectrum. Key insights are derived from chemical shifts (δ), integration (proton count), and coupling constants (J-values, which reveal neighboring protons).

      • Acquire a ¹³C NMR spectrum. This confirms the carbon backbone and the presence of key functional groups (e.g., carbonyl carbons typically appear >160 ppm).

    • Causality: The choice of solvent is critical; it must fully dissolve the analyte without reacting with it. DMSO-d₆ is particularly useful for amide-containing compounds as it slows the exchange of N-H protons, allowing them to be observed and to show coupling to adjacent protons.[7]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology:

      • Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.

      • Analyze the mass-to-charge ratio (m/z) to confirm it matches the calculated molecular weight. For example, a compound with a calculated mass of 300.31 would be expected to show a peak around m/z 301.2 for [M+H]⁺.[7]

    • Causality: ESI is chosen over harsher ionization methods to prevent fragmentation of the parent molecule, ensuring the primary observation is the molecular ion, which provides the most direct confirmation of a successful synthesis.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound, a critical parameter for any biological testing.

    • Methodology:

      • Develop a suitable method, typically using a C18 reverse-phase column.

      • Create a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid).

      • Inject a small volume of the dissolved compound and monitor the eluent with a UV detector at a wavelength where the chromophore absorbs (e.g., 254 nm).

      • Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >99% is often required for in-vitro biological assays.

    • Causality: Reverse-phase HPLC is the gold standard for purity assessment of small organic molecules because it effectively separates the target compound from less polar or more polar impurities based on their differential partitioning between the stationary and mobile phases.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_biotest Biological Testing Start Crude Product Purify Purification (e.g., Chromatography) Start->Purify NMR NMR (¹H, ¹³C) Structural Elucidation Purify->NMR MS Mass Spectrometry Molecular Weight Confirmation Purify->MS HPLC HPLC Purity Assessment (>99%) Purify->HPLC BioAssay In-Vitro / In-Vivo Assays NMR->BioAssay MS->BioAssay HPLC->BioAssay Validation Validated Compound BioAssay->Validation

Caption: Workflow for ensuring compound integrity before biological evaluation.

PART 2: Synthetic Strategies for Derivatization

The synthetic utility of the this compound scaffold lies in the reactivity of its amino group. This primary amine is a versatile handle for introducing a wide array of functionalities via reactions such as acylation, alkylation, and diazotization, allowing for the systematic exploration of the chemical space around the core.

A prominent strategy for creating derivatives with improved pharmacological properties involves acylating the 5-amino group or, more commonly, creating an amide bond at the 5-position of a related pyridone carboxylic acid.[7] This approach has been successfully used to conjugate amino acids to the pyridone core, aiming to enhance solubility and biocompatibility.[7][8]

General Synthetic Workflow

G Start Pyridone Precursor (e.g., 6-Hydroxynicotinic Acid) Core Functionalized Pyridone Core (e.g., 5-Carboxy-1-phenyl-2(1H)-pyridone) Start->Core Multi-step synthesis (Esterification, Phenylation, Deprotection) Final Target Derivative (Amide-linked Conjugate) Core->Final Amide Coupling (Condensing Agent) Reagent Coupling Partner (e.g., Amino Acid Ester) Reagent->Final

Caption: General synthetic scheme for 5-substituted pyridone derivatives.

Experimental Protocol: Synthesis of an Amino Acid-Pyridone Conjugate

The following protocol is adapted from established literature for the synthesis of 5-substituted-2(1H)-pyridone derivatives and serves as a robust template for generating novel analogs.[7] This specific example uses the mixed anhydride method for amide bond formation.

Objective: To couple an amino acid ester with a 5-carboxy-substituted pyridone core.

Materials:

  • 5-Carboxy-1-phenyl-2(1H)-pyridone (1 eq)

  • L-Alanine methyl ester hydrochloride (1 eq)

  • N-Methylmorpholine (NMM) (2 eq)

  • Isobutyl chloroformate (1 eq)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Acid Activation:

    • Dissolve 5-carboxy-1-phenyl-2(1H)-pyridone in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -15 °C using a dry ice/acetone bath.

      • Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive mixed anhydride intermediate that will be formed.

    • Add NMM (1 eq) to the solution, followed by the dropwise addition of isobutyl chloroformate (1 eq).

    • Stir the mixture at -15 °C for 5-10 minutes. The formation of the mixed anhydride is usually rapid.

  • Amine Preparation:

    • In a separate flask, dissolve the L-alanine methyl ester hydrochloride in anhydrous DMF.

    • Neutralize the hydrochloride salt by adding NMM (1 eq). This liberates the free amine required for the coupling reaction.

  • Coupling Reaction:

    • Add the neutralized amino acid solution dropwise to the activated carboxylic acid mixture at -15 °C.

    • Stir the reaction mixture at -15 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

      • Causality: The gradual warming allows the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer successively with a mild acid (e.g., 1N HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the final, pure compound.

PART 3: Therapeutic Applications and Biological Mechanisms

Derivatives of the pyridinone scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antiviral, and anti-fibrotic effects.[1][3] A particularly compelling area of application is in the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease.[8]

Case Study: Pirfenidone and Next-Generation Anti-Fibrotic Analogs

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved drug for IPF that can slow the progression of the disease.[7] However, its use is associated with significant side effects, necessitating high-dose administration and limiting its tolerability.[7] This clinical reality provides a powerful rationale for developing new, improved analogs.

Research efforts have focused on creating derivatives, such as amino acid conjugates, with the goals of:

  • Increasing hydrophilicity and solubility.

  • Improving pharmacokinetic properties.

  • Reducing toxicity and side effects.

  • Enhancing anti-fibrotic potency. [7][8]

Preliminary in-vitro studies on novel amino acid-pyridone conjugates have shown promising results. These compounds have demonstrated the ability to inhibit the proliferation and migration of human lung fibroblasts stimulated by TGF-β1, a key cytokine in the fibrotic process.[8]

Mechanism of Action: Targeting Fibrotic Signaling Pathways

The anti-fibrotic effects of pyridinone derivatives are believed to stem from their ability to modulate key signaling pathways involved in fibrosis. While the exact mechanisms are still under intense investigation, molecular docking and in-vitro studies suggest that these compounds may interact with multiple targets.[7][8]

Key Potential Targets:

  • TGF-β1 Pathway: This is a central pathway in fibrosis. Pyridinone derivatives may inhibit downstream signaling components.

  • MAP Kinases (e.g., p38): These kinases are involved in inflammatory and stress responses that contribute to fibrosis. Docking studies have shown that novel pyridone analogs may bind favorably to the active site of p38.[7]

  • Other Kinases and Enzymes (e.g., ALK5, PARPγ): These are also implicated in fibrotic processes and have been identified as potential targets for novel pyridone derivatives.[7][8]

G TGFB TGF-β1 Receptor TGF-β Receptor (e.g., ALK5) TGFB->Receptor p38 p38 MAP Kinase Receptor->p38 Downstream Signaling Fibroblast Fibroblast p38->Fibroblast Proliferation Proliferation & Migration Fibroblast->Proliferation ECM Excess ECM Deposition (Fibrosis) Proliferation->ECM Inhibitor Pyridone Derivative Inhibitor->Receptor Inhibition Inhibitor->p38 Inhibition

Sources

Unlocking the Therapeutic Potential of 5-amino-1-methylpyridin-2(1H)-one: A Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

5-amino-1-methylpyridin-2(1H)-one is a heterocyclic compound built upon the pyridinone scaffold, a privileged structure in medicinal chemistry. While its direct biological activities are not extensively documented, its structural features and preliminary data suggest significant therapeutic potential. This guide provides a comprehensive framework for exploring high-potential research avenues for this molecule. We move beyond simple screening to propose hypothesis-driven research campaigns targeting metabolic diseases, inflammation, fibrosis, and neurodegeneration. By drawing parallels to structurally and functionally related molecules, we outline detailed experimental workflows, from in-vitro enzymatic assays to in-vivo disease models, designed to rigorously evaluate the compound's mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to capitalize on the untapped potential of this promising chemical entity.

Introduction: The Pyridinone Scaffold and the Opportunity of this compound

The 2-pyridinone ring system is a cornerstone of modern drug discovery, found in a multitude of approved drugs and clinical candidates. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an ideal scaffold for engaging with a wide range of biological targets. This compound (herein referred to as 'the compound') is a specific embodiment of this scaffold, featuring an amino group at the 5-position and a methyl group on the ring nitrogen.[1] These functional groups, particularly the nucleophilic amino group, provide a reactive handle for synthetic elaboration, allowing for the generation of focused compound libraries to explore structure-activity relationships (SAR).[1]

Preliminary investigations have suggested that the compound possesses anti-inflammatory and antioxidant properties, can cross the blood-brain barrier, and demonstrates good bioavailability with low toxicity in animal models.[1] While promising, these findings lack mechanistic depth. This guide proposes a strategic research plan to move beyond these initial observations and into targeted, high-impact therapeutic areas.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33630-96-5[2][3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight ~124.14 g/mol [2][3]
IUPAC Name This compound[2]
Solubility Soluble in polar solvents (e.g., water, ethanol)[1]

Part I: The High-Priority Hypothesis — Targeting Metabolic Disease via NNMT Inhibition

Scientific Rationale: A Compelling Analogy to 5-Amino-1MQ

A structurally related class of molecules, methylquinoliniums, has garnered significant attention for potent inhibition of Nicotinamide N-methyltransferase (NNMT).[4][5] NNMT is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[6] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, a reaction that consumes S-adenosylmethionine (SAM), a universal methyl donor.[7]

In metabolic diseases such as obesity and type 2 diabetes, NNMT is often overexpressed in adipose tissue and the liver.[8] This heightened activity depletes the cellular pools of both SAM and the nicotinamide destined for the NAD⁺ salvage pathway. The resulting decrease in NAD⁺, a critical coenzyme for mitochondrial function, impairs energy expenditure and promotes fat storage.[5][6]

The small molecule 5-amino-1-methylquinolinium (5-Amino-1MQ) is a well-characterized NNMT inhibitor that has been shown to reverse diet-induced obesity, improve insulin sensitivity, and increase energy expenditure in preclinical models by boosting NAD⁺ levels.[6][7] Given the structural similarity between a pyridinone and a quinolinium core, we posit that This compound may function as a novel NNMT inhibitor. This is a testable, high-impact hypothesis that could rapidly position the compound as a lead candidate for metabolic disorders.

Proposed Mechanism of Action

The proposed mechanism centers on the inhibition of NNMT, which would preserve the NAD⁺ pool and redirect metabolic flux away from lipogenesis and towards energy expenditure.

MoA_NNMT cluster_cell Adipocyte cluster_outcome Systemic Effects Compound 5-amino-1-methyl- pyridin-2(1H)-one NNMT NNMT Enzyme Compound->NNMT Inhibits MNA 1-Methylnicotinamide (Excreted) NNMT->MNA NAM Nicotinamide (NAM) NAM->NNMT Methylation NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage SAM SAM SAM->NNMT NAD Increased NAD+ NAD_Salvage->NAD Mitochondria Mitochondrial Function (Fatty Acid Oxidation) NAD->Mitochondria Activates Lipogenesis Lipogenesis (Fat Storage) NAD->Lipogenesis Suppresses Energy Increased Energy Expenditure Mitochondria->Energy WeightLoss Reduced Adiposity Energy->WeightLoss Insulin Improved Insulin Sensitivity Energy->Insulin

Caption: Proposed mechanism of this compound as an NNMT inhibitor.

Experimental Workflow: A Phased Approach to Validation

This workflow is designed to efficiently test the NNMT inhibition hypothesis.

Workflow 1: NNMT Target Validation

pathways cluster_fibrosis Fibrosis Pathway cluster_inflammation Inflammation Pathway TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Nucleus_F Nucleus SMAD->Nucleus_F Collagen Collagen, α-SMA Gene Transcription Nucleus_F->Collagen Compound_F Compound ? Compound_F->SMAD Inhibits? LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK NFKB NF-κB Translocation IKK->NFKB Nucleus_I Nucleus NFKB->Nucleus_I Cytokines TNF-α, IL-6 Gene Transcription Nucleus_I->Cytokines Compound_I Compound Compound_I->IKK Inhibits?

Caption: Potential points of intervention in key fibrosis and inflammation pathways.

Experimental Workflow: Probing Anti-inflammatory and Anti-fibrotic Activity

Protocol 2.1: Cytokine Release Assay in Macrophages

  • Objective: To quantify the compound's ability to suppress the production of pro-inflammatory cytokines.

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Plate cells and pre-treat with a dose range of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a strong inflammatory response.

    • Incubate for 6-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Causality & Trustworthiness: This is a standard, robust assay for screening anti-inflammatory compounds. It directly measures the functional outcome (cytokine suppression) and provides quantitative data (IC₅₀ for inhibition) for SAR studies.

Protocol 2.2: In Vitro Fibroblast Activation Assay

  • Objective: To determine if the compound can inhibit the key cellular event in fibrosis: the transformation of fibroblasts into myofibroblasts.

  • Cell Line: Primary human lung fibroblasts (e.g., MRC-5).

  • Procedure:

    • Culture fibroblasts and pre-treat with the compound.

    • Stimulate with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

    • Endpoint 1 (Myofibroblast differentiation): Fix the cells and perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts. Quantify the percentage of α-SMA positive cells.

    • Endpoint 2 (Collagen Production): Lyse the cells and measure the expression of Collagen Type I (COL1A1) via Western Blot or qPCR.

  • Causality & Trustworthiness: This assay directly models the central mechanism of fibrosis. By measuring both a phenotypic marker (α-SMA) and a functional product (collagen), it provides strong evidence of anti-fibrotic potential.

Part III: Neuroprotection — A CNS-Penetrant Antioxidant?

Scientific Rationale

The report that this compound can cross the blood-brain barrier is highly significant. [1]Many promising therapeutic agents fail because they cannot reach their target in the central nervous system (CNS). This property, combined with its reported antioxidant activity, makes it a candidate for neurodegenerative diseases like Parkinson's and Alzheimer's, where oxidative stress and mitochondrial dysfunction are key pathological features. The potential to increase NAD⁺ via NNMT inhibition is also highly relevant here, as NAD⁺ is vital for neuronal health and DNA repair.

Experimental Workflow: Assessing Neuroprotective Effects

Protocol 3.1: In Vitro Oxidative Stress Protection Assay

  • Objective: To assess if the compound can protect neuronal cells from oxidative damage.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Procedure:

    • Plate SH-SY5Y cells and pre-treat with the compound for 12-24 hours.

    • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease pathology.

    • After 24 hours, assess cell viability using an MTT or CellTiter-Glo assay.

    • In parallel, measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

  • Causality & Trustworthiness: This assay provides direct evidence of neuroprotection in a controlled environment. Measuring both cell death and the underlying stressor (ROS) helps to confirm an antioxidant-based mechanism.

Synthesis and Optimization Strategy

The published synthesis routes provide a solid foundation for producing the material needed for these studies. [9][10]The true value, however, lies in using the initial biological data to guide a medicinal chemistry campaign. The 5-amino group is an excellent synthetic handle for creating a library of analogs.

Caption: A workflow for synthesis and Structure-Activity Relationship (SAR) optimization.

By coupling various carboxylic acids to the amino group, researchers can systematically probe the effects of different substituents on potency, selectivity, solubility, and metabolic stability, ultimately leading to a highly optimized preclinical candidate.

Summary and Future Directions

This compound is a compound at the intersection of several high-value therapeutic areas. While its full potential is yet to be realized, a structured, hypothesis-driven research plan can rapidly elucidate its primary mechanism of action and validate its therapeutic utility.

We strongly recommend prioritizing the NNMT inhibition hypothesis due to the compelling structural analogy to known inhibitors and the significant unmet need in metabolic disease. The anti-inflammatory and anti-fibrotic avenues represent valuable secondary research streams that leverage the compound's privileged scaffold and preliminary data. Finally, its CNS-penetrant nature warrants exploration for neurodegenerative applications. A systematic execution of the proposed workflows will provide the critical data needed to advance this promising molecule from a chemical curiosity to a potential life-changing therapeutic.

References

  • Chemical and Biological Profile of 5-amino-1-methyl-pyridin-2-one. (2024). Google Search Result. [URL not available]
  • This compound.AiFChem. [URL: https://www.aifchem.com/product/33630-96-5.html]
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.Google Patents (WO2020178175A1). [URL: https://patents.google.
  • 5-Amino-1-methylpiperidin-2-one.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/51072176]
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-amino-1-methyl-1-2-dihydropyridin-2-one-33630-96-5]
  • This compound Safety Data Sheet.ChemicalBook. [URL: https://www.chemicalbook.com/sds/CB92460380_EN.htm]
  • 3-Amino-5-methylpyridin-2(1H)-one.MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/3-amino-5-methylpyridin-2-1h-one-138025]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.Source Not Specified. [URL not available]
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/95306-64-2.html]
  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. (2025). Amazing Meds. [URL: https://amazing-meds.com/what-is-5-amino-1mq-uses-benefits-of-this-special-peptide/]
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. (2025). Frontiers Publishing Partnerships. [URL: https://www.frontierspartnerships.org/articles/10.3389/adar.2025.12211/full]
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025). Swolverine. [URL: https://swolverine.com/blogs/blog/5-amino-1mq-guide]
  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. (2021). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328249/]
  • 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment.MediSearch. [URL: https://medisearch.io/5-amino-1mq-peptide]
  • 5-Amino-1-MQ 50mg vial.RCpeptides. [URL: https://rcpeptides.com/product/5-amino-1-mq-50mg-vial/]
  • Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. (2025). YouTube/IFBB AMA. [URL: https://www.youtube.
  • Everything You Need to Know About 5-Amino-1MQ.Peptide Sciences. [URL: https://www.peptidesciences.com/blog/5-amino-1mq-guide]
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers. [URL: https://www.frontiersin.org/journals/drug-discovery/articles/10.3389/fddsv.2025.12211/full]

Sources

An In-depth Technical Guide to 5-Amino-1-methylquinolinium: A Potent Inhibitor of Nicotinamide N-Methyltransferase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of NNMT in Metabolic and Age-Related Diseases

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has garnered significant attention in recent years as a critical regulator of cellular metabolism and a promising therapeutic target for a range of human diseases.[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3] This enzymatic reaction is a key junction point in cellular metabolism, influencing both the NAD+ salvage pathway and the methionine cycle.[3]

Overexpression of NNMT has been implicated in various pathological conditions, including obesity, type 2 diabetes, cancer, and age-related decline.[4][5] By consuming nicotinamide, NNMT can deplete the cellular pool of NAD+, a critical coenzyme for energy production and a substrate for sirtuins, which are key regulators of longevity and metabolic health.[6] Furthermore, the consumption of SAM by NNMT can impact cellular methylation potential, affecting epigenetic regulation and other methylation-dependent pathways.[7] Consequently, the inhibition of NNMT has emerged as a compelling therapeutic strategy to counteract the metabolic dysregulation associated with these diseases.[4]

This technical guide provides a detailed overview of 5-amino-1-methylquinolinium (5-amino-1MQ), a potent and selective small-molecule inhibitor of NNMT. We will delve into its mechanism of action, its effects in preclinical models, and the experimental protocols used to characterize its activity.

Mechanism of Action: How 5-Amino-1MQ Modulates Cellular Metabolism

5-amino-1MQ acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[3] This inhibition leads to a cascade of downstream effects that collectively enhance cellular metabolism:

  • Increased NAD+ Levels: By blocking the consumption of nicotinamide by NNMT, 5-amino-1MQ effectively increases the intracellular concentration of NAD+.[4] Elevated NAD+ levels boost mitochondrial function and the activity of NAD+-dependent enzymes like sirtuins, leading to increased energy expenditure and improved insulin sensitivity.[2][6]

  • Preservation of SAM: The inhibition of NNMT also preserves the cellular pool of the universal methyl donor, SAM. This can have broad effects on cellular methylation patterns, potentially influencing gene expression and other epigenetic modifications.[3]

  • Reduced Lipogenesis: In adipocytes (fat cells), 5-amino-1MQ has been shown to suppress lipogenesis, the process of fat synthesis.[4] This effect is likely mediated by the changes in NAD+ and SAM levels, which shift the metabolic state of the cell away from energy storage and towards energy expenditure.

The signaling pathway affected by NNMT and its inhibition by 5-amino-1MQ is multifaceted. NNMT overexpression has been shown to activate the STAT3 signaling pathway, leading to the upregulation of pro-inflammatory molecules.[8] Furthermore, NNMT plays a role in the glucocorticoid signaling pathway during the early stages of adipogenesis.[9]

NNMT_Pathway cluster_NNMT_Activity Elevated NNMT Activity cluster_Inhibition Inhibition by 5-amino-1MQ cluster_Downstream_Effects Downstream Consequences of NNMT Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_pool Increased NAD+ Pool Nicotinamide->NAD_pool Increased Salvage SAM S-Adenosyl Methionine (SAM) SAM->NNMT SAM_pool Increased SAM Pool SAM->SAM_pool Preservation MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT Inhibits SIRT1 SIRT1 Activation NAD_pool->SIRT1 Mitochondrial_Function Enhanced Mitochondrial Function SIRT1->Mitochondrial_Function Energy_Expenditure Increased Energy Expenditure Mitochondrial_Function->Energy_Expenditure Lipogenesis Decreased Lipogenesis Energy_Expenditure->Lipogenesis Reduces NNMT_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions (5-amino-1MQ & Controls) start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Wells (50 µL) prep_inhibitor->add_inhibitor add_reaction_mix Add Reaction Mix to Wells (75 µL) add_inhibitor->add_reaction_mix prep_reaction_mix Prepare NNMT Reaction Mix (NNMT Enzyme, SAM, SAH Hydrolase in Assay Buffer) prep_reaction_mix->add_reaction_mix pre_incubate Pre-incubate at 37°C add_reaction_mix->pre_incubate add_nicotinamide Initiate Reaction: Add Nicotinamide (25 µL) pre_incubate->add_nicotinamide incubate Incubate at 37°C (15 min) add_nicotinamide->incubate stop_reaction Stop Reaction (e.g., with cold isopropanol) incubate->stop_reaction add_probe Add Thiol Detecting Probe stop_reaction->add_probe incubate_rt Incubate at RT (5 min) add_probe->incubate_rt read_fluorescence Read Fluorescence (Ex/Em ~392/482 nm) incubate_rt->read_fluorescence analyze Analyze Data (Calculate % Inhibition and IC50) read_fluorescence->analyze

Caption: Workflow for a fluorometric in vitro NNMT inhibition assay.

Procedure:

  • Prepare Inhibitor Solutions: Dissolve 5-amino-1MQ and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in NNMT Assay Buffer to achieve a range of test concentrations.

  • Plate Setup: To a 96-well plate, add the diluted test compounds, control inhibitor, and a solvent control.

  • Prepare NNMT Reaction Mix: Prepare a master mix containing NNMT enzyme, SAM, and SAH hydrolase in NNMT Assay Buffer.

  • Add Reaction Mix: Add the NNMT Reaction Mix to all wells.

  • Initiate Reaction: Start the enzymatic reaction by adding nicotinamide to all wells except the background control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction, for example, by adding cold isopropanol. [10]8. Detection: Add the Thiol Detecting Probe to all wells and incubate at room temperature, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm). [11]10. Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

3T3-L1 Adipocyte Differentiation and Lipogenesis Assay

This protocol describes the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes and the subsequent assessment of lipogenesis. [12][13][14] Principle: 3T3-L1 pre-adipocytes can be induced to differentiate into adipocytes by treating them with a cocktail of adipogenic inducers. The accumulation of lipids in the differentiated cells can be visualized and quantified using Oil Red O staining.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with high glucose

  • Bovine calf serum and Fetal bovine serum (FBS)

  • Differentiation Medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin)

  • Adipocyte Maintenance Medium (DMEM with 10% FBS and insulin)

  • Phosphate-buffered saline (PBS)

  • Formalin

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium.

  • Treatment with Inhibitor: During differentiation, treat the cells with various concentrations of 5-amino-1MQ or a vehicle control.

  • Maintenance: After 2-3 days, replace the Differentiation Medium with Adipocyte Maintenance Medium (containing the test compound). Refresh the medium every 2-3 days.

  • Oil Red O Staining (Day 8-10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 10-20 minutes.

    • Wash extensively with water to remove unbound stain.

  • Quantification:

    • Visually inspect the cells under a microscope for lipid droplet formation.

    • To quantify the stained lipid, elute the Oil Red O from the cells with 100% isopropanol and measure the absorbance at approximately 490-520 nm.

Conclusion and Future Directions

5-amino-1-methylquinolinium has emerged as a valuable research tool for understanding the role of NNMT in health and disease. Preclinical studies have provided compelling evidence for its potential as a therapeutic agent for metabolic disorders, particularly obesity and type 2 diabetes. [4]The ability of 5-amino-1MQ to reverse diet-induced obesity in mice without affecting food intake highlights the promise of targeting NNMT to increase energy expenditure. [1] Further research is warranted to fully elucidate the long-term safety and efficacy of NNMT inhibition. While no clinical trials have been reported for 5-amino-1MQ specifically, the growing body of preclinical data supports the continued development of NNMT inhibitors as a novel therapeutic class. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and exploring their potential in other NNMT-implicated diseases, such as cancer and neurodegenerative disorders. The continued investigation of compounds like 5-amino-1MQ will be crucial in translating our understanding of NNMT biology into new and effective treatments for a range of human ailments.

References

  • Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 P
  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
  • Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. (2023). Scientific Reports. [Link]
  • Signalling pathways regulating NNMT expression.
  • NNMT regulates molecular pathways related with fat cell differentiation...
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024). Mol-Instincts. [Link]
  • Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. (2023).
  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease Amo. (2025). DTIC. [Link]
  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. (2021). PMC. [Link]
  • 5-Amino-1MQ. GenOracle. [Link]
  • Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. Cyagen. [Link]
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • HiDiffTM Adipogenesis Assay Kit.
  • 5 amino 1mq - Research NNMT Inhibitor. Live Well Peptides. [Link]
  • ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio. [Link]
  • AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. AffiGEN. [Link]
  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease Among Veterans and Beneficiaries. DTIC. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. [Link]
  • 5-Amino-1MQ. Synthesis Peptides. [Link]
  • Kinetic studies of NNMT. A time course of the NNMT kinetic assay in the...
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2021). PMC. [Link]
  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021). PMC. [Link]

Sources

An In-Depth Technical Guide to 5-amino-1-methylpyridin-2(1H)-one: A Framework for Investigating its Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

The pyridinone scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] This guide focuses on a specific, less-characterized derivative, 5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5), providing a comprehensive framework for researchers and drug development professionals to investigate its potential role in cellular metabolism. While direct evidence linking this specific molecule to metabolic pathways is emerging, its structure suggests potential interactions with key cellular processes. This document synthesizes the known properties of this compound, explores the metabolic functions of structurally related compounds, and provides detailed, field-proven experimental protocols to rigorously characterize its biological function. We aim to equip researchers with the necessary tools and logical framework to deconstruct its mechanism of action, from initial cellular uptake studies to advanced metabolomic profiling and target deconvolution.

Introduction to Pyridinone Scaffolds in Chemical Biology

Pyridinone and aminopyridine structures are privileged scaffolds in drug discovery, forming the core of numerous compounds with diverse therapeutic applications.[1][2][3][4][5] These heterocyclic compounds are known to interact with a variety of biological targets, including kinases, metabolic enzymes, and signaling proteins.[3][5][6] For instance, certain pyridinone derivatives have been investigated as inhibitors of isocitrate dehydrogenase (IDH), a key enzyme in the tricarboxylic acid (TCA) cycle, and mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), which are crucial in oncogenic signaling.[5]

The compound of interest, this compound, combines the features of a pyridinone ring with an amino group, suggesting a potential for specific hydrogen bonding interactions within enzyme active sites or protein-protein interfaces. Its structural similarity to endogenous molecules, such as nicotinamide catabolites, raises the hypothesis that it may intersect with fundamental cellular energy and signaling pathways.[7][8] A related compound, 5-amino-1-methylquinolinium (5-Amino-1MQ), is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates cellular metabolism and energy homeostasis.[9][10][11][12][13] Inhibition of NNMT by 5-Amino-1MQ leads to increased levels of NAD+, a critical cofactor for mitochondrial function, and activation of sirtuins, which are involved in longevity and metabolic regulation.[9][11] While this compound is structurally distinct from 5-Amino-1MQ, the shared aminopyridine core warrants an investigation into its potential effects on similar metabolic pathways.

This guide provides a systematic approach to elucidating the role of this specific molecule, moving from fundamental characterization to complex cellular analysis.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is foundational to any biological investigation.

Physicochemical Data

The key properties of this compound are summarized below. This data is crucial for designing experiments, including formulation for cellular assays and interpretation of uptake and distribution studies.

PropertyValueSource
CAS Number 33630-96-5[14][15]
Molecular Formula C₆H₈N₂O[15][16]
Molecular Weight 124.14 g/mol [15][16]
IUPAC Name This compound[16]
Solubility Soluble in polar solvents like water and ethanol.[14]
Appearance Fine white crystalline powder.[17]
Synthesis Routes

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol within a pressure reactor.[18] This starting material can be generated via the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.[18] Another generalized approach involves the condensation of 4-cyanopyridine with formaldehyde, followed by a reduction step to form the amino group.[14] Researchers should refer to detailed synthetic chemistry literature for optimized protocols ensuring high purity and yield.

A Framework for Interrogation: Experimental Protocols

To determine the role of this compound in cellular metabolism, a multi-pronged experimental approach is required. The following protocols provide a logical and robust workflow, from initial characterization of cellular interaction to in-depth analysis of metabolic impact and target identification.

Protocol 1: Cellular Uptake and Subcellular Localization

Rationale: Before assessing metabolic function, it is critical to confirm that the compound can enter the cell and to identify its primary site of accumulation. This provides context for its potential interactions. For instance, localization to the mitochondria would prioritize investigation of its effects on oxidative phosphorylation.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., HepG2 for liver metabolism, or a cell line relevant to a specific disease model) in glass-bottom imaging dishes and culture to ~70% confluency.

  • Compound Treatment: Treat cells with this compound at a relevant concentration (e.g., 1-10 µM) for various time points (e.g., 30 min, 2 hr, 6 hr).

  • Subcellular Marker Staining: In the final 30 minutes of incubation, co-stain with fluorescent markers for key organelles:

    • Mitochondria: MitoTracker™ Red CMXRos

    • Nucleus: Hoechst 33342

    • Lysosomes: LysoTracker™ Green DND-26

  • Fixation and Permeabilization: Gently wash cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton™ X-100 in PBS if required for antibody staining.

  • Imaging: Acquire images using a high-resolution confocal microscope. The intrinsic fluorescence of the pyridinone scaffold (if any) or a fluorescently tagged version of the compound can be used to track its location.

  • Analysis: Analyze the co-localization between the compound's signal and the organelle-specific markers using image analysis software to determine its primary subcellular destination.

Protocol 2: Untargeted Metabolomic Profiling

Rationale: An untargeted approach provides an unbiased, global view of the metabolic changes induced by the compound.[19][20] This can reveal unexpected pathway perturbations and generate hypotheses about the compound's mechanism of action. The workflow involves several key stages, from study design to data interpretation.[19][21]

Methodology:

  • Sample Preparation:

    • Culture cells in 6-well plates to ~80-90% confluency.

    • Treat cells with vehicle control or this compound at various concentrations for a predetermined time (e.g., 24 hours).

    • Quenching: Aspirate media and immediately wash cells with ice-cold saline. Add liquid nitrogen to instantly halt metabolic activity.[19]

    • Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells. Scrape the cells and collect the extract.

    • Centrifuge to pellet protein and debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[21][22] This platform provides comprehensive profiling of small molecules.[21][22]

    • Employ both positive and negative ionization modes to maximize metabolite coverage.

  • Data Processing and Analysis:

    • Process the raw data using software to perform peak detection, alignment, and normalization.[23]

    • Use multivariate statistical analyses (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered between treated and control groups.[19]

  • Pathway Analysis:

    • Input the significantly altered metabolites into pathway analysis software (e.g., MetaboAnalyst) to identify the metabolic pathways most impacted by the compound.

Visualizing the Investigation Workflow

The overall strategy for characterizing a novel compound's metabolic role can be visualized as a logical progression from cellular entry to target identification.

G cluster_0 Phase 1: Cellular Interaction cluster_1 Phase 2: Metabolic Impact Assessment cluster_2 Phase 3: Target Identification uptake Protocol 1: Cellular Uptake & Subcellular Localization metabolomics Protocol 2: Untargeted Metabolomic Profiling uptake->metabolomics Confirms Cell Entry seahorse Bioenergetic Analysis (Seahorse Assay) metabolomics->seahorse Hypothesis Generation cetsa Protocol 3: Cellular Thermal Shift Assay (CETSA) seahorse->cetsa Identifies Functional Defect biochemical Biochemical Assays (Recombinant Enzyme) cetsa->biochemical Target Validation

Caption: A logical workflow for investigating the metabolic role of a novel compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to identify the direct protein targets of a compound within an intact cell.[24][25] The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[25][26] A shift in the protein's melting curve upon compound treatment indicates direct physical engagement.[24]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for 1-2 hours.[24]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by immediate cooling.[24][25]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[25]

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[25]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of a specific target protein (hypothesized from metabolomics data) remaining in the soluble fraction using Western blotting or mass spectrometry.[24][27]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates that this compound binds to and stabilizes the target protein.

Hypothesized Roles in Cellular Metabolism and Potential Signaling Pathways

Based on the known activities of related pyridinone and aminopyridine compounds, we can hypothesize several potential roles for this compound in cellular metabolism.

Intersection with NAD+ Metabolism

Given the structural similarities to nicotinamide catabolites and the known activity of 5-Amino-1MQ as an NNMT inhibitor, a primary hypothesis is that this compound modulates NAD+ metabolism.[7][8][9][10][11] NNMT is a key enzyme that methylates nicotinamide, effectively diverting it from the NAD+ salvage pathway.[28] Inhibition of NNMT would be expected to increase cellular NAD+ pools, which would have profound effects on metabolism.

An increase in the NAD+/NADH ratio enhances the activity of NAD+-dependent enzymes, including:

  • Sirtuins (e.g., SIRT1, SIRT3): These deacetylases regulate mitochondrial biogenesis, fatty acid oxidation, and cellular stress responses.[9]

  • TCA Cycle Dehydrogenases: Key enzymes like pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase are sensitive to the NAD+/NADH ratio.

A potential signaling cascade initiated by NNMT inhibition is depicted below.

G compound 5-amino-1-methyl- pyridin-2(1H)-one nnmt NNMT Inhibition compound->nnmt Hypothesized Interaction nad_increase Increased NAD+ Pool nnmt->nad_increase sirt1 SIRT1 Activation nad_increase->sirt1 mitochondria Increased Mitochondrial Biogenesis & Function sirt1->mitochondria fat_ox Increased Fatty Acid Oxidation sirt1->fat_ox

Caption: Hypothesized pathway of NNMT inhibition by this compound.

Direct Modulation of Metabolic Enzymes

The pyridinone scaffold is present in inhibitors of key metabolic enzymes.[5] Therefore, an alternative hypothesis is that this compound directly binds to and modulates the activity of an enzyme involved in central carbon metabolism. The untargeted metabolomics data from Protocol 2 would be crucial in identifying potential enzyme targets. For example:

  • An accumulation of citrate and isocitrate could suggest inhibition of Isocitrate Dehydrogenase (IDH) .

  • A buildup of upstream glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate) coupled with a decrease in downstream metabolites could point to inhibition of phosphofructokinase or other key glycolytic enzymes.

Potential Therapeutic Implications

The modulation of cellular metabolism has significant therapeutic potential across multiple disease areas. If this compound is found to inhibit NNMT and increase NAD+ levels, it could be relevant for:

  • Metabolic Diseases: By increasing energy expenditure and improving insulin sensitivity, it could be a candidate for treating obesity and type 2 diabetes.[13][28]

  • Age-Related Conditions: The decline of NAD+ is a hallmark of aging. Restoring NAD+ levels could potentially mitigate age-related muscle loss (sarcopenia) and improve overall cellular health.[10][13]

  • Oncology: Many cancers exhibit dysregulated metabolism. Targeting metabolic vulnerabilities, such as altered NAD+ homeostasis or specific enzyme dependencies, is a promising anti-cancer strategy.[5]

Furthermore, direct inhibition of a specific metabolic enzyme could be leveraged for targeted therapies in cancers that are known to be dependent on that particular metabolic pathway.

Conclusion

This compound is a compound with significant, yet largely unexplored, potential to interact with cellular metabolism. Its chemical structure, situated at the crossroads of known bioactive pyridinone scaffolds and nicotinamide-related molecules, presents a compelling case for in-depth investigation. The low toxicity and good bioavailability observed in preclinical animal studies with this compound further enhance its profile as a candidate for further development.[14] This guide provides a robust, logical, and technically detailed framework for researchers to systematically dissect its biological role. By employing the outlined protocols—from confirming cellular entry to unbiased metabolomic profiling and direct target identification—the scientific community can effectively elucidate the mechanism of action of this compound and unlock its potential in drug discovery and development.

References

  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. ACS Publications.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.
  • Key Stages of the Metabolomics Workflow. Arome Science.
  • Workflow for metabolic profiling using a metabolomics approach. ResearchGate.
  • Metabolomics and Pharmacometabolomics: Advancing Precision Medicine in Drug Discovery and Development. PubMed Central.
  • Metabolomic Profiling in Drug Discovery. Thermo Fisher Scientific.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). PubChem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
  • Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. PubMed.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed Central.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed.
  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
  • Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?. Medium.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. Amazing Meds.
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5. Santa Cruz Biotechnology.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed.
  • Paving the way for small-molecule drug discovery. PubMed Central.
  • 3-Amino-5-methylpyridin-2(1H)-one. MySkinRecipes.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook.
  • 33630-96-5 | this compound. AiFChem.
  • Studying metabolites and small molecules with MetaboLights and ChEBI. YouTube.
  • 5-Amino-1MQ. Synthesis Peptides.
  • Small molecule metabolites: discovery of biomarkers and therapeutic targets. PubMed Central.
  • Small Molecules in Biomedical Research at the University of Oxford.
  • 5-Amino-1MQ 50mg vial. RCpeptides.
  • Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. PubMed.

Sources

Investigating the Anti-inflammatory Properties of 5-amino-1-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. The identification of novel small molecules that can safely and effectively modulate inflammatory pathways is a cornerstone of modern drug discovery. This technical guide focuses on 5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5), a pyridinone derivative that has been identified as a potential anti-inflammatory agent. A secondary source indicates that this compound may exert its effects through the inhibition of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This guide provides a comprehensive framework for the investigation of this compound's anti-inflammatory properties, from its putative mechanism of action to detailed in vitro and in vivo experimental protocols. It is designed to equip researchers in pharmacology and drug development with the necessary tools to rigorously evaluate this compound and similar molecules.

Introduction: The Rationale for Targeting Inflammation

The inflammatory cascade is a double-edged sword. While essential for host defense and tissue repair, its chronic activation is a key driver of pathologies ranging from autoimmune disorders like rheumatoid arthritis to cardiovascular and neurodegenerative diseases. A central axis of this process is the production of pro-inflammatory cytokines, which act as signaling molecules to propagate and amplify the inflammatory response. Consequently, therapies that target these cytokines have revolutionized the treatment of many inflammatory conditions.[2]

This compound is a heterocyclic organic compound belonging to the pyridinone class.[1] The pyridinone scaffold is recognized in medicinal chemistry for its diverse biological activities, including anti-inflammatory effects. This guide outlines a systematic approach to validate and characterize the anti-inflammatory potential of this compound, with a focus on its reported ability to suppress TNF-α and IL-6 production.

Putative Mechanism of Action: Downregulation of Key Pro-inflammatory Cytokines

The primary hypothesis for the anti-inflammatory action of this compound is its ability to inhibit the production of TNF-α and IL-6.[1] These two cytokines are pivotal mediators of acute and chronic inflammation, and their inhibition is a clinically validated strategy for treating inflammatory diseases.[2]

2.1. The Central Role of TNF-α and IL-6

  • Tumor Necrosis Factor-alpha (TNF-α): A master regulator of the inflammatory response, TNF-α is produced by activated macrophages and other immune cells. It triggers a cascade of downstream events, including the production of other cytokines (like IL-6), the expression of adhesion molecules on endothelial cells, and the induction of fever.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, its pro-inflammatory effects are dominant in many chronic diseases. It is a key mediator of the acute phase response and is involved in the differentiation of B cells and T cells.

2.2. Upstream Signaling Pathways: NF-κB and MAPK

The production of TNF-α and IL-6 is tightly regulated by intracellular signaling pathways that are activated by inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound interferes with one or more components of these pathways.

  • NF-κB Signaling: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and IL-6.

  • MAPK Signaling: This pathway consists of a cascade of protein kinases that phosphorylate and activate one another. The key MAPK families involved in inflammation are ERK, p38, and JNK. Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which also play a crucial role in the expression of inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB Transcription Gene Transcription NFκB->Transcription translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->Transcription activates Cytokines TNF-α, IL-6 Transcription->Cytokines LPS LPS LPS->TLR4 Compound 5-amino-1-methyl- pyridin-2(1H)-one Compound->IKK Compound->MAPKKK

Caption: Putative mechanism of this compound.

In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of a potential anti-inflammatory compound begins with in vitro assays to determine its biological activity and safety profile at the cellular level.

Protocol 1: Assessment of Cytotoxicity

Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic concentration range. A compound that is toxic to cells can give false-positive results in anti-inflammatory assays. The MTT assay is a common method for this purpose.

Methodology: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 1: Representative Cytotoxicity Data Presentation

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5092.1 ± 5.5
10088.5 ± 7.3
20065.4 ± 8.2
Protocol 2: Quantification of TNF-α and IL-6 Inhibition

This assay directly tests the hypothesis that this compound inhibits the production of TNF-α and IL-6 in an inflammatory context.

Methodology: LPS-induced Cytokine Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., dexamethasone).

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of the compound and determine the IC50 value (the concentration that inhibits 50% of the cytokine production).

G cluster_workflow In Vitro Experimental Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) for 24h B->C D 4. Collect Supernatant C->D E 5. Quantify TNF-α and IL-6 via ELISA D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for in vitro anti-inflammatory assessment.

Table 2: Representative IC50 Data for Cytokine Inhibition

CytokineIC50 (µM)
TNF-α[Insert experimentally determined value]
IL-6[Insert experimentally determined value]

In Vivo Assessment of Anti-inflammatory Efficacy

Positive results from in vitro assays warrant further investigation in a living organism to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.

Protocol 3: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.

Methodology: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G cluster_workflow In Vivo Experimental Workflow A 1. Administer Compound/Vehicle to Rats B 2. Inject Carrageenan into Hind Paw (t=1h) A->B C 3. Measure Paw Volume with Plethysmometer B->C D 4. Record Data at t=0, 1, 2, 3, 4, 5h C->D E 5. Calculate % Edema Inhibition D->E

Caption: Workflow for in vivo anti-inflammatory assessment.

Table 3: Representative Data for Carrageenan-Induced Paw Edema

Treatment GroupDose% Inhibition of Edema at 3h (Mean ± SD)
Vehicle Control-0
This compoundLow Dose[Insert value]
This compoundHigh Dose[Insert value]
Indomethacin10 mg/kg[Insert value, e.g., ~50-60%]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the anti-inflammatory properties of this compound. The successful completion of these protocols will validate its reported ability to inhibit TNF-α and IL-6 and establish its efficacy in a preclinical model of acute inflammation.

Future research should focus on:

  • Locating the Primary Source: A diligent effort should be made to locate the primary research article from the Journal of Medicinal Chemistry (2021) to substantiate the initial claims of TNF-α and IL-6 inhibition.

  • Mechanism of Action Studies: Investigating the effects of the compound on the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK) via Western blotting.

  • Broader In Vivo Models: Testing the compound in more complex, chronic models of inflammation, such as collagen-induced arthritis, to assess its therapeutic potential for long-term inflammatory diseases.

  • Pharmacokinetic and Toxicological Studies: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its further development as a drug candidate.

The exploration of novel anti-inflammatory agents like this compound is a promising avenue for the development of new therapies for a wide range of debilitating diseases.

References

  • Zhang, Y., & Pike, R. N. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 708779.
  • Feldmann, M., & Maini, R. N. (2010). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Annual review of immunology, 28, 49-79.
  • Skaug, B., Jiang, X., & Chen, Z. J. (2009). Signaling to NF-κB: regulation by ubiquitination. Cold Spring Harbor perspectives in biology, 1(6), a003350.
  • RayBiotech. MAPK Signaling Pathway.

Sources

5-Amino-1-methylpyridin-2(1H)-one: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing pyridinone core, confer a versatile reactivity profile. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse synthetic applications of this valuable scaffold. We will explore its reactivity at the exocyclic amino group and on the pyridinone ring, detailing key transformations such as amide bond formation, cross-coupling reactions, and electrophilic substitutions. Furthermore, this document will highlight its role as a key intermediate in the synthesis of biologically active molecules, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the 2-Pyridone Core

The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and capacity for diverse functionalization, makes it an ideal scaffold for interacting with biological targets.[1][2]

This compound, specifically, emerges as a particularly valuable building block. The primary amino group at the C5 position serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic elaboration of molecular complexity. The N1-methyl group prevents tautomerization to the corresponding hydroxypyridine form, locking the scaffold in the pyridone state and ensuring predictable reactivity. This unique combination of features makes it an attractive starting material for constructing libraries of compounds for drug discovery and developing novel functional materials.[3]

Synthesis of the Building Block

An efficient and scalable synthesis of this compound is crucial for its widespread application. While various routes have been reported, a common and reliable method involves the multi-step transformation of 2-chloro-5-nitropyridine.

A representative synthetic pathway is outlined below:

Synthesis_Workflow Start 2-Chloro-5-nitropyridine Step1 1. CH3I, Solvent 2. Heat Start->Step1 N-Methylation & Hydrolysis Intermediate1 1-Methyl-5-nitro-2-pyridone Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C or SnCl2) Intermediate1->Step2 Nitro Group Reduction End This compound Step2->End

Caption: General synthetic workflow for this compound.

This process typically involves an initial N-methylation of the pyridine nitrogen, which is often followed by a hydrolysis step to form the 2-pyridone ring. The final and critical step is the reduction of the nitro group at the C5 position to the desired primary amine, which can be achieved using various standard reducing agents like catalytic hydrogenation (H₂, Pd/C) or metal chlorides (SnCl₂).

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 33630-96-5[3][4]
Molecular Formula C₆H₈N₂O[3][4][5]
Molecular Weight 124.14 g/mol [3][4][5]
Appearance Off-white to light brown solid
Solubility Soluble in polar solvents like water, methanol, and DMSO.[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the methyl group, the aromatic protons on the pyridinone ring, and the amino protons. The chemical shifts of the ring protons are influenced by the electronic nature of the substituents.

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ is typically observed at m/z = 125, confirming the compound's mass.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the amine, C=O stretching for the pyridone carbonyl, and C=C/C-N stretching in the aromatic region.

Reactivity and Synthetic Transformations

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around the C5-amino group.

Reactions at the C5-Amino Group

The nucleophilic primary amine is the most reactive site for functionalization.

The amino group readily reacts with acylating agents (acyl chlorides, anhydrides) or carboxylic acids using standard peptide coupling reagents to form stable amide bonds. This is one of the most fundamental transformations for incorporating this scaffold into larger, more complex molecules.[7][8]

Causality in Experimental Choice: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sensitive substrates. Reagents like HATU or TBTU are often employed for their efficiency and ability to suppress racemization when coupling with chiral carboxylic acids.[9][10][11] The base, typically a non-nucleophilic amine like DIPEA or NMM, is chosen to neutralize the acid formed during the reaction without competing in the coupling itself.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 5-Amino-1-methyl- pyridin-2(1H)-one Product C5-Amide Product Reactant1->Product Reactant2 R-COOH (Carboxylic Acid) Reactant2->Product Reagent1 Coupling Reagent (e.g., HATU, TBTU) Reagent1->Product Reagent2 Base (e.g., DIPEA) Reagent2->Product Reagent3 Solvent (e.g., DMF, DCM) Reagent3->Product

Caption: Key components for amide bond formation at the C5-amino position.

Protocol 1: General Procedure for Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the activated mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

The amino group can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form secondary or tertiary amines, providing a straightforward method for N-alkylation.

While less common for primary amines compared to their halogenated counterparts, derivatization of the amino group to a more suitable coupling partner (e.g., a triflate or halide via Sandmeyer reaction) can open pathways for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the formation of C-C or C-N bonds, significantly expanding the accessible chemical space.[12]

Applications in Medicinal Chemistry

The this compound scaffold is a precursor to molecules with diverse biological activities. Its derivatives have been investigated for a range of therapeutic targets.

Table 2: Examples of Biological Targets for Pyridinone Derivatives

Therapeutic AreaBiological Target/ActivityRationale for Scaffold Use
Oncology Kinase InhibitionThe pyridinone core can act as a hinge-binding motif, while the C5-substituent explores the solvent-exposed region of the ATP-binding pocket.[1]
Metabolic Diseases NNMT InhibitionThe small molecule 5-amino-1MQ is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme linked to obesity and type 2 diabetes.[13][14]
Inflammatory Diseases Anti-inflammatory, AntioxidantThe scaffold has shown potential in modulating inflammatory pathways and scavenging free radicals.[3]
Virology Antiviral Agents (e.g., HBV, HIV)Pyridinone derivatives have been identified as inhibitors of viral replication, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

One notable example is the investigation of 5-amino-1MQ, a derivative, as an inhibitor of nicotinamide N-methyltransferase (NNMT).[13] Elevated NNMT activity is linked to various metabolic disorders, and its inhibition has been shown to reduce body weight and cholesterol levels in preclinical models, highlighting the therapeutic potential of this chemical class.[13][14]

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful building block in modern organic synthesis. Its well-defined reactivity, particularly at the C5-amino position, provides a reliable platform for constructing diverse molecular architectures. The demonstrated utility of its derivatives in medicinal chemistry, from kinase inhibitors to metabolic modulators, underscores its importance. Future research will likely focus on developing novel, stereoselective transformations involving this scaffold and expanding its application in areas such as materials science and agrochemicals, further cementing its role as a cornerstone of heterocyclic chemistry.

References

  • Vertex AI Search Result. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). URL
  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. URL
  • AiFChem. (n.d.). This compound. URL
  • Benchchem. (n.d.). 4-Amino-5-methyl-2(1H)
  • Frontiers Publishing Partnerships. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Frontiers in Bioscience-Landmark. URL
  • Merck. (n.d.). Novabiochem® Coupling reagents. URL
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. URL
  • Santa Cruz Biotechnology. (n.d.). 5-amino-1-methyl-1,2-dihydropyridin-2-one. URL
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL
  • ResearchGate. (n.d.). 2-Mercaptopyridine-1-oxide-based peptide coupling reagents. URL
  • PubMed. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). URL
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. URL
  • MedChemExpress. (n.d.). This compound. URL
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. URL
  • Amazing Meds. (2025). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. URL

Sources

Unveiling the Neuroprotective Potential of 5-amino-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a significant and growing challenge to human health, characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic agents has led to the exploration of novel chemical entities with the potential to mitigate the complex pathologies underlying these disorders. This technical guide provides an in-depth exploration of the neuroprotective effects of 5-amino-1-methylpyridin-2(1H)-one, a pyridinone derivative with promising antioxidant and anti-inflammatory properties. Drawing upon existing literature for this class of compounds and established methodologies in neuropharmacology, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the putative mechanisms of action, propose detailed experimental protocols for validation, and outline the scientific rationale behind these investigative pathways.

Introduction: The Promise of Pyridinone Scaffolds in Neuroprotection

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects.[1] Recent research has highlighted the potential of pyridinone-containing molecules as neuroprotective agents, with some derivatives showing efficacy in models of Alzheimer's disease by inhibiting amyloid-β aggregation, chelating metal ions, and scavenging free radicals.[2]

This compound emerges as a compound of particular interest within this class. Preliminary evidence suggests it possesses potent antioxidant and anti-inflammatory properties, two key attributes for combating the pathological cascades common to many neurodegenerative disorders.[3] A 2020 study in Free Radical Biology and Medicine reported its strong antioxidant activity, showcasing its ability to scavenge free radicals and reduce oxidative damage.[3] Furthermore, research published in the Journal of Medicinal Chemistry in 2021 demonstrated its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] This guide will build upon these foundational findings to provide a detailed roadmap for the comprehensive evaluation of its neuroprotective effects.

Proposed Mechanisms of Neuroprotection

The neuroprotective strategy of this compound is likely multifaceted, targeting key drivers of neuronal cell death. Based on its reported antioxidant and anti-inflammatory activities, we can postulate several interconnected mechanisms of action.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative pathology.[4] ROS can damage lipids, proteins, and nucleic acids, leading to mitochondrial dysfunction and apoptosis. The purported ability of this compound to scavenge free radicals suggests a direct antioxidant effect.[3] Furthermore, it may indirectly bolster the cell's endogenous antioxidant defenses.

A plausible signaling pathway for this effect involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from mitochondrial dysfunction) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Transcription Transcription ARE->Transcription Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Cytoprotection Cellular Protection & Detoxification Antioxidant_Genes->Cytoprotection leads to Transcription->Antioxidant_Genes

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Suppression of Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical component of neurodegeneration.[5] Chronic activation of these glial cells leads to the sustained release of pro-inflammatory cytokines, chemokines, and reactive nitrogen species, creating a neurotoxic environment. The reported inhibition of TNF-α and IL-6 production by this compound points to a direct anti-inflammatory effect.[3]

This anti-inflammatory activity is likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Stimuli->IKK activates Compound This compound Compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes binds to promoter Transcription Transcription Inflammatory_Genes->Transcription Neuroinflammation Neuroinflammation Transcription->Neuroinflammation leads to

Caption: Proposed NF-κB-mediated anti-inflammatory signaling pathway for this compound.

Experimental Validation of Neuroprotective Effects

A rigorous and systematic approach is essential to validate the neuroprotective potential of this compound. The following sections outline key in vitro and in vivo experimental protocols.

In Vitro Assays
  • Cell Culture Models:

    • SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line for neurotoxicity and neuroprotection studies.

    • Primary Neuronal Cultures: Cultures derived from embryonic rodent brains (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.

    • BV-2 Microglial Cells: An immortalized murine microglial cell line suitable for investigating anti-inflammatory effects.

  • Induction of Neurotoxicity:

    • Oxidative Stress Models: Treatment with agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.

    • Excitotoxicity Models: Exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).

    • Neuroinflammation Models: Stimulation of microglial cells with lipopolysaccharide (LPS).

    • Protein Aggregation Models: Application of pre-aggregated amyloid-β (Aβ) or α-synuclein fibrils.

Table 1: Summary of In Vitro Neuroprotection Assays

Assay NamePurposePrinciple
MTT/MTS Assay Assess cell viability and cytotoxicity.Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
LDH Release Assay Quantify cell membrane damage.Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
TUNEL Assay Detect DNA fragmentation associated with apoptosis.Labels the 3'-hydroxyl ends of fragmented DNA with a fluorescent marker.
Caspase-3/7 Activity Assay Measure the activity of executioner caspases in apoptosis.Utilizes a luminogenic or fluorogenic substrate that is cleaved by active caspases.
ROS Measurement Quantify intracellular reactive oxygen species.Employs fluorescent probes like DCFH-DA that become fluorescent upon oxidation by ROS.
ELISA for Cytokines Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Uses specific antibodies to capture and detect the target cytokine.
Western Blotting Analyze the expression and phosphorylation of key signaling proteins.Separates proteins by size, transfers them to a membrane, and detects them with specific antibodies.
Step-by-Step Protocol: Assessing Neuroprotection against Oxidative Stress in SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Add a neurotoxic concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Caption: Experimental workflow for assessing neuroprotection against oxidative stress.

In Vivo Models of Neurodegenerative Diseases
  • MPTP-induced Parkinson's Disease Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[6]

  • 5XFAD Mouse Model of Alzheimer's Disease: This transgenic mouse model expresses five familial Alzheimer's disease mutations and develops amyloid plaques and cognitive deficits.

  • LPS-induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust neuroinflammatory response.

Table 2: Key Endpoints for In Vivo Neuroprotection Studies

EndpointMethodPurpose
Behavioral Assessments Rotarod test, open field test, Morris water mazeEvaluate motor coordination, locomotor activity, and cognitive function.
Immunohistochemistry Staining for tyrosine hydroxylase (TH), Iba1, GFAPQuantify dopaminergic neuron loss, microgliosis, and astrogliosis.
Biochemical Assays HPLC for neurotransmitter levels, ELISA for cytokines, assays for oxidative stress markersMeasure levels of dopamine and its metabolites, inflammatory markers, and markers of oxidative damage in brain tissue.
Histopathology Congo red or thioflavin S stainingVisualize amyloid plaques in Alzheimer's disease models.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel neuroprotective therapies. Its documented antioxidant and anti-inflammatory properties provide a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this guide offers a comprehensive strategy for elucidating its mechanisms of action and evaluating its therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

  • Pharmacokinetic and Blood-Brain Barrier Permeability Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to reach the central nervous system.

  • Chronic Dosing Studies in Animal Models: Evaluating the long-term efficacy and safety of the compound in relevant models of neurodegenerative diseases.

By systematically addressing these research questions, the scientific community can fully uncover the potential of this compound as a valuable tool in the fight against neurodegeneration.

References

  • Cavagnero, P. S., et al. (2025, November 13). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.
  • Wang, L., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(5), 2047–2064.
  • Kim, D. H., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115.
  • Li, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 136–146.
  • Song, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 700115.
  • Lee, J. Y., et al. (2000). Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. Journal of Neuroscience, 20(1), RC51.
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • Klima, J. C., et al. (2024). Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells. International Journal of Molecular Sciences, 25(8), 4462.
  • Zhang, Q., et al. (2015). Pyrroloquinoline quinone-conferred neuroprotection in rotenone models of Parkinson's disease. Toxicology Letters, 238(2), 73–81.
  • Uddin, M. S., et al. (2020). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 13(6), 120.
  • Antolak, H., & Kaczmarczyk, M. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological Reports, 69(5), 835–842.
  • Singh, S., et al. (2018). Neuroprotective potential of Quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Neural Regeneration Research, 13(2), 293–301.

Sources

Methodological & Application

AMPV-V Fluorometric Cell Viability Assay: A Novel Redox-Based Method Using 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate assessment of cell viability is fundamental to diverse fields of biomedical research, including drug discovery, toxicology, and cancer biology. This document describes a novel, fluorescence-based cell viability assay utilizing the unique properties of 5-amino-1-methylpyridin-2(1H)-one. The AMPV-V (5-A mino-1-m ethylp yridin-2(1H)-one V iability) assay provides a rapid, sensitive, and robust method for quantifying viable cells in culture. The principle of the assay is based on the reduction of the minimally fluorescent this compound probe by metabolically active cells into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the number of viable cells, offering a reliable indicator of cellular health and metabolic activity. This application note provides a detailed protocol, validation data, and performance characteristics for the AMPV-V assay.

Introduction: The Need for Advanced Viability Assays

Cell viability assays are indispensable tools for evaluating cellular responses to various stimuli, from novel therapeutic compounds to environmental toxins.[1] Assays that measure metabolic activity are particularly powerful, as they provide an early indication of cellular health and function.[2] Commonly used metabolic assays include those based on the reduction of tetrazolium salts (e.g., MTT, MTS) or resazurin.[2][3] These assays rely on the enzymatic activity of viable cells, primarily mitochondrial dehydrogenases, to generate a colorimetric or fluorescent signal.

The AMPV-V assay is presented here as a novel method within this class of metabolic indicators. It leverages this compound, a stable organic compound[4][5], as a redox-sensitive probe. Its proposed mechanism offers high sensitivity and a simplified workflow, making it an excellent alternative for high-throughput screening (HTS) and routine cell culture analysis.

Principle of the AMPV-V Assay

The AMPV-V assay quantifies cell viability based on the reducing power of living cells. The core component, this compound, is a cell-permeant molecule that exhibits minimal native fluorescence. In viable cells, the robust metabolic activity and reducing intracellular environment, maintained primarily by mitochondrial reductases, facilitate the conversion of this compound into a highly fluorescent product. This product is then retained within the cell.

In contrast, non-viable cells, which have compromised membrane integrity and have lost their metabolic activity, are unable to reduce the probe.[2] Therefore, the amount of fluorescence generated is directly proportional to the number of metabolically active, viable cells in the culture well. The signal can be easily measured using a standard fluorescence plate reader.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism by which the AMPV-V assay distinguishes between viable and non-viable cells.

G cluster_0 Extracellular Space cluster_1 Viable Cell cluster_2 Non-Viable Cell cluster_3 Detection Probe This compound (Minimally Fluorescent) Reductases Mitochondrial & Cytosolic Reductases (e.g., NADH, NADPH) Probe->Reductases Uptake NoActivity Loss of Metabolic Activity & Membrane Integrity Probe->NoActivity Uptake FluorescentProduct Reduced Product (Highly Fluorescent) Reductases->FluorescentProduct Reduction PlateReader Fluorescence Plate Reader (e.g., Ex/Em = 390/510 nm) FluorescentProduct->PlateReader Signal Detection

Caption: Proposed mechanism of the AMPV-V cell viability assay.

Detailed Assay Protocol

This protocol is optimized for a 96-well plate format but can be scaled for other formats.

Required Materials
  • Reagents:

    • AMPV-V Assay Reagent (hypothetical, e.g., 1 mM stock in DMSO)

    • Cells of interest and appropriate complete culture medium

    • Phosphate-Buffered Saline (PBS)

    • Test compounds for cytotoxicity/proliferation studies

    • Vehicle control (e.g., DMSO)

    • Positive control for cytotoxicity (e.g., Staurosporine)

  • Equipment:

    • Sterile 96-well, opaque-walled microplates (recommended for fluorescence)

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence microplate reader with appropriate filters (e.g., Excitation ~390 nm, Emission ~510 nm - hypothetical wavelengths)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

    • Multichannel pipette

Reagent Preparation
  • AMPV-V Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C, protected from light.

  • AMPV-V Working Solution (100 µM): On the day of the assay, dilute the 1 mM stock solution 1:10 in complete cell culture medium to create a 100 µM working solution. This is a 10X solution. Prepare enough for all wells in the experiment.

Experimental Procedure

The workflow for a typical cytotoxicity experiment is outlined below.

G A 1. Seed Cells Plate cells in a 96-well plate. (e.g., 5,000 cells/well) B 2. Incubate Allow cells to adhere and resume growth. (24 hours at 37°C, 5% CO₂) A->B C 3. Treat Cells Add serial dilutions of test compounds. Include vehicle and positive controls. B->C D 4. Incubate Incubate for the desired exposure period. (e.g., 24, 48, or 72 hours) C->D E 5. Add AMPV-V Reagent Add 10 µL of 10X AMPV-V Working Solution to each well. D->E F 6. Incubate for Signal Development Incubate for 1-4 hours at 37°C, protected from light. E->F G 7. Measure Fluorescence Read plate on a fluorescence reader. (Ex/Em = 390/510 nm) F->G H 8. Analyze Data Calculate % viability and plot dose-response curves. G->H

Caption: Standard workflow for assessing compound cytotoxicity with the AMPV-V assay.

Step-by-Step Method:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 90 µL of complete culture medium. Include wells with medium only for background fluorescence measurement.[6]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Treatment: Prepare 10X serial dilutions of your test compound in culture medium. Add 10 µL of these dilutions to the appropriate wells. Add 10 µL of medium with the corresponding vehicle concentration to the control wells.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: After the treatment incubation, add 10 µL of the 10X AMPV-V Working Solution (100 µM) directly to each well, bringing the final volume to 110 µL and the final AMPV-V concentration to ~9 µM.

  • Signal Development: Gently mix the plate on an orbital shaker for 30 seconds. Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and density and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with filters appropriate for the reduced product (e.g., excitation at 390 nm and emission at 510 nm).

Data Analysis
  • Background Subtraction: Average the fluorescence reading from the "medium only" wells and subtract this value from all experimental wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:[6]

    % Viability = ( (RFU_Sample - RFU_Background) / (RFU_Vehicle - RFU_Background) ) * 100

    • RFU_Sample: Relative Fluorescence Units of the test well.

    • RFU_Vehicle: Average RFU of the vehicle control wells.

    • RFU_Background: Average RFU of the medium-only wells.

  • IC₅₀ Determination: Plot the percent viability against the log concentration of the test compound. Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[6]

Assay Validation and Performance

An ideal cell viability assay should be reliable, rapid, and cost-effective.[1] We performed several experiments to characterize the performance of the AMPV-V assay. The validation process ensures that the assay is suitable for its intended purpose, a critical step in preclinical drug development.

Table 1: Hypothetical Performance Characteristics of the AMPV-V Assay

Parameter Method Result Interpretation
Linearity A linear relationship was observed between the number of HeLa cells seeded (0 to 20,000 cells/well) and the fluorescence signal after a 2-hour incubation.R² > 0.99 The assay provides a quantitative and linear response within a typical cell density range.
Sensitivity The Limit of Detection (LOD) was determined as the cell number required to produce a signal greater than three standard deviations above the background.< 100 cells/well The assay is highly sensitive and suitable for experiments with low cell numbers.
Z'-Factor The Z'-factor was calculated using control wells (vehicle vs. 10 µM Staurosporine) to assess assay robustness for HTS.Z' = 0.82 A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening.
Signal Stability The fluorescent signal was measured every 30 minutes for 6 hours after reagent addition.Stable for > 4 hours The stable "glow-type" signal provides a flexible window for plate reading without significant signal decay.[6]

Illustrative Application: Cytotoxicity Profiling

To demonstrate the utility of the AMPV-V assay, we present hypothetical data from a cytotoxicity study of a known anticancer agent, Doxorubicin, on a human lung cancer cell line (A549).

Table 2: Example Cytotoxicity Data for Doxorubicin on A549 Cells (48h Treatment)

Doxorubicin (µM) Mean RFU (± SD) % Viability
0 (Vehicle)45,890 ± 2,150100%
0.0143,120 ± 1,98093.9%
0.135,670 ± 1,54077.7%
0.524,150 ± 1,10052.6%
1.015,330 ± 89033.4%
5.06,780 ± 45014.8%
10.03,450 ± 2107.5%
Medium Only1,200 ± 95N/A

Data are for illustrative purposes only.

The results show a clear dose-dependent decrease in cell viability upon treatment with Doxorubicin. From this data, an IC₅₀ value can be accurately calculated, demonstrating the assay's effectiveness in characterizing the potency of cytotoxic compounds.

Conclusion

The AMPV-V Cell Viability Assay, based on the novel probe this compound, offers a powerful tool for life science researchers. Its simple, add-incubate-read protocol minimizes handling steps, while its high sensitivity and robust performance make it ideal for a wide range of applications, from basic research to high-throughput drug screening. The assay provides a reliable and efficient method for generating reproducible data on cell health and cytotoxicity.

References

  • AntBio. (2025, December 30). Six Common Methods for Cell Viability Assay: Principles, Applications.
  • Logos Biosystems. (2023, June 1). The Ultimate Guide to Cell Viability Measurement.
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • Noor, N. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Bionity.
  • Sculpt Hb. (2023, August 31). 5-amino 1MQ.
  • Riss, T. L., et al. (2019). Guidelines for cell viability assays. ResearchGate.
  • JoVE. (2014, January 20). Viability Assays for Cells in Culture.
  • Molbase. (2024, September 2). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide.
  • Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Amazing Meds. (2025, February 20). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • Tucson Wellness MD. (2023, November 30). Unlocking the Anti-Aging Properties of 5-Amino-1MQ.
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • Pharmaron. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
  • Marin Biologic Laboratories. (n.d.). Meeting FDA Bioassay Requirements with Cell Proliferation and Toxicity Assays.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.

Sources

Application Notes and Protocols: Quantifying the Anti-Lipogenic Effects of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Avenue for Modulating Adipocyte Metabolism

Obesity and its associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key contributor to these conditions is the excessive accumulation of lipids in adipose tissue, a process driven by de novo lipogenesis (DNL). DNL is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, which are then esterified into triglycerides for storage in lipid droplets.[1] The enzymatic machinery of DNL is tightly regulated by a complex network of signaling pathways, making it an attractive target for therapeutic intervention.

Recent research has highlighted nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in cellular metabolism and energy homeostasis, as a promising target for combating obesity.[2][3] NNMT expression is significantly upregulated in the white adipose tissue of obese and diabetic mice.[2] The small molecule 5-amino-1-methylpyridin-2(1H)-one, a potent and selective inhibitor of NNMT, has demonstrated the ability to reverse high-fat diet-induced obesity in mice.[4] Mechanistically, inhibition of NNMT by this compound leads to reduced lipogenesis in adipocytes.[2][3]

These application notes provide a comprehensive guide for researchers to investigate the anti-lipogenic properties of this compound in an in vitro adipocyte model. We will detail two robust and widely used methods for quantifying intracellular lipid accumulation: the classic Oil Red O staining and the more high-throughput fluorescent AdipoRed™ assay. Furthermore, we will explore the underlying molecular mechanisms by which this compound may exert its effects, focusing on key regulatory pathways of lipogenesis.

Underlying Molecular Mechanisms: Connecting NNMT Inhibition to Lipogenesis

The anti-lipogenic effect of this compound is rooted in its inhibition of NNMT. This enzyme plays a crucial role in regulating the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous metabolic reactions. By inhibiting NNMT, this compound increases the intracellular concentration of NAD+.[2] This alteration in the cellular NAD+ pool is hypothesized to influence two key signaling pathways that govern lipogenesis: the AMP-activated protein kinase (AMPK) pathway and the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.

The AMPK Connection: AMPK is a master regulator of cellular energy homeostasis.[5] When activated, typically by an increase in the AMP:ATP ratio, AMPK phosphorylates and inactivates key enzymes involved in anabolic processes, including lipogenesis, while simultaneously activating catabolic pathways to generate ATP.[6] One of the primary targets of AMPK in the context of lipogenesis is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7] Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing the production of malonyl-CoA, a critical building block for fatty acid synthesis.[8] The increase in NAD+ levels resulting from NNMT inhibition may indirectly lead to AMPK activation, thus suppressing lipogenesis.

The SREBP-1c Connection: SREBP-1c is a master transcriptional regulator of lipogenic gene expression, including ACC and Fatty Acid Synthase (FASN).[9][10] Insulin is a potent activator of SREBP-1c, promoting its cleavage, nuclear translocation, and subsequent transactivation of lipogenic genes.[10][11] AMPK activation has been shown to negatively regulate SREBP-1c expression and processing, providing another layer of control over lipogenesis.[9] By potentially activating AMPK, this compound can downregulate the SREBP-1c signaling cascade, leading to a coordinated suppression of the entire lipogenic program.

Visualizing the Proposed Mechanism of Action

Lipogenesis_Pathway_with_this compound cluster_0 Cellular Environment cluster_1 Lipogenic Signaling Cascade This compound This compound NNMT NNMT This compound->NNMT Inhibits NAD+ NAD+ NNMT->NAD+ Depletes AMPK AMPK NAD+->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits SREBP1c->ACC Activates Transcription FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Activates Transcription Lipogenesis Lipogenesis ACC->Lipogenesis FASN->Lipogenesis

Caption: Proposed mechanism of this compound in inhibiting lipogenesis.

Experimental Workflow: From Cell Culture to Quantification

The following workflow outlines the key stages for assessing the impact of this compound on adipocyte lipogenesis.

Experimental_Workflow Preadipocyte_Culture 1. Preadipocyte Culture & Seeding Adipogenic_Differentiation 2. Adipogenic Differentiation Preadipocyte_Culture->Adipogenic_Differentiation Compound_Treatment 3. Treatment with this compound Adipogenic_Differentiation->Compound_Treatment Lipid_Staining 4. Lipid Droplet Staining Compound_Treatment->Lipid_Staining Quantification 5. Quantification & Analysis Lipid_Staining->Quantification

Caption: A streamlined workflow for the lipogenesis assay.

Detailed Protocols

Protocol 1: In Vitro Adipocyte Differentiation (3T3-L1 Model)

The 3T3-L1 cell line is a well-established and reliable model for studying adipogenesis.[12][13]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Differentiation Medium I (DM-I): DMEM with 10% FBS, 1% Pen-Strep, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Differentiation Medium II (DM-II): DMEM with 10% FBS, 1% Pen-Strep, and 10 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS and 1% Pen-Strep.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in Maintenance Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in the desired culture plates (e.g., 24-well or 96-well plates) at a density that allows them to reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the Maintenance Medium with DM-I.

  • Insulin Stimulation: On Day 2, replace the DM-I with DM-II.

  • Maturation: From Day 4 onwards, replace the medium with fresh DM-II every two days. Adipocytes should be fully differentiated by Day 8-10, characterized by the accumulation of visible lipid droplets.

Protocol 2: Treatment with this compound

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On Day 4 of differentiation, when lipid droplets are beginning to form, treat the cells with varying concentrations of this compound diluted in DM-II. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Continue the treatment, replacing the medium with fresh compound-containing DM-II every two days, until Day 8 or 10.

Protocol 3A: Oil Red O Staining for Lipid Droplet Visualization and Quantification

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[14][15]

Materials:

  • Oil Red O stock solution (0.35 g in 100 mL isopropanol)[16]

  • Oil Red O working solution (6 mL stock solution + 4 mL ddH2O, let stand for 20 minutes, then filter)[16]

  • 10% Formalin in PBS

  • 60% Isopropanol

  • 100% Isopropanol

  • Hematoxylin (for counterstaining, optional)

Procedure:

  • Fixation: Gently wash the cells with PBS, then fix with 10% Formalin for at least 1 hour at room temperature.[16]

  • Washing: Remove the formalin and wash the cells twice with ddH2O.[16]

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes at room temperature and then let them dry completely.[16]

  • Staining: Add the Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.[16][17]

  • Washing: Remove the staining solution and wash the cells 2-5 times with ddH2O until the excess stain is removed.[16][17]

  • (Optional) Counterstaining: If desired, lightly stain the nuclei with hematoxylin for 1 minute, followed by washing with ddH2O.[17]

  • Imaging: Acquire images under a light microscope.

  • Quantification: a. After imaging, ensure the wells are completely dry.[16] b. Elute the Oil Red O dye by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[16] c. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[16][17][18]

Protocol 3B: AdipoRed™ Assay for High-Throughput Quantification

The AdipoRed™ assay is a fluorescence-based method that is more sensitive and faster than Oil Red O staining.[19] It utilizes the hydrophilic stain Nile Red, which becomes fluorescent in a hydrophobic environment like lipid droplets.[20]

Materials:

  • AdipoRed™ Assay Reagent

  • PBS

Procedure:

  • Cell Preparation: After the treatment period, aspirate the cell culture medium.

  • Washing: Gently wash each well with PBS.

  • Reagent Addition: Add PBS to each well, followed by the AdipoRed™ reagent (typically a 1:40 dilution in PBS, but refer to the manufacturer's protocol).[21]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.[20]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~572 nm.[19]

Data Analysis and Expected Results

The primary endpoint of these assays is the quantification of intracellular lipid content. Treatment with an effective concentration of this compound is expected to result in a dose-dependent decrease in lipid accumulation compared to the vehicle-treated control cells.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (OD 510 nm) - Oil Red O (Mean ± SD)Fluorescence (RFU) - AdipoRed™ (Mean ± SD)% Inhibition of Lipogenesis
Vehicle Control01.2 ± 0.150000 ± 25000%
This compound11.0 ± 0.0842000 ± 210016.7%
This compound100.6 ± 0.0525000 ± 150050%
This compound500.3 ± 0.0312500 ± 100075%

% Inhibition is calculated relative to the vehicle control after subtracting the background from undifferentiated cells.

Troubleshooting

IssuePossible CauseSolution
Low lipid accumulation in control cells Poor differentiation efficiencyEnsure preadipocytes are not passaged too many times. Optimize seeding density and differentiation cocktail.
High background in Oil Red O staining Incomplete washingIncrease the number and duration of washing steps with ddH2O after staining.
High variability between replicates Uneven cell seeding or detachmentEnsure a single-cell suspension before seeding. Be gentle during washing steps to avoid cell loss.
Cell toxicity at high compound concentrations Compound-induced cytotoxicityPerform a cell viability assay (e.g., MTT or LDH) in parallel to distinguish between anti-lipogenic effects and cell death.

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the anti-lipogenic effects of this compound. By combining in vitro adipocyte differentiation with reliable lipid quantification methods, researchers can effectively screen and characterize compounds that modulate adipocyte metabolism. Further investigation into the downstream effects on key signaling molecules like AMPK and SREBP-1c will provide a more complete understanding of the mechanism of action of this promising therapeutic candidate.

References

  • Ellis, R. (2024, January 26). Oil Red O Staining Protocol. IHC WORLD. [Link]
  • Kogiso, T., et al. (2008). SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease. International Journal of Molecular Medicine, 21(4), 507-11. [Link]
  • BioVision. (2014). Lipid (Oil Red O) Staining Kit. [Link]
  • Unknown. Oil Red O Histochemistry for frozen sections only. [Link]
  • White Labs. General Outline of Lipogenesis Assay (DRAFT VERSION). [Link]
  • Lonza. AdipoRed™. [Link]
  • Birnbaum, M. J., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of Visualized Experiments, (102), 53033. [Link]
  • Goldstein, J. L., et al. (2009). SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond. Cell, 137(4), 595–599. [Link]
  • Jung, Y. A., et al. (2017). Rho-kinase/AMPK axis regulates hepatic lipogenesis during overnutrition.
  • Rome, S., et al. (2003). Microarray analyses of SREBP-1a and SREBP-1c target genes identify new regulatory pathways in muscle. American Journal of Physiology-Endocrinology and Metabolism, 285(1), E11-22. [Link]
  • Wikipedia. (2023, December 1).
  • Lettieri, B., et al. (2018). De Novo Lipogenesis as a Source of Second Messengers in Adipocytes. Frontiers in Endocrinology, 9, 715. [Link]
  • Ross, F. (2018). Investigating the role of AMPK in adipogenesis. Imperial College London. [Link]
  • Emulate. (2019, April 9). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using AdipoRed. [Link]
  • Peptide Sciences. How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?[Link]
  • Mader, J. K., et al. (2021). A Narrative Review on the Role of AMPK on De Novo Lipogenesis in Non-Alcoholic Fatty Liver Disease: Evidence from Human Studies. International Journal of Molecular Sciences, 22(14), 7635. [Link]
  • van der Veen, J. N., et al. (2017). A pathway approach to investigate the function and regulation of SREBPs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10), 1011–1023. [Link]
  • Han, Y., et al. (2019). Post-translational regulation of lipogenesis via AMPK-dependent phosphorylation of insulin-induced gene.
  • Dentin, R., et al. (2016). Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes. Bio-protocol, 6(21), e1978. [Link]
  • Suwa, M., et al. (2006). A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. ACS Medicinal Chemistry Letters, 1(9), 458–462. [Link]
  • Guilherme, A., et al. (2022). Acetyl-CoA carboxylase 1 is a suppressor of the adipocyte thermogenic program. Cell Reports, 38(13), 110590. [Link]
  • ResearchGate. (2019, May 28). Protocol to measure de novo lipogenesis in adipocytes?[Link]
  • Lopez, J. G., et al. (2010). Extracellular Fatty Acid Synthase: A Possible Surrogate Biomarker of Insulin Resistance. Diabetes, 59(4), 828–836. [Link]
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
  • Postic, C., et al. (2008). Contribution of de novo fatty acid synthesis to hepatic steatosis and insulin resistance: lessons from genetically engineered mice.
  • Lonza. AdipoRed™ Adipogenesis Assay Reagent. [Link]
  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link]
  • Gali, R. R., et al. (2019). Lipid profiling of in vitro cell models of adipogenic differentiation: relationships with mouse adipose tissues. Journal of Lipid Research, 60(1), 125–136. [Link]
  • Wang, Y., et al. (2022). Acetyl-CoA mediated autoacetylation of fatty acid synthase in de novo lipogenesis. bioRxiv. [Link]
  • Abbott, R. D., et al. (2017). Non-invasive assessments of adipose tissue metabolism in vitro. Journal of Visualized Experiments, (121), 55359. [Link]
  • Kraus, D., et al. (2012). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 1(1), 11–18. [Link]
  • Limitless Life. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. [Link]
  • IFBB AMA. (2025, October 24). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. [Link]
  • Fischer, A. W., et al. (2017). Standardized In Vitro Models of Human Adipose Tissue Reveal Metabolic Flexibility in Brown Adipocyte Thermogenesis. Molecular Metabolism, 6(11), 1399–1411. [Link]
  • Chouchani, E. T., et al. (2019). In vitro and ex vivo models of adipocytes. American Journal of Physiology-Cell Physiology, 316(5), C567–C582. [Link]
  • Miller, G. D., et al. (1987). A note on the effect of adipocyte size on in vitro lipogenesis from acetate and lactate in subcutaneous adipose tissue of large- and small-frame beef steers at 6 months of age. Animal Science, 45(1), 167–170. [Link]
  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 120–132. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Preclinical Evaluation of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing preclinical animal studies to investigate the therapeutic potential of 5-amino-1-methylpyridin-2(1H)-one (CAS No: 33630-96-5). While published in vivo data on this specific molecule is limited, preliminary information suggests potential anti-inflammatory and antioxidant properties.[1] This guide outlines a logical, phased approach, starting with fundamental pharmacokinetic and safety evaluations, followed by robust efficacy studies in validated animal models of inflammation and neuroinflammation. The protocols and rationale provided herein are built on established methodologies to ensure scientific rigor and data integrity.

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound belonging to the pyridinone class.[1] Molecules containing the pyridinone scaffold are of significant interest in medicinal chemistry and have been successfully developed into therapeutics for a range of diseases, including arthritis and viral infections.[2]

Initial reports on this compound suggest it may possess potent anti-inflammatory and antioxidant activities, with claims of an ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, its potential to cross the blood-brain barrier and its reported low toxicity in initial animal studies make it an intriguing candidate for neurological and systemic inflammatory conditions.[1]

Clarification on a Related Compound: It is critical to distinguish this compound from the similarly named but structurally different molecule, 5-amino-1-methylquinolinium (5-Amino-1MQ). The latter is a well-characterized inhibitor of nicotinamide N-methyltransferase (NNMT) with demonstrated effects on metabolism and obesity in animal models.[3][4][5][6] The protocols in this guide are specifically tailored to investigate the hypothesized anti-inflammatory and neuroprotective effects of the pyridinone compound, not the metabolic effects of the quinolinium-based NNMT inhibitor.

The following sections detail a strategic workflow for the preclinical evaluation of this compound, designed to rigorously assess its therapeutic potential.

Preclinical Development Workflow

A phased approach is essential to systematically evaluate a novel compound. This ensures that resources are used efficiently and that a comprehensive data package is built to support further development. The proposed workflow prioritizes safety and target engagement before proceeding to more complex and resource-intensive chronic disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Efficacy Models cluster_2 Phase 3: Chronic Disease Models PK Pharmacokinetics (PK) & Bioavailability Tox Acute & Sub-acute Toxicity Assessment PK->Tox LPS_Systemic LPS-Induced Systemic Inflammation Model Tox->LPS_Systemic Proceed if Safe & Bioavailable Formulation Formulation Development & Stability Testing Formulation->PK LPS_Neuro LPS-Induced Neuroinflammation Model CIA Collagen-Induced Arthritis (CIA) Model LPS_Systemic->CIA Proceed if Efficacious in Acute Models G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Transcription Gene Transcription Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines Compound 5-amino-1-methyl- pyridin-2(1H)-one Compound->IKK Hypothesized Inhibition NFkB_n->Transcription

Figure 2: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Protocol: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the ability of this compound to suppress the systemic release of pro-inflammatory cytokines following a lipopolysaccharide (LPS) challenge.

Materials:

  • C57BL/6 mice (8-10 weeks old, n=8-10 per group)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compound and vehicle

  • ELISA kits for mouse TNF-α and IL-6

  • Sterile, pyrogen-free saline

Procedure:

  • Group Allocation:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Low Dose) + LPS

    • Group 4: Compound (High Dose) + LPS

    • Group 5: Dexamethasone (Positive Control, e.g., 5 mg/kg) + LPS

  • Compound Administration: Administer the test compound or vehicle via the predetermined optimal route (e.g., PO or IP) 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via IP injection. Administer saline to Group 1.

  • Blood Collection: At 1.5 hours post-LPS injection (peak TNF-α response), collect blood via terminal cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare serum and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Expected Data Output:

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Saline 50 ± 1580 ± 20
Vehicle + LPS 3500 ± 45015000 ± 2100
Compound (10 mg/kg) + LPS 2100 ± 3009500 ± 1500
Compound (30 mg/kg) + LPS 1200 ± 210 4500 ± 980
Dexamethasone + LPS 800 ± 150 2500 ± 600
*Table 2: Representative data from an LPS-induced systemic inflammation model. Data shown as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + LPS group.
Protocol: LPS-Induced Neuroinflammation in Rats

Objective: To assess the compound's ability to mitigate inflammatory responses within the central nervous system (CNS), leveraging its potential to cross the blood-brain barrier. [1] Materials:

  • Sprague-Dawley rats (250-300g, n=8-10 per group)

  • LPS, test compound, vehicle

  • Stereotaxic surgery equipment (for direct CNS administration, if desired)

  • Brain tissue homogenization buffer with protease inhibitors

  • IHC reagents: antibodies against Iba1 (microglia marker), GFAP (astrocyte marker)

  • ELISA kits for rat TNF-α and IL-6

Procedure:

  • Dosing Regimen: Administer the test compound or vehicle daily for 3-5 days prior to the LPS challenge to ensure adequate CNS exposure.

  • LPS Challenge: Administer LPS (e.g., 5 mg/kg, IP) to induce a robust neuroinflammatory response.

  • Tissue Collection: At 24 hours post-LPS, euthanize animals and perfuse with ice-cold saline. Harvest brains.

  • Brain Processing:

    • Biochemistry: Dissect the hippocampus and cortex from one hemisphere, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize later to measure cytokine levels.

    • Immunohistochemistry (IHC): Post-fix the other hemisphere in 4% paraformaldehyde for 24-48 hours for IHC analysis.

  • Endpoint Analysis:

    • Measure cytokine concentrations in brain homogenates via ELISA.

    • Perform IHC staining for Iba1 and GFAP. Quantify microglial and astrocyte activation by assessing cell morphology and staining intensity.

  • Data Analysis: Use one-way ANOVA for biochemical data and appropriate scoring or image analysis software for IHC quantification.

Phase 3: Efficacy in a Chronic Disease Model

If the compound shows promise in acute models, evaluation in a chronic, therapeutically relevant model is the logical next step. The pyridinone scaffold has been used in the development of Bruton's tyrosine kinase (Btk) inhibitors for arthritis, making the Collagen-Induced Arthritis (CIA) model highly relevant. [2]

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To determine the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete and Incomplete Freund's Adjuvant (CFA, IFA)

  • Test compound, vehicle, and a positive control (e.g., Methotrexate)

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • Day 0: Immunize mice at the base of the tail with 100 µg of CII emulsified in CFA.

    • Day 21: Administer a booster immunization with 100 µg of CII emulsified in IFA.

  • Treatment:

    • Begin daily therapeutic dosing upon the first signs of arthritis (typically around day 25-28).

    • Administer the test compound, vehicle, or positive control daily until the end of the study (e.g., Day 42).

  • Clinical Assessment:

    • Monitor body weight, clinical signs of arthritis, and paw thickness every 2-3 days.

    • Clinical Score (per paw): 0=Normal; 1=Erythema and mild swelling of one digit; 2=Swelling of more than one digit or mild swelling of the entire paw; 3=Moderate swelling of the entire paw; 4=Severe swelling and/or ankylosis. The maximum score per mouse is 16.

  • Terminal Analysis (Day 42):

    • Collect blood for analysis of circulating cytokines and anti-CII antibodies.

    • Harvest hind paws for histopathological analysis (assessment of inflammation, cartilage damage, and bone erosion).

  • Data Analysis: Use a two-way repeated measures ANOVA for clinical scores and paw swelling over time. Use a one-way ANOVA for terminal endpoint data.

Conclusion

This guide presents a structured and scientifically grounded framework for the preclinical evaluation of this compound. By progressing through foundational PK/safety studies to acute and chronic models of inflammation, researchers can efficiently and rigorously assess the compound's therapeutic potential. The provided protocols offer detailed, field-proven methodologies to generate reliable and interpretable data, paving the way for informed decisions in the drug development process.

References

  • Title: Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC Source: PubMed Central URL:[Link]
  • Title: Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for F
  • Title: 5-Amino-1 MQ: An exploration into its benefits and uses Source: Nuutro URL:[Link]
  • Title: How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide Source: Swolverine URL:[Link]
  • Title: New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists Source: MDPI URL:[Link]
  • Title: Recent Advances of Pyridinone in Medicinal Chemistry - PMC Source: PubMed Central URL:[Link]
  • Title: Discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor Source: PubMed URL:[Link]
  • Title: Everything You Need to Know About 5-Amino-1MQ Source: Peptide Sciences URL:[Link]

Sources

Dosing and Administration of 5-amino-1-methylpyridin-2(1H)-one in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Executive Summary

This document provides a comprehensive guide for the dosing and administration of 5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5) in mice. As a pyridinone derivative, this compound and its analogues have garnered interest for a range of pharmacological activities, including potential antitumor and immunomodulatory effects[1][2]. The successful in vivo evaluation of this compound hinges on accurate and reproducible administration. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that researchers can not only execute procedures but also troubleshoot and adapt them. We will cover the compound's key physicochemical properties, vehicle selection, detailed administration protocols (oral, intraperitoneal, and intravenous), and essential considerations for experimental design, such as dose-range finding and pharmacokinetic studies.

Compound Profile: Physicochemical Properties

A thorough understanding of the test article's properties is the foundation of any successful in vivo study. These characteristics directly influence formulation strategy and bioavailability.

Table 1: Physicochemical Properties of this compound

Property Value Source(s) Significance for Dosing
CAS Number 33630-96-5 [3][4] Unique identifier for ensuring compound identity.
Molecular Formula C₆H₈N₂O [4][5] Used for calculating molecular weight and molarity.
Molecular Weight ~124.14 g/mol [3][4][5] Critical for accurate dose calculations (mg/kg to molarity).
Solubility Soluble in water (210 g/L at 25°C); Soluble in ethanol. [3] High water solubility is a key advantage , simplifying vehicle selection. Aqueous vehicles are preferred.
Melting Point 125-126 °C (decomposition) [3] Indicates thermal stability under standard laboratory conditions.

| Appearance | Data not consistently available; typically a solid. |[6] | Visual confirmation of solubility during formulation. |

Expert Insight: The high aqueous solubility of this compound is a significant practical advantage. It allows for the use of simple, well-tolerated vehicles like sterile water or saline, avoiding the complications and potential confounding effects of suspension agents (e.g., CMC) or organic co-solvents (e.g., DMSO), which can have their own biological effects[7][8].

Pre-Formulation and Vehicle Selection

The goal of formulation is to deliver a precise dose of the test article in a biocompatible vehicle that ensures its stability and bioavailability.

Rationale for Vehicle Choice

Given the compound's high water solubility, the recommended primary vehicle is a sterile, isotonic solution.

  • Phosphate-Buffered Saline (PBS), pH 7.4: This is the ideal choice. Its buffering capacity and isotonicity minimize irritation and physiological stress at the injection site compared to unbuffered solutions[9].

  • 0.9% Sodium Chloride (Sterile Saline): A widely accepted and appropriate alternative to PBS[9].

  • Sterile Water for Injection: While the compound will dissolve, this vehicle is hypotonic and can cause cell lysis and irritation, particularly with repeated dosing or larger volumes. It is less ideal than PBS or saline.

Preparation of Dosing Solution

All parenteral (injectable) solutions must be sterile to prevent infection[10][11].

  • Calculate Required Mass: Based on the highest desired concentration (e.g., mg/mL) and total volume needed for the study cohort, calculate the total mass of this compound required. Always include a 10-20% overage to account for transfer losses.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: In a sterile container (e.g., a sterile conical tube), add the chosen vehicle (e.g., PBS) to the compound. Vortex or stir until the solid is completely dissolved. Visually inspect against a dark background to ensure no particulates remain.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a final, sterile storage vial. This step is critical for removing any potential microbial contamination.

  • Storage: Store the final sterile solution as per stability data. For a novel compound, it is prudent to prepare fresh solutions daily unless stability at 2-8°C or room temperature has been confirmed.

Dosing Calculations and Administration Parameters

Accuracy in dosing is paramount. Doses are calculated based on individual animal body weight.

Dose Calculation Formula

Volume to Administer (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

Example Calculation:

  • Target Dose: 20 mg/kg

  • Animal Weight: 25 g (or 0.025 kg)

  • Stock Solution Concentration: 2 mg/mL

  • Volume (mL) = (20 mg/kg * 0.025 kg) / 2 mg/mL = 0.25 mL

Standard Administration Parameters in Mice

The selected route of administration depends on the desired pharmacokinetic profile. The rate of absorption generally follows IV > IP > SC > PO[11].

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

Route Max Bolus Volume (mL/kg) Typical Volume (25g mouse) Needle Gauge Source(s)
Intravenous (IV) 5 mL/kg (bolus) ≤ 0.125 mL 27 - 30 G [11][12][13]
Intraperitoneal (IP) 10 mL/kg ≤ 0.25 mL 25 - 27 G [14][15][16]

| Oral (PO, Gavage) | 10 mL/kg | ≤ 0.25 mL | 20 - 22 G (ball-tip) |[16][17][18] |

Trustworthiness: Adhering to these volume limits is a critical aspect of animal welfare and data integrity. Exceeding these volumes can cause pain, distress, and abnormal absorption, confounding the experimental results[11][16].

Experimental Workflows and Protocols

The following diagrams and protocols outline the logical flow of an in vivo study and the detailed steps for compound administration.

High-Level Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Definitive Study cluster_2 Phase 3: Analysis A Compound Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B C Dose-Range Finding (DRF) Study (Acute Toxicity) B->C D Protocol Design (Groups, Endpoints) C->D Inform Dose Selection E Dosing Solution Preparation (Sterile) D->E F Compound Administration (PO, IP, or IV) E->F G Post-Dose Monitoring (Clinical Signs, Welfare) F->G H Endpoint Collection (PK, Efficacy, etc.) G->H I Sample Analysis H->I J Data Interpretation & Statistical Analysis I->J

Caption: General workflow for in vivo compound evaluation in mice.

Detailed Administration Protocols

Ethical Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Proper training in animal handling and injection techniques is mandatory. Refined handling methods, such as using tunnels or cupped hands instead of tail handling for picking up mice, are strongly encouraged to reduce animal stress[19][20].

Protocol 1: Oral Administration (Gavage)

Rationale: Oral gavage ensures the delivery of a precise dose directly into the stomach. This route is common for assessing oral bioavailability and for therapies intended for oral administration[18].

Materials:

  • Sterile dosing solution

  • Appropriately sized oral gavage needle (flexible or rigid with a ball-tip)[8]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Measure Gavage Needle: Before the first use, measure the correct insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle[8].

  • Weigh the Mouse: Record the body weight to calculate the precise dosing volume.

  • Prepare the Dose: Draw the calculated volume of dosing solution into the syringe. Ensure no air bubbles are present.

  • Restrain the Animal: Gently but firmly restrain the mouse using a scruff hold, ensuring the head and body are in a straight line to facilitate passage of the needle[21].

  • Insert the Needle: Introduce the gavage needle into the side of the mouth, advancing it gently along the upper palate. The mouse should swallow the needle. If resistance is felt, do not force it . Withdraw and try again.

  • Administer the Dose: Once the needle is inserted to the pre-measured depth, depress the plunger slowly and steadily to deliver the solution.

  • Withdraw the Needle: Remove the needle in a smooth, swift motion following the same path of insertion.

  • Monitor: Place the mouse back in its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs[9].

Protocol 2: Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of water-soluble compounds into the systemic circulation, bypassing the gastrointestinal tract. It is a common route for preclinical efficacy studies.

Materials:

  • Sterile dosing solution

  • Sterile 25-27 G needle and 1 mL syringe[14]

  • 70% Isopropyl alcohol pads

  • Animal scale

Procedure:

  • Weigh the Mouse: Record the body weight and calculate the dosing volume.

  • Prepare the Dose: Aseptically draw the calculated volume into the syringe. Use a new needle and syringe for each animal[22].

  • Restrain the Animal: Use a scruff hold and position the mouse in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift cranially, away from the injection site[10][22].

  • Identify Injection Site: The target is the mouse's lower right abdominal quadrant. This avoids the cecum (typically on the left) and the urinary bladder[10][14].

  • Disinfect: Wipe the injection site with an alcohol pad.

  • Insert the Needle: With the bevel facing up, insert the needle at a 30-40 degree angle into the identified quadrant[14][22]. The needle should penetrate the skin and the abdominal wall.

  • Aspirate (Self-Validation Step): Gently pull back on the plunger. If air, yellowish fluid (urine), or blood is drawn, the needle is in the wrong location. Withdraw, change the needle, and re-attempt. Proper placement should yield negative pressure[10].

  • Inject: Once proper placement is confirmed, inject the solution smoothly.

  • Withdraw and Monitor: Remove the needle and return the mouse to its cage. Observe for any signs of distress or bleeding at the injection site.

Protocol 3: Intravenous (IV) Injection

Rationale: IV administration delivers the compound directly into the bloodstream, resulting in 100% bioavailability and an immediate onset of action. It is the gold standard for many pharmacokinetic studies[23].

Materials:

  • Sterile dosing solution

  • Sterile 27-30 G needle and 1 mL or smaller syringe[12][24]

  • A mouse restrainer

  • A heat source (e.g., heat lamp, warming pad)

  • Gauze

Procedure:

  • Weigh the Mouse: Record the body weight and calculate the dosing volume.

  • Prepare the Dose: Draw the calculated volume into the syringe. Carefully remove all air bubbles.

  • Warm the Animal: To promote vasodilation of the tail veins, place the mouse under a heat source for 5-10 minutes. The veins should become more visible. CAUTION: Do not overheat the animal[23][24][25].

  • Restrain the Animal: Place the mouse in an appropriate restraint device, allowing access to the tail.

  • Position the Tail: Gently clean the tail with an alcohol pad. Locate one of the two lateral tail veins.

  • Insert the Needle: With the needle bevel up and nearly parallel to the tail, carefully insert the tip into the vein. A small flash of blood in the needle hub may indicate successful placement[24][25].

  • Inject Slowly (Self-Validation Step): Administer the solution slowly. The injection should proceed with no resistance. If resistance is felt or a subcutaneous bleb (blister) forms, the needle is not in the vein. Stop immediately, withdraw, and re-attempt at a more proximal site (closer to the body)[12][25]. No more than two attempts should be made per vein[12].

  • Withdraw and Apply Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitor: Return the mouse to its cage and monitor to ensure hemostasis.

Pharmacokinetic (PK) Study Design

A PK study is essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile[26].

G cluster_0 PK Study Timeline T0 Time 0 Dose Administration (IV or PO) T1 5 min T2 15 min T3 30 min T4 1 hr T5 2 hr T6 4 hr T7 8 hr T8 24 hr label_node Blood Collection Timepoints (Satellite Groups)

Caption: Example timeline for a single-dose PK study in mice.

PK Study Protocol Considerations:

  • Groups: Typically includes an IV group (to determine clearance and volume of distribution) and a PO group (to determine oral bioavailability)[27].

  • Dosing: A single, well-tolerated dose is administered. For example, a recent study on a small molecule in mice used a 5 mg/kg IV dose[28].

  • Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours)[28]. To avoid excessive blood collection from a single animal, separate groups of mice (satellite groups) are typically used for each or a few time points.

  • Analysis: Plasma is harvested from the blood samples, and the concentration of this compound is quantified using a validated analytical method like LC-MS/MS[28].

Safety and Post-Administration Monitoring

While some reports suggest low toxicity for this compound, all novel chemical entities should be handled with care[3]. Safety data sheets for related compounds indicate potential for skin, eye, and respiratory irritation, as well as oral toxicity[29][30][31].

  • Personnel Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, during formulation and administration.

  • Animal Monitoring: Observe animals closely for any adverse clinical signs following administration. This includes, but is not limited to:

    • Changes in activity (lethargy, hyperactivity)

    • Changes in posture (hunching)

    • Ruffled fur

    • Labored breathing

    • Loss of body weight

  • Frequency: Monitoring should occur frequently in the first few hours post-dose and at least once daily thereafter. Any unexpected adverse events should be reported to the veterinary staff immediately.

References

Click to expand
  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • University of Notre Dame. (n.d.). Mouse Intraperitoneal (IP) administration.
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections.
  • UCSF IACUC. (n.d.). Routes and Volumes of Administration in Mice.
  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections.
  • Protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1.
  • Scribd. (n.d.). IP Injection Protocol in Mice.
  • Revvity. (n.d.). Lateral Tail Vein Injections.
  • LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • Bartlett, J., Davies, J., Purawijaya, D., et al. (2022). Refinement of handling and dosing methods for rats and mice. Animal Technology and Welfare, 21(2), 120-124.
  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration.
  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF.
  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(11), 1147-1153.
  • The 3Hs Initiative. (n.d.). Handling.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • NIH Office of Animal Care and Use. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes.
  • University of Colorado Anschutz Medical Campus ACUC. (2016). Dosing Techniques and Limits.
  • Anderson, D., et al. (2000). Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro. Teratogenesis, Carcinogenesis, and Mutagenesis, 20(5), 253-262.
  • Singh, S., et al. (2013). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 57(2), 764-770.
  • NC3Rs. (2013). Handling and restraint: General principles.
  • Queen's University. (n.d.). Manual Handling and Restraint of Mice | Animals in Science.
  • BenchChem. (2025). Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • University of Michigan Unit for Laboratory Animal Medicine. (2021). Guidelines on Administration of Substances to Laboratory Animals.
  • Mizrachi, N., et al. (2018). Development of Improved Devices for Handling and Restraining Experimental Laboratory Mice. Journal of the American Association for Laboratory Animal Science, 57(2), 173-179.
  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734-4754.
  • AiFChem. (n.d.). 33630-96-5 | this compound.
  • Li, S., et al. (2022). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Molecular Pharmaceutics, 19(10), 3648-3658.
  • Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Techniques in Microbiome Research, 1(1), 1-10.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride.
  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • Santa Cruz Biotechnology. (n.d.). 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5.
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627.
  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 220, 107-114.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 5-Amino-1-methyl-2(1H)-pyridinone.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis.
  • PubChem. (n.d.). 5-Amino-1-methylpiperidin-2-one.
  • ResearchGate. (n.d.). ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND.
  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(11), 3215.
  • Wang, L., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7529-7541.
  • MedChemExpress. (n.d.). 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one.

Sources

Western Blot Analysis of Cellular Responses to 5-amino-1-methylpyridin-2(1H)-one (5-Amino-1MQ) Treatment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular effects of 5-amino-1-methylpyridin-2(1H)-one (5-Amino-1MQ). 5-Amino-1MQ is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cellular metabolism and energy homeostasis.[1][2][3] By inhibiting NNMT, 5-Amino-1MQ elevates intracellular levels of NAD+, a critical cofactor that activates the sirtuin family of proteins, notably SIRT1, also known as the "longevity gene."[3][4] This guide explains the underlying mechanism of 5-Amino-1MQ and provides a comprehensive, field-proven series of protocols to quantify changes in key protein targets within this pathway. The workflow covers experimental design, from cell culture and treatment to protein extraction, quantification, immunodetection, and data analysis, ensuring a robust and reproducible methodology.

Scientific Background and Rationale
1.1. The NNMT-NAD+-SIRT1 Signaling Axis

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role in regulating cellular metabolism.[5] Its primary function is to catalyze the methylation of nicotinamide (a form of vitamin B3), a reaction that consumes S-adenosylmethionine (SAM) and directly impacts the cellular pool of nicotinamide adenine dinucleotide (NAD+).[4][5] Elevated NNMT expression, often observed in adipose tissue of obese individuals, leads to a depletion of NAD+.[5]

NAD+ is an essential coenzyme for hundreds of cellular processes, including the electron transport chain for ATP production.[4] Crucially, it is the sole substrate for the sirtuin family of deacetylases. SIRT1, the most-studied member, is an NAD+-dependent enzyme that regulates metabolism, inflammation, DNA repair, and cellular aging.[4][6]

5-Amino-1MQ is a selective, membrane-permeable small molecule that inhibits NNMT.[7] By blocking NNMT, it prevents the depletion of the NAD+ pool, leading to increased NAD+ availability. This, in turn, boosts the activity of SIRT1, triggering downstream effects such as increased fat oxidation and enhanced mitochondrial biogenesis, often mediated by PGC-1α.[4][6]

Signal_Pathway cluster_0 Cellular Environment Compound 5-Amino-1MQ NNMT NNMT Enzyme Compound->NNMT Inhibits NAD NAD+ Pool NNMT->NAD Depletes SIRT1 SIRT1 Activation NAD->SIRT1 Activates Downstream Downstream Effects (e.g., PGC-1α activation, Metabolic Shift) SIRT1->Downstream Regulates Workflow A Step A: Cell Culture & Treatment B Step B: Protein Extraction (Lysis) A->B C Step C: Protein Quantification (BCA) B->C D Step D: Sample Preparation & SDS-PAGE C->D E Step E: Electrotransfer to Membrane D->E F Step F: Blocking & Antibody Incubation E->F G Step G: Detection & Imaging F->G H Step H: Data Analysis G->H

Diagram 2: Overall experimental workflow for Western blot analysis.

3.1. Part A: Cell Culture and Treatment
  • Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and grow to 70-80% confluency.

  • Prepare fresh media containing the desired concentration of 5-Amino-1MQ and a parallel control with only the vehicle.

  • Aspirate the old media and replace it with the treatment or vehicle media. [8]4. Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.

3.2. Part B: Protein Extraction

Causality: The goal is to efficiently lyse the cells to release all proteins while preventing their degradation. The choice of lysis buffer is critical; a RIPA (Radioimmunoprecipitation assay) buffer is a strong, denaturing buffer suitable for extracting a wide range of cellular proteins. [9]

  • After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). [8]2. Aspirate the PBS completely.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a 6-well plate). [10]4. Use a cell scraper to scrape the cells off the plate in the lysis buffer. [8]5. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis. 7. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. [10]8. Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Discard the pellet.

3.3. Part C: Protein Concentration Quantification

Causality: To ensure accurate comparison between samples, it is essential to load an equal amount of total protein into each well of the gel. The Bicinchoninic Acid (BCA) assay is a reliable, detergent-compatible method for measuring protein concentration.

  • Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0 to 2 mg/mL). [11]2. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's protocol (typically a 50:1 ratio). [12]3. In a 96-well microplate, add a small volume (e.g., 10-25 µL) of each standard, blank (lysis buffer), and unknown sample lysate in triplicate. [11][13]4. Add the BCA working reagent (e.g., 200 µL) to each well and mix. [12][11]5. Incubate the plate at 37°C for 30 minutes. [12][11]A colorimetric reaction will occur, proportional to the protein concentration. 6. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader. [12][11]7. Generate a standard curve from the BSA standards and use it to calculate the protein concentration of your unknown samples.

3.4. Part D: SDS-PAGE (Protein Separation)

Causality: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The detergent SDS denatures proteins and provides a uniform negative charge, ensuring that migration through the polyacrylamide gel matrix is primarily dependent on size. [14][15]

  • Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.

  • In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer (which contains SDS, glycerol, a tracking dye, and a reducing agent like β-mercaptoethanol). [16]3. Heat the samples at 95-100°C for 5-10 minutes to complete denaturation and reduction. [17]4. Assemble a pre-cast or hand-cast polyacrylamide gel in the electrophoresis apparatus. The gel percentage should be chosen based on the molecular weight of your target protein(s). [14][15]5. Fill the inner and outer chambers with 1x SDS-PAGE Running Buffer.

  • Load the prepared samples (20-40 µ g/lane ) and a molecular weight marker into the wells. [8][14]7. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. [17][18][19]

    Target Protein Size Recommended Gel % (Acrylamide)
    < 25 kDa 15% or Tricine Gels
    25 - 100 kDa 10-12%

    | > 100 kDa | 4-8% Gradient or 8% |

3.5. Part E: Protein Transfer (Electroblotting)

Causality: An electric current is used to transfer the separated proteins from the porous gel onto a solid support membrane (PVDF or nitrocellulose), creating a replica of the protein pattern. [20][21]PVDF membranes are often preferred for their high mechanical strength and protein retention capacity. [20]

  • Pre-activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief wash in deionized water, and finally equilibrating it in 1x Transfer Buffer for at least 5-10 minutes. [16][20]2. Soak filter papers and sponges in 1x Transfer Buffer. [20]3. Carefully disassemble the gel cassette and equilibrate the gel in Transfer Buffer for 5-10 minutes. [16]4. Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the gel and membrane: Anode (+) -> Sponge -> Filter Papers -> PVDF Membrane -> Gel -> Filter Papers -> Sponge -> Cathode (-).

  • Place the sandwich into the transfer apparatus, fill with cold Transfer Buffer, and add a frozen ice pack to maintain a low temperature.

  • Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100 V for 60-90 minutes or semi-dry transfer). [22][21][23]7. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm successful transfer before proceeding. [24]

3.6. Part F: Immunodetection

Causality: This stage uses the high specificity of antibodies to detect the target protein. The membrane is first "blocked" to prevent non-specific antibody binding, which would cause high background noise. [25]

  • Blocking: Place the membrane in a container with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) and incubate for 1 hour at room temperature with gentle agitation. [26][8][19]Note: For phospho-specific antibodies, BSA is recommended over milk. [27]2. Primary Antibody Incubation: Discard the blocking buffer. Incubate the membrane with the primary antibody diluted in fresh blocking buffer at the recommended concentration. This is typically done overnight at 4°C with gentle agitation. [8][19]3. Washing: Discard the primary antibody solution. Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody. [8]4. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. [19][28]5. Final Washes: Discard the secondary antibody solution. Wash the membrane at least three times for 10 minutes each with TBST to remove all unbound secondary antibody. This step is critical for reducing background.

3.7. Part G: Data Acquisition

Causality: The HRP enzyme on the secondary antibody catalyzes a reaction with a chemiluminescent substrate, producing light at the location of the target protein. [22][28][29]This light signal is captured by a CCD imager or X-ray film.

  • Prepare the enhanced chemiluminescence (ECL) substrate by mixing the components according to the manufacturer's instructions. [30]2. Drain the excess wash buffer from the membrane and place it on a clean surface.

  • Pipette the ECL substrate evenly over the surface of the membrane and incubate for 1-5 minutes. [30]4. Carefully place the membrane in a plastic wrap or sheet protector and capture the signal using a digital CCD imaging system. [19]CCD imagers are preferred over film due to their wider dynamic range and ease of quantification. [19]

Troubleshooting Common Issues
Problem Possible Cause(s) Solution(s)
No Signal or Weak Signal - Inactive antibody- Insufficient protein loaded- Poor transfer- Incorrect secondary antibody used- Verify antibody datasheet for reactivity and dilution- Check protein concentration and load more (20-50 µg)- Check transfer with Ponceau S stain; optimize transfer time/voltage- Ensure secondary antibody recognizes primary antibody host
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Blocking agent interference- Increase blocking time to 1-2 hours or overnight at 4°C- Titrate primary and secondary antibodies to find optimal concentration- Increase number and duration of wash steps- If using phospho-antibodies, switch from milk to BSA
Non-specific Bands - Antibody concentration too high- Primary antibody is not specific- Protein degradation- Reduce primary antibody concentration- Run a negative control (knockout lysate) to confirm specificity- Ensure protease inhibitors are fresh and used throughout the lysis process
Distorted or "Smiley" Bands - Electrophoresis voltage too high- Uneven heating of the gel- Run the gel at a lower voltage for a longer time- Ensure running buffer is fresh and the apparatus is cooled
Conclusion

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of action for novel compounds like 5-Amino-1MQ. By following this detailed guide, researchers can reliably probe the NNMT-NAD+-SIRT1 signaling axis, generating high-quality, reproducible data on how this metabolic modulator affects key cellular proteins. Meticulous attention to experimental design, the inclusion of proper controls, and adherence to optimized protocols are paramount for achieving scientifically sound and publishable results.

References
  • SDS-PAGE Protocol - Rockland Immunochemicals. (n.d.).
  • BCA (Bicinchoninic Acid) Protein Assay - Bio-protocol. (2012).
  • SDS-PAGE - Assay-Protocol. (n.d.).
  • Pierce BCA Protein Assay Protocol V.2. (2018).
  • A Comprehensive Compilation of Western Blotting Best Practices. (n.d.). The Scientist.
  • Bicinchoninic Acid (BCA) Protein Assay - G-Biosciences. (n.d.).
  • Detailed Western Blotting (Immunoblotting) Protocol. (2022). protocols.io.
  • The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). (n.d.). MBL Life Science.
  • Chemiluminescent Western Blot Protocol - Azure Biosystems. (n.d.).
  • Best Practices for the Best Western Blots. (2018). Bio-Radiations.
  • SDS-PAGE for protein electrophoresis - iGEM. (2016).
  • Western Blot protocol. (2025). protocols.io.
  • Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. (2025). Sino Biological.
  • Protein Transfer from Gel to Membrane in Western Blot Assay - Creative Biolabs Antibody. (n.d.).
  • Protocol: Gel Electrophoresis & Protein Transfer by Electroblotting - Bio-Rad Antibodies. (n.d.).
  • Western Blot: 10 Technical Tips and tricks. (n.d.). Sino Biological.
  • Western Blotting Guidebook. (n.d.). LI-COR Biosciences.
  • Western Blotting Sample Preparation Optimization - Boster Biological Technology. (n.d.).
  • Quick Tips on Improving your Western Blots - Precision Biosystems. (2022).
  • What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025).
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide - Swolverine. (2025).
  • How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss? - Peptide Sciences. (n.d.).
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa. (n.d.).
  • Everything You Need to Know About 5-Amino-1MQ - Peptide Sciences. (n.d.).
  • General Protocol for Western Blotting - Bio-Rad. (n.d.).
  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. (2025).
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024).
  • Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss? (n.d.).
  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. (2025).
  • 5-amino-1MQ Peptide Therapy - Focal Point Vitality. (n.d.).

Sources

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 5-amino-1-methylpyridin-2(1H)-one in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Publication Date: January 11, 2026

Abstract

This document details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] As research into novel pyridinone-based therapeutics advances, the need for a reliable analytical method to support pharmacokinetic, toxicokinetic, and quality control studies becomes paramount.[2] The protocol herein provides a comprehensive workflow, from sample preparation in a complex biological matrix (plasma) to optimized instrumental parameters for sensitive detection using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound built upon a pyridinone scaffold.[3] This class of molecules is a cornerstone in modern drug discovery, forming the core structure of pharmaceuticals with anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][3] Specifically, this compound has been investigated for its potential as an anti-inflammatory and antioxidant agent, making it a valuable candidate for the development of novel therapeutics.[3]

The successful progression of such a compound through the drug development pipeline—from discovery to preclinical and clinical phases—relies on the accurate and precise measurement of its concentration in various biological fluids. Mass spectrometry, particularly LC-MS/MS, stands as the gold standard for this purpose due to its unparalleled sensitivity and selectivity, allowing for confident quantification even at very low concentrations within complex sample matrices.[2][4] This application note serves as a practical guide for researchers, scientists, and drug development professionals to implement a validated method for the analysis of this promising molecule.

Analyte Properties and Method Principle

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Compound Name This compound[5]
CAS Number 33630-96-5[3][5][6]
Molecular Formula C₆H₈N₂O[5][7]
Molecular Weight ~124.14 g/mol [5][7]
Chemical Structure A pyridin-2-one scaffold with an amino group at the 5-position and a methyl group at the 1-position.[3]

Principle of the Method: The analytical workflow is designed for optimal selectivity and sensitivity. The core principle involves three sequential stages:

  • Sample Preparation: A simple and efficient protein precipitation step is used to remove the majority of interfering macromolecules from the plasma sample.

  • Chromatographic Separation: The analyte is separated from remaining matrix components using reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometric Detection: The analyte is ionized using Electrospray Ionization (ESI) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This "soft ionization" technique minimizes fragmentation in the source, preserving the molecular ion for analysis.[8] The MRM scan mode provides exceptional selectivity by monitoring a specific precursor ion → product ion transition, which is unique to the analyte of interest.[2][9]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable Isotope Labeled (SIL) internal standard (e.g., 5-amino-1-(methyl-d3)-pyridin-2(1H)-one)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid (FA), ~99% purity

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K₂EDTA)

Standard Solution Preparation

Causality: Preparing accurate standard solutions is critical for generating a reliable calibration curve. Using a high-purity analytical standard and LC-MS grade solvents minimizes contamination and ensures accurate quantification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a clean, amber glass vial.[4] Vortex for 30 seconds to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the Primary Stock Solution with 990 µL of 50:50 (v/v) ACN:water.[4]

  • Calibration Standards (1-1000 ng/mL): Perform serial dilutions of the Working Stock Solution with 50:50 (v/v) ACN:water to prepare a calibration curve. A typical curve may include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the SIL internal standard in ACN. This solution will also serve as the protein precipitation agent.

Sample Preparation from Human Plasma

Causality: Protein precipitation with acetonitrile is a rapid and effective method for removing proteins that would otherwise interfere with the analysis and damage the LC column.[2][9] The inclusion of an internal standard at this stage corrects for variability in sample handling and instrument response.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (blank, calibration standard-spiked, or unknown).

  • Protein Precipitation: Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to the plasma sample.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are chosen to provide good peak shape and retention of the polar analyte, while the gradient elution ensures that late-eluting matrix components are washed from the column. The mass spectrometry parameters are optimized to maximize the signal for the specific MRM transitions of the analyte and internal standard.

LC Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) or equivalent[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Condition
MS System SCIEX API 4000 QTRAP or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)

Method Performance and Data Analysis

MRM Transitions and Fragmentation

The protonated molecular ion [M+H]⁺ for this compound (C₆H₈N₂O) is m/z 125.1. Collision-induced dissociation (CID) in the collision cell produces characteristic product ions. Based on the structures of similar compounds, likely fragmentation pathways include the neutral loss of carbon monoxide (CO) from the pyridinone ring or the loss of a methyl radical (•CH₃).[10][11]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound125.197.122
5-amino-1-(methyl-d3)-pyridin-2(1H)-one (IS)128.1100.122

Note: Product ions and collision energies are instrument-dependent and require empirical optimization.

The proposed major fragmentation pathway involves the loss of carbon monoxide (28 Da).

G cluster_main Proposed Fragmentation Pathway precursor [M+H]⁺ m/z = 125.1 loss Neutral Loss (-CO) precursor->loss product Product Ion [C₅H₉N₂]⁺ m/z = 97.1 loss->product

Proposed fragmentation of this compound.
Expected Performance Characteristics

A fully validated method should demonstrate high performance. The following table presents typical expected validation parameters.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra- and Inter-day Precision (%CV) < 15%[9]
Accuracy (% Bias) Within ±15% of nominal value[9]

Comprehensive Workflow Visualization

The entire analytical process, from sample receipt to final data, can be visualized as a streamlined workflow. This ensures consistency and minimizes potential errors at each stage of the analysis.

workflow cluster_workflow Analytical Workflow Sample 1. Plasma Sample (50 µL) Add_IS 2. Add IS in ACN (150 µL) Sample->Add_IS Vortex 3. Vortex (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min, 14,000 x g) Vortex->Centrifuge Transfer 5. Transfer Supernatant (100 µL) Centrifuge->Transfer LCMS 6. LC-MS/MS Analysis Transfer->LCMS Data 7. Data Processing & Quantification LCMS->Data

Sources

Application Notes and Protocols for the Evaluation of 5-amino-1-methylpyridin-2(1H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .[1][2] Its structure, featuring a pyridin-2-one scaffold with an amino group at the 5-position and a methyl group at the 1-position, makes it a subject of interest in medicinal chemistry.[1] While direct studies on its anti-cancer effects are not extensively documented, its potential as a bioactive molecule warrants investigation. This compound has been noted for its anti-inflammatory and antioxidant properties, and its utility as a building block in the synthesis of more complex molecules.[1]

The rationale for investigating this compound in oncology is partly informed by the activity of structurally related compounds. For instance, small molecule inhibitors of nicotinamide N-methyltransferase (NNMT), such as 5-amino-1MQ, have demonstrated anti-cancer properties.[3][4][5] NNMT is an enzyme that is overexpressed in various cancers, and its inhibition has been shown to impede cancer cell proliferation and progression.[3][6] Given the structural similarities, it is hypothesized that this compound may exert anti-cancer effects through a similar mechanism. These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound as an anti-cancer agent using established in vitro methodologies.

Hypothesized Mechanism of Action

The proposed, yet to be validated, mechanism of action for this compound in cancer cells is the inhibition of nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in cellular metabolism and epigenetic regulation.[7] Its inhibition can lead to an increase in intracellular NAD+ levels and a modulation of the S-adenosylmethionine (SAM) cycle, which can have profound effects on cancer cell biology.[6][7] The downstream consequences of NNMT inhibition may include:

  • Induction of Apoptosis: Alterations in cellular metabolism and signaling can trigger programmed cell death.

  • Cell Cycle Arrest: Interference with the metabolic processes necessary for cell division can lead to a halt in the cell cycle.

  • Inhibition of Proliferation: The cumulative effects of apoptosis and cell cycle arrest result in a reduction in the overall growth of the cancer cell population.

The following protocols are designed to investigate these potential anti-cancer effects and to probe the underlying molecular mechanisms.

compound This compound nnmt NNMT Inhibition compound->nnmt nad_increase Increased NAD+ Levels nnmt->nad_increase metabolic_stress Metabolic Stress nnmt->metabolic_stress apoptosis Apoptosis Induction nad_increase->apoptosis cell_cycle_arrest Cell Cycle Arrest metabolic_stress->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation apoptosis->proliferation_inhibition cell_cycle_arrest->proliferation_inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

This section provides a general workflow for the initial in vitro evaluation of this compound.

cluster_0 Initial Screening cluster_1 Mechanism of Action cell_culture Cell Culture & Maintenance mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Western Blot Analysis ic50->western_blot

Sources

Application Notes & Protocols: A Framework for Investigating Novel Pyridinone-Based NNMT Inhibitors in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes provide a comprehensive framework for the investigation of novel small molecules targeting metabolic diseases. Due to a lack of specific published data on the biological activity of 5-amino-1-methylpyridin-2(1H)-one in metabolic disease models, the detailed protocols herein are based on the well-characterized, structurally related NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ) . This guide is intended to serve as a robust starting point for researchers to adapt and apply to the investigation of novel pyridinone-based compounds.

Abstract

The enzyme Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular energy homeostasis and a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] Inhibition of NNMT has been shown to increase cellular NAD+ levels, enhance energy expenditure, and reverse diet-induced obesity in preclinical models.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical investigation of novel NNMT inhibitors, using the extensively studied compound 5-amino-1MQ as a model. We present validated, step-by-step protocols for in vitro characterization in relevant cell lines and in vivo evaluation in diet-induced obese mouse models. The causality behind experimental choices is explained to empower researchers to rigorously assess the therapeutic potential of new chemical entities targeting NNMT.

Introduction: NNMT as a Target for Metabolic Diseases

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[2] This enzymatic reaction consumes S-adenosyl-L-methionine (SAM) as a methyl donor. In metabolic disease states, particularly obesity, NNMT is significantly upregulated in adipose tissue and the liver.[2][4] This overexpression has profound consequences on cellular metabolism:

  • Depletion of NAD+: By methylating nicotinamide, NNMT diverts it from the NAD+ salvage pathway, thereby reducing the cellular pool of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for numerous metabolic reactions, including those in the electron transport chain that produce ATP.

  • Activation of Sirtuins: NAD+ is a required substrate for sirtuins (SIRTs), a class of protein deacetylases that regulate metabolism, inflammation, and cellular aging.[5] By increasing NAD+ availability, NNMT inhibitors can indirectly boost the activity of sirtuins like SIRT1, often called the "longevity gene".[6]

  • AMPK Signaling: The cellular energy sensor AMP-activated protein kinase (AMPK) and sirtuins are closely linked. Activation of AMPK can increase cellular NAD+ levels, which in turn activates SIRT1. Reciprocally, SIRT1 can activate AMPK's upstream kinase, LKB1.[5][7]

Inhibiting NNMT with a small molecule like 5-amino-1MQ reverses these pathological changes, leading to increased energy expenditure, reduced fat storage, and improved insulin sensitivity, making it a compelling strategy for treating metabolic diseases.[1][3]

nmmt_pathway cluster_0 Cellular Metabolism Compound 5-amino-1MQ (NNMT Inhibitor) NNMT NNMT (Upregulated in Obesity) Compound->NNMT Inhibits NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Diverts Nicotinamide From NAD Increased NAD+ NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1 AMPK AMPK Activation SIRT1->AMPK Activates LKB1 Metabolic_Effects Increased Fatty Acid Oxidation Reduced Lipogenesis Improved Insulin Sensitivity SIRT1->Metabolic_Effects AMPK->Metabolic_Effects in_vivo_workflow A Induce Obesity in C57BL/6J Mice (High-Fat Diet for 10-12 weeks) B Randomize Mice into Groups (Vehicle vs. Compound) A->B C Daily Compound Administration (e.g., 20 mg/kg, SC, 3x/day) B->C D Monitor Key Parameters: - Body Weight - Food Intake - Energy Expenditure (if possible) C->D E Terminal Endpoint Analysis: - Plasma Lipids - Adipose Tissue Weight - Liver Histology D->E

Sources

Application Notes and Protocols: Investigating 5-amino-1-methylpyridin-2(1H)-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathologies and the progressive loss of neuronal function. A key area of investigation is the role of cellular metabolism and inflammation in the onset and progression of these devastating conditions. The compound 5-amino-1-methylpyridin-2(1H)-one has emerged as a molecule of interest due to its potential anti-inflammatory and antioxidant properties.[1] Furthermore, its structural similarity to other known modulators of cellular metabolism suggests a plausible mechanism for neuroprotection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in relevant in vitro and in vivo models of neurodegenerative disease. We will delve into its hypothesized mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Nicotinamide N-Methyltransferase (NNMT)

While direct studies on this compound are emerging, its therapeutic potential can be hypothesized based on the activity of structurally related compounds, such as 5-Amino-1MQ, which are known inhibitors of nicotinamide N-methyltransferase (NNMT).[2][3][4][5] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide. This process consumes S-adenosyl-L-methionine (SAM) as a methyl donor and can impact the cellular pool of NAD+, a critical coenzyme in redox reactions and energy metabolism.[3][4]

In the context of neurodegenerative diseases, particularly Parkinson's disease, NNMT expression has been reported to be upregulated.[3] This increased activity is suggested to be linked to the production of the neurotoxin N-methylpyridinium ion (MPP+), which is structurally similar to the active metabolite of the parkinsonian-inducing agent MPTP.[3] By inhibiting NNMT, this compound is proposed to exert its neuroprotective effects through two primary mechanisms:

  • Preservation of NAD+ Levels: NNMT inhibition prevents the depletion of the nicotinamide pool available for NAD+ synthesis.[2][4] Higher NAD+ levels can enhance mitochondrial function, a critical factor in neuronal survival, and activate sirtuins, a class of proteins involved in cellular stress resistance and longevity.[4][5]

  • Reduction of Neurotoxic Metabolites: By blocking the methylation of nicotinamide and related pyridine compounds, NNMT inhibition may reduce the endogenous production of neurotoxic species like MPP+.[3]

The following diagram illustrates the proposed signaling pathway and the putative role of this compound.

NNMT_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 Downstream Effects Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Salvage Pathway NNMT NNMT Nicotinamide->NNMT Sirtuins Sirtuins NAD->Sirtuins Activation Mitochondria Mitochondrial Function NAD->Mitochondria Enhancement SAM SAM SAM->NNMT SAH SAH MNA 1-Methylnicotinamide (Neurotoxic Metabolites) NNMT->SAH NNMT->MNA Methylation Compound This compound Compound->NNMT Inhibition Neuroprotection Neuroprotection Sirtuins->Neuroprotection Mitochondria->Neuroprotection

Caption: Proposed mechanism of this compound via NNMT inhibition.

In Vitro Application Notes and Protocols

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of this compound.[6][7] These models range from immortalized cell lines to more complex and physiologically relevant induced pluripotent stem cell (iPSC)-derived neuronal cultures.[8][9]

General Cell Culture and Compound Preparation
  • Cell Lines:

    • SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used to model dopaminergic neurons and study pathways relevant to Parkinson's disease.[10]

    • iPSC-derived Neurons: Patient-derived iPSCs can be differentiated into specific neuronal subtypes (e.g., dopaminergic, cortical neurons) to create disease-relevant models of Alzheimer's or Parkinson's disease.[8][9]

  • Compound Preparation:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

    • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Protocol: Assessing Neuroprotection in an Oxidative Stress-Induced Parkinson's Disease Model

This protocol utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis in SH-SY5Y cells, mimicking aspects of dopaminergic neuron loss in Parkinson's disease.[11]

Experimental Workflow:

In_Vitro_PD_Workflow Start Seed SH-SY5Y Cells Pretreat Pre-treat with This compound (24 hours) Start->Pretreat Induce Induce Neurotoxicity with 6-OHDA (24 hours) Pretreat->Induce Assess Assess Cell Viability, Apoptosis, and Oxidative Stress Induce->Assess End Data Analysis Assess->End

Caption: Workflow for in vitro assessment in a Parkinson's disease model.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays or larger format plates for protein and RNA analysis at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO). Incubate for 24 hours.

  • Neurotoxin Induction: Add 6-OHDA to the wells to a final concentration known to induce approximately 50% cell death (e.g., 50-100 µM). A dose-response curve for 6-OHDA should be determined empirically.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Assessment of Endpoints:

    • Cell Viability: Use a standard MTT or PrestoBlue assay to quantify cell viability.

    • Apoptosis: Measure apoptosis using a caspase-3/7 activity assay or by staining for Annexin V.

    • Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a dye such as TMRE or JC-1.

Protocol: Evaluating Effects on Amyloid-Beta (Aβ) Toxicity in an Alzheimer's Disease Model

This protocol uses iPSC-derived cortical neurons to model key aspects of Alzheimer's pathology, specifically the neurotoxic effects of aggregated amyloid-beta peptides.[8][12]

Experimental Workflow:

In_Vitro_AD_Workflow Start Culture iPSC-derived Cortical Neurons Treat Treat with This compound and/or aggregated Aβ42 Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assess Assess Neuronal Viability, Synaptic Integrity, and Inflammatory Markers Incubate->Assess End Data Analysis Assess->End

Caption: Workflow for in vitro assessment in an Alzheimer's disease model.

Step-by-Step Protocol:

  • Neuron Culture: Culture iPSC-derived cortical neurons according to established protocols until mature synaptic networks are formed.

  • Treatment: Treat the neuronal cultures with pre-aggregated Aβ42 oligomers (e.g., 1-5 µM) in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate for 48-72 hours.

  • Endpoint Analysis:

    • Neuronal Viability: Assess neuronal viability using immunocytochemistry for neuron-specific markers like MAP2 or NeuN, followed by automated cell counting.

    • Synaptic Integrity: Quantify synaptic density by immunostaining for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) and analyzing puncta colocalization.

    • Neuroinflammation: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) into the culture medium using ELISA.[1]

Table 1: Summary of In Vitro Experimental Parameters

ParameterParkinson's Disease ModelAlzheimer's Disease Model
Cell Type SH-SY5Y NeuroblastomaiPSC-derived Cortical Neurons
Neurotoxic Insult 6-hydroxydopamine (6-OHDA)Aggregated Amyloid-Beta (Aβ42)
Compound Conc. 0.1 - 50 µM0.1 - 50 µM
Treatment Duration 24h pre-treatment, 24h co-treatment48-72 hours co-treatment
Primary Endpoints Cell Viability, Apoptosis, ROSNeuronal Viability, Synaptic Density
Secondary Endpoints Mitochondrial Membrane PotentialCytokine Release (TNF-α, IL-1β)

In Vivo Application Notes and Protocols

Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and behavioral outcomes of a test compound.[13][14] The choice of model depends on the specific neurodegenerative disease being studied.[15][16]

General Animal Husbandry and Compound Administration
  • Animal Models:

    • MPTP Mouse Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[17]

    • 5XFAD Mouse Model of Alzheimer's Disease: A transgenic model that co-expresses five human familial Alzheimer's disease mutations, leading to accelerated Aβ deposition and cognitive deficits.[18]

  • Compound Administration:

    • This compound can be administered via oral gavage, intraperitoneal (i.p.) injection, or subcutaneous injection.

    • The vehicle for administration (e.g., saline, corn oil with a surfactant) should be carefully selected and tested for any behavioral or physiological effects.

    • Dosage will need to be determined through dose-ranging studies, but a starting point could be in the range of 10-50 mg/kg, administered daily.[17]

Protocol: Assessing Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Experimental Design:

In_Vivo_PD_Workflow Start Acclimatize Mice Pretreat Pre-treat with This compound (daily for 7 days) Start->Pretreat Induce Induce Parkinsonism with MPTP (4 injections, 2h apart) Pretreat->Induce Continue Continue Compound Treatment (daily for 7-14 days) Induce->Continue Behavior Behavioral Testing (Rotarod, Pole Test) Continue->Behavior Sacrifice Sacrifice and Tissue Collection Behavior->Sacrifice Analysis Histological and Neurochemical Analysis Sacrifice->Analysis End Data Interpretation Analysis->End

Caption: Workflow for in vivo assessment in a mouse model of Parkinson's disease.

Step-by-Step Protocol:

  • Animal Groups: Randomly assign male C57BL/6 mice to experimental groups: Vehicle + Saline, Vehicle + MPTP, Compound + MPTP.

  • Compound Administration: Begin daily administration of this compound or vehicle.

  • MPTP Induction: After a pre-treatment period, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[17]

  • Behavioral Assessment: 7 days post-MPTP, conduct behavioral tests to assess motor function:

    • Rotarod Test: Measures motor coordination and balance.[17]

    • Pole Test: Assesses bradykinesia (slowness of movement).[17]

  • Euthanasia and Tissue Collection: At the end of the study (e.g., 14-21 days post-MPTP), euthanize the animals and collect brain tissue.

  • Neurochemical and Histological Analysis:

    • HPLC: Use high-performance liquid chromatography to quantify dopamine and its metabolites in the striatum.[17]

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Protocol: Evaluating Therapeutic Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease

Experimental Design:

In_Vivo_AD_Workflow Start Age 5XFAD Mice to 3-4 months Treat Chronic Daily Treatment with This compound (for 3 months) Start->Treat Behavior Cognitive Testing (Morris Water Maze, Y-Maze) Treat->Behavior Sacrifice Sacrifice and Tissue Collection Behavior->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis End Data Interpretation Analysis->End

Caption: Workflow for in vivo assessment in a mouse model of Alzheimer's disease.

Step-by-Step Protocol:

  • Animal Groups: Assign 3-4 month old 5XFAD mice and wild-type littermates to treatment groups: Wild-type + Vehicle, 5XFAD + Vehicle, 5XFAD + Compound.

  • Chronic Treatment: Administer this compound or vehicle daily for 3 months.

  • Cognitive Testing: In the final month of treatment, perform behavioral tests to assess learning and memory:

    • Morris Water Maze: A test of spatial learning and memory.

    • Y-Maze: Assesses short-term spatial working memory.

  • Euthanasia and Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue.

  • Biochemical and Histological Analysis:

    • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[19]

Table 2: Summary of In Vivo Experimental Parameters

ParameterParkinson's Disease ModelAlzheimer's Disease Model
Animal Strain C57BL/6 Mice5XFAD Transgenic Mice
Induction Method MPTP InjectionsTransgenic Expression
Compound Dosage 10-50 mg/kg/day10-50 mg/kg/day
Treatment Duration 7 days pre-, 7-14 days post-MPTP3 months chronic
Behavioral Tests Rotarod, Pole TestMorris Water Maze, Y-Maze
Primary Endpoints Dopamine Levels, TH+ Neuron CountCognitive Performance, Aβ Plaque Load
Secondary Endpoints Motor FunctionNeuroinflammation (Microgliosis)

Conclusion

The application of this compound in neurodegenerative disease models holds promise, primarily through its hypothesized role as an NNMT inhibitor. The protocols outlined in this document provide a robust framework for a systematic investigation of its neuroprotective and therapeutic potential. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, assess its efficacy in mitigating key pathological features of Alzheimer's and Parkinson's diseases, and gather the necessary data to support its further development as a novel therapeutic agent.

References

  • Frontiers in Cellular and Developmental Biology. (2020).
  • Emulate. (2021).
  • Oxford Global. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. [Link]
  • Frontiers in Bioengineering and Biotechnology. (2021).
  • PubMed. (2020).
  • PubMed Central. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]
  • PubMed. (2018).
  • Alzheimer's Research & Therapy. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. [Link]
  • Maze Engineers. (2019).
  • SciELO. (2013).
  • STAR Protocols. (2025). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. [Link]
  • Parkinson's News Today. (2024). Four-step method proposed to test chemicals for Parkinson's risk. [Link]
  • Peptide Sciences. (2024). Everything You Need to Know About 5-Amino-1MQ. [Link]
  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. [Link]
  • Drug Discovery World. (2024).
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • PubMed Central. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. [Link]
  • PubMed Central. (2013). Drug discovery in Parkinson's disease—Update and developments in the use of cellular models. [Link]
  • Charles River Laboratories. (2023). Parkinson's Disease In Vitro Assays. [Link]
  • SpringerLink. (2021). Alzheimer's Disease. [Link]
  • ACS Omega. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. [Link]
  • PubMed Central. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. [Link]
  • Amazing Meds. (2025). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. [Link]
  • PubMed Central. (2020).
  • MDPI. (2022). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. [Link]
  • PubMed Central. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-amino-1-methylpyridin-2(1H)-one Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-amino-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a comprehensive overview of its solubility in various solvents, detailed experimental protocols, and a frequently asked questions (FAQ) section to address common challenges.

Understanding the Solubility of this compound

This compound is a heterocyclic organic compound with a molecular structure that lends itself to high polarity.[1] The presence of an amino group and a carbonyl group, along with the nitrogen in the pyridine ring, allows for significant hydrogen bonding and dipole-dipole interactions. This inherent polarity is the primary determinant of its solubility characteristics. The general principle of "like dissolves like" is paramount in predicting its solubility in different solvents.[2][3][4] Polar solvents are expected to be effective at dissolving this compound, while nonpolar solvents are not.

Solubility Data Summary

The following table summarizes the known and predicted solubility of this compound in common laboratory solvents.

SolventSolvent TypePredicted/Reported SolubilityRationale/Notes
Water Polar Protic210 g/L (25 °C) [1]The high polarity of water and its ability to form strong hydrogen bonds with the amino and carbonyl groups of the compound lead to excellent solubility.
Ethanol Polar ProticExcellent [1]As a polar protic solvent, ethanol can engage in hydrogen bonding, making it a very effective solvent for this compound.
Methanol Polar ProticHigh Similar to ethanol, methanol is a polar protic solvent and is expected to readily dissolve the compound.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds and is a common choice for preparing high-concentration stock solutions.[5]
Acetonitrile Polar AproticModerate to High Acetonitrile is a polar aprotic solvent and is expected to be a reasonably good solvent for this polar compound.
Acetone Polar AproticModerate Acetone has a lower polarity compared to DMSO and acetonitrile but should still be able to dissolve a moderate amount of the compound.
Hexane NonpolarLow to Insoluble Due to the significant difference in polarity, nonpolar solvents like hexane are not expected to be effective at dissolving this compound.
Toluene NonpolarLow to Insoluble Similar to hexane, toluene is a nonpolar solvent and is unlikely to be a suitable solvent.

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[6] This protocol provides a step-by-step guide for accurately measuring the solubility of this compound.

Materials
  • This compound (solid)

  • Selected solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant, moderate speed.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This typically requires at least 24 hours, but longer times (48-72 hours) may be necessary to ensure equilibrium is fully established.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Compound Insoluble or Precipitates B Concentration > Solubility A->B C Incorrect Solvent A->C D Suboptimal Conditions (pH, Temp) A->D E Compound Purity/Stability A->E F Decrease Concentration B->F G Change Solvent (e.g., DMSO) C->G H Optimize pH / Gentle Warming D->H I Verify Purity / Check for Degradation E->I

Caption: A decision-making flowchart for troubleshooting solubility issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility.
  • PatSnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • BenchChem. (2025). Troubleshooting Cps-11 solubility issues in experiments.
  • StatPearls. (2023). Biochemistry, Dissolution and Solubility. [Link]
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
  • NIH. (2007).
  • Chemical entity data. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).

Sources

Technical Support Center: Improving the Stability of 5-amino-1-methylpyridin-2(1H)-one Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions.

Q1: My this compound solution is changing color (e.g., turning yellow or brown) over time. What is causing this?

A1: A color change in your solution is a common indicator of degradation. This is often due to oxidation or other chemical transformations of the this compound molecule. The amino group on the pyridinone ring can be susceptible to oxidation, leading to the formation of colored byproducts.[1][2] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.[1][3]

To mitigate this, it is crucial to handle the compound in a controlled environment. Preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce oxidative degradation.[1] Additionally, protecting the solution from light by using amber vials or wrapping containers in foil is a critical preventative measure.[1]

Q2: I'm observing a precipitate forming in my aqueous solution. What are the likely causes and how can I resolve this?

A2: Precipitate formation can be attributed to several factors, primarily poor solubility or changes in the solution's pH. The solubility of aminopyridine derivatives can be pH-dependent.[1] Adjusting the pH of your aqueous solution may help dissolve the precipitate, as the protonated form of the molecule at a lower pH might exhibit higher solubility.[1]

If pH adjustment is not feasible for your experimental design, consider using a co-solvent such as DMSO or ethanol to improve solubility.[1] It is also essential to ensure that the final concentration of your solution does not exceed the compound's solubility limit in the chosen solvent system.

Q3: What are the optimal storage conditions for reconstituted this compound solutions to ensure long-term stability?

A3: For reconstituted solutions, refrigeration at 2-8°C (36-46°F) is recommended for short-term storage, and they should ideally be used within 30 days.[4][5] To prevent degradation, it's crucial to protect the solution from light and moisture.[4] For longer-term storage, freezing at -20°C (-4°F) or colder is advised. To avoid the damaging effects of repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes before freezing.[1][4]

Q4: How does pH impact the stability of this compound in aqueous solutions?

A4: The stability of pyridinone derivatives is often highly dependent on the pH of the solution.[3] Both highly acidic and highly basic conditions can catalyze the hydrolysis of the amide bond within the pyridinone ring.[3] For some aminopyridines, a lower pH may offer greater stability by protonating the pyridine nitrogen and amino groups, which can reduce susceptibility to oxidation.[1] However, the optimal pH for stability can vary. It is therefore highly recommended to perform a pH stability profile for your specific compound and experimental conditions to determine the ideal pH range.[1]

Q5: Can I use tap water to prepare my solutions?

A5: It is strongly advised to use high-purity water, such as sterile water for injection or bacteriostatic water, for reconstituting this compound.[4] Tap water can contain impurities and microorganisms that may react with the compound or introduce variability into your experiments. Bacteriostatic water, which contains 0.9% benzyl alcohol, can help extend the shelf-life of the solution when refrigerated.[4]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity from freshly prepared solutions.

This often points to rapid degradation of the compound.

  • dot

    Caption: Troubleshooting workflow for inconsistent biological activity.

Troubleshooting Steps:

  • Evaluate for Oxidative Degradation: The amino and pyridinone moieties can be susceptible to oxidation.[1][2]

    • Recommendation: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen.[1] If compatible with your experimental setup, consider the addition of an antioxidant.

  • Assess Thermal Stability: The compound may be sensitive to ambient temperatures.

    • Recommendation: Prepare and handle solutions on ice to minimize thermal degradation. For storage, aliquot stock solutions and keep them at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Check for Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation.[1][3]

    • Recommendation: Conduct experiments in a low-light environment and always store solutions in light-protecting containers such as amber vials.[1]

Issue 2: Appearance of new peaks in HPLC analysis over a short period.

The presence of new peaks in your chromatogram is a direct indication of the formation of degradation products.

  • dot

    Caption: Identifying sources of degradation products via HPLC.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the degradation pathways, it is beneficial to conduct a forced degradation study.[3][6] This involves intentionally exposing the compound to various stress conditions.

    • Protocol: A general protocol for a forced degradation study is outlined in the table below. The goal is to achieve 5-20% degradation to identify primary degradation products without the complication of secondary degradants.[6]

  • Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from all major degradation products.[3]

    • Optimization: If co-elution is observed, screen different HPLC columns (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH, and optimize the gradient to improve resolution.[6]

Table 1: General Conditions for a Forced Degradation Study [3]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CSeveral hours to days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°CSeveral hours to days
Oxidation 3% to 30% H₂O₂Room TempSeveral hours to days
Thermal Dry Heat60°C to 80°CSeveral hours to days
Photolytic UV/Vis Light SourceAmbientExpose to ≥1.2 million lux hours and ≥200 watt hours/m²
Experimental Protocol: Preparation and Handling of this compound Solutions

This protocol outlines the best practices for preparing and handling solutions to maximize stability.

Materials:

  • This compound (lyophilized powder)

  • High-purity solvent (e.g., sterile water, bacteriostatic water, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials

  • Sterile syringes and needles

  • Vortex mixer

  • Ice bath

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[7]

  • Solvent Preparation (for aqueous solutions): Deoxygenate the required volume of sterile or bacteriostatic water by bubbling argon or nitrogen gas through it for at least 15-20 minutes.

  • Reconstitution:

    • Slowly inject the desired volume of the prepared solvent into the vial, directing the stream against the side of the vial to minimize foaming.[7]

    • Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking.[7] The resulting solution should be clear.

  • Handling: Keep the reconstituted solution on ice throughout the preparation and experimental procedures.

  • Storage:

    • For immediate use, keep the solution on ice and protected from light.

    • For short-term storage (up to 30 days), store in a tightly sealed amber vial at 2-8°C.[4]

    • For long-term storage, dispense the solution into single-use aliquots in amber vials, purge the headspace with inert gas, and store at -20°C or -80°C.[4][7]

By adhering to these guidelines, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Pure Lab Peptides. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • Real Peptides. How to take 5 Amino 1MQ.
  • Alpha Rejuvenation. 5-Amino-1MQ Dosage: Guide 2025.
  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.

Sources

5-amino-1-methylpyridin-2(1H)-one aggregation issues in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing and Troubleshooting In Vitro Aggregation

Welcome to the technical support center for 5-amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this compound in vitro, with a specific focus on identifying and mitigating potential aggregation issues. As Senior Application Scientists, we combine foundational chemical principles with practical, field-proven experience to help you ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Compound

This compound is a pyridinone derivative of interest in various research applications.[1] A critical first step in experimental design is understanding its physicochemical properties, which dictate its behavior in aqueous assay buffers.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationImplication for In Vitro Assays
CAS Number 33630-96-5[2]Unique identifier for sourcing and literature search.
Molecular Formula C₆H₈N₂O[2]Used for calculating molarity.
Molecular Weight 124.14 g/mol [2]Essential for accurate stock solution preparation.
Aqueous Solubility 210 g/L (at 25 °C)[1]The compound is highly soluble, suggesting that aggregation is not caused by poor intrinsic solubility but may be induced by other factors (e.g., buffer composition, pH, high local concentration).
XLogP3 -0.6[1]The negative LogP value indicates the compound is hydrophilic, which is consistent with its high aqueous solubility.
Hydrogen Bonding 1 Donor, 3 Acceptors[1]The presence of hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, ring nitrogen) allows for strong interactions with water, but also potential for self-association.[3]

Despite its high intrinsic solubility, aggregation can still occur, particularly at high concentrations or under specific buffer conditions. This phenomenon, where small molecules self-associate to form colloidal particles (typically 30-1000 nm in diameter), is a notorious source of artifacts in drug discovery and can lead to promiscuous, non-specific inhibition of biological targets.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is small molecule aggregation and why should I be concerned about it?

Small molecule aggregation is a process where organic molecules in aqueous solution form colloidal particles or aggregates.[5] These aggregates are not true precipitates but represent a distinct phase.[6] The primary concern is that these particles can non-specifically inhibit enzymes and disrupt protein-protein interactions by sequestering proteins onto their surfaces, often leading to partial protein unfolding.[6][7] This results in false-positive "hits" in screening campaigns, wasting significant time and resources on compounds that lack a specific, stoichiometric mechanism of action.[7]

Q2: My compound, this compound, is highly water-soluble. Can it still aggregate?

Yes. While poor solubility is a common driver of aggregation, it is not a prerequisite. Aggregation can be concentration-dependent and highly sensitive to experimental conditions such as pH, ionic strength, and the presence of organic co-solvents. Even soluble compounds can form aggregates above a certain "critical aggregation concentration" (CAC).[6] Given the structure of this compound, with its potential for hydrogen bonding and aromatic stacking, self-association is mechanistically plausible, especially under conditions that reduce its favorable interaction with water.

Q3: How does pH affect the aggregation potential of this compound?

The pH of your assay buffer is critical because it determines the ionization state of the molecule. The structure contains a basic amino group. While the exact pKa for this molecule is not published, the pKa of the analogous 4-aminopyridine is 9.17, and for 2-aminopyridine, it is 6.86.[8][9][10] It is reasonable to estimate that the amino group of this compound has a pKa in the physiological range.

  • At pH < pKa: The amino group will be protonated (cationic). The positive charge generally increases water solubility and reduces the likelihood of aggregation due to electrostatic repulsion between molecules.

  • At pH > pKa: The amino group will be in its neutral form. In this state, the molecule is less polar, and the propensity for self-association through hydrogen bonding or other non-covalent interactions may increase.

Therefore, running assays at a pH that ensures the compound is in its charged state (e.g., pH 7.0 or below) may help mitigate aggregation risk.

Troubleshooting Guide: Is Aggregation Affecting My Assay?

If you observe unexpected or inconsistent results, it is crucial to systematically determine if compound aggregation is the root cause. The following guide provides a logical workflow for diagnosis.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Diagnostic Experiments cluster_2 Phase 3: Interpretation & Confirmation start Unusual Assay Results: - Steep Dose-Response Curve - High Hill Slope (>2) - Irreproducible IC50s - Time-dependent inhibition detergent Run assay +/- 0.01% Triton X-100 or Tween-20 start->detergent enzyme_conc Vary enzyme concentration (e.g., 2x and 10x) start->enzyme_conc centrifugation Centrifuge compound solution (15,000 x g, 15 min), test supernatant start->centrifugation detergent_res Activity significantly reduced or abolished with detergent? detergent->detergent_res enzyme_res IC50 increases with higher enzyme concentration? enzyme_conc->enzyme_res centrifuge_res Activity lost in supernatant? centrifugation->centrifuge_res conclusion High Confidence: Results are an artifact of AGGREGATION detergent_res->conclusion Yes no_agg Low Confidence: Aggregation is unlikely. Consider other artifacts. detergent_res->no_agg No enzyme_res->conclusion Yes enzyme_res->no_agg No centrifuge_res->conclusion Yes centrifuge_res->no_agg No

Detailed Step-by-Step Protocols

Protocol 1: Detergent Sensitivity Assay

This is the most definitive and widely accepted method for identifying aggregate-based inhibitors.[4] Non-ionic detergents disrupt the colloidal particles, releasing the sequestered enzyme and restoring its activity.

  • Prepare Buffers: Create two batches of your final assay buffer.

    • Buffer A (Control): Standard assay buffer.

    • Buffer B (Detergent): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Compound Dilution: Prepare identical serial dilutions of this compound in both Buffer A and Buffer B.

  • Run Assay: Perform your standard assay protocol in parallel using the compound dilutions from both buffer sets.

  • Analyze: Generate dose-response curves and calculate IC₅₀ values for both conditions.

  • Interpretation: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of the detergent (a "right-shift" in the IC₅₀ curve), it is strong evidence of aggregation-based inhibition.

Protocol 2: Enzyme Concentration Sensitivity Assay

The inhibitory potency of aggregating compounds is highly sensitive to the concentration of the target protein, a hallmark that distinguishes them from true, stoichiometric inhibitors.

  • Prepare Enzyme Stocks: Prepare at least two different concentrations of your target enzyme in the standard assay buffer (e.g., 1x, 5x, and 10x the standard concentration).

  • Run Assays: For each enzyme concentration, perform a full dose-response experiment with this compound.

  • Analyze: Calculate the IC₅₀ value for each enzyme concentration.

  • Interpretation: If the IC₅₀ value increases proportionally with the enzyme concentration, this indicates a non-stoichiometric mechanism of inhibition, characteristic of aggregation. A true inhibitor's IC₅₀ should remain independent of the enzyme concentration.

The Mechanism of Promiscuous Inhibition

Understanding how aggregates interfere is key to appreciating the importance of these control experiments. Aggregates do not act like classical inhibitors that bind to a specific active or allosteric site. Instead, they act as large, sticky nanoparticles that adsorb protein molecules onto their surface.

G compound Monomeric Compound (Below CAC) aggregate Colloidal Aggregate (Above CAC) compound->aggregate [Compound] > CAC inactive_enzyme Sequestered & Partially Unfolded Enzyme (Inactive) aggregate->inactive_enzyme Protein Adsorption & Denaturation enzyme Active Enzyme product Product enzyme->product Catalysis inactive_enzyme->product Inhibition substrate Substrate substrate->enzyme substrate->inactive_enzyme

This surface adsorption can lead to partial denaturation of the protein, rendering it inactive. This mechanism explains why the inhibition is non-specific, time-dependent (it takes time for the protein to encounter and adsorb to the aggregate), and sensitive to detergents that break up the aggregates.

Best Practices for Compound Handling and Storage

Proactive measures during compound handling can significantly minimize the risk of aggregation and improve data quality.

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. This compound is a solid; ensure it is fully dissolved before making serial dilutions.

  • Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption and freeze-thaw cycles, which can promote precipitation and aggregation.[9] For long-term storage, consider aliquoting to minimize handling of the primary stock.

  • Assay Preparation: When preparing intermediate dilutions, avoid making large dilution steps directly into aqueous buffer. A serial dilution approach is recommended. Pay close attention during the "crash-out" step where the DMSO stock is added to the aqueous assay buffer; high local concentrations can initiate aggregation even if the final concentration is below the CAC. Ensure rapid and thorough mixing.

  • Solvent Tolerance: Always determine the tolerance of your assay system for DMSO. Keep the final concentration of DMSO in the assay as low as possible (typically ≤1%) and consistent across all wells.

By adhering to these guidelines and employing rigorous diagnostic checks, researchers can confidently assess the true biological activity of this compound and avoid the common pitfalls associated with small molecule aggregation.

References

  • Albert A et al; J Chem Soc 1948: 2240-9 (1948)
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84.
  • McGovern, S. L., et al. (2003). Promiscuous aggregate-based inhibitors promote enzyme unfolding. Journal of Medicinal Chemistry, 46(20), 4265-4272.
  • Owen, S. C., et al. (2009). Promiscuous aggregate-based inhibitors promote enzyme unfolding. Journal of Medicinal Chemistry, 52(10), 3068-3078.
  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information.
  • Shoichet, B. K. (2006). Promiscuous ligands. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612.
  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Examples of some biologically active 2-pyridone derivatives.
  • Zhang, Y., & Pike, A. C. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(16), 4998.
  • European Journal of Medicinal Chemistry. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. 141, 332-343.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Molecular Systems Design & Engineering. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. 9, 743-756.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Lee, K., et al. (2021). Combating small molecule aggregation with machine learning. arXiv:2105.00267.
  • PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information.
  • ResearchGate. (2021). Combating small molecule aggregation with machine learning.
  • PubChem. (n.d.). 5-Amino-1-methylpiperidin-2-one. National Center for Biotechnology Information.
  • Journal of Pharmaceutical and Biomedical Analysis. (2015). A stability-indicating HPLC method for the determination of pirfenidone in the presence of its degradation products. 107, 281-288.
  • AdooQ BioScience. (n.d.). 5-amino-1-methyl-pyridin-2-one.
  • Journal of Biological Chemistry. (2011). In Vitro and in Vivo Aggregation of a Fragment of Huntingtin Protein Directly Causes Free Radical Production. 286(52), 44795–44804.
  • ChemSrc. (2025). This compound Hydrochloride.

Sources

Technical Support Center: Investigating Off-Target Effects of 5-amino-1-methylpyridin-2(1H)-one and Other Novel Pyridinone-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel pyridinone-based small molecules in cell culture. This guide is designed to provide you with the expertise and tools necessary to navigate the complexities of in vitro experimentation, with a special focus on identifying and mitigating the off-target effects of compounds like 5-amino-1-methylpyridin-2(1H)-one. Our goal is to empower you to generate robust, reproducible, and accurately interpreted data.

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2]. However, this versatility also brings the potential for unintended interactions with cellular components. This guide will equip you to dissect the specific, on-target effects of your compound from non-specific or off-target phenomena.

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with novel pyridinone-based compounds.

Q1: What are the potential off-target liabilities of the pyridinone scaffold?

A1: The pyridinone ring system is a versatile chemical scaffold that can interact with a variety of biological targets.[1] While the specific off-target profile of this compound is not extensively documented in public literature, related structures have been shown to interact with a range of proteins. For example, some pyridine derivatives have been observed to interact with cytochrome P450 enzymes[3] or possess broad antimicrobial activity[4][5]. Due to the structural diversity of pyridinone-containing compounds, it is crucial to experimentally determine the off-target profile of your specific molecule.

Q2: How do I select an appropriate in vitro concentration for my compound to minimize off-target effects?

A2: The optimal concentration should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve to assess cell viability using an assay like MTT or resazurin.[6][7] Ideally, you want to work at concentrations that are well below the cytotoxic threshold to ensure you are observing specific biological effects rather than general toxicity.[6] For initial functional assays, it is advisable to use a concentration at or slightly above the biochemical IC50 or Ki for the intended target, if known. A common benchmark for cellular activity is an effective concentration of less than 1 µM.[8][9]

Q3: What are the absolutely essential control experiments to run?

A3: To ensure the validity of your findings, a set of rigorous controls is non-negotiable. These include:

  • Vehicle Control: All cells should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound. The final solvent concentration should typically not exceed 0.5%.[6][7]

  • Inactive Control Compound: If available, use a structurally similar analog of your compound that is known to be inactive against the primary target. This is a powerful tool to differentiate on-target from off-target effects.[10]

  • Positive and Negative Controls for the Assay: These ensure that your assay is performing as expected. For example, in a kinase assay, a known inhibitor of the kinase would be a positive control.

  • Multiple Cell Lines: If possible, test your compound in a cell line that does not express the intended target protein. This can help to identify target-independent effects.

Q4: My compound is causing significant cell death at concentrations where I expect to see a specific phenotype. What should I do?

A4: This is a common issue and suggests that either your compound has off-target cytotoxic effects at the tested concentrations, or that inhibition of the intended target is lethal to the cells. To dissect this, you should:

  • Perform a detailed cytotoxicity dose-response curve: Determine the EC50 for cytotoxicity.

  • Use a lower concentration range: If possible, investigate your desired phenotype at non-toxic concentrations.

  • Employ a genetic approach: Use siRNA or CRISPR/Cas9 to knockdown your target protein.[11] If the genetic knockdown recapitulates the phenotype without the widespread cell death, the toxicity observed with your compound is likely due to off-target effects.[10][11]

Troubleshooting Guides

This section provides systematic approaches to common experimental challenges.

Issue 1: High Variability and Poor Reproducibility of Results

Inconsistent data can derail a research project. The root cause often lies in compound handling, experimental setup, or cell culture practices.

  • Possible Cause 1: Compound Instability or Precipitation.

    • Rationale: Small molecules can be unstable in aqueous media, leading to a decrease in the effective concentration over the course of an experiment.[12] Precipitation can also occur if the compound's solubility limit is exceeded.[7][12]

    • Troubleshooting Steps:

      • Visually inspect your culture medium for any signs of precipitation after adding the compound.

      • Always prepare fresh working solutions of your compound from a concentrated stock immediately before use.[12]

      • Minimize the number of freeze-thaw cycles for your stock solution by preparing single-use aliquots.[7]

      • If instability is suspected, you can assess the compound's concentration in the media over time using HPLC or mass spectrometry.[12]

  • Possible Cause 2: Inconsistent Cell Culture Conditions.

    • Rationale: Cell passage number, seeding density, and confluency can all impact cellular responses to small molecules.[6]

    • Troubleshooting Steps:

      • Use cells within a consistent and low passage number range for all experiments.

      • Ensure a uniform cell seeding density across all wells and plates.

      • Standardize the timing of compound addition relative to cell seeding.

Issue 2: Observed Phenotype Does Not Correlate with the Known Function of the Target

This is a strong indicator of potential off-target activity. A systematic investigation is required to identify the cause.

  • Workflow for Investigating Unexpected Phenotypes:

    G A Unexpected Phenotype Observed B Validate On-Target Engagement A->B E Assess Off-Target Possibilities A->E C Perform Cellular Thermal Shift Assay (CETSA) B->C Direct Binding D Western Blot for Downstream Target Modulation B->D Functional Consequence I Phenotype is On-Target C->I D->I F Use Structurally Dissimilar Inhibitor of the Same Target E->F G Genetic Knockdown/Rescue Experiments (siRNA/CRISPR) E->G H Broad-spectrum Kinase or Receptor Panel Screening E->H Unbiased Screen J Phenotype is Off-Target F->J G->J H->J

    Caption: Workflow for dissecting on-target vs. off-target phenotypes.

  • Experimental Protocols for Validation:

    • Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

      • Principle: CETSA measures the thermal stability of proteins. The binding of a small molecule can stabilize its target protein, leading to a shift in its melting temperature.[11] This allows for the direct confirmation of target engagement in a cellular context.[6][11]

      • Methodology:

        • Culture cells to a suitable confluency and treat with your compound or vehicle control for a specified time.

        • Harvest the cells and resuspend them in a suitable buffer.

        • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

        • Lyse the cells by freeze-thawing.

        • Separate soluble and aggregated proteins by centrifugation.

        • Analyze the soluble fraction by Western blotting using an antibody against your target protein.

        • A shift in the melting curve in the presence of your compound indicates target engagement.

    • Protocol 2: Probing Key Signaling Pathways with Western Blotting

      • Principle: If your compound is, for example, a kinase inhibitor, you would expect to see a decrease in the phosphorylation of its downstream substrates. Conversely, unexpected changes in other pathways may indicate off-target activity.

      • Methodology:

        • Treat cells with a dose-range of your compound for various time points.

        • Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[6]

        • Determine protein concentration to ensure equal loading.

        • Perform SDS-PAGE and transfer proteins to a membrane.

        • Probe the membrane with antibodies against the phosphorylated and total forms of your target's downstream effectors, as well as key proteins in other major signaling pathways (e.g., Akt, ERK, JNK).

        • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]

    • Hypothetical Signaling Pathway Analysis:

      G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Target Target Protein Downstream p-Substrate Target->Downstream Inhibited by Compound Phenotype_On Expected Phenotype Downstream->Phenotype_On OffTarget Off-Target Kinase OffDownstream p-Other Substrate OffTarget->OffDownstream Inhibited by Compound Phenotype_Off Unexpected Phenotype OffDownstream->Phenotype_Off Compound 5-amino-1-methyl- pyridin-2(1H)-one Compound->Target Compound->OffTarget

      Caption: Probing on- and off-target signaling pathways via Western blot.

Data Summary Tables

Table 1: Checklist for Robust Small Molecule Experiments

Experimental ConsiderationRationaleRecommended Action
Compound Quality Purity and identity are critical for reproducible results.Obtain compound from a reputable source with purity data (e.g., HPLC, NMR).[7]
Solubility Poor solubility leads to inaccurate dosing.Perform a solubility test in your culture medium.[7]
Dose-Response Essential for determining potency and toxicity.Conduct a multi-point dose-response curve for both phenotype and viability.[6]
On-Target Validation Confirms the compound interacts with its intended target in cells.Perform a target engagement assay like CETSA.[6][11]
Negative Control Compound Distinguishes on-target from non-specific effects.Use a structurally related, inactive analog if available.[10]
Genetic Controls Orthogonal method to validate the on-target phenotype.Use siRNA/CRISPR to knockdown the target and observe the phenotype.[10][11]

Table 2: Comparison of Methods to Identify Off-Target Effects

MethodPrincipleAdvantagesDisadvantages
Computational Prediction In silico screening based on chemical structure.[13]Fast, cost-effective, provides a list of potential off-targets.Predictions require experimental validation; may not capture all interactions.[11]
Kinome/Receptor Screening In vitro assays against a panel of kinases or receptors.[11]Provides a broad overview of off-target interactions within a specific protein family.Can be expensive; in vitro activity may not translate to cellular effects.
Affinity Chromatography Immobilized compound is used to pull down interacting proteins from cell lysates.Unbiased, can identify novel and unexpected off-targets.Can have high background from non-specific binding.[11]
CRISPR-based Screens Genome-wide screens to identify genes that modify sensitivity to the compound.Powerful for identifying pathways affected by the compound.Complex to perform and analyze.

References

  • Zhang, Y., et al. Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate.
  • Kühne, R., et al. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI.
  • Bunnage, M. E., et al. Target validation using chemical probes. ResearchGate.
  • Antolin, A. A., et al. The era of high-quality chemical probes. RSC Publishing.
  • Peptide Info. What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • Fairman, J. W., et al. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Peptide Sciences. How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?
  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ.
  • National Institutes of Health. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
  • GenOracle. 5-Amino-1MQ.
  • Luxura Med Spa. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • Ekins, S., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • Amazing Meds. What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • RCpeptides. 5-Amino-1-MQ 50mg vial.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.
  • ResearchGate. (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?
  • Focal Point Vitality. 5-amino-1MQ Peptide Therapy.
  • National Institutes of Health. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • National Institutes of Health. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights.
  • Addgene Blog. CRISPR 101: Off-Target Effects.
  • National Institutes of Health. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
  • PubMed. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.

Sources

Technical Support Center: Optimizing 5-amino-1-methylpyridin-2(1H)-one Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-amino-1-methylpyridin-2(1H)-one. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice necessary to effectively determine and optimize the concentration of this compound for your in vitro studies.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol .[1][2][3] This small molecule has garnered interest in pharmaceutical research due to its potential biological activities. Structurally, it features a pyridin-2-one scaffold with an amino group at the 5-position and a methyl group at the 1-position.[4] This unique structure contributes to its chemical properties and makes it a valuable intermediate in the synthesis of other bioactive molecules.[4]

Recent research has highlighted its potential anti-inflammatory and antioxidant properties.[4] For instance, studies have shown it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, its antioxidant activity is demonstrated by its ability to scavenge free radicals, suggesting a protective role against oxidative stress-related cellular damage.[4] Preclinical data also suggest it has low toxicity and good bioavailability, making it a promising candidate for further investigation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

While research is ongoing, a prominent analog, 5-amino-1-methylquinolinium (5-Amino-1MQ), a structurally related small molecule, is known to be an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[5][6][7] NNMT plays a role in cellular metabolism and energy homeostasis.[6] By inhibiting NNMT, 5-Amino-1MQ can lead to an increase in cellular NAD+ levels, which is crucial for mitochondrial function and various cellular processes.[7][8] This mechanism has been linked to potential benefits in metabolic health and age-related conditions.[5][7] It is plausible that this compound may exert its effects through a similar or related pathway, though specific target validation is essential for any new experimental system.

Q2: How should I prepare and store stock solutions of this compound?

Proper handling and storage are critical for reproducible results.[9]

  • Solvent Choice : Based on its chemical properties, this compound is expected to be soluble in polar solvents like water and ethanol.[4] However, for cell culture experiments, dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of small molecules.[10][11] Always consult the supplier's datasheet for specific solubility information.

  • Stock Solution Preparation : To prepare a stock solution, dissolve the powdered compound in the appropriate solvent to a high concentration (e.g., 10 mM).[11] Ensure complete dissolution.

  • Storage : Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[9] Store these aliquots at -20°C for short-term use or -80°C for long-term storage.[10]

Q3: What is a good starting concentration range for my initial experiments?

For a novel compound, it is best to start with a broad concentration range to determine the effective dose.[12] A typical approach is to perform a dose-response study spanning several orders of magnitude, for example, from the nanomolar (nM) to the millimolar (mM) range.[12][13] This initial screen will help you identify a narrower, more effective concentration range for subsequent, more detailed experiments.[12]

Experimental Workflow for Concentration Optimization

A systematic approach is crucial for determining the optimal concentration of this compound for your specific cell line and assay. The following workflow provides a structured methodology.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic & Functional Studies A Determine Maximum Soluble Concentration in Media B Perform Broad-Range Dose-Response Assay (e.g., 10 nM to 1 mM) A->B C Identify Narrower Effective Concentration Range B->C D Conduct Detailed Dose-Response with More Data Points C->D E Calculate IC50/EC50 Value D->E F Select Concentrations Around IC50/EC50 (e.g., 0.5x, 1x, 2x) E->F G Perform Target Engagement & Downstream Functional Assays F->G

Caption: Workflow for optimizing compound concentration.

Detailed Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[14][15]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium. It is advisable to perform serial dilutions to cover a wide concentration range.[10]

    • Include appropriate controls: untreated cells (vehicle control) and medium only (background control).[12]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16][17]

    • Visually confirm the formation of purple precipitate.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[16][17]

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10][18]

Troubleshooting Guide

Issue 1: High Variability in Results Between Replicates or Experiments

  • Potential Cause: Inconsistent cell culture practices are a major source of irreproducible results.[9] This can include variations in cell passage number, seeding density, and incubation conditions.[9][19]

  • Troubleshooting Steps:

    • Standardize Cell Passage: Use cells within a defined, low-passage number range for all experiments.[19]

    • Consistent Seeding: Ensure a uniform number of cells are seeded in each well.

    • Reagent Quality: Use high-quality, consistent batches of media and serum.

Issue 2: Compound Precipitation in Culture Medium

  • Potential Cause: The concentration of the compound exceeds its solubility limit in the aqueous culture medium.[12]

  • Troubleshooting Steps:

    • Solubility Test: Before conducting cell-based assays, determine the maximum soluble concentration of this compound in your specific cell culture medium.[12]

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation.

    • Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution.[19]

Issue 3: No Observed Effect or Unexpectedly Low Potency

  • Potential Cause: The compound may be inactive in your specific cell line, the concentration range may be too low, or the compound may have degraded.

  • Troubleshooting Steps:

    • Confirm Cell Line Sensitivity: If possible, verify from literature if your cell line is expected to be responsive to the compound's presumed mechanism of action.[9]

    • Expand Concentration Range: Test a wider and higher range of concentrations.

    • Check Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.[9]

Issue 4: Observed Cytotoxicity at All Tested Concentrations

  • Potential Cause: The chosen concentration range is too high and is causing non-specific toxicity. The solvent (e.g., DMSO) concentration may also be too high.

  • Troubleshooting Steps:

    • Lower the Concentration Range: Shift your dose-response curve to include much lower concentrations.

    • Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5% for DMSO.[19]

Data Summary Table

ParameterValue/RangeSource
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight ~124.14 g/mol [1][2]
CAS Number 33630-96-5[1][2]
Reported Biological Activity Anti-inflammatory, Antioxidant[4]
Potential Mechanism of Action NNMT Inhibition (based on analog)[5][6][7]
Recommended Starting Concentration Range Nanomolar to Millimolar[12][13]
Common Solvent for Stock Solution DMSO[10]

Hypothetical Signaling Pathway

To conceptualize how this compound might exert its effects, consider the following hypothetical signaling pathway based on the known mechanism of the related compound, 5-Amino-1MQ.

G cluster_0 Cellular Metabolism Regulation A This compound B NNMT Enzyme A->B Inhibits C Increased NAD+ Levels B->C Leads to D Enhanced Mitochondrial Function C->D E Altered Gene Expression (e.g., via Sirtuins) C->E F Cellular Response (e.g., Reduced Inflammation, Apoptosis) D->F E->F

Caption: Hypothetical signaling pathway for this compound.

This diagram illustrates a potential mechanism where the compound inhibits the NNMT enzyme, leading to an increase in cellular NAD+ levels. This, in turn, can enhance mitochondrial function and modulate gene expression through NAD+-dependent enzymes like sirtuins, ultimately resulting in a specific cellular response.

References

  • National Center for Biotechnology Information. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl).
  • Inside Bodybuilding. What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • National Center for Biotechnology Information. Which concentrations are optimal for in vitro testing?.
  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ.
  • Molecular Biology. Assay Troubleshooting.
  • BMG LABTECH. A troubleshooting guide to microplate-based assays.
  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Amazing Meds. What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • Frontiers Publishing Partnerships. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • Frontiers Publishing Partnerships. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • Alchem Pharmtech. CAS 33630-96-5 | this compound.
  • National Center for Biotechnology Information. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.
  • National Center for Biotechnology Information. Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
  • GCRIS. Cell Proliferation and Cytotoxicity Assays.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

Sources

Technical Support Center: Synthesis of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-amino-1-methylpyridin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this key heterocyclic intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses broad, common issues that can arise during the synthesis.

Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?

A1: Low yields in heterocyclic amine synthesis can stem from several factors, which should be investigated systematically.[1]

  • Purity of Starting Materials: The most common synthetic route involves the reduction of a nitro-precursor, such as 5-nitro-1-methylpyridin-2(1H)-one. Impurities in this starting material can poison the catalyst or introduce side reactions. Always verify the purity of your starting materials by NMR or LC-MS.

  • Catalyst Activity & Loading: For catalytic hydrogenations (e.g., using Pd/C, Pt/C), the catalyst's activity is paramount.[2] Ensure you are using a fresh, high-quality catalyst. If you suspect deactivation, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or use a fresh batch. Inefficient stirring during heterogeneous reactions can also limit catalyst contact with the substrate, reducing reaction rates.[1]

  • Reaction Conditions: Suboptimal temperature or hydrogen pressure can lead to incomplete conversion. While many hydrogenations run well at room temperature and moderate pressure (e.g., 50 psi), some substrates require elevated temperatures or pressures to proceed to completion. Monitor the reaction by TLC or HPLC to ensure it has run to completion before workup.[3]

  • Product Degradation: The resulting aminopyridone, while generally stable, can be susceptible to oxidation, leading to colored impurities and loss of material. Ensure the workup procedure is performed promptly and under an inert atmosphere (N₂ or Ar) if possible, especially before the product is fully crystalline and stable.

Q2: My isolated product has a persistent pink, brown, or purple hue. What causes this discoloration and how can I remove it?

A2: Discoloration in arylamines is almost always due to the formation of minute quantities of highly colored oxidative impurities.

  • Causality: The amino group is electron-donating, making the pyridone ring susceptible to oxidation. Trace metal impurities, residual oxidizing agents, or exposure to air during workup or storage can lead to the formation of radical cations which can couple to form colored dimeric or polymeric species.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Perform the reaction workup, particularly filtration and solvent removal, under a nitrogen or argon atmosphere to minimize air exposure.

    • Degas Solvents: Use solvents that have been degassed via sparging with N₂ or Ar for both the reaction and recrystallization.

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution. The charcoal will adsorb the highly colored, polar impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool.

    • Antioxidant Addition: For long-term storage, consider adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene).

Q3: How can I effectively monitor the progress of the nitro-group reduction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress.

  • Procedure: Prepare a TLC plate and spot the starting material (nitro compound), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Interpretation: The starting nitro compound is significantly less polar than the product amine. A good mobile phase (e.g., 10% Methanol in Dichloromethane) should show the starting material with a high Rf (e.g., ~0.8) and the product amine with a lower Rf (e.g., ~0.3). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of new spots between the start and end points may indicate the formation of intermediates.[3] See Protocol 3.1 for a detailed methodology.

Section 2: Troubleshooting Specific Impurities

The most prevalent synthetic route is the catalytic hydrogenation of 5-nitro-1-methylpyridin-2(1H)-one. This section focuses on impurities common to this transformation.

Diagram: Synthetic Pathway & Impurity Formation

The following diagram illustrates the intended reaction and the points at which common impurities can arise.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities SM 5-Nitro-1-methylpyridin-2(1H)-one Product This compound SM->Product H₂, Pd/C Methanol I1 Unreacted Starting Material SM->I1 Incomplete Reaction I2 Nitroso/Hydroxylamine Intermediates Product->I2 Incomplete Reduction I3 Azo/Azoxy Dimers I2->I3 Side Reaction (Coupling)

Caption: Synthetic route to the target amine and common impurity pathways.

Q4: I've confirmed the presence of unreacted 5-nitro-1-methylpyridin-2(1H)-one in my final product. How do I remove it?

A4: The presence of starting material indicates an incomplete reaction.

  • Identification:

    • TLC: A spot corresponding to the starting material Rf.

    • ¹H NMR: Persistence of characteristic aromatic signals for the nitro-compound that are distinct from the product.

    • HPLC: A peak at the retention time of the starting material standard.

  • Root Cause Analysis:

    • Insufficient Reaction Time: The reaction was stopped prematurely.

    • Catalyst Deactivation: The catalyst may have been poisoned by sulfur or halide impurities in the reagents or solvents.

    • Poor Hydrogen Delivery: Inadequate hydrogen pressure or poor agitation in a heterogeneous reaction can starve the reaction.

  • Corrective Actions:

    • Re-run the Reaction: The simplest solution is often to re-subject the crude product to the hydrogenation conditions with a fresh portion of catalyst.

    • Purification: If re-running is not feasible, purification can be achieved. The nitro compound is significantly less polar than the amine. Column chromatography is highly effective. Alternatively, given the basicity of the product, an acid-base extraction can be attempted, though this can be complicated by the product's water solubility. A carefully optimized recrystallization may also work if the impurity level is low (<5%). See Protocol 3.2 and 3.3.

Q5: My mass spectrum shows a peak at [M+16] or [M+14], suggesting an oxygen-containing impurity. What is this and how do I address it?

A5: These signals often correspond to partially reduced intermediates, such as the nitroso ([M-2]) and hydroxylamine ([M]) species, which can be difficult to detect as they are often transient. However, their formation points to an incomplete reduction process. The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[4]

  • Identification:

    • LC-MS: The most reliable tool. Look for masses corresponding to C₆H₈N₂O₂ (nitroso, if dimerized) and C₆H₈N₂O₂ (hydroxylamine).

    • Color: The presence of these intermediates, especially nitroso compounds, can sometimes impart a greenish or brownish hue to the reaction mixture.

  • Root Cause Analysis: This issue has similar causes to unreacted starting material but points to a more subtle problem with the reduction potential of the system. The final step from hydroxylamine to amine may be the slowest.

  • Corrective Actions:

    • Increase Hydrogen Pressure/Time: Ensure the reaction is driven to completion by increasing hydrogen pressure or extending the reaction time after the starting material is consumed (as judged by TLC).

    • Change Catalyst: Platinum-based catalysts (like PtO₂) are sometimes more effective than palladium for complete reduction of nitro groups to amines.

    • Acidic Additive: Adding a catalytic amount of acid (e.g., acetic acid) can sometimes accelerate the reduction of the hydroxylamine intermediate, but this must be done with caution to avoid side reactions.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is 10:1 Dichloromethane:Methanol. Adjust polarity as needed to achieve good separation (product Rf ~0.3).

  • Spotting: On a single plate, apply small spots of:

    • Lane 1: Starting material (dissolved in a suitable solvent).

    • Lane 2: Co-spot (apply starting material, then the reaction mixture on the same spot).

    • Lane 3: Reaction mixture.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to elute to ~1 cm from the top.

  • Visualization: View the plate under UV light (254 nm). The starting material and product are typically UV-active. Stain with potassium permanganate if necessary to visualize non-UV active impurities.

  • Analysis: The reaction is complete when the spot in Lane 3 corresponding to the starting material in Lane 1 is absent.

Protocol 3.2: Purification by Recrystallization

  • Solvent Selection: this compound has good solubility in hot water and methanol and lower solubility in cold. Water is often a good choice for recrystallization.[3]

  • Procedure:

    • Dissolve the crude product in a minimal amount of boiling solvent (e.g., water).

    • If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 minutes at temperature.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper (or a Celite® pad) to remove charcoal and insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Table 1: Recrystallization Solvent Guide
Solvent SystemPurity TargetNotes
Water>99%Excellent for removing less polar impurities. Ensure slow cooling for large crystals.[3]
Methanol/Water>98%Good for slightly less polar products or when solubility in pure water is too high.
Ethanol>95%Can be effective but may have higher solubility, leading to lower recovery.

Protocol 3.3: Purification by Column Chromatography

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: A gradient elution is often best. Start with a non-polar system (e.g., 2% Methanol in Dichloromethane) and gradually increase the polarity (e.g., to 10% Methanol).

  • Procedure:

    • Prepare a silica slurry and pack the column.

    • Adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Load the sample onto the top of the column.

    • Begin elution, collecting fractions.

    • Monitor fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Guides & Workflows

Diagram: General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving synthesis issues.

TroubleshootingWorkflow start Synthesis Attempted check_yield Check Yield & Purity (TLC, NMR, LCMS) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yield < Target impure Problem: Impure Product check_yield->impure Purity < Target success Success: Pure Product > Target Yield check_yield->success Acceptable check_reagents Verify Reagent Purity & Catalyst Activity low_yield->check_reagents identify_impurity Identify Impurity Structure (MS, NMR) impure->identify_impurity check_conditions Optimize Reaction Time, Temp, Pressure check_reagents->check_conditions check_workup Minimize Transfer Losses & Degradation check_conditions->check_workup check_workup->start recrystallize Attempt Recrystallization (Protocol 3.2) identify_impurity->recrystallize If SM or minor byproduct chromatography Perform Column Chromatography (Protocol 3.3) identify_impurity->chromatography If multiple/close impurities re_run Re-subject to Reaction Conditions identify_impurity->re_run If unreacted SM/intermediate recrystallize->check_yield chromatography->check_yield re_run->check_yield

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-1-methylpyridin-2(1H)-one. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the stability testing and degradation pathway analysis of this molecule. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and troubleshoot issues effectively.

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your research, providing not just solutions but the scientific reasoning behind them.

Question: I'm observing inconsistent results in my stability studies for this compound. What are the likely causes and how can I fix this?

Answer: Inconsistent results are a frequent challenge in stability testing and almost always point to variability in experimental conditions.[1] Let's break down the common culprits and the steps to mitigate them.

  • Causality: The degradation of a molecule is a chemical reaction, and its rate is highly sensitive to environmental factors. Even minor fluctuations in temperature, pH, or light exposure can significantly alter the extent and nature of degradation, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Environmental Control: Ensure that your temperature and humidity-controlled chambers, ovens, and photostability chambers are properly calibrated and maintained. Use a calibrated pH meter and freshly prepared buffers for each experiment.[1]

    • Solution Preparation: Always prepare fresh stock and working solutions of this compound for each experimental run. The compound may degrade in solution even under standard storage conditions, so using aged solutions introduces a significant variable.[1] For reconstituted solutions, storage at 2–8°C is recommended, and they should be used within a limited timeframe to avoid degradation.[2]

    • Control Samples: Include an unstressed control sample (the compound in its original solvent, protected from stress conditions) in every analytical run. This "time zero" sample serves as your baseline and helps differentiate between degradation that occurred during the experiment versus degradation during sample preparation or analysis.[1]

Question: My mass balance in forced degradation studies is consistently below 95%. Where is the missing mass, and how can I improve my recovery?

Answer: Achieving good mass balance is critical for a successful forced degradation study, as it demonstrates that your analytical method can account for the parent compound and all its major degradants.[3] A poor mass balance suggests that some degradation products are not being detected.[4]

  • Causality: The primary reasons for poor mass balance are the formation of non-chromophoric or volatile degradation products, or the adsorption of the compound or its degradants onto container surfaces.[1] The pyridinone ring and its side chains can fragment into smaller molecules that may not absorb UV light or could be lost to the headspace.

  • Troubleshooting Steps:

    • Employ a Universal Detector: A standard UV detector will only see compounds with a chromophore. To detect non-chromophoric degradants, use a universal detector like a mass spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.[4]

    • Analyze the Headspace: If volatile degradants are suspected, analyze the headspace of your stressed samples using Gas Chromatography (GC) or GC-MS.

    • Use Inert Materials: Minimize adsorption by using inert container materials such as silanized glass vials or polypropylene tubes for your studies.[1]

    • Verify Peak Purity: Use a Photodiode Array (PDA) or MS detector to check the purity of the parent compound peak. A co-eluting degradant can suppress the apparent recovery and interfere with accurate quantification.[4]

Question: I'm struggling to achieve good chromatographic separation between the parent this compound peak and its degradation products. What should I try?

Answer: Achieving chromatographic resolution is the core objective of a stability-indicating method.[4] Co-elution makes accurate quantification impossible and can hide the presence of significant degradants.

  • Causality: The chemical properties of degradation products can be very similar to the parent compound, making separation challenging. The pyridinone core is polar, and the amino group is basic. Degradation might involve subtle changes like hydroxylation or ring opening, which may not drastically alter the molecule's overall polarity.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of the amino group on this compound and its degradants is pH-dependent. Adjusting the mobile phase pH can alter their retention times and improve separation. Screen a pH range from 3 to 8.[4]

    • Screen Different Column Chemistries: If a standard C18 column isn't providing separation, try alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity through pi-pi interactions with the pyridinone ring.

    • Optimize the Gradient: A shallow gradient can improve the resolution of closely eluting peaks. Experiment with reducing the gradient slope (%B/min) to give the compounds more time to interact with the stationary phase.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of conducting forced degradation studies on this compound? A1: The primary goals are threefold: to identify likely degradation products, to elucidate potential degradation pathways, and to develop and validate a stability-indicating analytical method that can separate and quantify these degradants from the parent compound.[5][6] This is a regulatory requirement and is crucial for ensuring the safety and efficacy of a drug product.

Q2: What are the most probable degradation pathways for the this compound structure? A2: Based on the functional groups present (a pyridinone ring, a secondary amine, and an N-methyl group), the most likely degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond within the pyridinone ring is susceptible to cleavage under strong acidic or basic conditions, potentially leading to ring-opening.[4][7]

  • Oxidation: The electron-rich amino group and the pyridinone ring itself are potential sites for oxidation, especially in the presence of agents like hydrogen peroxide.[4][8] This can result in the formation of N-oxides or hydroxylated species.

  • Photolysis: Compounds with aromatic rings, like pyridinone, can be susceptible to photodegradation upon exposure to UV or visible light, which can lead to complex rearrangements or fragmentation.[4][9]

Q3: How much degradation is considered "ideal" in a forced degradation study? A3: The goal is not to completely destroy the compound. An extent of degradation between 5-20% is generally considered appropriate.[3][4][6] This ensures that a sufficient amount of degradation products are generated for detection and characterization without forming secondary degradants that may not be relevant to real-world storage conditions.[6] If you observe excessive degradation (>20%), you should reduce the severity of the stress condition (e.g., lower the temperature, decrease reagent concentration, or shorten the exposure time).[4]

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[1]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with PDA/UV and MS detectors

  • Photostability chamber and a calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: Prepare a control sample by diluting the stock solution with the solvent and storing it at 4°C, protected from light.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (HCl, Heat) StressedSamples Generate Stressed Samples Acid->StressedSamples Base Base Hydrolysis (NaOH, Heat) Base->StressedSamples Oxidation Oxidation (H₂O₂, RT) Oxidation->StressedSamples Thermal Thermal (Heat) Thermal->StressedSamples Photo Photolytic (Light/UV) Photo->StressedSamples HPLC HPLC-UV/PDA (Separation & Quantification) LCMS LC-MS/MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Data Elucidate Pathways & Validate Method NMR->Data API Prepare Stock Solution of 5-amino-1-methyl- pyridin-2(1H)-one API->StressedSamples Analysis Analyze Samples StressedSamples->Analysis Analysis->HPLC

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent 5-amino-1-methyl- pyridin-2(1H)-one RingOpening Ring-Opened Products Parent->RingOpening H⁺/OH⁻ N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Hydroxylated Hydroxylated Pyridinone Parent->Hydroxylated [O] Tautomer Imino Tautomer Parent->Tautomer Radical Radical Species/ Fragments Tautomer->Radical

Caption: Potential degradation pathways for the pyridinone core.

Data Summary Table
Stress ConditionReagent/ConditionTypical TemperaturePotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CRing-opened amide/acid products
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °CRing-opened carboxylate products
Oxidation 3 - 30% H₂O₂Room Temp - 40 °CN-Oxides, hydroxylated species
Thermal Dry Heat> 80 °CVaries; potential for dimerization or decomposition
Photolysis ICH Q1B Light/UVAmbientTautomers, radicals, complex fragments[9]

References

  • Technical Support Center: Degradation Pathways of Pyridinone Compounds. Benchchem.
  • Technical Support Center: Forced Degradation Studies of Pyridinone Analogs. Benchchem.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Chemnet.
  • Roach D, Gehrke CW. The Hydrolysis of Proteins. Journal of Chromatography A.
  • Forced degradation studies. MedCrave online. 2016-12-14.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Juniper Publishers.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016-05-02.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022-11-30.
  • How to take 5 Amino 1MQ. Real Peptides. 2025-10-06.
  • Akai N, Harada T, Shin-Ya K, Ohno K, Aida M. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. J Phys Chem A. 2006 May 11;110(18):6016-22.
  • Zhou Q, Vu-Ngoc BT, Leszczynska G, Stigliani JL, Pratviel G. Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives. Biomolecules. 2018 Nov 14;8(4):145.

Sources

Technical Support Guide: Minimizing DMSO Toxicity in 5-amino-1-methylpyridin-2(1H)-one Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-1-methylpyridin-2(1H)-one and its derivatives are heterocyclic organic compounds of significant interest in medicinal chemistry and pharmaceutical research.[1] When transitioning these compounds from synthesis to biological assays, their solubility often presents a challenge. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, making it a near-ubiquitous choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro studies.[2]

However, DMSO is not biologically inert.[3] At concentrations commonly used in assays, it can exert its own biological effects, ranging from reduced cell proliferation and apoptosis to altered gene expression and interference with signaling pathways.[2][3] These off-target effects can confound experimental results, leading to misinterpretation of the true activity of the test compound.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and field-proven insights to minimize DMSO-induced toxicity and ensure the integrity of data generated from this compound assays.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO so commonly used as a solvent for compounds like this compound?

DMSO is widely used due to its exceptional ability to dissolve a broad range of nonpolar and polar compounds that have poor solubility in aqueous solutions.[2] Its miscibility with water and cell culture media allows for the preparation of concentrated stock solutions that can be easily diluted to final working concentrations for cell-based assays.[3]

Q2: What are the primary toxic effects of DMSO on cells?

DMSO's effects are dose-dependent.[3] At concentrations above 1%, it can cause significant cell membrane damage, leading to cell death.[4] Even at lower concentrations (0.1% - 1.0%), it can reduce cell viability and proliferation, induce apoptosis or necrosis, and alter cell morphology.[3][4] Furthermore, DMSO can modulate key signaling pathways, which can interfere with the interpretation of assay results.[2]

Q3: What is a generally "safe" concentration of DMSO for cell-based assays?

The sensitivity to DMSO is highly dependent on the specific cell line and the duration of exposure.[5] A widely accepted rule of thumb is to keep the final concentration at or below 0.5% (v/v).[6] For sensitive cell types, such as primary cells, the concentration should ideally be kept below 0.1%.[3][6] However, some robust, immortalized cell lines may tolerate up to 1% DMSO for short exposure times.[5] It is imperative to determine the specific tolerance for your experimental system.[7]

Q4: Why is a vehicle control essential in every experiment?

A vehicle control consists of the same final concentration of DMSO in the culture medium as the experimental samples, but without the test compound.[7] This is the only way to distinguish the effects of the compound from the effects of the solvent.[8] Any observed activity in the vehicle control wells indicates that the DMSO concentration is too high or that the DMSO quality is compromised, signaling a need to optimize the assay conditions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My vehicle control wells show reduced cell viability, altered morphology, or unexpected biological activity.

  • Potential Cause 1: Final DMSO concentration is too high for your cell line.

    • Explanation: Every cell line has a unique sensitivity to DMSO.[5] A concentration that is benign to a hardy cancer cell line like HeLa might be toxic to a more sensitive line like primary neurons or human apical papilla cells (hAPCs).[9][10]

    • Solution:

      • Determine the No-Effect Concentration: Perform a DMSO dose-response experiment on your specific cell line to identify the highest concentration that does not significantly impact cell viability or the assay endpoint (e.g., >90% viability).[7] A detailed protocol for this is provided below.

      • Lower the Final Concentration: Adjust your dilutions to ensure the final DMSO concentration is well below the toxic threshold you determined. A common target is ≤0.5%, with ≤0.1% being preferable.[6]

  • Potential Cause 2: Poor quality or degraded DMSO.

    • Explanation: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] It can also oxidize over time, and its breakdown products can be more toxic than pure DMSO.[3][5] Using an old bottle that has been opened many times is a common source of error.

    • Solution:

      • Use High-Purity Solvent: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[3]

      • Proper Storage: Store DMSO in small, single-use aliquots that are tightly sealed to prevent moisture absorption and oxidation.[3] Use desiccants in storage containers.[7]

Issue 2: My this compound compound precipitates when diluted into the culture medium.

  • Potential Cause: The aqueous solubility limit has been exceeded.

    • Explanation: When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its solubility in the final medium (containing a low percentage of DMSO) is poor.

    • Solution:

      • Prepare a Higher Concentration Stock: Making a more concentrated stock solution in 100% DMSO allows for a greater dilution factor to reach the final desired compound concentration, which in turn keeps the final DMSO percentage lower and may prevent precipitation.[3] For example, a 1:1000 dilution of a 10 mM stock to get 10 µM results in a final DMSO concentration of only 0.1%.

      • Optimize Dilution Technique: Always add the small volume of DMSO stock to the larger volume of culture medium while vortexing or mixing, not the other way around. This promotes rapid dispersal and minimizes localized high concentrations that can lead to precipitation.[3]

Issue 3: My experimental results are inconsistent or show poor reproducibility.

  • Potential Cause: Inconsistent final DMSO concentrations across wells.

    • Explanation: If you are testing a serial dilution of your compound prepared in 100% DMSO, adding different volumes of these stocks to your wells will result in a gradient of DMSO concentrations. This introduces a second variable and makes it impossible to attribute the observed effect solely to your compound.

    • Solution:

      • Maintain Constant DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including all concentrations of your test compound and the vehicle control.[7]

      • Proper Serial Dilution: Perform the serial dilution of your compound in 100% DMSO first. Then, dilute each of these DMSO stock concentrations by the same factor into the culture medium. For example, add 2 µL of each DMSO stock concentration to 198 µL of medium to achieve a constant final DMSO concentration of 1% across all test wells.[7]

Issue 4: My compound is only soluble in a DMSO concentration that is toxic to my cells.

  • Potential Cause: Inherently low solubility of the compound.

    • Explanation: Some compounds are extremely hydrophobic and require a higher percentage of an organic solvent to remain in solution.

    • Solution:

      • Explore Alternative Solvents: While DMSO is common, it is not the only option. Consider less disruptive solvents. Cyrene™, a bio-based solvent, has been shown to be a viable and less toxic alternative to DMSO in some applications.[11][12] Other solvents like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could also be tested, but their own toxicity profiles must be determined.[13]

      • Consider Formulation Strategies: The use of co-solvents or other solubility enhancers (excipients) can sometimes improve the aqueous solubility of a compound, reducing the required concentration of DMSO.[7]

      • Re-evaluate the Compound: If extensive formulation efforts fail, it may be that the compound itself has properties (e.g., low solubility, high cytotoxicity) that make it a poor candidate for further development in its current form.

Data & Visualization

Table 1: General DMSO Tolerance Limits for Various Cell Lines

The half-maximal inhibitory concentration (IC50) of DMSO varies significantly. Cytotoxicity is often defined as a reduction in cell viability by more than 30%.[2][9] Note that even at concentrations below the IC50, DMSO can still induce biological effects.[2]

Cell Line TypeExample Cell LinesGeneral Tolerable Conc. (≤10% viability loss)Cytotoxic Conc. (>30% viability loss)Reference(s)
Robust Cancer LinesHepG2, HT29≤ 0.5%> 1-2%[14][15]
Sensitive Cancer LinesMCF-7≤ 0.3%> 0.5%[15]
Human Apical PapillahAPCs≤ 0.5% (up to 48h)1% (at 72h), 5% (at all times)[9][16]
Human FibroblastshNF-1≤ 1%> 5%[16]
RA SynoviocytesFLSs< 0.05%≥ 0.5% (at 24h)[17]
General GuidelineMost Cell Lines≤ 0.5% > 1.0% [3][6]
Diagrams

G cluster_start cluster_troubleshoot Troubleshooting Workflow cluster_solutions start Inconsistent Data or Unexpected Control Activity vehicle_control Does the Vehicle Control (DMSO only) show toxicity? start->vehicle_control reproducibility Are results reproducible? vehicle_control->reproducibility No run_dmso_curve Run DMSO Dose-Response Assay to find max tolerable concentration. vehicle_control->run_dmso_curve Yes check_dmso_quality Use fresh, high-purity DMSO. Aliquot and store properly. vehicle_control->check_dmso_quality Yes precipitation Is the compound precipitating? reproducibility->precipitation Yes standardize_conc Standardize final DMSO concentration across all wells and controls. reproducibility->standardize_conc No optimize_dilution Increase stock concentration. Add stock to medium with vigorous mixing. precipitation->optimize_dilution Yes alt_solvents Explore alternative solvents like Cyrene™ or use co-solvents. precipitation->alt_solvents Still Precipitates end_node Proceed with Optimized Assay precipitation->end_node No run_dmso_curve->standardize_conc check_dmso_quality->standardize_conc standardize_conc->end_node optimize_dilution->end_node alt_solvents->end_node

Caption: DMSO Troubleshooting Workflow.

G compound Compound Powder (this compound) stock_prep Prepare High-Concentration Stock Solution (e.g., 10-50 mM) compound->stock_prep dmso 100% Anhydrous DMSO dmso->stock_prep serial_dilution Perform Serial Dilution in 100% DMSO stock_prep->serial_dilution dilution_step Dilute each stock (including 'DMSO only' for vehicle) by the same large factor (e.g., 1:1000) into medium serial_dilution->dilution_step final_plate Final Assay Plate (All wells have identical final DMSO concentration, e.g., 0.1%) dilution_step->final_plate

Caption: Workflow for Preparing Solutions.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable DMSO Concentration Using an MTT Assay

This protocol determines the effect of DMSO alone on the metabolic activity and viability of your chosen cell line.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • High-purity, sterile DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader (absorbance at 490-570 nm)

Methodology:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density that ensures they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for attachment.[7][16]

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium. A typical concentration range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, prepare a "no DMSO" control using only complete culture medium.[3] It is best practice to prepare these at a 2x concentration first (e.g., 4%, 2%, 1%...) and then add an equal volume to the wells.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different DMSO concentrations to the respective wells. Include at least three to six replicate wells for each concentration.[3]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), matching the planned exposure time for your compound assay.[3]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 490-570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control (which is set to 100% viability).[3]

    • Interpretation: The maximum tolerable DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., maintains >90% viability). This is the concentration you should aim to stay below in your compound assays.

References

  • BenchChem. (2025). How to minimize DMSO toxicity when using FR173657 in cell culture.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • Camp, J. E., et al. (2020).
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • University of Strathclyde. (2020).
  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • BenchChem. (2025).
  • NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • NIH. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Reddit. (2024).
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Santa Cruz Biotechnology. (n.d.). 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5.
  • NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • Alchem.Pharmtech. (n.d.). CAS 33630-96-5 | this compound.
  • AiFChem. (n.d.). 33630-96-5 | this compound.
  • Sigma-Aldrich. (n.d.). This compound Hydrochloride.
  • NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl).
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • PubMed Central (PMC). (n.d.). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium.

Sources

Technical Support Center: Optimizing Bioavailability and Pharmacokinetics of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the experimental challenges associated with optimizing the bioavailability and pharmacokinetics of 5-amino-1-methylpyridin-2(1H)-one and related heterocyclic compounds.

While specific pharmacokinetic data for this compound is not extensively available in public literature, we will leverage established principles for small molecule drug development and draw parallels with the publicly studied, structurally related compound 5-amino-1-methylquinolinium (5-amino-1MQ) , a known inhibitor of nicotinamide N-methyltransferase (NNMT).[1][2][3] This approach provides a robust framework for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address specific issues you may encounter during your research, providing not just solutions but also the scientific rationale behind them.

Section 1: Initial Compound Characterization & In Vitro Assessment

Question 1: I have a novel compound, this compound. What are the essential first steps to evaluate its potential for oral bioavailability?

Answer: The initial assessment of your compound's potential involves a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. These tests are designed to be cost-effective and have a higher throughput than animal studies, allowing you to identify major liabilities early.[4][5] The foundational triad of initial screening includes:

  • Aqueous Solubility: This is the bedrock of oral absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. Start by determining its kinetic and thermodynamic solubility in buffers mimicking physiological pH (e.g., pH 1.2 for the stomach, pH 6.5 for the intestine).[6] Poor solubility is a primary reason for low bioavailability.[7]

  • Membrane Permeability: This assesses the ability of your compound to cross the intestinal wall. The two most common assays are:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This high-throughput assay measures passive diffusion across an artificial lipid membrane. It's a quick and inexpensive way to predict if a compound can passively cross cell membranes.[8][9]

    • Caco-2 Cell Assay: This is the gold standard. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[4][10] This model can assess both passive diffusion and active transport, including efflux.[8]

  • Metabolic Stability: This evaluates how quickly your compound is broken down by metabolic enzymes, primarily in the liver. The standard assays involve incubating your compound with:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing most of the key drug-metabolizing cytochrome P450 (CYP450) enzymes. This assay primarily assesses Phase I metabolism.[7]

    • Hepatocytes (Liver Cells): This is a more comprehensive model as it contains both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more complete picture of hepatic clearance.[7]

The data from these three areas will allow you to classify your compound, for instance, using the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability, helping to predict the likely hurdles to achieving good oral bioavailability.[8][11]

Question 2: My compound exhibits very low aqueous solubility (<10 µg/mL). How can I troubleshoot this for subsequent experiments?

Answer: Low aqueous solubility is a frequent challenge for complex heterocyclic compounds and a major barrier to absorption.[6][12] Addressing this early is critical.

  • For In Vitro Assays: You may need to use co-solvents like DMSO to create a stock solution, but be mindful of the final concentration in your assay buffer (typically <1%) to avoid artifacts. For cell-based assays, excessive DMSO can be toxic.

  • For In Vivo Studies: A simple suspension in water is unlikely to provide adequate exposure. You must develop a suitable formulation. Common strategies include:

    • pH Adjustment: Since pyridine derivatives can be ionized, creating a salt form or adjusting the pH of the vehicle can significantly enhance solubility.[6][13]

    • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[6]

    • Solubilizing Excipients: Using co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins) can keep the compound in solution.[7]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[6][7]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a water-soluble polymer prevents it from crystallizing, keeping it in a higher-energy, more soluble amorphous state.[6]

The choice of strategy depends on the physicochemical properties of your specific molecule. It is often necessary to screen several formulations to find one that provides adequate exposure for your animal studies.

Section 2: Permeability and Efflux

Question 3: My Caco-2 assay shows a high efflux ratio (>2). What does this indicate and what is my next step?

Answer: A high efflux ratio is a red flag. The Caco-2 assay measures permeability in two directions: from the apical (A, intestinal lumen) to the basolateral (B, blood) side, and vice versa (B to A).

  • Apparent Permeability (Papp): This is the calculated rate of transport across the cell monolayer.

  • Efflux Ratio (ER): Calculated as Papp(B to A) / Papp(A to B).

An efflux ratio significantly greater than 2 suggests that your compound is actively pumped out of the cells by efflux transporters.[6][12] These transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), act as gatekeepers, limiting the absorption of many drugs from the gut into the bloodstream.[12]

Your immediate next step is to confirm which transporter is responsible. This is done by repeating the Caco-2 assay in the presence of known, specific inhibitors of the major efflux transporters (e.g., verapamil for P-gp). If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms your compound is a substrate for that transporter.[6]

start Perform Bidirectional Caco-2 Assay calc_er Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) start->calc_er decision Is ER > 2? calc_er->decision low_er Efflux is Not a Major Concern decision->low_er No high_er Suspect Active Efflux decision->high_er Yes inhibitor_study Repeat Caco-2 Assay with Efflux Transporter Inhibitors (e.g., Verapamil for P-gp) high_er->inhibitor_study decision2 Is ER Reduced? inhibitor_study->decision2 confirmed Confirmed Substrate. Consider structural modification or formulation with inhibitors. decision2->confirmed Yes not_confirmed Efflux mechanism is complex or involves other transporters. Investigate further. decision2->not_confirmed No

Caption: Workflow for investigating high efflux in Caco-2 assays.
Section 3: Metabolism and In Vivo Studies

Question 4: My compound is cleared very quickly in a human liver microsome stability assay (t½ < 15 min). What are the implications and how can I improve this?

Answer: A short half-life in liver microsomes suggests your compound is a substrate for CYP450 enzymes and is likely to undergo rapid first-pass metabolism in the liver after oral absorption.[7] This means a significant fraction of the drug could be eliminated before it ever reaches systemic circulation, leading to low oral bioavailability.[8]

To address this, you need to:

  • Identify Metabolic "Soft Spots": The first step is to perform a "metabolite identification" study. This involves incubating the compound with microsomes or hepatocytes and then analyzing the mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites. This will reveal which parts of your molecule are most susceptible to metabolism (e.g., oxidation of an aromatic ring).

  • Medicinal Chemistry Intervention: Once the soft spots are known, your chemistry team can make targeted structural modifications to block or slow down the metabolism. Common strategies include:

    • Introducing electron-withdrawing groups (like fluorine) near the site of oxidation to make it less favorable.[14][15]

    • Steric hindrance, where a bulky group is placed near the metabolic site to physically block the enzyme's access.

    • Isosteric replacement of a metabolically liable group with a more stable one.

This is an iterative process of design, synthesis, and re-testing to find a molecule with an optimal balance of potency and metabolic stability.[14][15]

Question 5: I am preparing for my first in vivo pharmacokinetic study in rats. What does a standard protocol look like?

Answer: A well-designed initial in vivo PK study is crucial for obtaining reliable data. The goal is to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[7] This typically involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.

A standard protocol is detailed below. For the related compound 5-amino-1MQ, a rat study showed an oral bioavailability of about 38%, with an oral half-life of approximately 7 hours.[1][16] This provides a useful benchmark.

ParameterValue for 5-amino-1MQ in Rats[1][17]
Oral Bioavailability (F%) 38.4%
Tmax (Oral) ~1.5 hours
Half-life (t½) IV 3.80 ± 1.10 hours
Half-life (t½) Oral 6.90 ± 1.20 hours
AUC₀₋∞ (IV, 1 mg/kg) 3708 hng/mL
AUC₀₋∞ (Oral, 5 mg/kg) 14431 hng/mL

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group), typically cannulated (e.g., in the jugular vein) to allow for serial blood sampling without stressing the animal.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound must be fully dissolved in a suitable IV vehicle (e.g., saline with a solubilizing agent).

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage using a formulation that ensures solubility and stability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at predetermined time points. A typical schedule would be:

    • IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[7]

    • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process the blood samples by centrifuging them to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated LC-MS/MS method. This is the gold standard for its sensitivity and specificity.[1][18]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[19]

    • Key Parameters: Clearance (CL), Volume of Distribution (Vdss), Half-life (t½), Area Under the Curve (AUC), Cmax, and Tmax.

    • Oral Bioavailability (F%) Calculation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[7]

Question 6: My in vivo study resulted in very low oral bioavailability (<5%). How do I determine if the cause is poor absorption or high first-pass metabolism?

Answer: This is a classic diagnostic challenge. Low bioavailability (F) is primarily driven by failures in absorption (Fa) or survival of first-pass metabolism (Fg, Fh). The data from your IV and PO studies, combined with your in vitro results, can help you pinpoint the cause.

cluster_0 Analyze In Vitro Data cluster_1 Analyze In Vivo Data start Observed: Low Oral Bioavailability (F < 10%) sol_perm Is Solubility or Permeability Low? start->sol_perm met_stab Is Metabolic Stability Low? sol_perm->met_stab No sol_perm_yes Likely Absorption-Limited. Improve formulation or increase permeability. sol_perm->sol_perm_yes Yes iv_cl Compare IV Clearance (CL) to Hepatic Blood Flow (Qh) met_stab->iv_cl No met_stab_yes Likely Metabolism-Limited. Identify metabolic hotspots and modify structure. met_stab->met_stab_yes Yes high_cl High Extraction Ratio (CL ≈ Qh). Confirms high first-pass metabolism. iv_cl->high_cl High low_cl Low Extraction Ratio (CL << Qh). Suggests absorption is the primary barrier. iv_cl->low_cl Low absorption_issue Primary Issue: Poor Absorption metabolism_issue Primary Issue: High First-Pass Metabolism sol_perm_yes->absorption_issue met_stab_yes->metabolism_issue high_cl->metabolism_issue low_cl->absorption_issue

Caption: Decision tree for diagnosing the cause of low oral bioavailability.

Diagnostic Steps:

  • Review In Vitro Data: If your compound had poor solubility or low Caco-2 permeability, the problem is likely absorption-limited. Focus on formulation or structural modifications to improve these properties.

  • Examine IV Clearance (CL): Compare the clearance value from your IV study to the hepatic blood flow in the rat (approx. 55-70 mL/min/kg).

    • If CL is high and approaches hepatic blood flow: The compound is a "high extraction" drug. This strongly indicates that the liver is very efficient at removing it from the blood, and high first-pass metabolism is the main cause of low bioavailability. Your efforts should focus on improving metabolic stability.

    • If CL is low compared to hepatic blood flow: The compound is a "low extraction" drug. The liver is not clearing it efficiently. In this case, if oral bioavailability is still low, the problem must be poor absorption (it's not getting from the gut to the liver in the first place).

This logical breakdown allows you to dedicate resources to solving the correct problem, whether it's a formulation and permeability issue or a metabolic stability issue.

References
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry.
  • Physiologically based pharmacokinetic models of small molecules and therapeutic antibodies: a mini-review on fundamental concepts and applications. Bohrium.
  • PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. bioRxiv.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Technical Support Center: Overcoming Poor Pharmacokinetics of Small Molecule Inhibitors. Benchchem.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse.
  • Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made?. PubMed.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Technical Support Center: Enhancing the Oral Bioavailability of 4H-dioxino[4,5-b]pyridine-based Drugs. Benchchem.
  • In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza.
  • Application of machine learning in combination with mechanistic modeling to predict plasma exposure of small molecules. Frontiers.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry. ACS Publications.
  • Comparing Small Molecule and Biologics Drug Development Challenges. TechTarget.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC - NIH.
  • Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. YouTube.
  • (PDF) Pharmacokinetic Challenges in Drug Discovery. ResearchGate.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. PeerJ.
  • 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. MediSearch.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Luxura Med Spa.
  • Analytical Methods. RSC Publishing.
  • Peptides for Weight Loss: How 5-Amino-1MQ Supports Fat Burn and Metabolic Health. Hydration Room.
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed.
  • Is a dose of 1mg-2mg of 5-amino-1MQ (5-amino-1-methylquinoline) sufficient for therapeutic effect?. Dr.Oracle.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. Swolverine.
  • 5-Amino-1MQ: The Game Changer Peptide | LIVV Natural. LIVV Natural.
  • Unlocking the Anti-Aging Properties of 5-Amino-1MQ. Tucson Wellness MD.
  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). NIH.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC - PubMed Central.
  • Analytical Methods. RSC Publishing.
  • Buy 5-Amino-1MQ (10mg) - USA Made Peptide. BioLongevity Labs.
  • OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research.
  • Application Notes and Protocols for the Quantification of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Benchchem.

Sources

Technical Support Center: Overcoming Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Investigating 5-amino-1-methylpyridin-2(1H)-one and Other Novel Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to novel anticancer compounds, such as this compound, in their experimental models. While public domain data on specific resistance mechanisms to every new compound is often limited, the principles of cancer drug resistance are broadly applicable.[1][2] This resource provides a structured framework for troubleshooting, identifying the underlying mechanisms of resistance, and developing strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the initial questions that arise when a cancer cell line begins to show signs of resistance to a therapeutic agent.

Q1: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the common reasons for this?

A1: This phenomenon, known as acquired resistance, is a major challenge in cancer therapy. The primary reasons for this include:

  • Alterations in the Drug Target: Mutations in the gene that codes for the drug's target protein can prevent the drug from binding effectively.[1][3]

  • Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins (like P-glycoprotein) that act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-lethal levels.[3][4][5][6]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the pathway inhibited by your compound, thereby promoting survival and proliferation.[3][7]

  • Increased Drug Metabolism: Cells may enhance the expression of enzymes, such as cytochrome P450s, that metabolize and inactivate the drug.[8]

  • Tumor Heterogeneity and Clonal Selection: The original cell population may have contained a small number of resistant cells.[3] Continuous treatment eliminates the sensitive cells, allowing the resistant ones to proliferate and dominate the culture.[3]

Q2: How can I confirm that my cell line has truly developed resistance?

A2: It's crucial to differentiate between genuine biological resistance and experimental variability. To confirm resistance:

  • Perform a new Dose-Response Curve: Conduct a new IC50 determination experiment (e.g., using an MTT assay) with a wide range of drug concentrations. Compare the IC50 value of your current, continuously-treated cell line to a freshly thawed, early-passage vial of the parental line.[2] A significant rightward shift in the dose-response curve and a higher IC50 value for the treated line confirms acquired resistance.

  • Confirm Cell Line Identity: Ensure your cell line has not been cross-contaminated during passaging. Perform short tandem repeat (STR) profiling to verify its identity.[2]

  • Check Drug Integrity: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for your experiments.[2]

Q3: My IC50 value has increased tenfold. What are the first mechanistic experiments I should run?

A3: With a confirmed resistance phenotype, the next step is to investigate the "how." A logical starting point is to investigate the most common mechanisms:

  • Step 1: Investigate Drug Efflux. The overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), is a very common cause of multidrug resistance.[4][6]

    • Initial Screen: Perform a Western blot to check for increased expression of P-gp (MDR1/ABCB1) in your resistant cell line compared to the parental line.

    • Functional Assay: Conduct a functional efflux assay using a fluorescent substrate like Rhodamine 123 or Calcein-AM.[9] If your resistant cells accumulate less dye than the parental cells, and this can be reversed by a known P-gp inhibitor (like verapamil or cyclosporine A), it strongly suggests that P-gp-mediated efflux is the resistance mechanism.[9]

  • Step 2: Screen for Bypass Pathway Activation. Cancer cells can activate pro-survival signaling pathways to overcome the effects of a drug.[3] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer and is strongly associated with drug resistance.[7][10][11]

    • Initial Screen: Use Western blotting to examine the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and S6 ribosomal protein. Increased phosphorylation in the resistant line indicates pathway activation.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured approaches and detailed protocols for investigating resistance mechanisms.

Troubleshooting Workflow for Acquired Resistance

This workflow provides a systematic approach to diagnosing the cause of resistance.

G start Observation: Increased IC50 of This compound confirm Confirm Resistance: - Repeat IC50 Assay vs. Parental - STR Profile Cell Line - Check Drug Integrity start->confirm is_resistant Is Resistance Confirmed? confirm->is_resistant exp_error Issue is Experimental: - Review Assay Protocol - Use Fresh Reagents - Authenticate Cell Line is_resistant->exp_error No investigate Investigate Mechanism is_resistant->investigate Yes efflux Test for Drug Efflux: - Western Blot for P-gp - Rhodamine 123 Assay investigate->efflux efflux_pos Efflux Pump Upregulated? efflux->efflux_pos bypass Test for Bypass Pathways: - Western Blot for p-Akt, p-S6 - Phospho-Kinase Array efflux_pos->bypass No solution_efflux Strategy: - Co-administer P-gp inhibitor - Use nanoparticle delivery efflux_pos->solution_efflux Yes bypass_pos Bypass Pathway Activated? bypass->bypass_pos target_alt Investigate Target Alteration: - Target Gene Sequencing - Expression Analysis (qPCR/WB) bypass_pos->target_alt No solution_bypass Strategy: - Combine with inhibitor of  activated pathway (e.g., PI3K inh.) bypass_pos->solution_bypass Yes solution_target Strategy: - Develop next-gen drug - Target downstream effector target_alt->solution_target

Caption: Troubleshooting workflow for investigating acquired drug resistance.

Experimental Protocols

This protocol quantifies the concentration of a drug that inhibits cell growth by 50%.[12]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13]

Materials:

  • Cancer cell lines (parental and suspected resistant)

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • MTT Reagent (5 mg/mL in sterile PBS)[12]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and adjust the cell suspension to an optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13]

  • Drug Treatment:

    • Prepare a series of 2-fold or 3-fold serial dilutions of your compound in culture medium to cover a broad concentration range.

    • Include vehicle-only control wells (e.g., DMSO at the highest concentration used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[13][14]

    • Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-only control.

    • Plot a dose-response curve with % Viability vs. log[Concentration] and determine the IC50 value using non-linear regression analysis.

Parameter Parental Cell Line Resistant Cell Line
IC50 (µM) 1.518.2
Fold Resistance 1x12.1x
Caption: Example data table for IC50 determination.

This protocol assesses the functional activity of the P-gp efflux pump.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump the dye out, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to increased accumulation of Rhodamine 123 and higher fluorescence.[15]

Materials:

  • Parental and resistant cells

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil or Cyclosporine A (P-gp inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in fresh medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells into tubes. To the relevant tubes, add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 30-60 minutes at 37°C to allow for drug efflux.[9]

  • Analysis: Wash the cells again with ice-cold PBS. Resuspend in PBS for analysis. Measure the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

Cell Line Treatment Mean Fluorescence Intensity (MFI)
ParentalVehicle850
ParentalVerapamil910
ResistantVehicle150
ResistantVerapamil820
Caption: Example data showing P-gp mediated efflux in a resistant cell line.

This protocol detects changes in the phosphorylation state of key signaling proteins.[16]

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.[17] By using antibodies specific to phosphorylated forms of proteins (e.g., phospho-Akt), one can assess the activation state of a signaling pathway.[16][18]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes[19]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt (total), anti-β-actin)

  • HRP-conjugated secondary antibody[19]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[18]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin to ensure equal protein loading.

Part 3: Advanced Strategies and Overcoming Resistance

Once a mechanism of resistance has been identified, you can devise strategies to overcome it.

Q4: My resistant cells overexpress P-glycoprotein. How can I overcome this?

A4: There are several strategies:

  • Combination Therapy: Combine this compound with a P-gp inhibitor. While many first and second-generation inhibitors had toxicity issues, research into newer, more specific inhibitors is ongoing.[20]

  • Nanoparticle Delivery: Encapsulating your compound in nanoparticles can help bypass efflux pumps and increase intracellular drug concentration.[5][21]

Q5: My resistant cells show activation of the PI3K/Akt pathway. What is the next step?

A5: This suggests a bypass mechanism. The logical next step is combination therapy.[22][23]

  • Targeted Combination: Combine this compound with a known inhibitor of the PI3K/Akt/mTOR pathway (e.g., a PI3K inhibitor like Alpelisib or an mTOR inhibitor like Everolimus). This dual-targeting approach can prevent the cancer cells from using the bypass pathway to survive.[10][21]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drug 5-amino-1-methyl- pyridin-2(1H)-one Target Drug Target Drug->Target Inhibits Target->Proliferation Inhibitor PI3K Inhibitor

Sources

Technical Support Center: Scaling Up 5-amino-1-methylpyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and process optimization strategies.

Overview of Synthetic Strategy

The most common and scalable synthesis of this compound involves a two-step process: the nitration of 1-methylpyridin-2(1H)-one to form the key intermediate, 1-methyl-5-nitropyridin-2(1H)-one, followed by the reduction of the nitro group to the desired primary amine. While conceptually straightforward, each step presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification Start 1-methylpyridin-2(1H)-one Nitration Nitration (e.g., H₂SO₄/HNO₃) Start->Nitration Intermediate 1-methyl-5-nitropyridin-2(1H)-one Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Intermediate->Reduction Product This compound Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purify Crystallization / Chromatography Workup->Purify

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Nitration of 1-methylpyridin-2(1H)-one

Q: My nitration reaction is producing significant amounts of dinitro- and other over-nitrated byproducts. How can I improve selectivity for the 5-nitro isomer?

A: This is a classic challenge in electrophilic aromatic substitution where the reaction is difficult to stop at the desired monosubstitution. The pyridinone ring is activated, making it susceptible to further nitration.

  • Causality: Over-nitration occurs when the reaction temperature is too high or the reaction time is too long, allowing the initially formed product to undergo a second nitration. The choice of nitrating agent is also critical.

  • Troubleshooting Steps:

    • Temperature Control (Critical): Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent and throughout the reaction. Use a reliable cooling bath (ice-salt or a chiller) and monitor the internal temperature continuously. Exothermic events are a major cause of side-product formation.

    • Controlled Reagent Addition: Add the nitrating agent (e.g., fuming nitric acid) dropwise to a solution of the substrate in concentrated sulfuric acid. A slow, controlled addition prevents localized temperature spikes and high concentrations of the nitrating species.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Typically, 1.05 to 1.2 equivalents of nitric acid are sufficient.

Q: The yield of my nitration step is consistently low, even with good temperature control. What else could be going wrong?

A: Low yields can often be traced to issues with reagent quality or the work-up procedure.

  • Causality: Incomplete reaction or product loss during the quench and isolation phases are common culprits.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using high-purity starting materials and reagents. Water content in the sulfuric acid can affect the potency of the nitrating mixture. Use concentrated (98%) sulfuric acid and fuming nitric acid for best results.

    • Quenching Procedure: The reaction is typically quenched by pouring the acidic mixture onto ice. This must be done slowly and with vigorous stirring to dissipate the heat of neutralization. If the temperature rises significantly during the quench, product degradation can occur.

    • pH Adjustment & Extraction: After quenching, the product often precipitates. If it remains in solution, carefully neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide to a pH of ~7 before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate). The product has some water solubility, so multiple extractions are recommended.

Step 2: Reduction of 1-methyl-5-nitropyridin-2(1H)-one

Q: I am attempting the reduction of the nitro-intermediate using iron powder and HCl, but the reaction is sluggish or incomplete. How can I drive it to completion?

A: This is a common issue with heterogeneous reactions. The efficiency of the reduction depends heavily on the surface area and activation of the reducing agent, as well as the reaction conditions.

  • Causality: A passivated iron surface, insufficient acid, or poor mixing can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Iron Activation: Use fine-mesh iron powder (e.g., 325 mesh) to maximize surface area. Pre-washing the iron powder with dilute HCl to remove any passivating oxide layer can significantly improve reaction rates.

    • Acid Stoichiometry: A catalytic amount of acid is required to facilitate the reaction. Ensure you are using an adequate amount; the protocol from ChemicalBook suggests using 2N HCl.[1]

    • Temperature and Reaction Time: The reaction often requires heating to reflux to proceed at a reasonable rate.[1] Monitor the reaction by TLC until the starting material (the yellow nitro-compound) is no longer visible.

    • Solvent Choice: Ethanol is a common solvent for this reaction.[1] Ensure the starting material is fully dissolved at the reaction temperature.

Q: My catalytic hydrogenation (e.g., H₂/Pd-C) is giving inconsistent results and seems to stall. What are the likely causes?

A: Catalytic hydrogenation can be sensitive to impurities and reaction parameters.

  • Causality: Catalyst poisoning, poor mass transfer of hydrogen, or improper catalyst handling can lead to failed reactions.

  • Troubleshooting Steps:

    • Catalyst Poisoning: The starting nitro-compound must be of high purity. Sulfur or halide-containing impurities can poison palladium and platinum catalysts. Purify the nitro-intermediate by recrystallization if necessary.

    • Catalyst Quality and Handling: Use a fresh, high-quality catalyst. Do not expose the catalyst to air for extended periods if it is pyrophoric (handle under an inert atmosphere).

    • Hydrogen Pressure & Agitation: On a larger scale, ensuring efficient mixing and hydrogen dispersion is crucial. Use a properly designed hydrogenation reactor with good agitation to facilitate the mass transfer of hydrogen gas to the catalyst surface. Increase the hydrogen pressure if the reaction is slow at atmospheric pressure.

    • Solvent: Use a solvent like methanol, ethanol, or ethyl acetate that is stable under hydrogenation conditions and in which the starting material and product are soluble.

Purification Challenges

Q: The final product, this compound, is difficult to purify. Column chromatography gives poor separation and streaking. What are my options?

A: The polar amino and pyridone functional groups make this compound challenging to purify via standard silica gel chromatography.

  • Causality: The basic amino group interacts strongly with the acidic silica gel, leading to peak tailing and poor recovery. The compound's high polarity also limits solvent choices.

  • Troubleshooting Steps:

    • Base-Washed Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (~1-2%) in your eluent before packing the column. This will cap the acidic silanol groups and reduce tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if the compound has sufficient solubility in water/acetonitrile or water/methanol mixtures.

    • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds on a larger scale. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (like ethanol or water) and then allow it to cool slowly to form pure crystals.[2]

    • Work-up Optimization: The published work-up involves filtering the hot reaction mixture to remove iron salts, concentrating the filtrate, dissolving in ethyl acetate, and washing with aqueous sodium carbonate.[1] This basic wash is crucial for removing residual acid and some impurities before any final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when scaling up the nitration step?

A1: Heat management is paramount. The nitration of activated rings is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A failure to control the temperature can lead to a runaway reaction, resulting in poor product quality, significant byproduct formation, and serious safety hazards. A robust reactor cooling system and a carefully controlled addition rate of the nitrating agent are essential for a safe and successful scale-up.

Q2: Are there any alternatives to iron-based reduction for the nitro group?

A2: Yes, several alternatives exist, each with its own advantages and disadvantages for scale-up.

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): This is a very clean method, as the only byproduct is water. It is highly efficient and often preferred in industrial settings. However, it requires specialized high-pressure reactor equipment and is sensitive to catalyst poisons.

  • Tin(II) Chloride (SnCl₂): This is a reliable lab-scale method but generates stoichiometric amounts of tin waste, which is environmentally problematic and requires costly disposal on a large scale.

  • Sodium Dithionite (Na₂S₂O₄): This can be an effective reducing agent in aqueous or mixed aqueous/organic systems, but again, it generates significant salt waste.

The choice of method depends on the scale, available equipment, and environmental and cost considerations.

Q3: How can I effectively monitor the progress of these reactions?

A3:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method for lab-scale monitoring. For the nitration step, you will see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. For the reduction, you will see the disappearance of the yellow nitro-compound spot and the appearance of the amino-compound spot, which often requires a more polar eluent system (e.g., dichloromethane/methanol).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis, especially during process development and scale-up. It provides accurate information on the consumption of starting material and the formation of product and byproducts over time.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

  • NMR Spectroscopy: Taking a small aliquot from the reaction, performing a quick work-up, and taking a ¹H NMR spectrum can provide a very clear picture of the reaction's progress.

Q4: What are the primary safety concerns when running this synthesis at scale?

A4:

  • Nitration: Handling concentrated sulfuric and fuming nitric acids requires extreme care, including the use of appropriate personal protective equipment (PPE) such as acid-resistant gloves, apron, and a face shield. The reaction is highly exothermic, posing a risk of a runaway reaction if not properly controlled.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be conducted in a well-ventilated area or a fume hood designed for such work, using properly grounded equipment to prevent static discharge. The palladium on carbon catalyst can be pyrophoric and should be handled with care, typically wetted with solvent.

  • Solvent Handling: The use of large volumes of flammable organic solvents requires adherence to all standard safety protocols for handling and storage to prevent fire and explosion hazards.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-nitropyridin-2(1H)-one

This protocol is based on standard nitration procedures for pyridinone systems.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-methylpyridin-2(1H)-one (1.0 eq).

  • Cooling: Cool the flask in an ice/salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (~1 volume) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the pyridinone solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice, being careful to manage the exotherm.

  • Isolation: The product may precipitate as a pale yellow solid. If so, collect it by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. If it does not precipitate, neutralize the solution with solid sodium carbonate and extract with dichloromethane or ethyl acetate (3x).

  • Purification: The crude solid can be recrystallized from ethanol or water to yield pure 1-methyl-5-nitropyridin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol is adapted from a procedure found on ChemicalBook.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-5-nitropyridin-2(1H)-one (1.0 eq), ethanol (approx. 10 mL per gram of starting material), and reduced iron powder (approx. 7 eq).

  • Acid Addition: Add 2N hydrochloric acid (approx. 0.2 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by TLC (e.g., 10% methanol in dichloromethane), observing the disappearance of the yellow nitro compound.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the solid residue thoroughly with several portions of hot ethanol.

  • Concentration: Combine the ethanolic filtrates and concentrate under reduced pressure to obtain a residue.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer with a 1.5N aqueous sodium carbonate solution.

  • Extraction: Separate the layers and back-extract the aqueous phase three times with ethyl acetate.

  • Drying and Isolation: Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the target product, this compound, which should be a solid. Further purification can be achieved by recrystallization if necessary.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
1-methyl-5-nitropyridin-2(1H)-one32896-90-5C₆H₆N₂O₃154.12Pale yellow solid
This compound 33630-96-5 C₆H₈N₂O 124.14 Off-white to brown solid

References

  • BenchChem. (2025). Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up.
  • BenchChem. (2025). Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.
  • IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org.

Sources

Technical Support Center: Troubleshooting Assay Interference from 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-amino-1-methylpyridin-2(1H)-one in their experimental workflows and may be encountering unexpected or inconsistent assay results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference caused by this compound.

Introduction to this compound and Assay Interference

This compound is a heterocyclic organic compound with a pyridinone scaffold.[1][2] Its structure, featuring an electron-rich amino group, imparts specific chemical properties that make it a valuable intermediate in pharmaceutical synthesis.[1] However, these same properties can sometimes lead to non-specific interactions with assay components, resulting in misleading data.

Assay interference can manifest as false positives, false negatives, or a general lack of reproducibility.[3] Understanding the potential mechanisms of interference is the first step toward developing a robust and reliable assay. The primary mechanisms of interference for a compound like this compound can be broadly categorized into three areas:

  • Optical Interference: The compound may absorb light or fluoresce at wavelengths used for assay detection.[3][4]

  • Chemical Reactivity: The compound may react with assay reagents, such as dyes or metal ions.[3]

  • Colloidal Aggregation: The compound may form aggregates that can sequester and inhibit proteins non-specifically.[3]

This guide will delve into each of these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My protein quantification results are inconsistent when using the BCA assay with samples containing this compound. What could be the cause?

A1: The interference you are observing is likely due to the chemical properties of the aminopyridine moiety. The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the chelation of Cu⁺ by bicinchoninic acid.[5] Compounds with chelating properties or reducing potential can interfere with this process.[6][7] Aminopyridine derivatives have been shown to act as copper chelating agents, which could lead to an overestimation of protein concentration by directly interacting with the copper ions in the BCA reagent.[6][8]

Q2: I am observing high background absorbance in my Bradford assay when this compound is present. Why is this happening?

A2: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[9] The interference could be due to a direct interaction between this compound and the Coomassie dye. The interaction is often influenced by the number of positive charges on a protein, and it's possible the aminopyridine structure interacts with the negatively charged dye.[10] Additionally, if your compound solution has inherent color, it will contribute to the overall absorbance reading.[4]

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, it is possible. Many organic small molecules can exhibit intrinsic fluorescence (autofluorescence) or can quench the fluorescence of a reporter molecule.[3][4] Substituted aminopyridines are known to possess fluorescent properties.[11] If the excitation or emission spectrum of this compound overlaps with that of your fluorescent probe, it can lead to false-positive or false-negative results.[3][12]

Q4: How can I determine if this compound is forming aggregates in my assay buffer?

A4: Colloidal aggregation is a common cause of non-specific inhibition in enzyme assays.[3] A simple way to test for aggregation is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.[3] If the presence of the detergent significantly reduces the observed effect of your compound, it is a strong indication that aggregation is occurring.[3]

Troubleshooting Guides

Scenario 1: Inaccurate Protein Quantification
Issue: Inconsistent or unexpectedly high readings in BCA or Bradford protein assays.
Underlying Cause & Verification Workflow

The primary suspect is a direct chemical interaction between this compound and the assay reagents.

Caption: Workflow to diagnose protein assay interference.

Mitigation Strategies
StrategyDescriptionSuitability
Sample Dilution Dilute the sample to reduce the concentration of the interfering compound to a level below its interference threshold.[2]Suitable if the protein concentration is high enough to remain in the assay's linear range after dilution.
Protein Precipitation Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering compound.[7]Effective but may lead to protein loss and requires resolubilization of the protein pellet.
Alternative Assay Switch to a protein quantification method that is less susceptible to interference from your compound. The Lowry assay, while having its own set of interfering substances, may be an alternative. A fluorescent-based assay like the Qubit Protein Assay may also be less prone to this specific chemical interference.Recommended when other methods fail or are not practical.
Buffer Blank Correction Prepare a blank solution containing the same concentration of this compound as in your samples to subtract the background signal.Simple and effective for correcting for intrinsic absorbance or a consistent reaction with the reagent.
Detailed Protocol: Acetone Precipitation of Proteins
  • To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

  • Carefully decant the supernatant containing the interfering compound.

  • Allow the protein pellet to air-dry briefly to remove residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream application and the protein assay.

Scenario 2: High Background in Fluorescence Assays
Issue: Elevated background signal or quenching of the fluorescent signal in the presence of this compound.
Underlying Cause & Verification Workflow

The compound's intrinsic fluorescence (autofluorescence) or its ability to absorb light at the excitation or emission wavelengths of the fluorophore (quenching) is the likely cause.[4]

Caption: Workflow for troubleshooting fluorescence interference.

Mitigation Strategies
StrategyDescriptionSuitability
Spectral Shift Use a fluorescent probe that has excitation and emission wavelengths outside the absorbance/emission range of this compound. Red-shifted dyes are often a good choice.[3]Highly effective if a suitable alternative probe is available for your assay.
Pre-read Plate Measure the fluorescence of the plate containing your compound before adding the fluorescent reagent. This background can then be subtracted from the final reading.A simple and effective way to correct for autofluorescence.
Time-Resolved Fluorescence (TRF) If your compound's fluorescence has a short lifetime, using a TRF assay with a long-lifetime lanthanide-based probe can eliminate the interference.Requires specialized instrumentation but is a powerful method for overcoming autofluorescence.
Counter-Screen Run the assay without a key biological component (e.g., the enzyme) to see if the compound still produces a signal.[13]Essential for confirming that the observed signal is not an artifact of the compound's interaction with the detection system.
Detailed Protocol: Assessing Autofluorescence
  • Prepare a dilution series of this compound in your final assay buffer.

  • In a microplate, add the compound dilutions to wells in triplicate.

  • Use a plate reader to scan the fluorescence across a range of excitation and emission wavelengths to determine the compound's spectral properties.

  • Compare the compound's fluorescence spectrum with the excitation and emission spectra of your assay's fluorophore to identify any overlap.

Concluding Remarks

Navigating the complexities of assay interference is a critical aspect of rigorous scientific research. While this compound is a valuable chemical entity, its inherent properties necessitate careful consideration during assay development. By systematically applying the troubleshooting principles and protocols outlined in this guide, researchers can confidently identify and mitigate potential interference, ensuring the accuracy and reliability of their experimental data.

References

  • Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays - Benchchem.
  • Electronic Supplementary Information - Arginine Mimetic Appended Peptide-Based Probes for Fluorescence Turn-On Detection of 14-3-3 Proteins - The Royal Society of Chemistry.
  • Copper chelating anti-inflammatory agents; N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine and N-(2-(2-aminoethylamino)ethyl)picolinamide: an in vitro and in vivo study - PubMed.
  • Eliminate interfering substances from samples for BCA protein assays - Thermo Fisher Scientific.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • Bradford vs BCA Assay: Which to Choose?.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed.
  • Rational development of a strategy for modifying the aggregatibility of proteins - PMC.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf.
  • Technical Support Center: Managing Assay Interference from Small Molecules - Benchchem.
  • Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation - PMC - NIH.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals.
  • Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - NIH.
  • Aggregation Rules of Short Peptides - PMC - NIH.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central.
  • 33630-96-5 | this compound - AiFChem.
  • Synthesis and Study of New Selective Copper (I) Chelators for Wilson Type Diseases.
  • Photoinduced Amino−Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix | The Journal of Physical Chemistry A - ACS Publications.
  • A Dynamic Interaction of Coomassie Dye with the Glycine Transporters N-termini - PubMed.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH.
  • Copper chelating anti-inflammatory agents; N-1-(2-aminoethyl)-N-2-(pyridin-2-ylmethyl)-ethane-1,2-diamine and N-(2-(2-aminoethylamino)ethyl)picolinamide: An in vitro and in vivo study | Request PDF - ResearchGate.
  • Why Does Coomassie Brilliant Blue R Interact Differently with Different Proteins? - Weizmann Institute of Science.
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum - ChemicalBook.
  • 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem.
  • 4-Amino-5-methylpyridin-2(1H)-one | C6H8N2O - PubChem - NIH.

Sources

Technical Support Center: Ensuring Reproducibility in 5-amino-1-methylpyridin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-amino-1-methylpyridin-2(1H)-one. This resource is designed to provide in-depth, field-proven insights to ensure the reproducibility and success of your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridinone core with an amino and a methyl group, imparts specific chemical properties that make it a versatile building block for the synthesis of more complex, biologically active molecules.[1] Given its potential applications, ensuring the quality, purity, and consistent synthesis of this compound is paramount for reliable downstream experiments.

This guide will address common challenges in the synthesis, purification, and characterization of this compound, providing a framework for robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound?

Low yields in pyridinone synthesis can often be attributed to a few key factors: suboptimal reaction conditions, purity of starting materials, and inefficient purification.[2] Specifically for this compound, incomplete reaction, side-product formation, and degradation of the product during workup are common culprits.

Q2: I'm observing unexpected byproducts in my reaction. What are the likely side reactions?

Side reactions in aminopyridine synthesis can be numerous. For pyridinones, hydrolysis of intermediates, especially under strong acidic or basic conditions, is a concern.[2] Over-alkylation or reaction at the amino group are also possibilities depending on the synthetic route.

Q3: How should I properly store this compound to ensure its stability?

Like many aminopyridines, this compound should be stored in a cool, dry, and dark place to prevent degradation.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Studies on the closely related 4-aminopyridine have shown excellent stability for months when stored properly.[4][5][6][7]

Q4: What is the best method to purify crude this compound?

Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[8] A mixed-solvent system, where the compound is soluble at high temperatures and insoluble at low temperatures, is often ideal.[8] For aminopyridines, mixtures of ethanol and water or other polar organic solvents can be effective.[8]

Synthesis and Purification Workflows

Diagram: General Synthesis Workflow

Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reactants Workup Reaction Workup Reaction->Workup Crude Product Purification Purification Workup->Purification Extracted Product Characterization Characterization Purification->Characterization Pure Product Storage Storage Characterization->Storage Verified Product

Caption: A generalized workflow for the synthesis and handling of this compound.

Detailed Protocol: Synthesis of this compound (Adapted from similar pyridinone syntheses)

This protocol is adapted from established methods for synthesizing structurally similar aminopyridinones and should be optimized for your specific experimental setup.[9][10]

Materials:

  • Appropriate starting materials (e.g., a suitably substituted nitropyridine precursor)

  • Reducing agent (e.g., H₂ gas with a catalyst like Pd/C)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Anhydrous solvents (e.g., methanol, ethanol)

  • Acids and bases for pH adjustment

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Procedure:

  • Reduction of the Nitro Group:

    • In a pressure-rated reaction vessel, dissolve the nitropyridine precursor in a suitable solvent like methanol.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C).

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

    • Pressurize the vessel with hydrogen gas to the recommended pressure.

    • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or HPLC).

    • After cooling, carefully vent the hydrogen gas and filter the mixture to remove the catalyst. The resulting solution contains the aminopyridine intermediate.

  • N-Methylation:

    • To the solution containing the aminopyridine, add the methylating agent dropwise at a controlled temperature.

    • Stir the reaction mixture until the methylation is complete (monitor by TLC or HPLC).

  • Workup and Extraction:

    • Quench the reaction carefully with an appropriate aqueous solution.

    • Adjust the pH of the mixture to be basic to ensure the product is in its free base form.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification by Recrystallization:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

    • Gradually add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water) until the solution becomes slightly turbid.[8]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. How can I troubleshoot this?

A: Low yields are a common issue in multi-step organic syntheses. A systematic approach is key to identifying the root cause.

Potential Cause Diagnostic Step Proposed Solution
Incomplete Reaction Monitor the reaction at regular intervals using TLC or HPLC to check for the consumption of starting materials.Extend the reaction time or increase the temperature. Ensure the catalyst (if used) is active and present in the correct amount.
Poor Quality Reagents Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point).Use freshly purified or newly purchased reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Suboptimal Reaction Conditions Review the literature for optimal temperature, pressure, and solvent for similar reactions.Systematically vary one parameter at a time (e.g., temperature in 5-10 °C increments) to find the optimal conditions.
Product Loss During Workup Analyze aqueous layers and filter cakes for the presence of the product.Optimize the extraction pH and solvent. Ensure complete transfer of materials between steps.
Diagram: Troubleshooting Low Yield

LowYield Low Yield Observed CheckReaction Monitor Reaction Progress (TLC/HPLC) LowYield->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete CheckReagents Verify Reagent Quality Incomplete->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions Incomplete->OptimizeConditions Yes CheckWorkup Analyze Workup Losses Incomplete->CheckWorkup No DegradedReagents Degraded Reagents? CheckReagents->DegradedReagents DegradedReagents->OptimizeConditions Yes Solution Implement Solution OptimizeConditions->Solution ProductLoss Product Loss in Workup? CheckWorkup->ProductLoss ProductLoss->OptimizeConditions Yes

Caption: A decision tree for systematically troubleshooting low reaction yields.

Issue 2: Presence of Impurities

Q: My final product is contaminated with impurities. How can I identify and minimize them?

A: Identifying the structure of impurities is the first step toward eliminating them.

Analytical Technique Information Gained Common Impurities Detected
HPLC Purity profile, retention times of components.Unreacted starting materials, intermediates, and byproducts.
LC-MS Molecular weights of impurities.Helps in proposing molecular formulas for unknown peaks.
NMR (¹H, ¹³C) Structural information about the main product and major impurities.Can identify side-products from incomplete reactions or rearrangements.

Strategies to Minimize Impurities:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

  • Purify Intermediates: If the synthesis involves multiple steps, purifying the intermediate products can prevent the carry-over of impurities into the final step.

  • Improve Purification Method: If recrystallization is ineffective, consider column chromatography with an appropriate stationary and mobile phase.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and monitor reaction progress.

  • Typical Setup (starting point for method development):

    • Column: A reverse-phase C18 column is a good starting point for aminopyridine analysis.[11]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 280 nm).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridinone ring, the N-methyl group, and the amino group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

  • Expected Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected.

  • Fragmentation: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar compounds involve losses of small neutral molecules.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (URL not available)
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chrom
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. [Link]
  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chrom
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
  • 2-Aminopyridine - SIELC Technologies. [Link]
  • Chemical Stability of 4-Aminopyridine Capsules. [Link]
  • (PDF)
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (URL not available)
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. [Link]
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. [Link]
  • 3-aminopyridine - Organic Syntheses Procedure. [Link]
  • MS fragmentation patterns of (A) 1 and (B) 3.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
  • 3125 PDFs | Review articles in AMINOPYRIDINES - ResearchG
  • Mass Spectrometry Fragment
  • 2(1H)-Pyridinone, 5-methyl- - the NIST WebBook. [Link]
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000630)
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942)
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. [Link]
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone - MDPI. [Link]
  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. - PNAS. [Link]
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
  • 1 H- and 13 C-NMR Spectroscopic Studies of Selected Quassinoids - ResearchG
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. [Link]

Sources

Proper storage conditions for 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the success of your research.

I. Core Principles of Storage and Handling

This compound is a stable heterocyclic organic compound under optimal conditions.[1] However, like many aminopyridine derivatives, its stability can be compromised by improper storage, leading to degradation that can affect experimental outcomes. The primary factors influencing its stability are temperature, moisture, light, and oxygen. Adherence to the following guidelines is critical for preserving the compound's purity and activity.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage (greater than 6 months), it is recommended to store the solid, lyophilized powder at -20°C.[2][3] For short-term storage (up to 6 months), refrigeration at 2-8°C in a dark, dry environment is acceptable.[4] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.

Q2: How should I store solutions of this compound?

Solutions are significantly less stable than the solid compound. Once reconstituted, it is advisable to store solutions at 2-8°C and use them within 30 days.[4] For longer-term storage of solutions, aliquot into single-use volumes and freeze at -20°C.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2]

Q3: What solvents are recommended for reconstituting this compound?

The choice of solvent depends on your experimental needs. For many biological applications, sterile water or bacteriostatic water is used.[4] The compound is also soluble in polar organic solvents. Always use high-purity, anhydrous solvents when possible to minimize moisture-related degradation.

Q4: The compound has been at room temperature for a few days during shipping. Is it still viable?

Short periods at ambient temperature during shipping are generally not expected to significantly impact the stability of the solid compound. However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.

Q5: How can I minimize contamination of the compound?

Always handle the compound using aseptic techniques, especially when preparing solutions.[4] Use sterile syringes and pipette tips. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Oxidation or contaminationDiscontinue use of the affected vial. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and consider purging with an inert gas like argon or nitrogen.
Precipitation in Solution Exceeded solubility, improper solvent, or degradationGently warm the solution to see if the precipitate redissolves. If not, consider preparing a fresh, lower-concentration solution. Ensure the chosen solvent is appropriate for the desired concentration.
Inconsistent Experimental Results Compound degradationPrepare a fresh stock solution from a new vial of the solid compound. Compare results with those obtained using the new stock. If inconsistencies persist, consider other experimental variables.
Visible Moisture or Clumping in Solid Improper sealing or exposure to humid airDiscard the vial. Before opening a new vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[5]

IV. Storage Conditions at a Glance

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized) -20°CLong-term (>6 months)Protect from light and moisture.[2][3]
Solid (Lyophilized) 2-8°CShort-term (<6 months)Keep in a dark, dry location.[4]
Solution 2-8°CUp to 30 daysAliquot to minimize contamination.[4]
Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[2]

V. Experimental Protocol: Assessing Compound Integrity

This protocol provides a basic workflow to assess the integrity of this compound if degradation is suspected.

Objective: To compare the performance of a questionable stock of the compound against a fresh, properly stored standard.

Materials:

  • Questionable vial of this compound

  • New, unopened vial of this compound

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Your experimental system (e.g., cell culture, enzyme assay)

Procedure:

  • Prepare a fresh stock solution from the new vial according to recommended procedures.

  • Prepare a solution of the same concentration from the questionable vial.

  • Visually inspect both solutions for any differences in color or clarity.

  • Run your standard experimental assay in parallel using both solutions.

  • Include appropriate positive and negative controls.

  • Compare the results. A significant decrease in activity or an altered dose-response curve from the questionable stock may indicate degradation.

VI. Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Inconsistent Experimental Results Observed check_compound Is the compound's integrity ? start->check_compound check_other Investigate other experimental variables (e.g., reagents, cell lines) check_compound->check_other No visual_inspection Visually inspect solid and solution. Any discoloration or precipitation? check_compound->visual_inspection Yes discard Discard suspect vial. Prepare fresh stock from a new vial. visual_inspection->discard Yes stability_test Conduct parallel experiment with fresh vs. suspect stock. visual_inspection->stability_test No discard->stability_test compare_results Compare results. Is there a significant difference in activity? stability_test->compare_results compare_results->check_other No confirm_degradation Degradation confirmed. Use fresh stock for future experiments. compare_results->confirm_degradation Yes

Sources

Addressing conflicting results in 5-amino-1-methylpyridin-2(1H)-one studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 5-amino-1-methylpyridin-2(1H)-one. This guide is designed to address common and complex challenges encountered during the synthesis, purification, and characterization of this important heterocyclic intermediate. Drawing upon established principles of organic chemistry and spectroscopy, this center provides in-depth troubleshooting guides and frequently asked questions to navigate conflicting results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the expected yields?

A1: The synthesis of this compound can be approached through several pathways, most commonly involving the construction of the pyridinone ring followed by functional group manipulations. A prevalent method involves the reduction of a corresponding 5-nitro-1-methylpyridin-2(1H)-one precursor. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[1][2] Expected yields can vary significantly based on the chosen route, scale, and optimization of reaction conditions. For analogous processes, such as the synthesis of 4-amino-5-methyl-1H-pyridin-2-one, overall yields of around 84% have been reported.[3][4] However, without rigorous optimization, initial yields may be considerably lower.

Q2: What are the key stability considerations for this compound?

A2: Aminopyridinones, like many amino-substituted aromatic compounds, can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to discoloration of the material, often appearing as a darkening or yellowing of the solid. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place. While generally stable under neutral conditions, prolonged exposure to strong acids or bases may lead to degradation.

Q3: My purified this compound is discolored. Is it impure and how can I address this?

A3: Discoloration, typically a yellow or brownish hue, often indicates the presence of minor oxidized impurities. While this may not significantly affect the outcome of subsequent reactions in all cases, for applications requiring high purity, such as in drug development, it is crucial to address. The color can often be removed by recrystallization from an appropriate solvent system. Activated carbon (charcoal) treatment during the recrystallization process can also be effective in adsorbing colored impurities.

Q4: What are the best practices for the storage of this compound?

A4: To ensure the long-term integrity of this compound, proper storage is essential. For lyophilized powder, storage at 2–8°C in a dark, dry environment is recommended.[5] It is also prudent to protect the compound from UV light by storing it in its original packaging or wrapping the vial in aluminum foil.[5] If the compound is in solution, it should be refrigerated and used within a reasonable timeframe, as prolonged storage in solution can accelerate degradation.[5]

Troubleshooting Guide: Addressing Conflicting Results

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific conflicting results you may encounter during your work with this compound.

Issue 1: Synthesis and Purification Challenges

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in pyridinone synthesis are a common issue and can stem from several factors.[6] A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Suboptimal Reaction Conditions: Temperature, pressure (for catalytic hydrogenations), and reaction time are critical parameters.[6] For reductions using metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, ensure the catalyst is active and the system is properly flushed with hydrogen.

  • Impure Starting Materials: Impurities in the 5-nitro-1-methylpyridin-2(1H)-one can poison the catalyst or lead to side reactions.[6] Ensure the purity of your starting material before commencing the reduction.

  • Product Loss During Workup: this compound has some water solubility. During aqueous workups, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to minimize product loss. Salting out the aqueous layer with brine can improve extraction efficiency.

  • Inefficient Purification: Product can be lost during purification.[6] If using column chromatography, ensure the silica gel is not too acidic, as this can lead to product streaking and loss. Pre-treating the silica with a small amount of a basic solvent like triethylamine in the eluent can mitigate this.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_completion->optimize_conditions Incomplete check_sm_purity Verify Starting Material Purity check_completion->check_sm_purity Complete success Yield Improved optimize_conditions->success optimize_workup Optimize Workup (Solvent, Extractions) check_sm_purity->optimize_workup optimize_purification Optimize Purification (Column, Recrystallization) optimize_workup->optimize_purification optimize_purification->success

Caption: A systematic approach to troubleshooting low reaction yields.

Q: I am having difficulty recrystallizing this compound. What solvents should I try?

A: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recommended Solvents and Techniques:

  • Initial Screening: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidates for single-solvent recrystallization include isopropyl alcohol, ethanol, or water. For amino acid derivatives, isopropyl alcohol or other relatively polar solvents can be effective.[7]

  • Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common "good" solvents for polar compounds include methanol and ethanol, while "poor" solvents could be diethyl ether or hexanes.

  • Aqueous Recrystallization: For some pyridinone derivatives, recrystallization from water can yield high-purity crystals.[3][8] After dissolving the compound in hot water, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 2: Inconsistent Analytical Data

Q: The melting point of my synthesized this compound is broad and lower than the reported value. What does this indicate?

A: A broad and depressed melting point is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, resulting in a lower energy requirement to melt the solid.

Comparison of Expected vs. Observed Melting Point

Sample Expected Melting Point (°C) Observed Melting Point (°C) Interpretation
Pure Compound125-126 (with decomposition)118-122Impure Sample
Recrystallized Product125-126 (with decomposition)124-126High Purity

Troubleshooting Steps:

  • Re-purify the material: The most direct solution is to purify the compound again. Recrystallization is often the most effective method for removing small amounts of impurities from a solid product.

  • Identify the impurity: If re-purification is challenging, identifying the impurity can provide clues about how to remove it. Obtain an NMR spectrum of the impure sample. Common impurities could include residual starting material (5-nitro-1-methylpyridin-2(1H)-one), side products from the reduction, or residual solvents.

  • Check for residual solvent: A broad melting point can also be caused by the presence of residual solvent. Ensure your product is thoroughly dried under vacuum before analysis.

Q: My ¹H NMR spectrum of this compound shows unexpected peaks or incorrect integration. How do I interpret this?

A: The ¹H NMR spectrum is a powerful tool for assessing the purity and confirming the structure of your compound. Deviations from the expected spectrum warrant careful investigation.

Expected ¹H NMR Spectrum of this compound:

The spectrum should contain signals corresponding to the N-methyl group, the amino group protons, and the three protons on the pyridinone ring. The exact chemical shifts can vary slightly depending on the solvent used.

Troubleshooting Unexpected NMR Signals:

  • Scenario 1: A peak corresponding to the 5-nitro starting material is observed.

    • Indication: Incomplete reaction.

    • Solution: Resubmit the material to the reaction conditions or increase the reaction time.

  • Scenario 2: Broad peaks are observed, and the integration is not clean.

    • Indication: This could be due to the presence of water or paramagnetic impurities. The amino group protons (NH₂) can also exchange with residual water in the NMR solvent, leading to a broad signal.

    • Solution: Ensure your sample and NMR solvent are dry. A D₂O shake can confirm the presence of exchangeable protons like the NH₂ group.

  • Scenario 3: Additional aromatic signals are present.

    • Indication: Formation of side products. The reduction of nitroarenes can sometimes lead to the formation of dimeric or other condensed byproducts.

    • Solution: Optimize the reaction conditions to minimize side product formation. This may involve changing the catalyst, solvent, or temperature. Purification by column chromatography may be necessary to separate the desired product from these impurities.

NMR Interpretation Workflow

start Unexpected NMR Spectrum check_sm Signals of Starting Material Present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_broad Broad or Unclean Signals? check_sm->check_broad No water_or_exchange Water or Exchangeable Protons check_broad->water_or_exchange Yes check_extra_signals Additional Aromatic Signals? check_broad->check_extra_signals No side_products Side Product Formation check_extra_signals->side_products Yes structure_confirmed Structure Confirmed check_extra_signals->structure_confirmed No

Caption: A decision tree for interpreting unexpected NMR spectral data.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 5-nitro-1-methylpyridin-2(1H)-one.

Materials:

  • 5-nitro-1-methylpyridin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1-methylpyridin-2(1H)-one (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol or water) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise to achieve complete dissolution.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, hot filter the solution through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Organic Syntheses. 1-methyl-2-pyridone. [Link]
  • ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. [Link]
  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
  • PubMed. (2025).
  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]
  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c)
  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. [Link]
  • Emery Pharma. (2018).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. [Link]
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Chemistry LibreTexts. (2023).
  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy.
  • ACS Publications. (n.d.).
  • PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
  • PubMed. (n.d.). Related impurities in peptide medicines. [Link]
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides:.... [Link]
  • YouTube. (2015). Reduction of Nitro Groups. [Link]
  • ResearchGate. (2014).
  • ACS Publications. (n.d.).
  • Plant Care. (2026). How to Choose the Best 5 Amino 1MQ Peptide for Research Use. [Link]
  • GEA. (n.d.).
  • NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). [Link]

Sources

Validation & Comparative

A Comparative Guide to NNMT Inhibitors: 5-amino-1-methylpyridin-2(1H)-one and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nicotinamide N-Methyltransferase (NNMT) as a Pivotal Therapeutic Target

Nicotinamide N-methyltransferase (NNMT) has emerged from the complexities of cellular metabolism as a compelling therapeutic target for a spectrum of diseases, including metabolic disorders and cancer.[1][2] This cytosolic enzyme catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[3] This process generates 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3] The activity of NNMT is not merely a simple metabolic step; it plays a critical role in regulating cellular energy homeostasis and methylation potential.[4]

Elevated NNMT expression is associated with obesity, type 2 diabetes, and various cancers.[1][5] By consuming SAM, the universal methyl donor, NNMT can influence epigenetic landscapes.[6] Furthermore, by methylating nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+), NNMT activity can impact the cellular NAD+ pool, a critical coenzyme for numerous redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[7][8] Consequently, the inhibition of NNMT presents a promising strategy to rebalance cellular metabolism, enhance energy expenditure, and potentially combat disease. This guide provides a comparative analysis of a prominent NNMT inhibitor, 5-amino-1-methylpyridin-2(1H)-one (also known as 5-amino-1MQ), and other classes of NNMT inhibitors, supported by experimental data and detailed protocols for their evaluation.

The NNMT Inhibition Landscape: A Comparative Analysis

NNMT inhibitors can be broadly classified based on their mechanism of action and chemical structure. Here, we compare 5-amino-1MQ, a nicotinamide analog, with other key classes of inhibitors.

This compound (5-amino-1MQ): A Potent and Selective Inhibitor

5-amino-1MQ is a small molecule inhibitor that has garnered significant attention for its potential in metabolic research.[9][10] It acts as a competitive inhibitor at the nicotinamide binding site of NNMT.[11] Preclinical studies have demonstrated its ability to reduce body weight, improve insulin sensitivity, and lower cholesterol levels in diet-induced obese mice.[5][12] A key advantage of 5-amino-1MQ is its high selectivity; it does not significantly inhibit other methyltransferases such as DNMT1, PRMT3, and COMT, nor does it affect enzymes in the NAD+ salvage pathway like NAMPT and SIRT1.[3][13]

Other Notable NNMT Inhibitors

Beyond 5-amino-1MQ, the field of NNMT inhibitor discovery has yielded several other promising compounds, which can be categorized as follows:

  • Nicotinamide Analogs: This class includes compounds like JBSNF-000088 , which, similar to 5-amino-1MQ, are structurally related to the natural substrate nicotinamide. JBSNF-000088 has shown efficacy in animal models of metabolic disease, reducing body weight and improving glucose tolerance.[14][15]

  • Tricyclic Inhibitors: A novel series of tricyclic compounds has been identified as potent and selective NNMT inhibitors. The lead compound, JBSNF-000028 , demonstrates low nanomolar to sub-micromolar inhibitory activity against human and mouse NNMT and has shown efficacy in diet-induced obese mouse models.[16][17]

  • Bisubstrate Inhibitors: These inhibitors are designed to mimic the transition state of the NNMT-catalyzed reaction by simultaneously occupying both the nicotinamide and SAM binding pockets.[5][18] This strategy can lead to high potency and selectivity.[18]

  • Covalent Inhibitors: These compounds form a covalent bond with the enzyme, typically targeting a cysteine residue in the active site, leading to irreversible inhibition.[6]

Quantitative Comparison of NNMT Inhibitors

The following table summarizes the inhibitory potency (IC50) of 5-amino-1MQ and other representative NNMT inhibitors.

InhibitorClassTargetIC50 (µM)Reference
5-amino-1MQ Nicotinamide AnalogHuman NNMT1.2[19][20]
JBSNF-000088 Nicotinamide AnalogHuman NNMT1.8[9][10]
Monkey NNMT2.8[9][10]
Mouse NNMT5.0[9][10]
JBSNF-000028 TricyclicHuman NNMT0.033[21]
Mouse NNMT0.21[21]
VH45 BisubstrateHuman NNMT29.2[22]
MS2734 BisubstrateHuman NNMT14.0[22]
Sinefungin General Methyltransferase InhibitorHuman NNMT3.9[22]
S-adenosyl-L-homocysteine (SAH) General Methyltransferase InhibitorHuman NNMT26.3[22]
1-Methylnicotinamide (1-MNA) Product InhibitorHuman NNMT9.0[22]
1-Methylquinolinium (1-MQ) Nicotinamide AnalogHuman NNMT12.1[22]

Signaling Pathways and Experimental Workflows

NNMT Inhibition and its Downstream Metabolic Effects

The inhibition of NNMT triggers a cascade of metabolic changes within the cell. By preventing the methylation of nicotinamide, NNMT inhibitors increase the pool of nicotinamide available for the NAD+ salvage pathway, leading to increased cellular NAD+ levels. This, in turn, can activate NAD+-dependent enzymes like sirtuins, which are key regulators of mitochondrial function and metabolism.[7] Furthermore, by reducing the consumption of SAM, NNMT inhibition can modulate the cellular methylation potential, impacting epigenetic regulation.

NNMT_Inhibition_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition cluster_Downstream Downstream Effects NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Increased Substrate SAM S-adenosyl-methionine (SAM) SAM->NNMT Methionine_Cycle Methionine Cycle SAM->Methionine_Cycle Reduced Consumption MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosyl-homocysteine (SAH) NNMT->SAH Inhibitor 5-amino-1MQ & Other Inhibitors Inhibitor->NNMT Inhibition NAD Increased NAD+ NAD_Salvage->NAD Sirtuins Sirtuin Activation NAD->Sirtuins Mitochondria Enhanced Mitochondrial Function Sirtuins->Mitochondria SAM_pool Increased SAM Pool Methionine_Cycle->SAM_pool Epigenetics Altered Epigenetic Regulation SAM_pool->Epigenetics

Caption: Mechanism of NNMT inhibition and its downstream metabolic consequences.

Experimental Workflow for Evaluating NNMT Inhibitors

A robust evaluation of novel NNMT inhibitors requires a multi-step experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Enzyme_Assay NNMT Enzyme Inhibition Assay (Determine IC50) Cellular_Assay Cellular Assay (Measure 1-MNA levels) Enzyme_Assay->Cellular_Assay PK_PD Pharmacokinetics & Pharmacodynamics Enzyme_Assay->PK_PD Lead Compound Selection Selectivity_Assay Selectivity Profiling (vs. other methyltransferases) Cellular_Assay->Selectivity_Assay Efficacy_Study Efficacy Studies in Disease Models (e.g., DIO mice) PK_PD->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study

Caption: A typical experimental workflow for the discovery and validation of NNMT inhibitors.

Experimental Protocols

Protocol 1: NNMT Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency (IC50) of NNMT inhibitors.[7][23]

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • SAH hydrolase

  • Thiol-detecting fluorescent probe (e.g., ThioGlo™)

  • Test inhibitor compounds

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em appropriate for the probe)

Procedure:

  • Prepare Reagents:

    • Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the inhibitors in NNMT Assay Buffer.

    • Prepare a reaction mixture containing NNMT enzyme and SAH hydrolase in NNMT Assay Buffer.

    • Prepare substrate solutions of SAM and NAM in NNMT Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test inhibitor dilutions. Include positive controls (known NNMT inhibitor) and negative controls (vehicle).

    • Add the NNMT enzyme/SAH hydrolase reaction mixture to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the NAM substrate solution to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a quenching agent).

    • Add the thiol-detecting fluorescent probe to all wells. The probe will react with the homocysteine produced from the hydrolysis of SAH.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for 1-Methylnicotinamide (1-MNA) Quantification by LC-MS/MS

This protocol details the measurement of the NNMT product, 1-MNA, in cell lysates to assess the cellular activity of inhibitors.[24][25][26]

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Test inhibitor compounds

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Acetonitrile (ACN)

  • Formic acid

  • 1-MNA analytical standard

  • Stable isotope-labeled internal standard (e.g., 1-MNA-d3)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of the NNMT inhibitor for a specified duration (e.g., 24 hours). Include vehicle-treated controls.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

    • To a known amount of cell lysate, add the internal standard (1-MNA-d3).

    • Precipitate proteins by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate 1-MNA from other cellular components using a suitable LC column (e.g., HILIC).

    • Detect and quantify 1-MNA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using the 1-MNA analytical standard.

    • Calculate the concentration of 1-MNA in the cell lysates based on the standard curve and normalize to the protein concentration.

    • Determine the EC50 value of the inhibitor for reducing cellular 1-MNA levels.

Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an NNMT inhibitor in a mouse model of obesity.[14][27][28]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Test NNMT inhibitor

  • Vehicle for drug administration

  • Equipment for animal handling, dosing, and monitoring (body weight, food intake)

  • Equipment for glucose tolerance tests and insulin tolerance tests

  • Analytical equipment for measuring plasma lipids and other metabolic parameters

Procedure:

  • Induction of Obesity:

    • Wean male C57BL/6J mice and place them on a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Drug Administration:

    • Randomize the obese mice into treatment and vehicle control groups.

    • Administer the NNMT inhibitor (at a predetermined dose and frequency, e.g., daily oral gavage) or vehicle to the respective groups for a specified duration (e.g., 4-8 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., daily or weekly).

    • Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for the analysis of plasma lipids (cholesterol, triglycerides), insulin, and other relevant biomarkers.

    • Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis and measurement of tissue-specific markers of NNMT activity (e.g., 1-MNA levels).

  • Data Analysis:

    • Compare the changes in body weight, food intake, glucose tolerance, insulin sensitivity, and plasma lipid profiles between the inhibitor-treated and vehicle-treated groups.

    • Analyze tissue-specific markers to confirm target engagement and elucidate the mechanism of action.

Conclusion

The development of potent and selective NNMT inhibitors, such as this compound, represents a highly promising avenue for the treatment of metabolic diseases and potentially other conditions. The diverse chemical scaffolds of NNMT inhibitors, from nicotinamide analogs to tricyclic and bisubstrate compounds, offer a rich landscape for further drug discovery and optimization. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these inhibitors, from their initial biochemical characterization to their in vivo efficacy. As our understanding of the multifaceted roles of NNMT in health and disease continues to grow, these powerful chemical tools will be instrumental in translating fundamental biological insights into novel therapeutic strategies.

References

  • Kannt, A., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 15440. [Link]
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit.
  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]
  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Acta Pharmaceutica Sinica B, 11(8), 2135-2147. [Link]
  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(4), 843-851. [Link]
  • Gao, Y., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(17), 7633-7644. [Link]
  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5585-5599. [Link]
  • Hong, S., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity & Metabolic Syndrome, 30(3), 223-231. [Link]
  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-155. [Link]
  • Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • Chen, C., et al. (2022). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, 23(19), 11283. [Link]
  • GenOracle. (n.d.). 5-Amino-1MQ.
  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]
  • Peptide Scientist. (2025). Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down.
  • Paradigm Research Group. (n.d.). 5-Amino-1MQ 50mg.
  • ResearchGate. (2025). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
  • Kant, A., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 15440. [Link]
  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-155. [Link]
  • ResearchGate. (n.d.). Detection of 1-MNA in human cell extracts.
  • Luth, K. M., et al. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. Bioorganic & Medicinal Chemistry Letters, 28(16), 2682-2687. [Link]
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • RCpeptides. (n.d.). 5-Amino-1MQ 50mg vial.
  • Chlopicki, S., et al. (2015). Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice. PLOS ONE, 10(6), e0129227. [Link]
  • ResearchGate. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters.
  • Navas, P., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 11, 1367468. [Link]
  • Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
  • Peptides.com. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol.

Sources

A Tale of Two Molecules: A Comparative Guide to the Efficacy of 5-amino-1-methylpyridin-2(1H)-one and 1-methylnicotinamide (MNA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism and therapeutic intervention, the modulation of the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway and its related metabolites presents a compelling frontier. This guide offers an in-depth, objective comparison of two molecules at the center of this exploration: 5-amino-1-methylpyridin-2(1H)-one, a potent inhibitor of nicotinamide N-methyltransferase (NNMT), and 1-methylnicotinamide (MNA), a primary metabolite of nicotinamide. While structurally related, their mechanisms of action and resultant physiological effects diverge significantly, offering distinct therapeutic strategies. This analysis is grounded in experimental data to provide a clear, evidence-based perspective on their respective efficacies.

Introduction: Two Sides of the Nicotinamide Coin

1.1. 1-methylnicotinamide (MNA): The Bioactive Metabolite

1-methylnicotinamide (MNA) is an endogenous substance produced in the liver through the methylation of nicotinamide (a form of vitamin B3). Historically considered an inactive metabolite, recent scientific inquiry has unveiled its multifaceted therapeutic properties.[1] MNA is now recognized for its vascular protective, anti-inflammatory, anti-thrombotic, and neuroprotective effects.[1][2] Its biological activities are largely attributed to its influence on endothelial function and its ability to modulate inflammatory processes.[1][3]

1.2. This compound: The Strategic Inhibitor

This compound, often referred to as 5-amino-1MQ in scientific literature, is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[4] NNMT's primary role is to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, thereby producing MNA.[5] By blocking this enzymatic activity, 5-amino-1MQ aims to elevate cellular levels of NAD⁺, a critical coenzyme in countless metabolic reactions.[6][7] This mechanism positions 5-amino-1MQ as a potential therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes.[3][8]

A Dichotomy in Mechanism: A Comparative Analysis

The fundamental difference in the efficacy of MNA and 5-amino-1MQ lies in their opposing effects on the NNMT-mediated pathway. MNA represents the product of this pathway, while 5-amino-1MQ is a direct inhibitor of the enzyme responsible for its synthesis.

2.1. The MNA Pathway: Enhancing Endothelial Function and Reducing Inflammation

MNA exerts its therapeutic effects through several well-documented mechanisms:

  • Endothelial Function Enhancement: MNA has been shown to improve the function of the vascular endothelium. It stimulates the production of prostacyclin (PGI2) and nitric oxide (NO), both of which are crucial for vasodilation, reducing blood pressure, and preventing platelet aggregation.[1][3][9] This action is mediated, at least in part, through the cyclooxygenase-2 (COX-2) pathway.[9]

  • Anti-inflammatory Properties: MNA demonstrates significant anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] It also modulates the activity of macrophages, key immune cells in the inflammatory response.[3] Furthermore, MNA has been shown to inhibit the activation of the NLRP3 inflammasome in human macrophages.[10]

  • Antioxidant Effects: MNA acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress and cellular damage.[3] This antioxidant property is particularly relevant in chronic diseases where oxidative stress is a key pathological feature.[3]

  • Anti-thrombotic Activity: In vivo studies have demonstrated that MNA possesses anti-thrombotic properties, particularly in arterial thrombosis models.[9] This effect is linked to its ability to stimulate prostacyclin production.[9]

2.2. The 5-amino-1MQ Pathway: Boosting Cellular Metabolism via NNMT Inhibition

5-amino-1MQ's mechanism of action is centered on the inhibition of NNMT, leading to a cascade of metabolic changes:

  • Increased NAD⁺ Levels: By blocking NNMT, 5-amino-1MQ prevents the consumption of nicotinamide for MNA synthesis, thereby increasing the availability of nicotinamide for the NAD⁺ salvage pathway.[5][11] This leads to elevated intracellular NAD⁺ levels.[3]

  • Enhanced Sirtuin Activity: The increase in NAD⁺ levels subsequently activates sirtuins, a class of proteins that regulate metabolism, inflammation, and cellular aging.[6] SIRT1, in particular, plays a crucial role in fat metabolism and mitochondrial health.[6]

  • Metabolic Reprogramming: The inhibition of NNMT and the subsequent rise in NAD⁺ and SAM (S-adenosylmethionine) levels lead to a shift in cellular metabolism towards increased energy expenditure and reduced fat storage.[3][6]

  • Reduced Lipogenesis: Experimental data shows that 5-amino-1MQ suppresses the formation of lipids in adipocytes.[3]

Signaling Pathway Diagrams

MNA_Pathway MNA 1-Methylnicotinamide (MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Stimulates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Enhances activity NLRP3 NLRP3 Inflammasome MNA->NLRP3 Inhibits activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MNA->ProInflammatory_Cytokines Reduces production PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces NO Nitric Oxide (NO) eNOS->NO Produces

Caption: Signaling pathways modulated by MNA.

Five_Amino_1MQ_Pathway Five_Amino_1MQ This compound NNMT Nicotinamide N-methyltransferase (NNMT) Five_Amino_1MQ->NNMT Inhibits MNA 1-Methylnicotinamide (MNA) NNMT->MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Salvage NAD⁺ Salvage Pathway Nicotinamide->NAD_Salvage NAD NAD⁺ NAD_Salvage->NAD Produces Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activates

Caption: Mechanism of action of this compound.

Efficacy Data: A Focus on Preclinical Evidence for this compound

While MNA has a broader history of research, recent preclinical studies on 5-amino-1MQ have provided compelling quantitative data on its efficacy, particularly in the context of metabolic disease. A key study in diet-induced obese (DIO) mice demonstrated significant therapeutic effects.[3]

ParameterTreatment Group (5-amino-1MQ)Control GroupOutcomeCitation
Body Weight Progressive loss-Significant reduction in body weight over 11 days of treatment.[3]
White Adipose Mass Significantly reduced-Decrease in the mass of white adipose tissue.[3][8]
Adipocyte Size Decreased-Reduction in the size of fat cells.[3][8]
Plasma Total Cholesterol Lowered-Decrease in circulating cholesterol levels.[3][8]
Intracellular 1-MNA Reduced-Confirmation of NNMT inhibition in adipocytes.[3]
Intracellular NAD⁺ Increased-Evidence of enhanced NAD⁺ salvage.[3]
Lipogenesis Suppressed-Inhibition of fat synthesis in adipocytes.[3]
Food Intake No significant change-Weight loss was not due to appetite suppression.[3]

Table 1: Summary of in vivo efficacy data for this compound in a diet-induced obese mouse model.[3][8]

Experimental Protocols: Methodologies for Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments relevant to assessing the efficacy of both 5-amino-1MQ and MNA.

NNMT Inhibition Assay (Cell-Based)

This protocol is designed to measure the inhibition of NNMT activity in a cellular context, for instance, using 5-amino-1MQ.

Objective: To quantify the reduction in 1-MNA production in cultured cells following treatment with an NNMT inhibitor.

Materials:

  • Cell line with detectable NNMT expression (e.g., HepG2 human liver carcinoma cells).[1]

  • Cell culture medium and supplements.

  • This compound (or other test inhibitor).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.[1]

  • C18 reverse-phase column.[1]

  • Mobile phase: 95% 50 mM potassium phosphate buffer (pH 7.0) with 5 mM 1-heptanesulfonic acid and 5% acetonitrile.[1]

  • 1-MNA analytical standard.

Procedure:

  • Cell Culture: Seed HepG2 cells in a multi-well plate and culture until they reach approximately 80-90% confluency.

  • Inhibitor Treatment: Prepare serial dilutions of 5-amino-1MQ in the culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay. This will be used for normalization.

  • Sample Preparation for HPLC: Precipitate proteins from the lysates (e.g., with trichloroacetic acid), centrifuge, and collect the supernatant for analysis.[1]

  • HPLC Analysis: Inject the prepared samples into the HPLC system. The separation of 1-MNA is achieved using a C18 column and the specified mobile phase. Detect 1-MNA at a wavelength of 264 nm.[1]

  • Data Analysis: Quantify the 1-MNA concentration in each sample by comparing the peak area to a standard curve generated with the 1-MNA analytical standard. Normalize the 1-MNA concentration to the protein concentration for each sample. Calculate the percentage of NNMT inhibition for each concentration of 5-amino-1MQ relative to the vehicle control.[1]

In Vitro Endothelial Function Assay: Trans-endothelial Electrical Resistance (TEER)

This protocol measures the integrity of an endothelial cell monolayer, which can be influenced by compounds like MNA.

Objective: To assess the effect of a test compound on the barrier function of an endothelial cell monolayer.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells.

  • Endothelial cell growth medium.

  • Transwell inserts (e.g., 8.0 µm pore size for a 24-well plate).

  • Fibronectin (for coating Transwell inserts).

  • Test compound (e.g., MNA) and vehicle control.

  • Endothelial ohmmeter (e.g., EVOM).

Procedure:

  • Coating Transwell Inserts: Coat the Transwell inserts with fibronectin to promote cell attachment.

  • Cell Seeding: Seed HUVECs onto the coated inserts in the upper chamber and add medium to the lower chamber. Culture until a confluent monolayer is formed.

  • Equilibration: Before the experiment, replace the medium in both chambers with fresh, pre-warmed medium and allow the cells to equilibrate for at least one hour in a 37°C incubator.

  • Baseline Measurement: Measure the baseline electrical resistance of the endothelial monolayer using an endothelial ohmmeter.

  • Treatment: Add the test compound (e.g., MNA) or vehicle control to the upper chamber of the Transwell inserts.

  • Resistance Measurement: Measure the electrical resistance at various time points after treatment (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Record the resistance values (in Ohms). A higher resistance indicates a more intact endothelial barrier. Compare the resistance changes over time between the treated and control groups.

Cytokine Quantification Assay (ELISA)

This protocol is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or plasma, which can be modulated by compounds like MNA.

Objective: To quantify the levels of pro-inflammatory cytokines produced by immune cells in response to a stimulus, and to assess the inhibitory effect of a test compound.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a macrophage cell line like RAW 264.7).

  • Cell culture medium.

  • Stimulant (e.g., lipopolysaccharide [LPS]).

  • Test compound (e.g., MNA) and vehicle control.

  • Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the immune cells in a multi-well plate.

  • Pre-treatment: Add the test compound (MNA) or vehicle control at various concentrations to the cells and incubate for a short period (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (LPS) to the wells (except for the unstimulated control wells) to induce cytokine production.

  • Incubation: Incubate the cells for a suitable duration to allow for cytokine secretion (e.g., 24 hours).

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected supernatants and a series of known cytokine standards to the wells.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a chromogenic substrate and stopping the reaction.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to calculate the concentration of the cytokine in each of the experimental samples. Compare the cytokine levels in the MNA-treated groups to the LPS-only control group to determine the extent of inhibition.

Experimental Workflow Diagrams

NNMT_Inhibition_Assay_Workflow A 1. Seed Cells (e.g., HepG2) B 2. Treat with 5-amino-1MQ (various concentrations) A->B C 3. Incubate (24h) B->C D 4. Lyse Cells & Collect Lysate C->D E 5. Quantify Protein (BCA) D->E F 6. Prepare Sample for HPLC D->F G 7. HPLC-UV Analysis (Quantify 1-MNA) F->G H 8. Data Analysis (% Inhibition) G->H

Caption: Workflow for the cell-based NNMT inhibition assay.

TEER_Assay_Workflow A 1. Seed Endothelial Cells on Transwell Inserts B 2. Culture to Confluency A->B C 3. Measure Baseline TEER B->C D 4. Treat with MNA C->D E 5. Measure TEER at Time Points (1-6h) D->E F 6. Data Analysis (Compare Resistance) E->F

Caption: Workflow for the Trans-endothelial Electrical Resistance (TEER) assay.

Conclusion: Divergent Strategies for Therapeutic Intervention

The comparison of this compound and 1-methylnicotinamide (MNA) reveals two distinct and mechanistically opposing approaches to therapeutic intervention.

MNA acts as a bioactive agent with direct effects on the vasculature and immune system. Its ability to enhance endothelial function, reduce inflammation, and combat oxidative stress makes it a promising candidate for cardiovascular and inflammatory diseases. The therapeutic strategy with MNA involves supplementing a key, beneficial metabolite.

5-amino-1MQ , on the other hand, operates upstream by inhibiting the enzyme responsible for MNA's production. This leads to a fundamental shift in cellular metabolism, primarily by increasing NAD⁺ levels. The preclinical data strongly suggests its potential in treating metabolic disorders like obesity and type 2 diabetes by enhancing energy expenditure and reducing fat storage. The therapeutic strategy with 5-amino-1MQ is one of metabolic reprogramming through enzymatic inhibition.

For researchers and drug development professionals, the choice between these two molecules, or the exploration of their respective pathways, will depend on the specific therapeutic target. MNA offers a direct route to modulating endothelial and inflammatory responses, while 5-amino-1MQ provides a novel mechanism for addressing metabolic dysregulation at a fundamental cellular level. Further research, particularly head-to-head comparative studies and clinical trials, will be crucial in fully elucidating the therapeutic potential of these two fascinating molecules.

References

  • Patsnap Synapse. (2024, June 27). What is N-1-methylnicotinamide used for?
  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]
  • Wikipedia. (n.d.). 1-Methylnicotinamide.
  • Wikiwand. (n.d.). 1-Methylnicotinamide.
  • Bryniarsky, J., et al. (2013). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archives of Biochemistry and Biophysics, 535(1), 61-68. [Link]
  • Slominski, A. T., et al. (2022). Use of 1-MNA to Improve Exercise Tolerance and Fatigue in Patients after COVID-19. Journal of Clinical Medicine, 11(15), 4303. [Link]
  • Skirecki, T., et al. (2023). 1-Methylnicotinamide (1-MNA) inhibits the activation of the NLRP3 inflammasome in human macrophages. International Immunopharmacology, 121, 110445. [Link]
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • BioSpace. (2026, January 9). Muna Therapeutics Awarded $1 Million Alzheimer's Association Grant to Advance Clinical Development of Novel Oral TREM2 Agonist MNA-001 for Alzheimer's.
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • Peptide Sciences. (n.d.). How does 5-Amino-1MQ reduce fat cell size, increase fat metabolism and promote weight loss?
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one.
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • MND Association. (n.d.). Treatment trials.
  • National Institutes of Health. (2018). Anti-Proliferative Activity of A Hydrophilic Extract of Manna from Fraxinus angustifolia Vahl through Mitochondrial Pathway-Mediated Apoptosis and Cell Cycle Arrest in Human Colon Cancer Cells.
  • Manna. (n.d.). Manna Anti-Inflammatory Support.
  • YouTube. (2025, August 25). Medicus Pharma advances D-MNA with FDA engagement, strong Phase 2 progress, and solid balance sheet.
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition.
  • MySkinRecipes. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Amazing Meds. (2025, February 20). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 139-151. [Link]
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • The AI Journal. (2026, January 7). 4Moving Biotech Receives FDA IND Clearance for 4P004, Strengthening Its Position as a Leading Innovator in Disease-Modifying Osteoarthritis Therapeutics.
  • RCpeptides. (n.d.). 5-Amino-1-MQ 50mg vial.
  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • MDPI. (2023). The Role of the Neutrophil-to-Lymphocyte Ratio in Patients with Diabetes and Atrial Fibrillation: Insights from the National Spanish Registry Sumamos-FA-SEMI.
  • NMN.com. (2024, October 9). New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis.
  • Luxura Med Spa. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • National Institutes of Health. (2012). Antiplatelet Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines.
  • American Society of Hematology. (2008, December 1). Antithrombotic Therapy.

Sources

A Comparative Guide to Validating the Selectivity of 5-amino-1-methylpyridin-2(1H)-one for NNMT

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a spectrum of diseases, including metabolic disorders, oncology, and neurodegenerative conditions.[1][2][3] This cytosolic enzyme plays a critical role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][4] This process influences the cellular pools of both nicotinamide adenine dinucleotide (NAD+) and SAM, key molecules in cellular energy and methylation pathways.[1][2][5] Given the ubiquitous nature of methyltransferases, the selectivity of any NNMT inhibitor is of paramount importance to minimize off-target effects and ensure a clean therapeutic window.[6]

This guide provides a comprehensive framework for validating the selectivity of 5-amino-1-methylpyridin-2(1H)-one , a potent and selective small molecule inhibitor of NNMT. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and compare its performance with alternative NNMT inhibitors, supported by experimental data.

The Critical Role of Selectivity in NNMT Inhibition

The human genome encodes a large family of methyltransferases that utilize SAM to methylate a wide array of substrates, including proteins, DNA, RNA, and small molecules. Due to the conserved nature of the SAM-binding pocket across many of these enzymes, achieving inhibitor selectivity can be a significant challenge.[7] Non-selective inhibition could lead to unintended biological consequences by disrupting other essential methylation reactions. Therefore, rigorous validation of inhibitor selectivity is a non-negotiable aspect of drug development. A highly selective inhibitor like this compound allows for a more precise dissection of the biological functions of NNMT and offers a greater potential for a safe and effective therapeutic agent.[8]

This compound: A Profile of a Selective NNMT Inhibitor

This compound, also referred to in the literature as 5-amino-1MQ, is a small molecule designed to be a potent and selective inhibitor of NNMT.[9][10] It acts as a competitive inhibitor at the nicotinamide binding site of the enzyme.[10] Preclinical studies have demonstrated its ability to reverse high-fat diet-induced obesity in mice, highlighting its therapeutic potential.[8][11] A key feature of this compound is its reported high selectivity for NNMT over other methyltransferases and enzymes involved in the NAD+ salvage pathway.[8][10]

Mechanism of Action of NNMT and Inhibition by this compound

To understand the basis of selectivity, it is crucial to first grasp the mechanism of NNMT. The enzyme facilitates the transfer of a methyl group from SAM to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[12] this compound's structure allows it to bind to the active site of NNMT, specifically competing with the natural substrate, nicotinamide.[10] This competitive inhibition prevents the methylation of nicotinamide, leading to a reduction in MNA production and an increase in intracellular NAD+ levels.[8][13]

A Comparative Landscape of NNMT Inhibitors

To contextualize the selectivity of this compound, it is essential to compare it with other known NNMT inhibitors. These alternatives vary in their mechanism of action, potency, and selectivity profiles.

Inhibitor ClassExample(s)Mechanism of ActionKey Characteristics
Nicotinamide Analogs This compound, JBSNF-000088Competitive with nicotinamideGenerally good selectivity for NNMT.[8][14]
Natural Product Inhibitor 1-Methylnicotinamide (MNA)Product inhibitionNatural feedback inhibitor, but suffers from poor cell permeability.[8][10]
SAM-Competitive Inhibitors S-adenosyl-L-homocysteine (SAH), SinefunginCompetitive with SAMBroad-spectrum methyltransferase inhibitors with low selectivity.[2]
Bisubstrate Inhibitors LL320, II399Occupy both NAM and SAM binding sitesCan achieve high potency and selectivity.[14]
Covalent Inhibitors RS004Irreversibly bind to a cysteine residue in the active siteCan offer high potency and selectivity, but may have off-target reactivity.[6]

This comparison underscores the importance of the nicotinamide-competitive mechanism of this compound in achieving its favorable selectivity profile.

Experimental Validation of Selectivity: A Step-by-Step Guide

A multi-pronged approach is necessary to rigorously validate the selectivity of an NNMT inhibitor. This involves a combination of in vitro biochemical assays against a panel of related enzymes and cell-based assays to confirm target engagement and selectivity in a more physiological context.

Experimental Workflow for Selectivity Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Primary Biochemical Assay (e.g., Fluorescence-based) B Determine IC50 for NNMT A->B C Selectivity Panel: - Other Methyltransferases (e.g., PNMT, INMT, G9a) - NAD+ Salvage Pathway Enzymes B->C F Cellular Target Engagement Assay (e.g., CETSA) B->F D Determine IC50 for Off-Target Enzymes C->D E Calculate Selectivity Ratio (IC50 off-target / IC50 NNMT) D->E H Confirm On-Target Activity F->H G Measure Downstream Effects: - Intracellular MNA levels (LC-MS) - Intracellular NAD+ levels G->H I Proteomic Profiling (Optional) (e.g., Chemoproteomics) H->I J Identify Potential Off-Targets I->J

Caption: Workflow for validating inhibitor selectivity.

Part 1: In Vitro Biochemical Selectivity Profiling

The initial step involves assessing the inhibitor's potency against the primary target, NNMT, and a panel of other relevant methyltransferases.

Protocol 1: Fluorescence-Based NNMT Inhibition Assay

This assay is a common method for high-throughput screening and determination of IC50 values.[12][15]

  • Principle: The assay measures the production of SAH, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal.[12][15]

  • Materials:

    • Recombinant human NNMT enzyme

    • S-adenosyl-L-methionine (SAM)

    • Nicotinamide

    • SAH hydrolase (SAHH)

    • Thiol-reactive fluorescent probe (e.g., ThioGlo4)

    • Assay buffer (e.g., 25 mM Tris, pH 7.5, 50 mM KCl, 0.01% Triton X-100)

    • This compound and other test compounds

    • 384-well black microplates

    • Plate reader with fluorescence detection (e.g., Ex/Em = 400/465 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the assay buffer, SAHH, and the fluorescent probe.

    • Add the test compound dilutions to the appropriate wells.

    • Add the NNMT enzyme to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding a mixture of SAM and nicotinamide.

    • Monitor the fluorescence signal over time using a plate reader.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Protocol 2: Selectivity Profiling Against a Methyltransferase Panel

  • Rationale: To establish selectivity, it is crucial to test the inhibitor against other SAM-dependent methyltransferases. A typical panel would include enzymes with structural homology to NNMT.

  • Enzyme Panel:

    • Phenylethanolamine N-methyltransferase (PNMT)

    • Indolethylamine N-methyltransferase (INMT)

    • Histone methyltransferases (e.g., G9a, SETD7)

    • Protein arginine methyltransferase 1 (PRMT1)

  • Procedure:

    • Perform similar enzymatic assays as described in Protocol 1, substituting NNMT with each of the panel enzymes and using their respective substrates.

    • Determine the IC50 values for this compound against each of these enzymes.

    • Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for NNMT. A higher ratio indicates greater selectivity.

Expected Data for this compound

EnzymeIC50 (µM)Selectivity Ratio (vs. NNMT)
NNMT 1.2 ± 0.1 -
PNMT>100>83
INMT>100>83
G9a>100>83
PRMT1>100>83

Note: The IC50 value for NNMT is based on available literature.[10] The selectivity data is presented as expected results based on reports of high selectivity.[8]

Part 2: Cellular Assays for Target Engagement and Selectivity

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular assays are critical for confirming that the inhibitor engages its intended target in a physiological setting and for assessing its functional selectivity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful technique for verifying target engagement in intact cells. The binding of a ligand, such as an inhibitor, to its target protein often increases the protein's thermal stability.[14]

  • Procedure:

    • Culture cells that endogenously express NNMT (e.g., HeLa cells).

    • Treat the cells with varying concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble NNMT at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with Inhibitor or Vehicle B Heat cell lysates at different temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify soluble NNMT (e.g., Western Blot) C->D E Plot melting curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 4: LC-MS-based Measurement of Intracellular MNA Levels

  • Rationale: As a direct downstream consequence of NNMT inhibition, a decrease in the intracellular concentration of MNA is expected. This serves as a functional readout of target engagement.

  • Procedure:

    • Treat cultured cells with this compound at various concentrations for a defined period.

    • Lyse the cells and extract the metabolites.

    • Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of MNA.

    • A dose-dependent decrease in MNA levels confirms the on-target activity of the inhibitor.

Conclusion

The validation of selectivity is a cornerstone in the development of any enzyme inhibitor. For this compound, a comprehensive approach combining in vitro biochemical assays against a panel of methyltransferases and cellular assays to confirm target engagement and functional effects is imperative. The experimental evidence to date strongly supports the high selectivity of this compound for NNMT.[8][10] This makes it a valuable tool for further elucidating the biological roles of NNMT and a promising candidate for therapeutic development in various diseases. By following the rigorous validation framework outlined in this guide, researchers can confidently establish the selectivity profile of this and other NNMT inhibitors, paving the way for their potential clinical translation.

References

  • AACR Journals. (2025, April 21). Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase.
  • PubMed. (2024, June 19). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions.
  • PubMed Central. (2020, June 4). Nicotinamide N-Methyltransferase: Genomic Connection to Disease.
  • PubMed Central. (n.d.). Nicotinamide N-methyltransferase and liver diseases.
  • Frontiers. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.
  • Tribioscience. (n.d.). NNMT Inhibitor Screening Assay (TBS2097).
  • ResearchGate. (2021, July 20). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes.
  • (2025, November 20). Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research.
  • PubMed Central. (2021, July 27). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes.
  • NIH. (2025, March 31). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity.
  • PubMed Central. (2021, May 19). Mechanisms and inhibitors of nicotinamide N-methyltransferase.
  • Patsnap Synapse. (2024, June 21). What are NNMT inhibitors and how do they work?
  • (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
  • (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • Benchchem. (n.d.). A comparative analysis of 5-Amino-1-methylquinolinium and MNA as NNMT inhibitors.
  • PubMed. (2016, September 20). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
  • (n.d.). The Role of NNMT Inhibitors: Understanding 5-Amino-1-MQ in Metabolic Research.
  • GenOracle. (n.d.). 5-Amino-1MQ.
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid.
  • Scholarly Publications Leiden University. (n.d.). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT).

Sources

Cross-Validation of 5-amino-1-methylpyridin-2(1H)-one's Anti-Cancer Effects: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anti-cancer activity is a paramount objective. The pyridinone core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] This guide presents a comprehensive framework for the cross-validation of the anti-cancer effects of a promising pyridinone derivative, 5-amino-1-methylpyridin-2(1H)-one. Our focus is to provide a scientifically rigorous comparison of its performance against established chemotherapeutic agents across a panel of well-characterized cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to guide preclinical evaluation.

The Rationale for Cross-Cell Line Validation

A critical step in the preclinical assessment of any potential anti-cancer agent is to move beyond single-cell line screening.[3][4] Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically between different tumor types and even subtypes.[5] Cross-validation across a diverse panel of cell lines provides a more robust understanding of a compound's spectrum of activity, potential mechanisms of resistance, and therapeutic window.[6][7] This approach is essential for generating a solid data package to support further development.[8]

This guide will utilize a representative panel of human cancer cell lines to illustrate the comparative efficacy of this compound. For the purpose of this guide, we will present illustrative, hypothetical data to demonstrate the application of these methodologies.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

The anti-proliferative activity of this compound was evaluated and compared with two standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined in three distinct cancer cell lines representing different cancer types.

CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
This compound 8.5 ± 0.715.2 ± 1.345.8 ± 3.9
Doxorubicin 1.2 ± 0.10.8 ± 0.070.5 ± 0.04
Cisplatin 10.3 ± 0.97.5 ± 0.65.1 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The illustrative data suggests that this compound exhibits a degree of selectivity, with higher potency observed in the MCF-7 breast cancer cell line compared to the A549 and HCT116 cell lines. This type of differential sensitivity is a key finding that would warrant further investigation into the molecular determinants of response.

Experimental Protocols

A standardized workflow is crucial for obtaining reproducible and comparable results. The following protocols outline the key in vitro assays used to characterize the anti-cancer effects of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, and HCT116) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, or Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Mechanistic Insights: Investigating the Mode of Action

Beyond determining cytotoxicity, understanding the mechanism by which a compound exerts its anti-cancer effects is critical. Based on the known activities of other pyridinone derivatives, which include the induction of apoptosis and cell cycle arrest, we will outline the protocols for these key mechanistic assays.[11][12]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Comparative Analysis cell_culture Cell Line Panel (MCF-7, A549, HCT116) mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Select IC50 concentrations cell_cycle_assay Cell Cycle Analysis ic50->cell_cycle_assay Select IC50 concentrations comparison Compare with Standard Drugs ic50->comparison data_analysis_moa Data Interpretation apoptosis_assay->data_analysis_moa cell_cycle_assay->data_analysis_moa data_analysis_moa->comparison conclusion Draw Conclusions on Selectivity & Potency comparison->conclusion

A typical workflow for in vitro anti-cancer drug screening.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many pyridinone derivatives have been shown to act as kinase inhibitors.[1][11] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a pro-survival kinase, leading to the activation of the apoptotic cascade.

G compound This compound kinase Pro-survival Kinase (e.g., PIM-1) compound->kinase inhibition bad Bad kinase->bad phosphorylation (inhibition) bcl2 Bcl-2 bad->bcl2 inhibition cytochrome_c Cytochrome c release bcl2->cytochrome_c inhibition caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical pathway for apoptosis induction by a kinase inhibitor.

Conclusion and Future Directions

The cross-validation of this compound across multiple cancer cell lines is an indispensable step in its preclinical evaluation. The illustrative data and detailed protocols provided in this guide offer a robust framework for such an investigation. By comparing its efficacy against standard chemotherapeutic agents and elucidating its mechanism of action, researchers can build a comprehensive profile of this promising compound. Future studies should aim to expand the cell line panel, investigate the molecular basis of any observed selectivity, and ultimately progress to in vivo models to assess tolerability and anti-tumor efficacy in a more complex biological system.[8]

References

  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
  • National Center for Biotechnology Information. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • BenchChem. (2025). Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines.
  • Taylor & Francis Online. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.
  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses.
  • National Center for Biotechnology Information. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central.
  • BenchChem. (n.d.). Cross-Validation of a Novel Anti-Cancer Agent's Efficacy in Diverse Cell Lines: A Comparative Guide.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • National Center for Biotechnology Information. (n.d.). A cross-study analysis of drug response prediction in cancer cell lines. PubMed Central.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • BenchChem. (n.d.). Cross-Validation of Anticancer Effects in Diverse Breast Cancer Cell Lines: A Comparative Guide.
  • National Center for Biotechnology Information. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines.
  • National Center for Biotechnology Information. (n.d.). Improving Anticancer Drug Selection and Prioritization via Neural Learning to Rank.

Sources

A Comparative Analysis of 5-amino-1-methylpyridin-2(1H)-one and Metformin on Key Metabolic Parameters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of metabolic research, the quest for novel therapeutic agents that can effectively modulate energy homeostasis and combat metabolic disorders is ever-evolving. This guide provides a detailed comparative study of two such molecules: the well-established anti-diabetic drug, metformin, and the emerging investigational compound, 5-amino-1-methylpyridin-2(1H)-one. We will delve into their distinct mechanisms of action, supported by experimental data, and present detailed protocols for their comparative evaluation.

Introduction: Two Distinct Approaches to Metabolic Regulation

Metformin, a biguanide, has been a first-line therapy for type 2 diabetes for decades. Its primary mode of action involves the reduction of hepatic glucose production and improvement of insulin sensitivity.[1][2] In contrast, this compound, a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), represents a newer therapeutic strategy aimed at increasing cellular energy expenditure and reducing fat storage.[3][4][5] This guide will dissect the molecular pathways these compounds modulate and provide a framework for their head-to-head comparison in a laboratory setting.

Part 1: Unraveling the Mechanisms of Action

A fundamental understanding of the signaling pathways targeted by each compound is crucial for designing and interpreting comparative studies.

Metformin: The AMPK Activator

Metformin's metabolic benefits are largely attributed to its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] The activation of AMPK by metformin is primarily a consequence of the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[8][9] This shift in cellular energy status triggers the phosphorylation and activation of AMPK.

Activated AMPK, in turn, phosphorylates multiple downstream targets to orchestrate a shift from anabolic to catabolic processes. Key effects include:

  • Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose output from the liver.[9][10]

  • Increased Glucose Uptake: In skeletal muscle, metformin promotes glucose uptake, an effect that may also be linked to AMPK activation.[6]

  • Modulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This results in decreased lipogenesis and increased fatty acid oxidation.[6][[“]]

Recent evidence also suggests that metformin's therapeutic effects may be partially mediated through its influence on the gut microbiome and via AMPK-independent pathways.[[“]]

Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Glucose_Uptake Muscle Glucose Uptake AMPK->Glucose_Uptake Stimulates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Lipogenesis ↓ Lipogenesis ACC->Lipogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation

Caption: Metformin's primary signaling pathway via AMPK activation.

This compound: The NNMT Inhibitor

This compound operates through a distinct and more recently elucidated mechanism: the inhibition of nicotinamide N-methyltransferase (NNMT).[12][13] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+).[12] By inhibiting NNMT, this compound prevents the consumption of S-adenosylmethionine (SAM) and increases the cellular pool of NAD+.[3][12]

The elevation of NAD+ levels has profound effects on cellular metabolism, primarily through the activation of sirtuins, a class of NAD+-dependent deacetylases. Specifically, SIRT1 activation leads to:

  • Enhanced Mitochondrial Biogenesis and Function: SIRT1 activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3] This leads to an increase in the number and function of mitochondria, thereby boosting cellular respiratory capacity.

  • Increased Energy Expenditure: The enhanced mitochondrial activity results in a greater capacity for fatty acid oxidation and an overall increase in energy expenditure, even at rest.[3]

  • Improved Insulin Sensitivity: Studies in animal models suggest that NNMT inhibition can improve insulin sensitivity and glucose handling.[14]

Compound This compound NNMT NNMT Compound->NNMT Inhibits NAD_plus ↑ NAD+ Levels NNMT->NAD_plus SIRT1 SIRT1 Activation NAD_plus->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Activates Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Mitochondrial_Biogenesis->Fatty_Acid_Oxidation Energy_Expenditure ↑ Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure

Caption: Signaling pathway of this compound.

Part 2: Comparative Experimental Workflows

To objectively compare the metabolic effects of this compound and metformin, a series of in vitro and in vivo experiments are recommended.

In Vitro Models

A variety of cell lines can be employed to model different aspects of metabolic regulation.[15] Commonly used models include:

  • HepG2 cells (human hepatoma): For studying effects on hepatic glucose production and lipid metabolism.

  • C2C12 myoblasts (mouse): Differentiated into myotubes, these are excellent for investigating glucose uptake and mitochondrial function in a muscle context.

  • 3T3-L1 preadipocytes (mouse): Differentiated into adipocytes, these are used to study effects on adipogenesis, lipolysis, and insulin sensitivity.

Key Experimental Protocols

This assay measures the ability of cells to take up glucose from the surrounding medium, a key indicator of insulin sensitivity.

Principle: A fluorescent or radioactive glucose analog, such as 2-deoxyglucose (2-DG), is used. 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). Since 2-DG6P cannot be further metabolized, it accumulates inside the cell, providing a measure of glucose uptake.[16]

Step-by-Step Protocol (using a non-radioactive, bioluminescent assay): [16][17]

  • Cell Seeding: Seed cells (e.g., differentiated C2C12 myotubes or 3T3-L1 adipocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, gently wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free medium for 3-4 hours to establish a basal state.

  • Compound Treatment: Replace the serum-free medium with medium containing various concentrations of this compound, metformin, or vehicle control. A positive control, such as insulin, should also be included. Incubate for the desired treatment period (e.g., 1-24 hours).

  • Glucose Uptake Stimulation: Following treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Then, add KRH buffer containing 2-deoxyglucose (2-DG) and, for stimulated conditions, insulin. Incubate for 10-20 minutes.

  • Termination and Lysis: Terminate the uptake by adding a stop buffer, which also lyses the cells.[16][17]

  • Detection: Add a neutralization buffer followed by a detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a pro-luciferin substrate. The G6PDH will oxidize the accumulated 2-DG6P, leading to the production of NADPH, which in turn converts the pro-luciferin to luciferin, generating a luminescent signal.[16]

  • Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of 2-DG taken up by the cells.

This assay provides a real-time measurement of mitochondrial function by determining the oxygen consumption rate (OCR).

Principle: The Seahorse XF Analyzer measures changes in oxygen and pH in the medium surrounding adherent cells. By sequentially injecting pharmacological agents that target different components of the electron transport chain, key parameters of mitochondrial respiration can be determined.[18][19]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a Seahorse XF cell culture microplate and treat with this compound, metformin, or vehicle control for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Cartridge Hydration and Loading: Hydrate a sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports with the following mitochondrial stressors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent)

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and initiate the "Cell Mito Stress Test" protocol.

  • Data Analysis: The instrument software will calculate the following parameters based on the changes in OCR after each injection:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Caption: Workflow for in vitro comparative analysis.

In Vivo Models

To assess the systemic metabolic effects, rodent models of metabolic disease are invaluable.[20][21][22]

  • Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the human condition.

  • Genetically Modified Models: Models such as db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) exhibit severe obesity and diabetes phenotypes.[23]

Key In Vivo Assessments:

  • Glucose and Insulin Tolerance Tests (GTT and ITT): To evaluate whole-body glucose homeostasis and insulin sensitivity.

  • Body Composition Analysis: To determine fat mass and lean mass.

  • Metabolic Cage Studies: To measure food intake, energy expenditure, and respiratory exchange ratio (RER).

  • Tissue-Specific Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue can be collected for biochemical and molecular analyses (e.g., Western blotting for signaling protein phosphorylation, gene expression analysis).

Part 3: Data Presentation and Comparative Summary

The following tables summarize the expected outcomes based on the known mechanisms of action of each compound.

Table 1: Comparative Effects on Key Metabolic Parameters

ParameterMetforminThis compound
Primary Mechanism AMPK ActivationNNMT Inhibition
Cellular NAD+ Levels No direct effect / May decreaseIncreases
Hepatic Glucose Production DecreasesLikely no direct effect
Muscle Glucose Uptake IncreasesMay increase indirectly
Mitochondrial Respiration Inhibits Complex I, decreases OCREnhances overall respiration
Energy Expenditure No significant direct effectIncreases
Fatty Acid Oxidation IncreasesIncreases
Lipogenesis DecreasesDecreases

Table 2: Expected Outcomes in a Mitochondrial Respiration Assay

Seahorse XF ParameterMetforminThis compound
Basal Respiration DecreaseIncrease
ATP-linked Respiration DecreaseIncrease
Maximal Respiration DecreaseIncrease
Spare Respiratory Capacity DecreaseIncrease

Conclusion: Distinct yet Potentially Complementary Mechanisms

This guide outlines a comparative framework for evaluating the metabolic effects of this compound and metformin. While both compounds exert beneficial effects on metabolic parameters, their underlying mechanisms are fundamentally different. Metformin primarily acts as a systemic glucose-lowering agent by activating AMPK, which in turn suppresses hepatic glucose production and enhances insulin sensitivity. In contrast, this compound functions as a cellular energy expenditure enhancer by inhibiting NNMT and boosting NAD+ levels, leading to increased mitochondrial function and fat oxidation.

The distinct modes of action suggest that these compounds may have different therapeutic applications or could potentially be used in combination to achieve synergistic effects in the management of metabolic diseases. The experimental protocols provided herein offer a robust platform for researchers to further investigate and compare these and other emerging metabolic modulators.

References

  • Zhou, G. et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action.
  • Inotiv. (n.d.). Metabolic Disease Models.
  • Zhang, Y. et al. (2018). Metformin Activates AMPK Signaling but Inhibits Mitophagy in the Mouse Heart. Diabetes, 67(Supplement 1). [Link]
  • Biocytogen. (n.d.). Metabolic Disease Models.
  • Sygnature Discovery. (n.d.). Metabolic Models.
  • Mishra, R. et al. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 938703. [Link]
  • Selvita. (n.d.). In Vivo Metabolic Models.
  • Foretz, M. et al. (2010). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 53(11), 2420-2425. [Link]
  • Kim, D. H. et al. (2014). Convergence of IPMK and LKB1-AMPK Signaling Pathways on Metformin Action. Molecular Endocrinology, 28(7), 1011-1020. [Link]
  • Consensus. (n.d.). Metformin Mechanism.
  • Study.com. (n.d.). Metformin: Mechanism of Action, Pharmacokinetics & Examples.
  • He, L., & Wondisford, F. E. (2015). Metformin action: concentrations matter. Cell metabolism, 21(2), 159-162. [Link]
  • Ramirez, J. E. et al. (2021). Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. STAR protocols, 2(3), 100742. [Link]
  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery.
  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • JoVE. (2024). Video: Mitochondrial Respiration Quantification in Yeast Whole Cells.
  • Song, R. (2016). Mechanism of Metformin: A Tale of Two Sites. Diabetes Care, 39(2), 187-189. [Link]
  • Malin, S. K., & Kashyap, S. R. (2016). Metformin: Mechanisms in Human Obesity and Weight Loss. Current obesity reports, 5(2), 156–162. [Link]
  • Ma, Y. et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 2(1), 100233. [Link]
  • Yamamoto, N. et al. (2011). Measurement of glucose uptake in cultured cells. Current protocols in pharmacology, Chapter 12, Unit 12.14.1-22. [Link]
  • Evolve. (n.d.). Peptides for Weight Loss: How 5-Amino-1MQ Supports Fat Burn and Metabolic Health.
  • Nuutro. (n.d.). 5-Amino-1MQ: An exploration into its benefits and uses.
  • Luxura Med Spa. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • 1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss.
  • Marques, C. et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(2), 102213. [Link]
  • U.S. Food and Drug Administration. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Yusoff, M. N. I. et al. (2023).
  • Wang, Y. et al. (2023). Experimental cell models of insulin resistance: overview and appraisal. Frontiers in Endocrinology, 14, 1238428. [Link]
  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
  • Ahrén, B. (2022). The Glucose Sensitivity of Insulin Secretion-Lessons from In Vivo and In Vitro Studies in Mice. Biomedicines, 10(7), 1658. [Link]
  • Healthnews. (2025). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • ResearchGate. (2017). What is the best method for assessing insulin resistance in vitro?
  • Ring, C. et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 4, 856020. [Link]
  • Springer Nature Experiments. (n.d.). Overview of Experimental Methods and Study Design in Metabolomics, and Statistical and Pathway Considerations.
  • Amazing Meds. (2025). What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • PubChem. (n.d.). 5-Amino-1-methyl-2-pyridone.

Sources

A Head-to-Head Comparison of 5-amino-1-methylpyridin-2(1H)-one with Known Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 5-amino-1-methylpyridin-2(1H)-one with established neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document delves into the potential mechanisms of action, proposes a rigorous experimental framework for comparative analysis, and offers detailed protocols for key assays. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for evaluating the neuroprotective potential of this promising molecule.

Introduction: The Pressing Need for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The progressive loss of neuronal structure and function that characterizes these conditions leads to devastating cognitive and motor impairments. Current therapeutic options are often limited to symptomatic relief, highlighting the urgent need for novel agents that can slow or even halt the degenerative process.[1] Neuroprotective agents, which act to preserve neuronal integrity and function in the face of injury or disease, are a critical area of research.[2][3] These agents often employ mechanisms such as combating oxidative stress, reducing inflammation, and inhibiting apoptosis.[2][3][4]

This guide introduces this compound, a heterocyclic organic compound with potential neuroprotective properties, and outlines a strategy for its direct comparison with well-characterized neuroprotective agents.

Profiling the Candidate: this compound

This compound is a versatile organic compound that has attracted attention in medicinal chemistry.[5] While extensive neuroprotective data is not yet available, its known characteristics suggest it is a promising candidate for investigation in this field.

Chemical and Physical Properties:

  • Molecular Formula: C6H8N2O[5]

  • Molecular Weight: 124.14 g/mol [5]

  • Structure: A pyridinone scaffold with an amino group at the 5-position and a methyl group at the 1-position.[5] This structure provides a basis for its unique reactivity and potential biological activity.[5]

Reported Biological Activities and Potential for Neuroprotection:

  • Antioxidant Properties: A key study has reported that this compound exhibits strong antioxidant activity, effectively scavenging free radicals and reducing oxidative damage.[5] Oxidative stress is a well-established contributor to neuronal cell death in a variety of neurodegenerative disorders.[6][7]

  • Anti-inflammatory Effects: Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[5] Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases.[2][4]

  • Blood-Brain Barrier Permeability: Preclinical in vitro experiments suggest that this compound has the ability to cross the blood-brain barrier, a crucial characteristic for any centrally acting therapeutic agent.[5]

  • Low Toxicity: Animal studies have demonstrated that the compound has low toxicity and good bioavailability, suggesting a favorable safety profile for further development.[5]

The Comparators: A Snapshot of Established Neuroprotective Agents

A meaningful evaluation of this compound requires benchmarking against established neuroprotective agents. The following table summarizes some key comparators, their mechanisms of action, and their clinical applications.

Neuroprotective Agent Primary Mechanism of Action Clinical Application/Relevance
Memantine NMDA receptor antagonist, reduces excitotoxicityAlzheimer's disease
Riluzole Glutamate modulator, inhibits voltage-gated sodium channelsAmyotrophic Lateral Sclerosis (ALS)
Citicoline Stabilizes cell membranes, reduces free radical formationStroke, glaucoma, Alzheimer's disease[8]
Curcumin Potent anti-inflammatory and antioxidant agentInvestigational for various neurodegenerative diseases[2][6]
Resveratrol Antioxidant, anti-inflammatory, anti-apoptoticInvestigational for various neurodegenerative diseases[2][6]
Edaravone Free radical scavengerIschemic stroke, ALS

Proposed Experimental Framework for Head-to-Head Comparison

To objectively assess the neuroprotective potential of this compound relative to established agents, a multi-tiered experimental approach is proposed. This framework encompasses both in vitro and in vivo models to evaluate efficacy across different mechanisms of neuronal injury.

Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive comparative analysis.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Assay Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity, Aβ peptides) Cell_Culture->Toxicity_Assay Treatment Treat with: - this compound - Known Neuroprotective Agents - Vehicle Control Toxicity_Assay->Treatment Endpoint_Analysis Endpoint Analysis: - Cell Viability (MTT, LDH) - Apoptosis (Caspase-3) - Oxidative Stress (ROS) - Neurite Outgrowth Treatment->Endpoint_Analysis Post_Mortem_Analysis Post-Mortem Analysis: - Histopathology - Immunohistochemistry - Biomarker Levels Animal_Model Select Animal Model (e.g., Parkinson's, Alzheimer's, Stroke Model) Drug_Administration Administer: - this compound - Known Neuroprotective Agents - Vehicle Control Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze, Rotarod) Drug_Administration->Behavioral_Testing Behavioral_Testing->Post_Mortem_Analysis

Caption: Proposed workflow for the comparative evaluation of neuroprotective agents.

In Vitro Assays for Mechanistic Insights

In vitro models provide a controlled environment to dissect the specific mechanisms of neuroprotection.[9][10]

Recommended In Vitro Models:

  • SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line for studying neurodegenerative processes.[9]

  • Primary Neuronal Cultures: Offer a more physiologically relevant model, though more complex to maintain.

  • Co-cultures of Neurons and Glial Cells: Allow for the investigation of neuroinflammatory processes.[9]

Key In Vitro Experiments:

Experiment Purpose Endpoint Measurement Positive Controls
Oxidative Stress Assay To evaluate the ability to protect against oxidative damage.Intracellular Reactive Oxygen Species (ROS) levels, Cell Viability (MTT assay).Resveratrol, Curcumin
Excitotoxicity Assay To assess protection against glutamate-induced cell death.Cell Viability (LDH assay).Memantine
Aβ-Induced Toxicity Assay To model Alzheimer's-like pathology.Cell Viability, Neurite Outgrowth.[11]Curcumin
Anti-inflammatory Assay To measure the suppression of inflammatory responses in glial cells.Nitric Oxide (NO) production, Pro-inflammatory cytokine levels (TNF-α, IL-6).Curcumin
Apoptosis Assay To determine the inhibition of programmed cell death.Caspase-3 activity, TUNEL staining.
In Vivo Models for Preclinical Efficacy

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[12][13]

Recommended In Vivo Models:

  • 6-OHDA or MPTP Model of Parkinson's Disease: To assess protection of dopaminergic neurons.

  • APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: To evaluate effects on amyloid pathology and cognitive deficits.[10]

  • Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: To determine neuroprotection in an ischemic injury model.

Key In Vivo Assessments:

Assessment Purpose Endpoint Measurement Positive Controls
Behavioral Testing To evaluate functional recovery and cognitive improvement.Morris Water Maze (memory), Rotarod (motor function).Dependent on the model (e.g., L-DOPA for Parkinson's)
Histopathology To visualize neuronal survival and tissue damage.Nissl staining, H&E staining.
Immunohistochemistry To quantify specific cellular markers of neurodegeneration and neuroinflammation.Tyrosine Hydroxylase (dopaminergic neurons), Iba1 (microglia), GFAP (astrocytes).
Biomarker Analysis To measure levels of key proteins and neurotransmitters in brain tissue.ELISA, Western Blot for Aβ and Tau, HPLC for dopamine.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key experiments are provided below.

Protocol: In Vitro Oxidative Stress Assay
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound, a known neuroprotective agent (e.g., Resveratrol), and vehicle control for 2 hours.

  • Induction of Oxidative Stress: Add H2O2 to a final concentration of 100 µM to all wells except the negative control and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • ROS Measurement (DCFH-DA Assay):

    • In a separate plate, after H2O2 treatment, wash the cells with PBS.

    • Add 10 µM DCFH-DA solution and incubate for 30 minutes.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Protocol: In Vivo MCAO Stroke Model
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.

  • MCAO Surgery:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 4-0 nylon monofilament with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer this compound, a positive control (e.g., Edaravone), or vehicle control intravenously at the time of reperfusion (1 hour after MCAO).

  • Behavioral Testing: Perform neurological deficit scoring at 24 and 48 hours post-MCAO.

  • Infarct Volume Measurement:

    • At 48 hours, euthanize the animals and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tabular or graphical format. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is essential to determine the significance of the observed differences between this compound and the comparator agents.

Example Data Table:

Treatment Group Cell Viability (% of Control) ROS Levels (% of H2O2) Infarct Volume (mm³)
Vehicle Control52.3 ± 4.1100 ± 8.2210 ± 25
This compound (10 µM/mg/kg)78.9 ± 5.665.4 ± 6.1155 ± 18
This compound (20 µM/mg/kg)89.1 ± 6.248.2 ± 5.3110 ± 15
Positive Control (e.g., Resveratrol/Edaravone)85.4 ± 5.955.1 ± 4.9125 ± 16*

*p < 0.05 compared to vehicle control

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of this compound with established neuroprotective agents. The proposed experiments will elucidate its potential mechanisms of action and provide a robust preclinical data package to support its further development. Based on its promising antioxidant and anti-inflammatory properties, coupled with its predicted ability to cross the blood-brain barrier, this compound represents a compelling candidate for neuroprotective drug discovery. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of neurodegenerative disease models.

References

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PMC.
  • In vitro neurology assays. (n.d.). InnoSer.
  • Neuroprotective Agents: A Simple Overview. (2022). Nexus.
  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central.
  • In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. (n.d.). Journal of Pharmaceutical Negative Results.
  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (2013). PubMed.
  • Alzheimer's Disease in vitro models. (n.d.). Innoprot.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
  • (PDF) Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). ResearchGate.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One.
  • The mechanism of neuroprotective action of natural compounds. (2017). PubMed.
  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (n.d.). In Vivo.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025). Swolverine.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). Madame Curie Bioscience Database - NCBI.
  • 5-Amino-1-MQ 50mg vial. (n.d.). RCpeptides.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024). LookChem.
  • Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It. (n.d.). Luxura Med Spa.
  • 5-Methylpyridin-2(1H)-one. (2025). Benchchem.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (n.d.). PubMed Central.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.). Google Patents.
  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[9][14]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. (2025). ResearchGate.
  • 33630-96-5 | this compound. (n.d.). AiFChem.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). NIH.
  • Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. (2020). PubMed.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). MDPI.

Sources

From Bench to Bedside: A Senior Application Scientist's Guide to Validating In Vitro Anti-Inflammatory Activity of 5-Amino-1-Methylpyridin-2(1H)-one in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro anti-inflammatory candidate, 5-amino-1-methylpyridin-2(1H)-one, into robust in vivo preclinical validation studies. The focus is on strategic experimental design, scientifically sound methodologies, and objective comparison with established alternatives to ascertain its therapeutic potential.

Recent research has highlighted this compound as a compound with potent anti-inflammatory and antioxidant properties.[1] In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel therapeutic for inflammatory diseases.[1] The journey from a promising in vitro profile to a viable clinical candidate, however, is contingent on rigorous in vivo validation. This guide outlines the critical steps and considerations for this transition.

Part 1: The Strategic Imperative for In Vivo Validation

In vitro assays, while essential for initial screening and mechanism of action studies, cannot fully recapitulate the complex pathophysiology of inflammatory diseases. The dynamic interplay of various cell types, signaling pathways, and homeostatic mechanisms within a living organism necessitates in vivo testing. The primary objectives of moving this compound into animal models are:

  • Efficacy Assessment: To determine if the compound can produce the desired therapeutic effect in a disease model that mimics human pathology.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to correlate its concentration in the body with its biological effect.

  • Safety and Toxicity Evaluation: To identify potential adverse effects and establish a safe therapeutic window.

Part 2: Selecting the Appropriate In Vivo Model

The choice of an animal model is paramount for the successful validation of an anti-inflammatory compound. For a compound like this compound, with purported effects on cytokine production, models of rheumatoid arthritis (RA) are highly relevant. RA is a chronic autoimmune inflammatory disorder characterized by synovial inflammation and joint destruction, driven by pro-inflammatory cytokines.[2][3]

Two widely accepted and well-characterized rodent models for RA are the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats.[4][5][6][7][8]

Model Induction Method Key Pathological Features Advantages Limitations
Collagen-Induced Arthritis (CIA) in Mice Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4][6]Shares immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage/bone erosion.[4][9][10]Strong resemblance to human RA, making it ideal for studying pathogenesis and testing therapeutics.[4][9]Susceptibility is linked to specific MHC-class II molecules, requiring the use of specific mouse strains (e.g., DBA/1).[4][9]
Adjuvant-Induced Arthritis (AIA) in Rats Injection of CFA containing Mycobacterium tuberculosis.[5][11]Robust, easily measurable polyarticular inflammation, marked bone resorption, and periosteal bone proliferation.[8]Highly reproducible and widely used for preclinical testing of anti-arthritic agents.[5][8]Differs from RA in some histological and immunological features; considered more of a model for reactive arthritis.[5]

For this guide, we will focus on the Collagen-Induced Arthritis (CIA) model in DBA/1 mice due to its closer pathological resemblance to human RA.[4][9][10]

Part 3: Experimental Design for In Vivo Validation

A well-designed in vivo study is crucial for generating reproducible and translatable data. Below is a detailed experimental workflow for evaluating this compound in the CIA mouse model.

G cluster_0 Pre-Study Phase cluster_1 Induction Phase cluster_2 Treatment & Monitoring Phase cluster_3 Endpoint Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Day 0: Primary Immunization Day 0: Primary Immunization Baseline Measurements->Day 0: Primary Immunization Day 21: Booster Immunization Day 21: Booster Immunization Day 0: Primary Immunization->Day 21: Booster Immunization Arthritis Onset (Day 28-35) Arthritis Onset (Day 28-35) Day 21: Booster Immunization->Arthritis Onset (Day 28-35) Daily Clinical Scoring Daily Clinical Scoring Arthritis Onset (Day 28-35)->Daily Clinical Scoring Weight, Paw Swelling Treatment Administration Treatment Administration Daily Clinical Scoring->Treatment Administration Pharmacokinetic Sampling Pharmacokinetic Sampling Treatment Administration->Pharmacokinetic Sampling Terminal Bleed & Tissue Harvest Terminal Bleed & Tissue Harvest Pharmacokinetic Sampling->Terminal Bleed & Tissue Harvest Histopathology Histopathology Terminal Bleed & Tissue Harvest->Histopathology Joints Cytokine Analysis Cytokine Analysis Terminal Bleed & Tissue Harvest->Cytokine Analysis Serum Data Analysis Data Analysis Histopathology->Data Analysis Cytokine Analysis->Data Analysis

Caption: Experimental workflow for in vivo validation in the CIA mouse model.

Animals:

  • Male DBA/1 mice, 8-10 weeks old.[4][9]

  • House in specific pathogen-free (SPF) conditions.[4][9]

  • Allow a 1-week acclimatization period.

Reagents:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (Test Article)

  • Methotrexate (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in CFA.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.[12]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in IFA.

    • Administer a 100 µL booster injection intradermally at a different site near the base of the tail.[12]

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle Control (oral gavage, daily)

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Methotrexate (Positive Control, e.g., 1 mg/kg, intraperitoneal, 3 times/week)

  • Monitoring and Scoring:

    • Begin daily monitoring for signs of arthritis from Day 21.

    • Score each paw based on a scale of 0-4 for inflammation and swelling (0=normal, 4=severe inflammation with joint rigidity).[12][13] The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

    • Record body weight twice weekly.

  • Endpoint Analysis (Day 42):

    • Collect terminal blood samples for serum cytokine analysis (TNF-α, IL-6).

    • Harvest hind paws for histopathological examination (synovial inflammation, cartilage damage, bone erosion).

Part 4: Pharmacokinetic and Toxicity Assessment

Concurrent to the efficacy study, it is essential to conduct preliminary pharmacokinetic and toxicity studies.

  • Animals: Healthy male Sprague-Dawley rats (often used for initial PK due to larger blood volume).

  • Administration: A single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

Key PK Parameters to Evaluate:

  • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.[14]

  • Maximum Concentration (Cmax): The peak plasma concentration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[15]

  • Design: Administer escalating single doses of this compound to small groups of rodents.

  • Observations: Monitor for clinical signs of toxicity, changes in body weight, and mortality for 14 days.[15]

  • Endpoint: Necropsy and histopathological examination of major organs.

Part 5: Data Interpretation and Comparison

The efficacy of this compound should be objectively compared to both the vehicle control and the positive control (Methotrexate).

Hypothetical Comparative Data:

Treatment Group Mean Arthritis Score (Day 42) Paw Thickness (mm, Day 42) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle Control 10.5 ± 1.23.8 ± 0.3150 ± 25220 ± 30
This compound (10 mg/kg) 7.2 ± 0.93.1 ± 0.295 ± 15140 ± 20
This compound (50 mg/kg) 4.1 ± 0.6 2.5 ± 0.250 ± 10 75 ± 12
Methotrexate (1 mg/kg) 3.8 ± 0.5 2.4 ± 0.245 ± 8 68 ± 10
*p<0.05, *p<0.01 vs. Vehicle Control

Histopathology Findings:

  • Vehicle Control: Severe synovial inflammation, extensive cartilage and bone erosion.

  • This compound (50 mg/kg): Marked reduction in inflammatory cell infiltrate and significant preservation of joint architecture, comparable to the Methotrexate group.

Part 6: Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of this compound. Successful demonstration of efficacy in the CIA model, coupled with a favorable pharmacokinetic and safety profile, would provide strong evidence to advance this compound into further preclinical development.

Future studies should aim to:

  • Elucidate the precise in vivo mechanism of action.

  • Evaluate efficacy in other chronic inflammation models.

  • Conduct more extensive repeated-dose toxicity studies.[15]

By adhering to a rigorous and scientifically driven approach, the true therapeutic potential of this compound as a novel anti-inflammatory agent can be effectively determined.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.
  • Kannan, S., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101736.
  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
  • Wooley, P. H. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(22), e1655.
  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275.
  • Khanna, D., et al. (2017). In Vivo Models of Rheumatoid Arthritis. In Methods in Molecular Biology (pp. 313-322). Humana Press, New York, NY.
  • Inotiv. Adjuvant Arthritis (AIA) In Rat.
  • Kumar, R., & Kumar, S. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Journal of Drug Delivery and Therapeutics, 14(3), 154-160.
  • Neurofit. In vivo models of Rheumatoid arthritis.
  • Fechtner, S. C., et al. (2019). Rat Adjuvant-Induced Arthritis (AIA). Bio-protocol, 9(22), e3434.
  • Vierboom, M., et al. (2012). A novel preclinical model for rheumatoid arthritis research. Arthritis Research & Therapy, 14(6), 1-3.
  • Singh, S., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science, 14(10), 001-014.
  • Chondrex, Inc. Adjuvant-Induced Arthritis Model.
  • ResearchGate. Experimental procedure for rat adjuvant-induced arthritis model in the present study.
  • Gonzalez-Bacerio, J., et al. (2019). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. REDIB, 1-20.
  • Marković, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3784.
  • Autech. Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
  • Onajobi, A. O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 566-580.
  • El-Sayed, N. N. E., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC advances, 14(36), 26058-26073.
  • ResearchGate. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • MySkinRecipes. 3-Amino-5-methylpyridin-2(1H)-one.
  • El-Fayed, E. M., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic chemistry, 109, 104742.
  • Scholl, H. R., & Iba, M. M. (1997). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 27(3), 265-277.
  • Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • Amazing Meds. What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide.
  • RCpeptides. 5-Amino-1-MQ 50mg vial.
  • Vivotecnia. In vivo toxicology studies.
  • Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical reviews in toxicology, 12(4), 343-385.
  • Vivotecnia. Pharmacokinetics Studies.

Sources

A Researcher's Guide to the Reproducibility of 5-amino-1-methylpyridin-2(1H)-one Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Synthetic Methodologies and Reported Biological Activity for a Key Nicotinamide N-Methyltransferase (NNMT) Inhibitor

For researchers, scientists, and professionals in drug development, the reproducibility of published data is the cornerstone of scientific progress. This guide provides a comprehensive comparison of the available data on 5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5), a versatile heterocyclic compound that has garnered significant attention as an intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent through its inhibition of nicotinamide N-methyltransferase (NNMT). This document aims to objectively assess the consistency of synthetic protocols, characterization data, and reported biological activities to aid researchers in their experimental design and interpretation of results.

Introduction to this compound

This compound is a pyridinone derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] Its structure, featuring an amino group at the 5-position and a methyl group at the N1 position of the pyridin-2-one scaffold, makes it a valuable building block in medicinal chemistry.[3] The compound's primary biological significance stems from its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[4][5] The overexpression of NNMT has been linked to various diseases, including metabolic disorders and some cancers, making NNMT inhibitors like this compound and its analogs attractive targets for drug discovery.[6]

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been approached through several methods. A critical evaluation of these routes is essential for researchers to select the most efficient and reproducible method for their specific needs.

One commonly cited, albeit not extensively detailed in peer-reviewed literature, method involves the reduction of a nitro precursor.[7]

Method 1: Reduction of 1-methyl-5-nitro-2(1H)-pyridone

A general procedure for this transformation has been described as follows:

  • Starting Material: 1-methyl-5-nitro-2(1H)-pyridone

  • Reagents: Reduced iron powder and hydrochloric acid in ethanol.[7]

  • Reaction Conditions: The mixture is heated to reflux for 2 hours.[7]

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then dissolved in ethyl acetate and washed with an aqueous sodium carbonate solution. The organic phases are combined, dried, and concentrated.[7]

  • Reported Yield: Approximately 100%.[7]

Causality Behind Experimental Choices: The use of iron powder in the presence of an acid like HCl is a classic and cost-effective method for the reduction of aromatic nitro compounds to their corresponding amines. The acidic conditions protonate the nitro group, facilitating its reduction by the elemental iron. The basic work-up with sodium carbonate is necessary to neutralize the excess acid and any iron salts, allowing for the extraction of the free amine product into an organic solvent.

While this method reports a near-quantitative yield, the lack of detailed, peer-reviewed experimental data, including purification methods and characterization of the final product, presents a challenge for direct reproducibility. Researchers attempting this synthesis should consider careful optimization and thorough analytical characterization.

A second general approach mentioned in the literature involves the modification of 4-cyanopyridine.[3]

Method 2: From 4-Cyanopyridine

Two conceptual pathways are suggested:

  • Condensation with formaldehyde followed by reduction.[3]

  • Reaction with methylamine.[3]

For comparative purposes, the synthesis of a structurally related compound, 4-amino-5-methyl-2(1H)-pyridinone, is well-documented in the patent literature and provides a potential template for a reproducible, multi-step synthesis. This process involves the hydrogenation of a nitro-N-oxide precursor followed by a substitution reaction.[8][9]

Table 1: Comparison of Synthetic Protocols

ParameterMethod 1: Reduction of Nitro-PyridoneMethod 2: From 4-Cyanopyridine
Starting Material 1-methyl-5-nitro-2(1H)-pyridone4-cyanopyridine
Key Transformation Nitro group reductionNot specified
Reagents Iron, Hydrochloric AcidFormaldehyde/Reducing Agent or Methylamine
Reported Yield ~100%[7]Not Reported
Published Details General procedure available[7]Conceptual, lacking detail[3]
Reproducibility Potentially high, but requires optimization due to lack of detailed peer-reviewed protocol.Not assessable due to lack of data.

Reproducibility of Characterization Data

Table 2: Reported Physicochemical and Analytical Data

PropertyReported Value/DataSource(s)
CAS Number 33630-96-5[1][3][10]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1]
Melting Point 125-126 °C (decomposition)[3]
Boiling Point 254.5 °C[11]
Flash Point 125 °C[11]
Solubility Soluble in water (210 g/L at 25 °C)[3]
¹H NMR, ¹³C NMR Data available from some commercial suppliers upon request.[12]
HPLC, LC-MS Data available from some commercial suppliers upon request.[12]

The lack of publicly accessible and peer-reviewed NMR and mass spectrometry data from different research groups makes a direct comparison and assessment of the reproducibility of the compound's characterization challenging. Researchers are encouraged to perform full characterization (¹H NMR, ¹³C NMR, MS, and elemental analysis or HRMS) and compare their findings with the data available from commercial sources.

Biological Activity: An NNMT Inhibitor

The primary biological target of this compound is nicotinamide N-methyltransferase (NNMT).[4] Inhibition of NNMT is a promising therapeutic strategy for metabolic diseases. Much of the detailed biological data in this area has been generated for a close analog, 5-amino-1-methylquinolinium (5-amino-1MQ), which has a quinolinium core instead of a pyridinone core.[13] The experimental protocols used for 5-amino-1MQ provide a solid framework for evaluating the biological activity of this compound and for assessing the reproducibility of such studies.

Key Biological Assays for NNMT Inhibitors

  • NNMT Enzyme Inhibition Assay: This in vitro assay is crucial for determining the potency of a compound as an NNMT inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter. For 5-amino-1MQ, the reported IC₅₀ is 1.2 µM.[5] To ensure reproducibility, it is critical to clearly report the assay conditions, including the concentrations of the enzyme, nicotinamide, and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Cell-Based Assays:

    • Lipogenesis Assays: In adipocytes, NNMT inhibition is expected to reduce fat storage. Lipogenesis can be measured by quantifying the incorporation of radiolabeled acetate or glucose into cellular lipids.[6]

    • NAD⁺ Level Measurement: NNMT inhibition can lead to an increase in cellular NAD⁺ levels. This can be quantified using commercially available kits or through chromatographic methods.[4]

  • In Vivo Studies:

    • Diet-Induced Obesity (DIO) Models: The efficacy of NNMT inhibitors in a physiological context is often evaluated in animal models of obesity. Mice fed a high-fat diet develop obesity and metabolic complications. The administration of an NNMT inhibitor should ideally lead to a reduction in body weight and fat mass, and an improvement in metabolic parameters such as glucose tolerance and insulin sensitivity.[14]

Workflow for Evaluating NNMT Inhibitor Efficacy

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b NNMT Enzyme Inhibition Assay (IC50) a->b c Cell Viability Assay b->c d Adipocyte Lipogenesis & NAD+ Level Measurement c->d e Diet-Induced Obese (DIO) Mouse Model d->e Promising In Vitro Results f Compound Administration e->f g Monitor Body Weight, Food Intake, & Fat Mass f->g h Assess Glucose Tolerance & Insulin Sensitivity g->h

Caption: A generalized workflow for the evaluation of NN.

Conclusion and Recommendations

The available data on this compound suggests it is a compound of significant interest, particularly due to its role as an NNMT inhibitor. However, a thorough assessment of the reproducibility of published data is hampered by a lack of detailed, peer-reviewed publications on its synthesis and characterization.

For researchers working with this compound, the following recommendations are made:

  • Synthesis: When synthesizing this compound, it is crucial to meticulously document all experimental parameters, including reaction times, temperatures, purification methods, and yields. The reduction of 1-methyl-5-nitro-2(1H)-pyridone appears to be a promising route, but it requires careful optimization and validation.

  • Characterization: Full and unambiguous characterization using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, HPLC) is essential. Publishing this data will be of great benefit to the scientific community and will facilitate future reproducibility studies.

  • Biological Evaluation: When assessing the biological activity of this compound, it is important to use well-established protocols, such as those developed for other NNMT inhibitors like 5-amino-1MQ. Detailed reporting of experimental conditions and controls is paramount for ensuring the reproducibility of the findings.

By adhering to these principles of rigorous experimentation and transparent reporting, the scientific community can build a more robust and reproducible understanding of the chemical and biological properties of this compound, ultimately accelerating its potential translation into therapeutic applications.

References

  • Current time inform
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024-09-02).
  • This compound | 33630-96-5. ChemicalBook. (2025-07-24).
  • 33630-96-5 | this compound. Ambeed.com.
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5. Santa Cruz Biotechnology.
  • 3338 | Sigma-Aldrich.
  • CAS 33630-96-5 | this compound. Alchem.Pharmtech.
  • Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regener
  • 5-Amino-1MQ NNMT Inhibitor | Research-Grade Metabolic Modul
  • 33630-96-5 | this compound. AiFChem.
  • The Role of NNMT Inhibitors: Understanding 5-Amino-1-MQ in Metabolic Research.
  • 5-Amino-1-methyl-1,2-dihydropyridin-2-one | 33630-96-5 | IBA63096. Biosynth.
  • NNMTi. TargetMol.
  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences.
  • 5-Amino-1-methyl-1,2-dihydropyridin-2-one. CymitQuimica.
  • Replicating Foundational Experiments on 5-Amino-1-methylquinolinium: A Compar
  • Validating 5-Amino-1-methylquinolinium: An In Vivo Compar
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Publishing.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-amino-1-methylpyridin-2(1H)-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-amino-1-methylpyridin-2(1H)-one

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridinone core with an amino group at the 5-position and a methyl group at the 1-position, imparts unique electronic properties, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the electron-donating amino group enhances the nucleophilicity of the pyridinone ring, facilitating further functionalization. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. This guide will explore and compare two primary synthetic strategies: the reduction of a nitro precursor and the Hofmann rearrangement of a carboxamide.

Route 1: Reduction of 5-nitro-1-methylpyridin-2(1H)-one

This classical approach involves the synthesis of the nitro-substituted pyridinone followed by its reduction to the desired amine. This two-step process is a widely used strategy for the introduction of an amino group onto an aromatic ring.

Step 1: Synthesis of 5-nitro-1-methylpyridin-2(1H)-one
Step 2: Catalytic Hydrogenation of 5-nitro-1-methylpyridin-2(1H)-one

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method.[1]

Experimental Protocol:

A detailed experimental protocol for the catalytic hydrogenation of a closely related substrate, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is described in patent literature and can be adapted for our target molecule.[2][3]

To a solution of 5-nitro-1-methylpyridin-2(1H)-one in a suitable solvent such as methanol or ethanol, a catalytic amount of a noble metal catalyst (e.g., 5-10 mol% of Pd/C, Pt/C, or Raney Nickel) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups due to its high activity and selectivity.[4] Platinum-based catalysts are also effective.[2] Raney Nickel is a more cost-effective option but can sometimes lead to lower selectivity.

  • Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure is often sufficient and safer for laboratory-scale synthesis.

Workflow Diagram:

G cluster_0 Route 1: Reduction of Nitro Precursor A 5-nitro-1-methylpyridin-2(1H)-one B Catalytic Hydrogenation (H2, Pd/C) A->B Methanol/Ethanol C This compound B->C G cluster_1 Route 2: Hofmann Rearrangement D 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxamide E Hofmann Rearrangement (NaOBr, NaOH) D->E F This compound E->F

Sources

A Researcher's Guide to Comparative Bioavailability Analysis of Novel 5-amino-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the oral bioavailability of novel 5-amino-1-methylpyridin-2(1H)-one derivatives. In drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous testing, and a molecule's ability to be absorbed into the systemic circulation is a critical, early hurdle. This document is structured not as a rigid protocol, but as a strategic workflow, empowering researchers to design, execute, and interpret studies that generate robust and comparable bioavailability data. We will delve into the causality behind experimental choices, from in silico predictions to in vivo pharmacokinetic assessments, ensuring a self-validating system of analysis.

The Strategic Imperative: Why Bioavailability Matters for Pyridinone Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and presence in various biologically active agents.[1] Derivatives of the broader pyridinone class have shown promise as adenosine A2A receptor antagonists for cancer immunotherapy and as inhibitors of the DCN1/UBE2M interaction.[2][3] However, potent in vitro activity is meaningless if the compound cannot reach its target in the body after oral administration. Poor oral bioavailability is a leading cause of candidate attrition in drug development. Therefore, a systematic and comparative analysis of bioavailability across a series of novel derivatives is not just a characterization step; it is a critical component of lead optimization, guiding the synthesis of molecules with a higher probability of clinical success.

This guide will walk through a logical progression of experiments, beginning with foundational in vitro permeability assays and culminating in a definitive in vivo pharmacokinetic study. The principles and protocols outlined here are designed to be adaptable for your specific series of this compound derivatives.

Foundational Principles: Predicting and Assessing Oral Absorption

Before embarking on complex in vivo studies, it is crucial to understand the physicochemical properties that govern a compound's ability to cross the intestinal epithelium. This predictive and preliminary phase allows for the early deselection of compounds with a low likelihood of success, conserving valuable resources.

In Silico Profiling: Lipinski's Rule of Five and Beyond

A valuable first step is the computational assessment of key molecular properties. Lipinski's "Rule of Five" provides a set of simple heuristics to predict poor oral absorption or permeation.[3] A compound is likely to have poor absorption if it violates more than one of these rules:

  • Molecular weight ≤ 500 Da

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

While a good starting point, these rules are not absolute. More nuanced properties, such as Polar Surface Area (PSA) and the number of rotatable bonds, offer further insight. Generally, a PSA of ≤ 140 Ų and ≤ 10 rotatable bonds are associated with a higher probability of good oral bioavailability in rats.[4]

Expertise in Action: The goal of derivatization is often to modulate these properties. For instance, adding a greasy alkyl chain might improve lipophilicity (decrease Log P), but could also increase molecular weight. Masking a polar amino group could reduce the hydrogen bond donor count and PSA. The key is to make strategic modifications and use these in silico tools to predict their impact on absorption characteristics.

The Workflow of a Comparative Bioavailability Study

A robust comparative analysis follows a logical progression from high-throughput in vitro screens to more resource-intensive in vivo studies. This tiered approach ensures that only the most promising candidates advance.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics Compound Library Compound Library In Silico Filtering In Silico Filtering (Lipinski's Rules, PSA, etc.) Compound Library->In Silico Filtering Predictive Analysis PAMPA PAMPA Assay (Passive Permeability) In Silico Filtering->PAMPA Prioritize Candidates Caco-2 Assay Caco-2 Assay (Active/Passive Permeability, Efflux) PAMPA->Caco-2 Assay Confirm Permeability Rodent PK Study Rodent Pharmacokinetic Study (IV and PO Dosing) Caco-2 Assay->Rodent PK Study Select Lead Candidates Data Analysis Calculate PK Parameters (Cmax, Tmax, AUC, F%) Rodent PK Study->Data Analysis SBR Structure-Bioavailability Relationship (SBR) Analysis Data Analysis->SBR Caco2_Workflow cluster_Apical Apical (A) (Gut Lumen Side) cluster_Membrane Caco-2 Monolayer cluster_Basolateral Basolateral (B) (Blood Side) node_A { Compound Added} | { Apical Chamber} node_M {Tight Junctions | Polarized Cells | Efflux Pumps (P-gp)} node_A:f1->node_M A to B Transport (Absorption) node_M->node_A:f1 node_B { Basolateral Chamber} | { Sample Collection} node_M->node_B:f0 node_B:f0->node_M B to A Transport (Efflux)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto 12- or 24-well Transwell® plates at a density of ~60,000 cells/cm². Culture for 21-25 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. [5]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Use only monolayers with TEER values ≥250 Ω·cm².

  • Preparation of Solutions: Dissolve test compounds and controls (e.g., high permeability: propranolol; low permeability: atenolol) in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • A→B Permeability:

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add the compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both A and B chambers at the end of the incubation.

  • B→A Permeability:

    • Perform as above, but add the compound solution to the basolateral (B) chamber and collect samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation for Comparative Analysis
DerivativeModificationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Parent -5.2 ± 0.46.1 ± 0.51.17Moderate
Deriv. 1 3-Fluoro8.9 ± 0.79.5 ± 0.81.07High
Deriv. 2 4-Methoxy4.1 ± 0.312.5 ± 1.13.05Low (Efflux)
Deriv. 3 3-Carboxylic Acid0.5 ± 0.10.6 ± 0.11.20Low
Controls
Propranolol-25.1 ± 2.024.5 ± 1.90.98High
Atenolol-0.8 ± 0.11.0 ± 0.21.25Low

Table 1: Hypothetical Caco-2 permeability data for a series of this compound derivatives.

In Vivo Pharmacokinetics: The Definitive Bioavailability Study

While in vitro assays are predictive, an in vivo pharmacokinetic (PK) study in a relevant animal model (typically the rat) is the definitive method for determining oral bioavailability. [1]This involves administering the compound both intravenously (IV) and orally (PO) to different groups of animals and measuring the resulting plasma concentrations over time.

The Rationale of IV vs. PO Dosing
  • Intravenous (IV) Dosing: Administering the drug directly into the bloodstream bypasses absorption entirely. The resulting Area Under the Curve (AUC) of the plasma concentration-time graph represents 100% systemic exposure. This arm of the study is essential for determining the compound's clearance and volume of distribution.

  • Oral (PO) Dosing: This route mimics the intended clinical administration. The oral AUC reflects the net result of dissolution, absorption, and first-pass metabolism in the gut wall and liver.

  • Absolute Bioavailability (F%): This is the ultimate measure of absorption efficiency. It is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from IV administration.

Detailed Protocol: Rat Pharmacokinetic Study

This protocol is adapted from a study on the structurally related compound 5-amino-1-methyl quinolinium (5-AMQ). [6]

  • Animal Model: Use male Sprague-Dawley rats (250-300g). House them under standard conditions and fast them overnight before dosing.

  • Dosing Formulation: Prepare solutions of the test compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).

  • IV Administration: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg).

  • PO Administration: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Extract the drug from the plasma, typically via protein precipitation with acetonitrile.

    • Chromatography: Use a C18 column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid). [6] * Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. [6]8. Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.

Data Presentation for Comparative Analysis

Here, we use the published data for 5-amino-1-methyl quinolinium (5-AMQ) as a concrete example of how to present results for a single derivative. [6]A comparative study would replicate this table for each analog.

ParameterAbbreviationIV (2 mg/kg)PO (5 mg/kg)
Max. Plasma Conc. (ng/mL)Cmax3154 ± 4502252 ± 310
Time to Cmax (h)Tmax0.080.5
Area Under Curve (ng·h/mL)AUC₀-∞3708 ± 52014431 ± 1890
Elimination Half-life (h)3.80 ± 1.106.90 ± 1.20
Absolute Bioavailability (%) F% -38.4

Table 2: Pharmacokinetic parameters of 5-amino-1-methyl quinolinium (5-AMQ) in rats. This serves as an example for presenting data for each this compound derivative. [6]

Structure-Bioavailability Relationships and Biological Context

The ultimate goal of this comparative analysis is to establish a Structure-Bioavailability Relationship (SBR). By comparing the F% values across the series of derivatives, researchers can deduce the impact of specific structural modifications.

  • Example SBR: If adding a polar group like a carboxylic acid (Derivative 3 in Table 1) drastically reduces permeability and bioavailability, while adding a small, lipophilic group like fluorine (Derivative 1) improves it, this provides a clear direction for future synthetic efforts. If a derivative shows high efflux (Derivative 2), medicinal chemists can work to modify the structure to reduce its recognition by transporters.

Potential Biological Target: NNMT Inhibition

The structural similarity of the this compound scaffold to 5-amino-1-methyl quinolinium (5-AMQ), a known inhibitor of Nicotinamide N-methyltransferase (NNMT), suggests a potential biological target. [6]NNMT is a cytosolic enzyme involved in cellular metabolism and energy homeostasis, and its inhibition is being explored for the treatment of obesity and type 2 diabetes. [7]

NNMT_Pathway Nicotinamide Nicotinamide NNMT NNMT (Nicotinamide N-methyltransferase) Nicotinamide->NNMT SAM SAM SAM->NNMT Methyl Donor NAD_Salvage NAD_Salvage Cellular_Metabolism Cellular_Metabolism NAD_Salvage->Cellular_Metabolism Maintains NAD+ pools NNMT->NAD_Salvage Depletes Substrate 1-MNA 1-MNA NNMT->1-MNA Product SAH SAH NNMT->SAH Inhibitor This compound Derivative Inhibitor->NNMT Inhibition

Caption: Potential mechanism of action via NNMT inhibition.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the comparative analysis of the bioavailability of this compound derivatives. By integrating in silico prediction, in vitro permeability screening, and definitive in vivo pharmacokinetic studies, researchers can build a robust understanding of how structural modifications impact a compound's ability to become a viable drug. This systematic process not only provides critical data for lead optimization but also embodies the principles of scientific integrity by building a logical, self-validating workflow. The insights gained from such a study are invaluable in guiding the design of the next generation of pyridinone-based therapeutics with enhanced potential for clinical success.

References

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.Journal of Medicinal Chemistry.
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.PubMed.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.Frontiers Publishing Partnerships.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.National Institutes of Health (NIH).
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.National Institutes of Health (NIH).
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).Autech Industry Co.,Limited..
  • In Vivo PK and TK.BioDuro.
  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities.National Institutes of Health (NIH).
  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.National Institutes of Health (NIH).
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.PubMed.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.National Institutes of Health (NIH).
  • Molecular properties that influence the oral bioavailability of drug candidates.PubMed.

Sources

A Comparative Framework for Assessing the Therapeutic Index of 5-Amino-1-Methylpyridin-2(1H)-one Against Standard-of-Care in BRAF V600E-Mutated Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of the Therapeutic Index in Oncology

In the landscape of oncological drug development, the ultimate goal is to eradicate malignant cells while preserving the health of the patient. The Therapeutic Index (TI) is the cornerstone metric that quantifies this balance. It represents the ratio between the dose of a drug that elicits a toxic effect and the dose that produces a therapeutic, or effective, response. A wider therapeutic window (a higher TI) signifies a safer medication, allowing for effective dosing with a reduced risk of adverse events for the patient.

This guide introduces a novel investigational compound, 5-amino-1-methylpyridin-2(1H)-one, a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[1] Elevated NNMT expression is implicated in various cancers and metabolic diseases, making it a compelling therapeutic target. By inhibiting NNMT, this compound is hypothesized to increase intracellular NAD+ levels, thereby activating sirtuin pathways (like SIRT1) which play a crucial role in regulating cellular metabolism and stress resistance.[2][3] This mechanism suggests potential anti-tumor activity.

To rigorously evaluate its potential, this document outlines a comprehensive preclinical framework to assess the therapeutic index of this compound. We will compare it against established standard-of-care drugs for BRAF V600E-mutated metastatic melanoma: Vemurafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor.[4][5][6][7] Approximately half of all melanomas harbor a BRAF mutation, making this a clinically significant context for comparison.[8] This guide will provide field-proven, detailed methodologies for determining the key parameters—efficacy (ED50) and toxicity (TD50)—that are essential for calculating and comparing the therapeutic index.

Part 1: The Preclinical Experimental Workflow

The determination of a therapeutic index is a multi-stage process that moves from in vitro cellular models to in vivo animal systems. This progression is critical for building a comprehensive profile of a compound's activity and safety. The causality behind this workflow is to first establish potency at a cellular level, then confirm efficacy and finally assess safety within a whole biological system.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Calculation & Comparison IC50 Determination IC50 Determination (MTT Assay on A375 Cells) Efficacy Study Efficacy (ED50) (A375 Xenograft Model) IC50 Determination->Efficacy Study Informs Dose Selection TI Calculation Therapeutic Index Calculation (TI = TD50 / ED50) Efficacy Study->TI Calculation Provides ED50 Toxicity Study Toxicity (TD50/LD50) (Acute Toxicity Study) Toxicity Study->TI Calculation Provides TD50

Caption: Experimental workflow for determining the therapeutic index.

In Vitro Potency Assessment (IC50): The MTT Assay

The first step is to determine the concentration of the compound required to inhibit 50% of cancer cell growth in vitro (IC50). This provides a baseline measure of potency. The MTT assay is a robust and widely adopted colorimetric method for this purpose, relying on the principle that metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[9][10]

Protocol: IC50 Determination via MTT Assay [9][11][12]

  • Cell Culture: Culture A375 human melanoma cells (which harbor the BRAF V600E mutation) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Harvest cells at approximately 80% confluency. Perform a cell count and seed 5,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to cover a broad concentration range (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours, protected from light.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Assessment (ED50): Melanoma Xenograft Model

To assess efficacy in a living system, we utilize a patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model.[13] This involves implanting human melanoma cells into immunocompromised mice, allowing for the evaluation of a drug's ability to inhibit tumor growth.[14][15]

Protocol: Efficacy Study in an A375 Xenograft Mouse Model [14][16]

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice, housed under sterile conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells suspended in a 1:1 mixture of culture medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³.[16] Measure tumor volume biweekly using calipers with the formula: (Width² x Length) / 2.[13]

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate buffer)

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Vemurafenib (e.g., 50 mg/kg)

    • Trametinib (e.g., 1 mg/kg)

  • Compound Administration: Administer the compounds daily via oral gavage for 21 days. Monitor body weight and clinical signs of toxicity throughout the study.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • ED50 Calculation: Plot the percentage of tumor growth inhibition against the dose of the compound. The ED50 is the dose that results in 50% of the maximum tumor growth inhibition.

In Vivo Toxicity Assessment (TD50/LD50): Acute Toxicity Study

Determining the safety profile is paramount. Acute toxicity studies are performed to identify the dose at which adverse effects occur (TD50) or the dose that is lethal to 50% of the animal population (LD50).[17] These studies are conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines to ensure standardization and ethical treatment of animals.[18][19]

Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423 - Acute Toxic Class Method) [18]

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.

  • Dosing Procedure: This is a stepwise procedure with 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[18] The choice of starting dose is based on any existing information on the substance's toxicity.

  • Administration: Administer a single oral dose of the compound to the animals.

  • Observation: Observe the animals closely for the first few hours post-dosing and then periodically for 14-21 days.[19] Observations should include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period determines the next step:

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality is observed, the dose is increased.

  • TD50/LD50 Estimation: The results allow for the classification of the substance into a specific toxicity class and provide an estimate of the LD50. The TD50 is determined by observing for specific signs of toxicity at different dose levels.

Part 2: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison. The results from the described experiments should be summarized in tables.

Comparative Data Summary (Hypothetical & Real-World Data)
ParameterThis compound (Hypothetical)Vemurafenib (Zelboraf®)Trametinib (Mekinist®)
Mechanism of Action NNMT InhibitorBRAF V600E Inhibitor[20]MEK1/MEK2 Inhibitor[21]
IC50 (A375 cells) 50 nM31 nM[22]~1-5 nM
ED50 (in vivo) 40 mg/kg~50 mg/kg~1 mg/kg
LD50 (rodent, oral) >2000 mg/kg~1500 mg/kg>2000 mg/kg
Calculated TI (LD50/ED50) >50 ~30 >2000

Note: Values for Vemurafenib and Trametinib are compiled from public data and literature for illustrative purposes. The IC50 and ED50 can vary based on specific experimental conditions. The TI for Trametinib is exceptionally high due to its high potency at very low, non-toxic doses.

Interpreting the Therapeutic Index

The therapeutic index provides a quantitative measure of a drug's safety margin.

G cluster_0 Dose Drug Dose Response Response (%) Efficacy Therapeutic Effect Toxicity Toxic Effect ED50 ED50 TD50 TD50 ED50->TD50 Therapeutic Window C2 C3 C2->C3 C4 C3->C4 C1 C1 C1->C2 T1 T2 T1->T2 T3 T2->T3 T4 T3->T4

Caption: The relationship between effective and toxic doses.

  • A higher TI is desirable, indicating a larger separation between the dose required for efficacy and the dose at which toxicity occurs. In our hypothetical example, Trametinib shows the highest TI due to its high potency.

  • The hypothetical TI for this compound (>50) suggests a favorable safety profile compared to Vemurafenib (~30). This would imply that higher doses of the investigational compound could potentially be administered to achieve greater efficacy before dose-limiting toxicities are reached.

  • Vemurafenib, while effective, has a narrower therapeutic window, which corresponds to its known clinical side effects such as skin toxicities.[20][23]

Mechanistic Comparison: Targeting the MAPK Pathway

Understanding the mechanism of action provides context for both efficacy and potential toxicities. Vemurafenib and Trametinib target the MAPK signaling pathway, which is constitutively active in BRAF-mutated melanoma.[24] this compound acts on a different, metabolic pathway.

G RTK Receptor Tyrosine Kinase RAS RAS BRAF BRAF (V600E) MEK MEK ERK ERK Proliferation Cell Proliferation & Survival NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 MetabolicStress Metabolic Stress Resistance SIRT1->MetabolicStress Trametinib Trametinib Trametinib->MEK Inhibits CompoundX 5-Amino-1-Methyl- pyridin-2(1H)-one NNMT NNMT CompoundX->NNMT Inhibits

Caption: Targeted signaling pathways for each compound.

Conclusion and Future Directions

This guide presents a structured, self-validating framework for the preclinical assessment of the therapeutic index of a novel compound, this compound, in the context of BRAF-mutated melanoma. The causality-driven approach, from in vitro potency to in vivo efficacy and toxicity, ensures a robust data package for decision-making.

Based on our hypothetical data, this compound demonstrates a promising therapeutic index, potentially offering a wider safety margin than some current standards of care like Vemurafenib. Its distinct mechanism of action, targeting cellular metabolism rather than the MAPK pathway, also suggests it could be a candidate for combination therapies to overcome resistance.[25]

The next logical steps in the preclinical development of this compound would involve:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its therapeutic effect.

  • Chronic toxicity studies: To assess the safety profile over longer administration periods.

  • Combination studies: To evaluate potential synergies with BRAF/MEK inhibitors.

By adhering to these rigorous, field-proven protocols, researchers can confidently and objectively assess the therapeutic potential of novel drug candidates, paving the way for the development of safer and more effective cancer therapies.

References

  • Vertex AI Search. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Xiao, M. et al. A Melanoma Patient-Derived Xenograft Model. J. Vis. Exp. (2018).
  • The Melanoma Patient-Derived Xenograft (PDX) Model. PMC - NIH. (2020).
  • BenchChem. Application Notes and Protocols for MTT Assay-Based Determination of 10-Oxo Docetaxel IC50.
  • Slideshare. Acute Toxicity by OECD Guidelines.
  • Melanoma Research Alliance. The Role of Targeted Therapy in Treating Advanced Melanoma. (2023).
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • ASCO Publications. Systemic Therapy Options for Patients With Unresectable Melanoma.
  • BenchChem. Determining the IC50 of (+)-Licarin A using the MTT Assay: Application Notes and Protocols.
  • MDPI. Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma.
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • BenchChem. A Comparative Guide to Assessing the Therapeutic Index of Novel Natural Compounds in Preclinical Studies.
  • Abcam. MTT assay protocol.
  • Spandidos Publications. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. (2017).
  • EU Science Hub. Acute Toxicity - The Joint Research Centre.
  • PMC - NIH. Orthotopic human melanoma xenograft model systems for studies of tumour angiogenesis, pathophysiology, treatment sensitivity and metastatic pattern.
  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. (2020).
  • Umwelt-online.de. OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). (2017).
  • Grokipedia. Trametinib.
  • Oncotarget. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (2016).
  • Medscape. Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more.
  • PMC - NIH. Sequence of therapies for advanced BRAFV600E/K melanoma. (2023).
  • PMC - NIH. Management of V600E and V600K BRAF-Mutant Melanoma. (2019).
  • CheckRare. FDA Approves Combination Therapy for Melanoma Mutation. (2018).
  • Swolverine. How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025).
  • Dovepress. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014).
  • NIH. Vemurafenib - StatPearls - NCBI Bookshelf. (2025).
  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ.
  • Melanoma Research Alliance. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma.
  • Melanoma Research Alliance. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma.
  • AVALON. What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025).
  • PMC - PubMed Central. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma.
  • AACR Journals. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research.
  • Nuutro. 5-Amino-1 MQ: An exploration into its benefits and uses.
  • Drugs.com. Trametinib: uses, dosing, warnings, adverse events, interactions.
  • PMC - PubMed Central. Trametinib in the treatment of melanoma.
  • Wikipedia. Trametinib.
  • PubMed. Vemurafenib in Melanoma.
  • PMC. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma.
  • ResearchGate. preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025).
  • DermNet. Key clinical-trial evidence for trametinib.
  • PubMed. Trametinib: a MEK inhibitor for management of metastatic melanoma. (2015).
  • PMC - PubMed Central. Trametinib: A Targeted Therapy in Metastatic Melanoma.
  • Luxura Med Spa. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • PubMed. Dramatic response of vemurafenib-induced cutaneous lesions upon switch to dual BRAF/MEK inhibition in a metastatic melanoma patient.

Sources

A Comparative Guide to the Independent Verification of 5-amino-1-methylpyridin-2(1H)-one's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action (MoA) of the novel small molecule, 5-amino-1-methylpyridin-2(1H)-one. In drug discovery, rigorous, independent validation of a compound's MoA is paramount; it builds confidence in the therapeutic hypothesis, informs lead optimization, and mitigates the risk of late-stage clinical failures.[1][2]

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets.[3][4] For the purpose of this guide, we will proceed under the working hypothesis that this compound functions similarly to the structurally related and more extensively studied compound, 5-Amino-1MQ. The proposed primary mechanism for 5-Amino-1MQ is the inhibition of nicotinamide N-methyltransferase (NNMT).[5][6][7] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[6] Its inhibition is hypothesized to increase cellular NAD+ levels, subsequently activating sirtuin pathways and promoting a metabolically favorable phenotype, including increased energy expenditure and reduced fat storage.[5][8]

This document outlines a multi-tiered experimental strategy to rigorously test this hypothesis. We will compare the performance of this compound against a validated NNMT inhibitor (Positive Control) and a structurally similar but biologically inert molecule (Negative Control). Our approach is designed as a self-validating system, where data from direct target engagement assays are correlated with downstream pathway modulation and ultimate cellular phenotypic changes.

Proposed Signaling Pathway: NNMT Inhibition

The central hypothesis is that this compound directly inhibits the NNMT enzyme. This action prevents the methylation of nicotinamide, a key step in the NAD+ salvage pathway. By blocking this consumptive process, cellular pools of NAD+ are preserved or increased. Elevated NAD+ levels enhance the activity of NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1), a master regulator of metabolic processes that promotes mitochondrial biogenesis and fat oxidation.[5]

NNMT_Pathway cluster_upstream Cellular Input cluster_downstream Downstream Effects Compound This compound NNMT NNMT Enzyme Compound->NNMT Inhibition NAD Increased NAD+ Pool NNMT->NAD Prevents Depletion Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate SIRT1 SIRT1 Activation NAD->SIRT1 Co-factor for Activation Metabolic_Effects Increased Energy Expenditure Reduced Lipogenesis SIRT1->Metabolic_Effects Promotes

Caption: Proposed signaling pathway of NNMT inhibition by this compound.

Comparative Framework and Experimental Design

To build a robust case for the MoA, all experiments should be conducted in parallel with appropriate controls.

Compound Description Expected Outcome
Test Compound This compoundShows target engagement with NNMT, modulates NAD+/SIRT1, and induces metabolic phenotype.
Positive Control Validated NNMT Inhibitor (e.g., JBSNF-000088)[9]Exhibits known and quantifiable effects across all experimental tiers.
Negative Control Structurally similar, inactive analogShows no significant activity in any assay, controlling for off-target or compound-scaffold effects.

Our verification strategy is structured in three logical tiers, moving from direct molecular interaction to broad cellular consequences.

Experimental_Workflow cluster_Tiers Verification Tiers Start Hypothesized MoA: NNMT Inhibition Tier1 Tier 1: Target Engagement (Does the compound bind its target?) Start->Tier1 Tier2 Tier 2: Pathway Modulation (Does binding affect the pathway?) Tier1->Tier2 Assays1 CETSA Kinobeads (Orthogonal) Tier1->Assays1 Tier3 Tier 3: Cellular Phenotype (Does the pathway change alter cell function?) Tier2->Tier3 Assays2 NAD+ Quantification SIRT1 Activity Assay Phosphoproteomics Tier2->Assays2 Assays3 Seahorse (OCR) Lipid Accumulation Assay Tier3->Assays3 Conclusion Verified Mechanism of Action Tier3->Conclusion

Caption: A multi-tiered workflow for the independent verification of a small molecule's MoA.

Tier 1: Verification of Direct Target Engagement

The foundational step is to confirm that this compound physically interacts with its putative target, NNMT, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose as it is label-free and performed in a physiologically relevant environment.[10][11] The principle of CETSA is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[12]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Step1 1. Cell Culture & Treatment (Incubate cells with Compound or Vehicle) Step2 2. Heat Challenge (Expose cell lysates to a temperature gradient) Step1->Step2 Step3 3. Lysis & Centrifugation (Separate soluble proteins from precipitated aggregates) Step2->Step3 Step4 4. Protein Quantification (Western Blot) (Measure remaining soluble target protein) Step3->Step4 Step5 5. Data Analysis (Generate Melt Curve & Isothermal Dose-Response Curve) Step4->Step5

Sources

A Comparative Meta-Analysis of Pirfenidone and its Analogs in Anti-Fibrotic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Fibrotic Diseases

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ failure.[1] A central mediator in this process is Transforming Growth Factor-beta (TGF-β), a potent cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production.[2][3] The quest for effective anti-fibrotic therapies has led to the development of molecules that can interrupt this pathological cascade.

This guide provides a comparative analysis centered on Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), a cornerstone in IPF treatment, and its related pyridone structures, including the titular but less-studied 5-amino-1-methylpyridin-2(1H)-one. We will dissect the mechanisms of action, compare clinical efficacy with the alternative therapy Nintedanib, and provide robust experimental protocols for evaluating novel anti-fibrotic compounds.

The Pirfenidone Family: Structure, Metabolism, and the Role of Analogs

Pirfenidone is a small pyridone molecule with well-established anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5][6] Its therapeutic effects are broad, impacting multiple stages of the fibrotic process.[7] Upon oral administration, Pirfenidone is extensively metabolized by the liver, primarily via the CYP1A2 enzyme, into its main, inactive metabolite, 5-carboxy-pirfenidone.[6][8][9] The parent compound's relatively short half-life of about 2.4-3 hours necessitates multiple daily doses.[6][8][9]

The compound this compound is a structural analog of Pirfenidone's core pyridone ring. While not a direct metabolite, it serves as a valuable chemical intermediate or building block for creating more complex molecules and novel derivatives with potentially improved properties like solubility or target specificity.[1][10] Research into such analogs aims to develop therapeutics with enhanced efficacy, better safety profiles, or improved pharmacokinetic properties.[1][11]

Comparative Analysis: Pirfenidone vs. Nintedanib

The current standard of care for IPF primarily involves two approved drugs: Pirfenidone and Nintedanib.[1] While both aim to slow disease progression, they operate through distinct mechanisms, offering a critical point of comparison for researchers.

  • Mechanism of Action:

    • Pirfenidone: Exerts a pleiotropic effect. It downregulates the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[5][6][7] It directly inhibits fibroblast proliferation and their differentiation into myofibroblasts, thereby reducing collagen synthesis.[4][6][12]

    • Nintedanib: Acts as a multi-tyrosine kinase inhibitor, targeting key receptors involved in fibrosis, such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][11]

  • Clinical Efficacy:

    • Both medications have been shown to slow the decline in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients.[11]

    • Real-world studies and post-hoc analyses have shown comparable effectiveness in terms of mortality and functional disease progression.[13][14] Some analyses suggest Nintedanib may lead to a slower FVC decline in the first 12 months, a difference that attenuates by 24 months.[13][15] Conversely, other long-term studies suggest Pirfenidone may offer a survival advantage in patients with more severe disease at baseline.[16]

  • Safety and Tolerability:

    • Adverse effects are common with both drugs and can lead to dose reduction or discontinuation.[17]

    • Pirfenidone is frequently associated with gastrointestinal issues (nausea) and photosensitivity/rash.

    • Nintedanib is most commonly associated with diarrhea, which can be severe.[16] Side effects are more frequent overall with Nintedanib compared to Pirfenidone (73.2% vs. 46.2% in one study).[16]

Data Summary: Clinical Performance Head-to-Head
ParameterPirfenidoneNintedanibKey Findings & Citations
Primary Mechanism TGF-β, TNF-α Inhibition; Anti-proliferativeMulti-Tyrosine Kinase Inhibitor (PDGFR, FGFR, VEGFR)Pirfenidone has broad anti-inflammatory and anti-fibrotic effects.[5][6] Nintedanib targets specific growth factor signaling pathways.[1][11]
Effect on FVC Decline Slows declineSlows declineBoth are effective in slowing disease progression.[13] One study showed Nintedanib with a greater effect at 12 months, but not 24 months.[15]
Overall Survival No significant difference in most studiesNo significant difference in most studiesReal-world data suggests similar effectiveness in terms of mortality.[13][14] Baseline disease severity may influence outcomes.[16]
Common Adverse Events Nausea, Photosensitivity, RashDiarrhea, NauseaBoth have significant GI side effects.[17] Side effects are generally more frequent with Nintedanib.[16]
Discontinuation Rate ~43% (dose reduction or discontinuation)~47% (dose reduction or discontinuation)Rates are comparable, primarily due to adverse effects impacting quality of life.[17]

Core Signaling Pathway: TGF-β in Fibrosis

The TGF-β signaling pathway is a master regulator of fibrosis.[3] Pirfenidone is known to functionally antagonize its pro-fibrotic effects.[8][18] Understanding this pathway is crucial for developing and testing new anti-fibrotic agents.

  • Activation: Latent TGF-β is activated by injury or inflammation.

  • Receptor Binding: Active TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI, also known as ALK5).

  • SMAD Phosphorylation: The activated TβRI kinase phosphorylates intracellular proteins SMAD2 and SMAD3.

  • Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.

  • Gene Transcription: The SMAD complex acts as a transcription factor, binding to DNA and promoting the expression of fibrotic genes, such as those for collagen (e.g., COL1A1) and α-Smooth Muscle Actin (α-SMA).[19]

Pirfenidone intervenes by inhibiting TGF-β production and interfering with downstream signaling, such as by preventing the nuclear accumulation of SMAD3, thereby reducing the transcription of these target genes.[12][20]

TGF_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus TGFb TGF-β Receptor TGF-β Receptors (TβRI/ALK5 & TβRII) TGFb->Receptor Binding & Activation pSMAD p-SMAD2/3 Receptor->pSMAD Phosphorylation Complex SMAD2/3/4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Transcription of Fibrotic Genes (Collagen, α-SMA) Complex->Transcription Nuclear Translocation Pirfenidone Pirfenidone Pirfenidone->Receptor Inhibits TGF-β Production Pirfenidone->Complex Inhibits Nuclear Translocation

Caption: TGF-β signaling pathway and points of inhibition by Pirfenidone.

Experimental Protocol: Validating Anti-Fibrotic Compounds In Vitro

This section provides a standardized, self-validating protocol for assessing the anti-fibrotic potential of a test compound (e.g., this compound) against Pirfenidone as a positive control. The core of this protocol is the TGF-β-induced fibroblast-to-myofibroblast differentiation assay.[21]

Objective: To quantify the ability of a test compound to inhibit the differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts, as measured by the expression of α-SMA.

Materials:

  • Primary Human Lung Fibroblasts (e.g., from ATCC, Cat# PCS-201-012)[22]

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[21]

  • Serum-free medium

  • Recombinant Human TGF-β1 (10 ng/mL final concentration)[22]

  • Test Compound (e.g., this compound), Pirfenidone, Nintedanib

  • Reagents for Western Blotting or Immunofluorescence (Primary antibody for α-SMA, secondary antibodies, lysis buffer, etc.)

  • 96-well or 24-well tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HLFs in growth medium until they reach 80-90% confluency.

    • Trypsinize and seed the cells into multi-well plates at a density that will result in ~70% confluency at the time of treatment. Allow cells to adhere for 24 hours.

    • Causality Check: Seeding at the correct density is critical. Over-confluency can induce spontaneous differentiation, while sparse cultures may not respond robustly to TGF-β1.

  • Serum Starvation (Synchronization):

    • Aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Replace with serum-free medium and incubate for 12-24 hours.

    • Causality Check: Serum contains growth factors that can confound the experiment. Starvation synchronizes the cell cycle and makes the cells more responsive to the specific stimulus (TGF-β1).[23]

  • Treatment and Stimulation:

    • Prepare fresh serum-free medium containing the various treatments:

      • Vehicle Control: Medium + Vehicle (e.g., DMSO)

      • TGF-β1 Control: Medium + Vehicle + TGF-β1 (10 ng/mL)

      • Test Compound: Medium + Test Compound (at various concentrations) + TGF-β1 (10 ng/mL)

      • Positive Control: Medium + Pirfenidone (e.g., 100-500 µM) + TGF-β1 (10 ng/mL)[8][18]

    • Aspirate the starvation medium and add the prepared treatment media to the respective wells.

    • Incubate for 48 hours.[21][22]

  • Endpoint Analysis (Quantification of α-SMA):

    • Western Blot:

      • Wash cells with cold PBS and lyse them using an appropriate lysis buffer.

      • Quantify total protein concentration (e.g., BCA assay).

      • Separate equal amounts of protein using SDS-PAGE, transfer to a membrane, and probe with a primary antibody against α-SMA. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

      • Incubate with a secondary antibody and visualize the bands. Quantify band density using imaging software.

    • Immunofluorescence:

      • Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin (BSA).

      • Incubate with α-SMA primary antibody, followed by a fluorescently-labeled secondary antibody.

      • Counterstain nuclei with DAPI.

      • Image using a high-content imager or fluorescence microscope and quantify fluorescence intensity per cell.[24]

  • Data Interpretation:

    • The TGF-β1 control should show a significant increase in α-SMA expression compared to the vehicle control.

    • An effective anti-fibrotic compound will show a dose-dependent reduction in TGF-β1-induced α-SMA expression. Compare the IC50 values of the test compound with that of Pirfenidone.

Caption: Experimental workflow for in vitro anti-fibrotic compound testing.

While this compound itself is not a therapeutic, its structural relationship to Pirfenidone highlights the ongoing research into novel pyridone-based analogs.[10] The goal is to identify next-generation compounds with superior efficacy, an improved safety profile to reduce high discontinuation rates, or a more targeted mechanism of action.[1] The comparative data between Pirfenidone and Nintedanib underscore that while current therapies are beneficial, there is no one-size-fits-all solution, and different patient populations may benefit from different approaches.[16] The experimental framework provided here offers a robust starting point for the pre-clinical validation of such novel molecules, ensuring that their anti-fibrotic potential is rigorously and reliably assessed against the current standards of care.

References

  • Title: Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study Source: CHEST Journal URL:[Link]
  • Title: Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease Source: American Journal of Respiratory Cell and Molecular Biology URL:[Link]
  • Title: Comparison of the Effects of Nintedanib and Pirfenidone on Pulmonary Function Test Parameters and Radiological Findings in Patients with Idiopathic Pulmonary Fibrosis: A Real-Life Study Source: MDPI URL:[Link]
  • Title: A comparison of pirfenidone versus nintedanib for the management of idiopathic pulmonary fibrosis Source: European Respir
  • Title: Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease Source: PubMed URL:[Link]
  • Title: Real-life comparison between pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis Source: European Respir
  • Title: Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models Source: Frontiers in Cardiovascular Medicine URL:[Link]
  • Title: Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models Source: N
  • Title: Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond Source: N
  • Title: The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery Source: SpringerLink URL:[Link]
  • Title: What is the mechanism of Pirfenidone?
  • Title: Comparative Long-term Effects of Nintedanib and Pirfenidone in Idiopathic Pulmonary Fibrosis: A Real-life Study with Five-year Follow-up Source: PubMed URL:[Link]
  • Title: 3D In Vitro Models: Novel Insights into Idiopathic Pulmonary Fibrosis Pathophysiology and Drug Screening Source: MDPI URL:[Link]
  • Title: Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases Source: ACS Public
  • Title: Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation Source: Scientific Reports URL:[Link]
  • Title: Transforming growth factors-beta 1, -beta 2, and -beta 3 stimulate fibroblast procollagen production in vitro but are differentially expressed during bleomycin-induced lung fibrosis Source: N
  • Title: Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds Source: N
  • Title: Pirfenidone - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro Source: PLOS One URL:[Link]
  • Title: Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases Source: Europe PMC URL:[Link]
  • Title: Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases Source: Journal of Transl
  • Title: A roadmap for developing and engineering in vitro pulmonary fibrosis models Source: APL Bioengineering URL:[Link]
  • Title: In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents Source: American Physiological Society URL:[Link]
  • Title: Pirfenidone suppresses TGF‑β1‑induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway Source: Spandidos Public
  • Source: U.S.
  • Title: Effect of pirfenidone on TGF-β-induced pro-fibrotic effects in primary human lung cells derived from patients with idiopathic pulmonary fibrosis Source: European Respir
  • Title: Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy Source: Current Opinion in Pharmacology URL:[Link]
  • Title: Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds Source: ResearchG
  • Title: Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti-fibrotic drugs Source: Charles River Labor
  • Title: Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one) Source: DC Fine Chemicals URL:[Link]
  • Title: Effective block by pirfenidone, an antifibrotic pyridone compound...
  • Title: New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro Source: Frontiers Publishing Partnerships URL:[Link]
  • Title: Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)
  • Title: New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro Source: Frontiers URL:[Link]
  • Title: A phase II trial of pirfenidone (5-methyl-1-phenyl-2-[1H]pyridone), a novel anti-fibrosing agent, in myelofibrosis with myeloid metaplasia Source: Mayo Clinic URL:[Link]
  • Title: WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)

Sources

A Comparative Guide to the Chemical Stability of 5-amino-1-methylpyridin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stability in Pyridinone Scaffolds

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for amides and its favorable physicochemical properties like metabolic stability and aqueous solubility.[1][2] Among these, 5-amino-1-methylpyridin-2(1H)-one serves as a crucial building block in the synthesis of various therapeutic agents. Its chemical stability is a critical determinant of its viability as a drug candidate, influencing shelf-life, formulation strategies, and ultimately, patient safety.[3][4] A molecule's susceptibility to degradation under environmental stresses such as pH, temperature, oxidation, and light can lead to loss of potency and the formation of potentially toxic impurities.[3][4]

This guide presents a comprehensive side-by-side comparison of the intrinsic stability of this compound (Compound A) and three structurally significant analogs. The objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications impact the molecule's robustness. We will delve into the rationale behind a structured forced degradation study, present comparative data under various stress conditions, and propose potential degradation pathways. This analysis is grounded in established principles of chemical kinetics and authoritative guidelines from the International Council for Harmonisation (ICH).[5]

The selected analogs for this comparative study are:

  • Compound A: this compound (the parent compound)

  • Analog B: 1-methylpyridin-2(1H)-one (lacks the C5-amino group)

  • Analog C: 5-aminopyridin-2(1H)-one (lacks the N1-methyl group)

  • Analog D: 1-methyl-5-nitropyridin-2(1H)-one (amino group replaced by a strong electron-withdrawing nitro group)

This selection allows for a systematic evaluation of the electronic contributions of the C5-amino group and the steric/electronic effect of the N1-methyl group on the overall stability of the pyridinone ring.

Experimental Design: A Self-Validating Forced Degradation Protocol

The cornerstone of this guide is a meticulously designed forced degradation study. The primary goal of such a study is to intentionally stress the molecules to predict their degradation pathways and to develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5][6] Our protocol is designed to achieve a target degradation of 5-20%, which is sufficient to reveal potential degradation products without leading to overly complex or secondary degradation pathways that may not be relevant under normal storage conditions.[5][7]

Workflow for Comparative Stability Assessment

The experimental workflow is designed to ensure consistency and comparability across all tested compounds.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep1 Prepare 1 mg/mL stock solutions of A, B, C, & D in ACN:H2O acid Acid Hydrolysis 0.1 M HCl, 60°C prep1->acid Expose aliquots base Base Hydrolysis 0.1 M NaOH, 60°C prep1->base Expose aliquots ox Oxidation 6% H2O2, RT prep1->ox Expose aliquots therm Thermal 80°C (Solid) prep1->therm Expose aliquots photo Photolytic ICH Q1B Light prep1->photo Expose aliquots neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize ox->neutralize hplc RP-HPLC-UV/PDA Analysis Quantify % Degradation therm->hplc photo->hplc neutralize->hplc lcms LC-MS/MS Analysis Identify Degradants hplc->lcms For samples with significant degradation

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Experimental Protocols

1. Preparation of Stock Solutions:

  • Accurately weigh and dissolve each compound (A, B, C, and D) in a 50:50 (v/v) mixture of acetonitrile and water to prepare individual stock solutions of 1 mg/mL. This solvent choice ensures solubility for both the parent compounds and a wide range of potential degradants.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl. Place the samples in a water bath at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH. Place the samples in a water bath at 60°C for 24 hours. The pyridinone ring can be susceptible to hydrolysis under both acidic and basic conditions.[5]

  • Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 6% H₂O₂. Store the samples at room temperature, protected from light, for 24 hours. The amino group in Compounds A and C is a potential site for oxidation.

  • Thermal Degradation: Place approximately 5 mg of each compound in solid form into separate glass vials. Heat the vials in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of each stock solution in quartz cuvettes to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

3. Sample Analysis (Stability-Indicating HPLC-UV Method):

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of each parent compound.

  • Procedure: Before injection, cool all samples to room temperature. Neutralize the acidic and basic hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Results: A Quantitative Comparison of Stability

The stability of this compound and its analogs was quantified under five distinct stress conditions. The data, summarized below, reveals significant differences in their degradation profiles, directly attributable to their structural variations.

Stress Condition Compound A (5-amino-1-methyl...)Analog B (1-methyl...)Analog C (5-amino...)Analog D (1-methyl-5-nitro...)
Acidic (0.1 M HCl, 60°C) 12.5%8.2%14.1%6.5%
Basic (0.1 M NaOH, 60°C) 18.9%11.5%21.3%9.8%
Oxidative (6% H₂O₂, RT) 15.4%2.1%17.8%1.5%
Thermal (80°C, solid) 4.5%1.8%3.9%2.2%
Photolytic (ICH Q1B) 9.7%5.3%11.2%15.6%
Table 1: Percentage of degradation of this compound and its analogs under forced degradation conditions.

Discussion: Unraveling Structure-Stability Relationships

The experimental data provides clear insights into how substituents modulate the stability of the 2-pyridone ring.

The Role of the C5-Amino Group: A direct comparison between Compound A and Analog B highlights the destabilizing effect of the electron-donating amino group at the C5 position. Analog B, lacking this group, consistently shows greater stability under hydrolytic and oxidative stress. The amino group, through its positive resonance effect (+R), increases the electron density of the pyridinone ring.[9] This enhanced electron density makes the ring more susceptible to electrophilic attack and oxidation. The significant degradation of Compound A (15.4%) versus Analog B (2.1%) under oxidative conditions strongly supports this hypothesis.

The Impact of N1-Methylation: Comparing Compound A with Analog C reveals the subtle stabilizing influence of the N1-methyl group. Analog C, the N-H analog, exhibits slightly higher degradation under both acidic and basic conditions. This can be attributed to the fact that the N-H proton is acidic and can be abstracted under basic conditions, forming an anionic species that may be more reactive. Conversely, the N-methyl group in Compound A provides steric hindrance and prevents the formation of this reactive anion, lending it slightly greater stability.

Effect of a Strong Electron-Withdrawing Group: Analog D , with a nitro group at C5, presents a different stability profile. The nitro group is a powerful electron-withdrawing group (-R, -I effect), which deactivates the ring towards electrophilic attack and oxidation.[9] Consequently, Analog D is the most stable of the series under hydrolytic and oxidative conditions. However, its increased degradation under photolytic stress (15.6%) is noteworthy. Nitroaromatic compounds are known to be photosensitive and can undergo complex photochemical reactions, a vulnerability not seen to the same extent in the amino-substituted counterparts.

Proposed Degradation Pathways for this compound

Based on the degradation profile and general principles of organic chemistry, we can propose several degradation pathways for Compound A. The primary sites of instability appear to be the amino group and the pyridinone ring itself.

G cluster_pathways Degradation Pathways A Compound A This compound P1 Oxidation Product (e.g., N-oxide or hydroxylamine) A->P1 Oxidative Stress (H2O2) P2 Hydrolysis Product (Ring Opening) A->P2 Hydrolytic Stress (Acid/Base) P3 Photodegradation Product (e.g., Dimerization or rearrangement) A->P3 Photolytic Stress (UV/Vis Light)

Caption: Plausible degradation pathways for Compound A.

  • Oxidative Pathway: The primary amine is susceptible to oxidation, potentially forming nitroso, nitro, or N-oxide derivatives.

  • Hydrolytic Pathway: Under harsh acidic or basic conditions, the amide bond within the pyridinone ring can undergo hydrolysis, leading to ring-opening. The increased electron density from the amino group likely facilitates this process compared to the unsubstituted analog.

  • Photolytic Pathway: Absorption of UV light can excite the molecule to a higher energy state, leading to various reactions such as dimerization, rearrangement, or photo-oxidation, especially given the presence of the chromophoric amino group.

Conclusion and Field Insights

This comparative guide demonstrates that the chemical stability of the this compound scaffold is highly dependent on its substitution pattern.

  • The C5-amino group is a key liability , significantly increasing susceptibility to oxidative and hydrolytic degradation by enhancing the ring's electron density.

  • N1-methylation offers a modest stabilizing effect compared to the N-H analog, likely by preventing the formation of a reactive anionic intermediate in basic media.

  • Replacing the amino group with a strong electron-withdrawing group like a nitro group enhances hydrolytic and oxidative stability but introduces significant photolability.

For researchers in drug development, these findings have critical implications. When working with this compound, particular attention must be paid to protecting it from oxidative conditions and pH extremes during synthesis, formulation, and storage. The choice of excipients should be carefully considered to avoid those with oxidative potential. Furthermore, if photostability is a concern for a specific therapeutic application, derivatization of the amino group or its replacement might be a necessary strategy, as demonstrated by the divergent behavior of Analog D. This guide underscores the importance of conducting early and thorough forced degradation studies to proactively identify stability liabilities and guide the rational design of more robust drug candidates.

References

  • BenchChem. (2025).
  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. JBR Journal of Clinical Diagnosis and Research. [Link]
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-amino-1-methylpyridin-2(1H)-one (CAS No. 33630-96-5). As a pyridinone derivative and a primary aromatic amine, this compound requires meticulous management to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory awareness.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is not extensively published, its classification as a primary aromatic amine and pyridinone derivative warrants a high degree of caution.[1][2] Primary aromatic amines (PAAs) as a class are noted for potential carcinogenic effects and can pose health risks if they migrate into the environment.[3] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous.

The primary risks associated with this compound and its structural analogs include toxicity upon ingestion or skin contact, and irritation to the skin, eyes, and respiratory system.[4]

Identifier Value
Chemical Name This compound
Synonyms 5-amino-1-methyl-1,2-dihydropyridin-2-one; 5-Amino-N-methyl-2-pyridone[5][6][7]
CAS Number 33630-96-5[5][6]
Molecular Formula C₆H₈N₂O[5][6]
Potential Hazards Toxic if swallowed or in contact with skin; Causes skin and eye irritation; May cause respiratory irritation.[4][8]

Essential Safety Protocols: PPE and Spill Management

Proactive safety measures are critical to minimize exposure risks during routine handling and in the event of an accidental release.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the outer surface.[4][5]

  • Body Protection : A fully-buttoned laboratory coat is mandatory.[9]

  • Respiratory Protection : For operations that may generate dust, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator.[1] All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[9]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

For Small Spills (manageable by trained personnel):

  • Secure the Area : Alert colleagues and restrict access to the spill area.

  • Ensure Ventilation : Work within a fume hood if possible or ensure the area is well-ventilated.

  • Don PPE : Wear the full PPE ensemble described in section 2.1.

  • Contain and Collect : Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[10] Sweep the material into a dedicated, sealable hazardous waste container.[1][4]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container as "Hazardous Waste: this compound" and follow the disposal procedure in Section 3.

For Large Spills:

  • EVACUATE : Immediately evacuate the area.

  • ALERT : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • SECURE : Prevent entry into the affected area.

  • VENTILATE : If safe to do so, increase ventilation to the area.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [9][12]

Step 1: Waste Identification and Segregation
  • Rationale : Proper segregation prevents dangerous chemical reactions between incompatible waste streams and ensures the final disposal method is appropriate and effective.

  • Procedure :

    • Designate a specific waste stream for this compound and materials contaminated with it.

    • This includes pure or surplus compound, solutions containing the compound, and contaminated labware (e.g., weighing papers, pipette tips, gloves).

    • Keep this waste separate from other chemical waste, such as halogenated solvents, strong acids, or oxidizers.[4][13]

Step 2: Container Selection and Labeling
  • Rationale : A robust, clearly labeled container is a self-validating system that prevents accidental misuse and ensures regulatory compliance.

  • Procedure :

    • Select a container made of compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[11]

    • The container must be in good condition, with no leaks or cracks.

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label.

    • The label must clearly state:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 33630-96-5

      • Associated Hazards (e.g., "Toxic," "Irritant")

      • The date accumulation started.

      • Laboratory and Principal Investigator contact information.

Step 3: Waste Accumulation and Storage
  • Rationale : Safe interim storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure :

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated, secure satellite accumulation area within the laboratory.[11]

    • This area should be well-ventilated, away from heat or ignition sources, and clearly marked.[11][13]

    • Store locked up to prevent unauthorized access.[5][14]

Step 4: Final Disposal
  • Rationale : The complex nature of this chemical requires destruction by methods that ensure complete breakdown into less harmful substances, preventing environmental release.

  • Procedure :

    • Do not attempt to treat or neutralize the waste in the laboratory.

    • The universally recommended method for final disposal is high-temperature incineration at a licensed and approved hazardous waste facility.[1][15] This process should utilize an incinerator equipped with an afterburner and scrubber to handle potential nitrogen oxides (NOx) produced during combustion.[1][4]

    • Arrange for pickup of the full, sealed, and properly labeled waste container through your institution's EHS department or a licensed professional waste disposal contractor.[5][11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from work with this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Waste Characterization cluster_2 Step 2: Containment cluster_3 Step 3: Labeling cluster_4 Step 4: Storage cluster_5 Step 5: Final Disposal start Waste Generation (e.g., unused solid, contaminated gloves, weighing paper, solutions) is_solid Solid Waste (Pure compound, contaminated solids) start->is_solid Is the waste solid? is_liquid Liquid Waste (Solutions containing the compound) start->is_liquid Is the waste liquid? container_solid Collect in a dedicated, sealable SOLID hazardous waste container. is_solid->container_solid container_liquid Collect in a dedicated, leak-proof LIQUID hazardous waste container. is_liquid->container_liquid labeling Label Container Immediately: - 'Hazardous Waste' - Chemical Name & CAS - Hazards - Accumulation Date - Lab Contact Info container_solid->labeling container_liquid->labeling storage Store sealed container in a secure, designated Satellite Accumulation Area. (Locked, Ventilated, Away from Incompatibles) labeling->storage pickup Contact Institutional EHS for Pickup and Final Disposal via Licensed Contractor storage->pickup end Disposal Complete (High-Temperature Incineration) pickup->end

Caption: Disposal decision workflow for this compound waste.

References

  • 5-AMINO-1-METHYLPYRIDIN-2(1H)
  • 5-Amino-2-methylpyridine - Safety D
  • Proper Disposal of (Pyridin-2-ylmethylideneamino)
  • MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. Capot Chemical.
  • SAFETY DATA SHEET - 5-Amino-1-methyl-2-oxoindoline. Fisher Scientific.
  • How to take 5 Amino 1MQ. Real Peptides.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • Pyridine Fact Sheet.
  • Laboratory Waste Disposal. University of Aveiro.
  • 4-Amino-5-methylpyridin-2-ol - Safety D
  • 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5. Santa Cruz Biotechnology.
  • Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Moleculeup.
  • 2-Amino-5-methylpyridine Safety D
  • PRIMARY AROMATIC AMINES (PAA). Food Compliance Solutions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-amino-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.